molecular formula C9H11ClFN B565960 (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride CAS No. 26568-26-3

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride

Cat. No.: B565960
CAS No.: 26568-26-3
M. Wt: 187.642
InChI Key: ZQPBZLHQLCAFOQ-OULXEKPRSA-N
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Description

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C9H11ClFN and its molecular weight is 187.642. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN.ClH/c10-7-3-1-6(2-4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPBZLHQLCAFOQ-OULXEKPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26568-26-3
Record name rac-(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine hydrochloride
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Foundational & Exploratory

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. It provides in-depth information on its chemical identity, properties, synthesis, and analytical characterization, grounded in established scientific principles and methodologies.

Introduction: A Key Building Block in Medicinal Chemistry

This compound is a chiral synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its rigid cyclopropane scaffold and the presence of a fluorine atom make it a valuable building block for creating novel therapeutic agents with specific stereochemistry. The trans configuration of the amine and the fluorophenyl groups is crucial for its utility in targeted synthesis. This molecule is often explored as an analog or intermediate for more complex pharmaceutical compounds. A related compound, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, is a known key intermediate in the synthesis of the antiplatelet drug Ticagrelor[1][2][3][4][5]. This association underscores the pharmaceutical relevance of the fluorinated phenylcyclopropylamine scaffold.

Chemical Identity and Physicochemical Properties

A precise understanding of the chemical and physical properties of this compound is fundamental for its effective use in research and development.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
CAS Number 1314324-00-9[6][7][8][9]
Chemical Name This compound[6][8]
IUPAC Name trans-(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine;hydrochloride[8]
Synonyms trans-2-(p-Fluorophenyl)cyclopropylamine Hydrochloride, (1R,2S)-rel-2-(4-Fluorophenyl)-cyclopropanamine Hydrochloride[10]
Molecular Formula C9H11ClFN[6][8][9]
Molecular Weight 187.64 g/mol [6][8][10][11]
InChI Key ZQPBZLHQLCAFOQ-OULXEKPRSA-N[8]
SMILES C1C2=CC=C(C=C2)F.Cl[8]

Synthesis and Stereochemical Control

The synthesis of this compound with high stereochemical purity is a critical aspect of its utility. While specific, detailed synthetic procedures for this exact compound are not extensively published in peer-reviewed journals, the synthesis of analogous compounds, such as the 3,4-difluoro derivative, provides a reliable framework. The general approach involves the stereoselective formation of the cyclopropane ring followed by the introduction of the amine functionality.

Conceptual Synthetic Workflow

The synthesis of chiral 2-phenylcyclopropanamines often involves a multi-step process designed to control the relative and absolute stereochemistry. A plausible synthetic route is outlined below, drawing from established methods for similar compounds.

G A 4-Fluorocinnamic Acid B Chiral Auxiliary Derivatization A->B Attachment of chiral auxiliary C Diastereoselective Cyclopropanation B->C e.g., Diazomethane or Simmons-Smith D Hydrolysis C->D Removal of chiral auxiliary E Curtius Rearrangement D->E Carboxylic acid to amine conversion F HCl Salt Formation E->F Reaction with HCl G This compound F->G

Caption: Conceptual workflow for the synthesis of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, field-proven method adapted for the synthesis of the title compound.

Step 1: Diastereoselective Cyclopropanation

  • Rationale: The initial step involves the reaction of a chiral derivative of 4-fluorocinnamic acid to induce stereoselectivity in the cyclopropanation reaction. The choice of chiral auxiliary is critical for achieving high diastereomeric excess.

  • Procedure:

    • To a solution of 4-fluorocinnamic acid in an appropriate solvent (e.g., dichloromethane), add a chiral auxiliary (e.g., Oppolzer's sultam) and a coupling agent (e.g., dicyclohexylcarbodiimide).

    • Stir the reaction mixture at room temperature until the formation of the chiral amide is complete (monitored by TLC).

    • Purify the product by column chromatography.

    • Subject the chiral amide to a cyclopropanation reaction (e.g., using diazomethane with a palladium catalyst or a modified Simmons-Smith reaction) to yield the cyclopropyl derivative.

    • The diastereomers are then separated by chromatography or crystallization.

Step 2: Hydrolysis and Curtius Rearrangement

  • Rationale: The chiral auxiliary is removed, and the resulting carboxylic acid is converted to the primary amine via a Curtius rearrangement, which is known to proceed with retention of configuration.

  • Procedure:

    • Hydrolyze the cyclopropyl amide using a strong acid or base to yield the corresponding carboxylic acid.

    • Activate the carboxylic acid (e.g., by conversion to an acyl chloride with thionyl chloride).

    • React the activated carboxylic acid with sodium azide to form the acyl azide.

    • Induce the Curtius rearrangement by heating the acyl azide in an inert solvent, which forms an isocyanate intermediate.

    • Trap the isocyanate with a suitable alcohol (e.g., tert-butanol) to form a carbamate.

    • Deprotect the carbamate under acidic conditions to yield the free amine.

Step 3: Hydrochloride Salt Formation

  • Rationale: The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.

  • Procedure:

    • Dissolve the purified (1R,2S)-2-(4-fluorophenyl)cyclopropanamine free base in a suitable solvent (e.g., diethyl ether or methanol).

    • Add a solution of hydrochloric acid (e.g., HCl in ether or concentrated aqueous HCl) dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with a cold solvent, and dry under a vacuum.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of this compound.

Spectroscopic and Chromatographic Techniques

Table 2: Analytical Characterization Methods

TechniqueExpected Results and Interpretation
Nuclear Magnetic Resonance (NMR) ¹H NMR: Characteristic signals for the aromatic protons (doublet of doublets), cyclopropyl protons (multiplets), and the amine protons (broad singlet). The coupling constants of the cyclopropyl protons can help confirm the trans stereochemistry. ¹³C NMR: Distinct signals for the aromatic carbons (with C-F coupling), the cyclopropyl carbons, and the carbon bearing the amine group. ¹⁹F NMR: A single resonance corresponding to the fluorine atom on the phenyl ring.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak corresponding to the free base (C9H10FN) and fragmentation patterns consistent with the structure.
High-Performance Liquid Chromatography (HPLC) A chiral HPLC method is crucial for determining the enantiomeric purity of the final product. A single major peak should be observed on a suitable chiral stationary phase.
Fourier-Transform Infrared (FTIR) Spectroscopy Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-F stretching.
Illustrative Analytical Workflow

G cluster_0 Purity & Identity Confirmation cluster_1 Stereochemical Purity A Synthesized Product B ¹H, ¹³C, ¹⁹F NMR A->B C Mass Spectrometry A->C D FTIR Spectroscopy A->D F Chiral HPLC A->F E Identity & Structure Confirmed B->E C->E D->E G Enantiomeric Excess (e.e.) > 98% F->G

Caption: Analytical workflow for the characterization of the final product.

Applications in Drug Discovery and Development

The (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine scaffold is a conformationally restricted phenethylamine analog. This structural motif is of interest in the design of compounds targeting monoamine transporters and receptors in the central nervous system. The introduction of a fluorine atom can modulate the metabolic stability and pharmacokinetic properties of a drug candidate.

While this compound itself is primarily a research chemical and building block, its structural analogs have been investigated for various therapeutic applications. For instance, the related difluoro analog is a crucial component of Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events[12][13][14]. This highlights the potential of this chemical class in developing new medicines.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation[8]. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed handling and storage information.

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in the synthesis of novel, stereochemically pure pharmaceutical compounds. A thorough understanding of its synthesis, stereochemical control, and analytical characterization is paramount for its successful application in research and drug development. This guide provides a foundational framework for scientists working with this valuable intermediate.

References

  • PubChem. This compound. [Link]
  • Aitaisi (Shanghai) Biotechnology Co., Ltd. This compound. [Link]
  • PubChem. 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine Hydrochloride in Pharmaceutical Manufacturing. [Link]
  • Google Patents. CN103435523A - Preparation method for (1R, 2S)
  • Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
  • Google Patents. CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl)
  • Drugfuture. TRANS-2-(4-CHLORO-3-FLUOROPHENYL)CYCLOPROPANAMINE. [Link]

Sources

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chiral synthetic building block of significant interest in medicinal chemistry. As a fluorinated derivative of the tranylcypromine scaffold, it holds potential for the development of novel therapeutics, particularly targeting the central nervous system. This guide provides a comprehensive overview of its physicochemical properties, stereospecific synthesis strategies, analytical characterization, and applications in drug discovery, with a focus on its role as a precursor to potent monoamine oxidase (MAO) inhibitors.

Introduction: A Structurally Refined Moiety for CNS Drug Discovery

The 2-arylcyclopropanamine scaffold is a privileged structure in neuropharmacology, most famously represented by tranylcypromine, a clinically used monoamine oxidase (MAO) inhibitor for treating major depressive disorder. The introduction of a fluorine atom onto the phenyl ring, as seen in (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine, is a strategic modification employed by medicinal chemists to modulate key drug properties. Fluorination can enhance metabolic stability, improve blood-brain barrier penetration, and increase binding affinity to biological targets.[1]

Notably, the fluorinated analog, 4-fluorotranylcypromine, has been shown to be approximately 10 times more potent at inhibiting MAO-A and MAO-B in vitro compared to the non-fluorinated parent compound.[2] The hydrochloride salt of the specific (1R,2S) stereoisomer is a high-purity, crystalline solid, making it an ideal starting material for complex, multi-step syntheses where precise stereochemical control is paramount.

It is critical to distinguish this compound from the structurally similar (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, a key intermediate in the synthesis of the antiplatelet drug Ticagrelor.[3] The subject of this guide, the 4-fluoro monosubstituted variant, is primarily explored for its potential in developing novel CNS-active agents.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. Accurate knowledge of these parameters is essential for reaction planning, analytical method development, and formulation.

PropertyValueSource(s)
Molecular Weight 187.64 g/mol [4][5][6]
Molecular Formula C₉H₁₁ClFN[6]
CAS Number 1314324-00-9[6]
IUPAC Name (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine;hydrochloride[6]
Synonyms trans-2-(4-Fluorophenyl)cyclopropanamine HCl[5]
Appearance White to yellow solid[6]
Parent Compound 4-Fluorotranylcypromine[2]

Analytical Characterization: A Self-Validating Protocol

Confirming the identity, purity, and stereochemical integrity of the material is a prerequisite for its use in GMP (Good Manufacturing Practice) synthesis. A multi-pronged analytical approach ensures a self-validating system where data from orthogonal techniques converge to build a complete profile of the compound.

Standard Analytical Workflow

A typical workflow for the structural elucidation and purity assessment involves a combination of spectroscopic and chromatographic techniques.

cluster_0 Identity & Structure cluster_1 Purity & Stereochemistry NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS Mass Spectrometry (ESI-MS) NMR->MS Confirms Mass FTIR FTIR Spectroscopy NMR->FTIR Confirms Functional Groups Final Certificate of Analysis (Identity, Purity, ee%) NMR->Final HPLC Chiral HPLC MS->HPLC RP_HPLC RP-HPLC HPLC->RP_HPLC Assesses Chemical Purity HPLC->Final RP_HPLC->Final

Caption: Standard workflow for analytical characterization.

Causality in Method Selection
  • Nuclear Magnetic Resonance (NMR): ¹H NMR is used to confirm the proton environment, including the characteristic signals of the cyclopropyl ring protons. ¹⁹F NMR is particularly crucial; a single resonance confirms the presence and purity of the 4-fluoro isomer.

  • Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) is used to verify the molecular weight of the free base (C₉H₁₀FN) by detecting the [M+H]⁺ ion at m/z 152.08.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most critical technique for this material. It separates the desired (1R,2S) enantiomer from its (1S,2R) counterpart, allowing for the precise determination of enantiomeric excess (ee%), which must be >99% for most pharmaceutical applications.

Stereoselective Synthesis Strategy

The synthesis of optically pure 2-arylcyclopropanamines is a significant chemical challenge. The primary goal is to control the trans stereochemistry of the cyclopropane ring and the absolute configuration of its two chiral centers. While numerous routes exist for related compounds, a common and effective strategy involves the diastereoselective cyclopropanation of a chiral precursor derived from 4-fluorocinnamic acid.[7]

Generalized Synthetic Workflow

The following workflow illustrates a logical and field-proven approach to obtaining the target compound with high stereochemical purity.

G cluster_start Starting Material cluster_chiral Stereocontrol Induction cluster_amine Amine Formation cluster_final Final Product start 4-Fluorocinnamic Acid chiral_aux Attach Chiral Auxiliary (e.g., Oppolzer's Sultam) start->chiral_aux Amide Coupling cycloprop Diastereoselective Cyclopropanation (e.g., Simmons-Smith) chiral_aux->cycloprop hydrolysis Hydrolysis & Auxiliary Removal cycloprop->hydrolysis curtius Curtius Rearrangement hydrolysis->curtius Acid to Amine amine (1R,2S)-2-(4-Fluorophenyl) cyclopropanamine (Free Base) curtius->amine salt (1R,2S)-2-(4-Fluorophenyl) cyclopropanamine HCl amine->salt HCl Salt Formation

Caption: Plausible stereoselective synthesis pathway.

Rationale Behind Experimental Choices
  • Chiral Auxiliary: The attachment of a rigid, chiral molecule (an auxiliary) like Oppolzer's sultam to the cinnamic acid starting material is a key step.[7] The bulk and defined stereochemistry of the auxiliary physically blocks one face of the double bond.

  • Diastereoselective Cyclopropanation: When a cyclopropanating agent (e.g., generated from diethylzinc and diiodomethane in a Simmons-Smith reaction) approaches the double bond, it is forced to attack from the less sterically hindered face.[8][9] This results in the formation of the cyclopropane ring with a specific, predictable stereochemistry relative to the auxiliary.

  • Curtius Rearrangement: After removing the auxiliary to yield a chiral carboxylic acid, the Curtius rearrangement is an efficient and reliable method for converting the carboxylic acid group into a primary amine with retention of configuration.[7] This avoids harsh conditions that could racemize the chiral centers.

  • Salt Formation: The final free base is often an oil. Converting it to the hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and store, which is a critical consideration for a pharmaceutical intermediate.

Applications in Drug Development

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl serves as a high-value intermediate, primarily for synthesizing novel compounds with potential therapeutic activity. Its structural relationship to known MAO inhibitors makes this a particularly promising area of research.

BuildingBlock (1R,2S)-2-(4-Fluorophenyl) cyclopropanamine HCl Synth Multi-step Chemical Synthesis BuildingBlock->Synth Key Chiral Input Target Novel MAO Inhibitor Candidate Synth->Target Generates Lead Compound Research Preclinical Research (Potency, Selectivity, PK/PD) Target->Research Evaluates Therapeutic Potential

Caption: Role as a key intermediate in drug discovery.

The rationale for its use is based on the following principles:

  • Potency Enhancement: As demonstrated by 4-fluorotranylcypromine, the 4-fluoro substitution can significantly increase inhibitory potency against MAO enzymes.[2]

  • Stereospecificity: Biological targets like enzymes are chiral. Using a single, defined stereoisomer like the (1R,2S) form is crucial for achieving high selectivity and potency, while minimizing potential off-target effects that could arise from other isomers.

  • Scaffold for Diversification: The primary amine group serves as a versatile chemical handle, allowing for the attachment of various other chemical moieties to explore structure-activity relationships (SAR) and optimize properties like selectivity between MAO-A and MAO-B, metabolic stability, and pharmacokinetics.[10]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards. Professional handling in a controlled laboratory environment is required.

  • Acute Toxicity, Oral (Harmful): Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is more than just a chemical with a specific molecular weight. It represents a convergence of strategic chemical design principles: the use of a privileged pharmacological scaffold, the targeted application of fluorination to enhance potency, and the rigorous control of stereochemistry to ensure biological specificity. For researchers in drug development, it is a valuable tool for constructing novel therapeutic agents, particularly in the challenging field of neuroscience. Its robust synthesis and clear analytical profile make it a reliable intermediate for progressing discovery programs from the laboratory to preclinical development.

References

  • Baker, G. B., Coutts, R. T., McKenna, K. F., & Martin, I. L. (1987). Neurochemical and neuropharmacological properties of 4-fluorotranylcypromine. N-S Archive of Pharmacology, 335(2), 160-166. [Link]
  • Martin, I. L., McKenna, K. F., Baker, G. B., & Coutts, R. T. (1987). Chronic effects of tranylcypromine and 4-fluorotranylcypromine on regional brain monoamine metabolism in rats: a comparison with clorgyline. Journal of Psychiatry & Neuroscience, 12(3), 185-190. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Leban, J., et al. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine Hydrochloride in Pharmaceutical Manufacturing.
  • PubChem. (n.d.). 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride. National Center for Biotechnology Information.
  • American Elements. (n.d.). This compound.
  • Charette, A. B., & Beauchemin, A. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. [Link]
  • Charette, A. B. (2012). Efficient approaches to the stereoselective synthesis of cyclopropyl alcohols. Accounts of Chemical Research, 45(9), 1545-1556. [Link]
  • O'Hagan, D. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4479. [Link]
  • Google Patents. (n.d.). The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates. CN104974017B.
  • Google Patents. (n.d.). Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate. CN103435523A.

Sources

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It delves into the molecule's structural characteristics, the critical role of its stereochemistry, detailed synthetic considerations, and its application as a high-value intermediate in pharmaceutical research.

Introduction: A Chiral Building Block of Pharmaceutical Significance

This compound is a conformationally restricted phenethylamine derivative distinguished by its specific stereochemistry. As a chiral building block, its primary value lies in its application as a key starting material in the synthesis of complex active pharmaceutical ingredients (APIs). The defined three-dimensional arrangement of its atoms is fundamental to achieving the desired stereospecific interactions with biological targets, a cornerstone of modern drug design. Its structure is particularly relevant in the development of therapeutic agents targeting the cardiovascular system, such as analogues of the P2Y12 receptor antagonist Ticagrelor.[1][2]

Molecular Structure and Physicochemical Properties

The molecule's architecture consists of a cyclopropane ring, which imparts significant conformational rigidity, substituted with a 4-fluorophenyl group and an amine group. The hydrochloride salt form enhances stability and improves handling properties, such as solubility in polar solvents.

Stereochemistry: The designation (1R,2S) defines the absolute configuration of the two chiral centers on the cyclopropane ring. This corresponds to a trans relationship between the amine and the phenyl groups, which is a critical feature for its utility in targeted synthesis.[3] The specific spatial orientation is paramount for ensuring precise binding to the target enzyme or receptor in the final API.[2][4]

Table 1: Physicochemical Properties
PropertyValueSource
IUPAC Name trans-(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine;hydrochloride[3]
CAS Number 1314324-00-9[5][6]
Molecular Formula C₉H₁₁ClFN[3][7]
Molecular Weight 187.64 g/mol [3][5]
Appearance White to yellow powder[2]
Canonical SMILES C1C2=CC=C(C=C2)F.Cl[3]
InChIKey ZQPBZLHQLCAFOQ-OULXEKPRSA-N[3]
Storage Inert atmosphere, room temperature[5]

The Imperative of Chirality in Drug Design

In pharmacology, enantiomers (non-superimposable mirror-image isomers) of a chiral drug can exhibit vastly different activities and metabolic fates. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive or even contribute to undesirable side effects (the distomer).[4]

The synthesis of this compound is therefore not merely about chemical construction but about precise stereochemical control. Biological systems, such as the P2Y12 receptor targeted by Ticagrelor, are inherently chiral and will interact preferentially with only one enantiomer.[2][4] Consequently, the use of an enantiomerically pure intermediate like this one is a prerequisite for producing a final drug that is both selective and safe.

Synthesis and Chiral Resolution: A Strategic Approach

The industrial synthesis of enantiomerically pure amines often involves the preparation of a racemic mixture followed by a resolution step. This approach is frequently more cost-effective and scalable than a purely asymmetric synthesis.

The overall strategy involves two main phases:

  • Synthesis of Racemic Amine: Construction of the core structure, yielding a mixture of all possible stereoisomers or, more commonly, a racemic mixture of the trans isomers.

  • Chiral Resolution: Separation of the desired (1R,2S) enantiomer from its mirror image, (1S,2R).

Below is a representative workflow and protocol for this process.

Diagram 1: General Synthetic & Resolution Workflow

G cluster_synthesis Phase 1: Racemic Synthesis cluster_resolution Phase 2: Chiral Resolution A 4-Fluorobenzaldehyde + Malonic Acid Derivative C Racemic trans-2-(4-fluorophenyl)cyclopropanecarboxylic acid A->C B Cyclopropanation Reagent B->C D Curtius or Hofmann Rearrangement C->D E Racemic trans-2-(4-fluorophenyl)cyclopropanamine D->E G Diastereomeric Salt Formation E->G F Chiral Resolving Agent (e.g., Di-p-toluoyl-D-tartaric acid) F->G H Fractional Crystallization G->H I Isolation of Desired Diastereomeric Salt H->I J Base Treatment I->J K (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine (Free Base) J->K L HCl Treatment K->L M (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl (Final Product) L->M

Caption: Synthetic workflow for the target compound.

Experimental Protocol: Chiral Resolution of trans-2-(4-Fluorophenyl)cyclopropanamine

This protocol is a representative methodology for diastereomeric salt resolution, a robust and widely used industrial technique.[8]

Trustworthiness & Self-Validation: The success of this protocol is validated at each critical step. The formation of diastereomeric salts is a physical process, and the separation's efficiency is monitored quantitatively using chiral HPLC. The final product's enantiomeric excess (e.e.) is the ultimate measure of protocol success.

Methodology:

  • Step 1: Dissolution:

    • In a suitable reactor, dissolve 1.0 equivalent of racemic trans-2-(4-fluorophenyl)cyclopropanamine in a heated solvent, such as methanol or ethanol. The choice of solvent is critical and must be optimized to allow for differential solubility of the resulting diastereomeric salts.

    • Causality: The solvent must fully dissolve the starting amine and the resolving agent at an elevated temperature but allow for the selective precipitation of one diastereomer upon cooling.

  • Step 2: Addition of Resolving Agent:

    • In a separate vessel, dissolve 0.5 equivalents of a chiral resolving agent, for example, Di-p-toluoyl-D-tartaric acid, in the same solvent.

    • Slowly add the resolving agent solution to the amine solution while maintaining the temperature.

    • Causality: Using a sub-stoichiometric amount (0.5 eq.) of the resolving agent ensures that only one enantiomer preferentially forms a salt, maximizing the yield and purity of the initial crystallization.

  • Step 3: Fractional Crystallization:

    • Slowly cool the combined solution to allow for the crystallization of the less soluble diastereomeric salt. The cooling rate is a critical parameter that influences crystal size and purity.

    • Hold the slurry at the final temperature for several hours to maximize the yield.

    • Causality: The two diastereomers [(1R,2S)-amine•(D)-acid and (1S,2R)-amine•(D)-acid] have different physical properties, including solubility. Slow cooling allows for the selective crystallization of the less soluble salt, enriching the solid phase with the desired diastereomer.

  • Step 4: Isolation and Purity Check:

    • Isolate the precipitated salt by filtration and wash with a small amount of cold solvent.

    • Dry the solid. A small sample should be taken, liberated to the free amine, and analyzed by chiral HPLC to determine the diastereomeric and enantiomeric purity.

    • Self-Validation: If the desired enantiomeric excess (>99% e.e.) is not achieved, a recrystallization step (repeating steps 1, 3, and 4) is performed.

  • Step 5: Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in a biphasic system of water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Add an aqueous base (e.g., sodium hydroxide or potassium carbonate) to adjust the pH to >11. This breaks the salt and liberates the free amine into the organic layer.

    • Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

  • Step 6: Formation of the Hydrochloride Salt:

    • Concentrate the organic solution containing the free amine.

    • Dissolve the resulting oil or solid in a suitable solvent like isopropanol or ethyl acetate.

    • Slowly add a solution of hydrochloric acid (e.g., HCl in isopropanol or gaseous HCl) until precipitation is complete.

    • Filter the resulting solid, wash with a non-polar solvent (e.g., hexane), and dry under vacuum to yield the final product, this compound.

Application in the Synthesis of Ticagrelor Analogues

This chiral amine is a crucial intermediate for synthesizing analogues of Ticagrelor. The core reaction involves a nucleophilic aromatic substitution where the primary amine of the cyclopropylamine displaces a leaving group (typically a chlorine atom) on a substituted pyrimidine ring system.

Diagram 2: Key Coupling Reaction Pathway

G A (1R,2S)-2-(4-Fluorophenyl) cyclopropanamine HCl D Coupled Intermediate A->D B Base (e.g., DIPEA) Solvent (e.g., Acetonitrile) B->D C Substituted Dichloropyrimidine Core (e.g., 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine) C->D E Further Synthetic Steps (Reduction, Cyclization, etc.) D->E F Final API Analogue E->F

Caption: Amine coupling to a pyrimidine core.

This coupling forms a key C-N bond, installing the chiral cyclopropylamino side chain that is essential for the antiplatelet activity of the final molecule.[1][9] The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the HCl generated during the reaction.

Analytical Characterization and Quality Control

Confirming the identity, purity, and stereochemical integrity of this compound is essential. A comprehensive Certificate of Analysis (CoA) would include data from the following techniques.[10]

  • ¹H and ¹³C NMR Spectroscopy: Used to confirm the molecular structure by analyzing the chemical environment of each proton and carbon atom. The spectra should be consistent with the proposed structure, showing characteristic signals for the aromatic, cyclopropyl, and aliphatic protons.

  • Mass Spectrometry (MS): Confirms the molecular weight of the free base (151.18 g/mol ) and provides fragmentation patterns that support the structure.[11]

  • High-Performance Liquid Chromatography (HPLC): An achiral method is used to determine chemical purity by separating the main compound from any process-related impurities.

  • Chiral HPLC: This is the most critical analytical method for this compound. It is used to determine the enantiomeric purity (or enantiomeric excess). The method uses a chiral stationary phase (CSP) that interacts differently with the (1R,2S) and (1S,2R) enantiomers, allowing for their separation and quantification.[12] An e.e. of ≥99.5% is typically required for pharmaceutical intermediates.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as N-H and C-H stretches.

Safety, Handling, and Storage

As with any fine chemical, proper handling procedures are necessary to ensure safety.

  • Hazard Profile: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

  • Storage: The hydrochloride salt is generally stable. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature to prevent moisture uptake and degradation.[5]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for the creation of complex, life-saving medicines. Its value is defined by its structural rigidity and, most importantly, its precise stereochemistry. A thorough understanding of its synthesis, chiral resolution, and analytical characterization is fundamental for any scientist or researcher working in the field of modern pharmaceutical development. The robust methodologies for its preparation and quality control ensure that it meets the exacting standards required for the synthesis of next-generation therapeutics.

References

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  • Shimpi, N. A., et al. (2016). Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research, 8(1), 797-803. URL
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  • PharmaCompass. (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride. URL
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(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride

Executive Summary

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine and its hydrochloride salt are critical chiral intermediates in the synthesis of various pharmacologically active molecules. Their rigid cyclopropane scaffold and specific stereochemistry are key for potent and selective biological activity. This guide provides a detailed exploration of the prevalent synthetic pathways for obtaining this compound with high enantiomeric and diastereomeric purity. We will delve into the strategic considerations behind asymmetric cyclopropanation, the transformation of functional groups to install the amine moiety, and methods for chiral resolution. The discussion is grounded in established chemical principles and supported by detailed experimental protocols, offering researchers and drug development professionals a comprehensive resource for the synthesis of this valuable building block.

Introduction: Significance and Stereochemical Complexity

The 2-phenylcyclopropylamine framework is a "privileged scaffold" in medicinal chemistry, appearing in antidepressants like Tranylcypromine and as a key component of modern pharmaceuticals.[1] The specific stereoisomer, (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine, is of particular interest. The trans relationship between the phenyl and amine groups is crucial, and the absolute configuration—(1R, 2S)—is often required for selective interaction with biological targets. The 4-fluoro substituent enhances metabolic stability and modifies electronic properties, often improving the pharmacokinetic profile of the final drug substance.

The primary challenge in its synthesis lies in controlling the stereochemistry at two contiguous chiral centers on the cyclopropane ring. An ideal synthesis must be highly diastereoselective for the trans isomer and highly enantioselective for the (1R, 2S) configuration.

Retrosynthetic Analysis: Devising a Synthetic Strategy

A logical retrosynthetic analysis of the target molecule reveals several key disconnections. The final hydrochloride salt is formed from the free amine, which can be synthesized from a corresponding cyclopropyl carboxylic acid or amide. The chiral cyclopropane core is the central challenge, which can be constructed from a simple alkene, 4-fluorostyrene, via a cyclopropanation reaction.

G Target (1R,2S)-2-(4-Fluorophenyl) cyclopropanamine HCl FreeAmine (1R,2S)-2-(4-Fluorophenyl) cyclopropanamine Target->FreeAmine Salt Formation CarboxylicAcid (1R,2R)-2-(4-Fluorophenyl) cyclopropanecarboxylic Acid FreeAmine->CarboxylicAcid Curtius Rearrangement Amide (1R,2R)-2-(4-Fluorophenyl) cyclopropanecarboxamide FreeAmine->Amide Hofmann Rearrangement Ester trans-2-(4-Fluorophenyl) cyclopropanecarboxylate CarboxylicAcid->Ester Hydrolysis Amide->Ester Amidation Alkene 4-Fluorostyrene Ester->Alkene Asymmetric Cyclopropanation Carbene Carbene Precursor (e.g., Ethyl Diazoacetate) Ester->Carbene Asymmetric Cyclopropanation

Caption: Retrosynthetic analysis of the target molecule.

Key Synthetic Pathway: Asymmetric Cyclopropanation and Curtius Rearrangement

This pathway is one of the most common and effective strategies, building the cyclopropane ring first and then converting a carboxylic acid functional group into the desired amine. While the Curtius rearrangement involves potentially hazardous azide intermediates, it is highly reliable and efficient.[2] The protocols are often adapted from the well-documented synthesis of the 3,4-difluoro analog, a key intermediate for the drug Ticagrelor.[2][3]

Pathway Overview

G cluster_0 Asymmetric Cyclopropanation & Functional Group Interconversion Styrene 4-Fluorostyrene Ester Ethyl (1R,2R)-2-(4-fluorophenyl) cyclopropanecarboxylate Styrene->Ester EDA, Chiral Catalyst (e.g., Co, Ru, Cu) Acid (1R,2R)-2-(4-fluorophenyl) cyclopropanecarboxylic Acid Ester->Acid Saponification (NaOH) Amine (1R,2S)-2-(4-fluorophenyl) cyclopropanamine Acid->Amine Curtius Rearrangement HCl_Salt (1R,2S)-2-(4-fluorophenyl) cyclopropanamine HCl Amine->HCl_Salt HCl

Caption: Asymmetric cyclopropanation pathway workflow.

Step 1: Catalytic Asymmetric Cyclopropanation of 4-Fluorostyrene

The cornerstone of this synthesis is the enantioselective addition of a carbene equivalent to 4-fluorostyrene. The use of diazo compounds, particularly ethyl diazoacetate (EDA), is prevalent.[4][5] The choice of catalyst is critical for achieving high diastereo- and enantioselectivity. Modern methods often employ cobalt, rhodium, or ruthenium-based catalysts with chiral ligands.[6][7][8] Biocatalytic approaches using engineered heme proteins also show great promise, offering excellent selectivity under environmentally benign conditions.[9][10]

Experimental Protocol:

  • To a stirred solution of the chiral catalyst (e.g., a chiral cobalt-Pybox complex, 1-5 mol%) in a suitable solvent (e.g., toluene or dichloromethane) under an inert atmosphere (N₂ or Ar), add 4-fluorostyrene (1.0 eq).

  • Slowly add a solution of ethyl diazoacetate (EDA) (1.1-1.5 eq) in the same solvent via syringe pump over several hours. The slow addition is crucial to maintain a low concentration of EDA, minimizing side reactions and ensuring safety.

  • Maintain the reaction temperature between 0 °C and 25 °C, as determined by catalyst performance.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield ethyl trans-2-(4-fluorophenyl)cyclopropanecarboxylate. The desired (1R,2R)-ester is typically the major product.

Step 2: Saponification to the Carboxylic Acid

The resulting ester is hydrolyzed to the corresponding carboxylic acid. This is a standard saponification reaction.

Experimental Protocol:

  • Dissolve the cyclopropanecarboxylate ester (1.0 eq) in a mixture of ethanol or methanol and water.

  • Add sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5-2.0 eq).

  • Heat the mixture to reflux (typically 60-80 °C) and stir for 2-4 hours until hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted ester.

  • Acidify the aqueous layer to pH 2-3 with cold 1M HCl.

  • Extract the carboxylic acid product with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield (1R,2R)-2-(4-fluorophenyl)cyclopropanecarboxylic acid.

Step 3: Curtius Rearrangement to the Amine

This multi-stage, one-pot transformation converts the carboxylic acid into the primary amine with retention of configuration at the cyclopropane ring.

Causality Behind Experimental Choices:

  • Activation: The carboxylic acid is first activated, typically by forming a mixed anhydride with ethyl chloroformate or converting it to an acyl chloride with thionyl chloride. This makes the carbonyl carbon more electrophilic.

  • Azide Formation: The activated acid is then reacted with sodium azide. This step is hazardous and must be performed with extreme caution due to the potential for forming explosive hydrazoic acid and the thermal instability of the acyl azide.[2]

  • Rearrangement: Upon gentle heating, the acyl azide undergoes rearrangement, losing N₂ gas to form a highly reactive isocyanate intermediate.

  • Hydrolysis: The isocyanate is then hydrolyzed under acidic or basic conditions to a carbamic acid, which decarboxylates to yield the final primary amine.

Experimental Protocol:

  • Caution: This procedure involves azides, which are potentially explosive. Perform behind a blast shield in a well-ventilated fume hood.

  • Dissolve the carboxylic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous acetone or toluene at 0 °C.

  • Slowly add ethyl chloroformate (1.1 eq) and stir the mixture for 1 hour at 0 °C.

  • In a separate flask, dissolve sodium azide (1.5 eq) in water. Add this aqueous solution dropwise to the reaction mixture, maintaining the temperature at 0 °C. Stir for an additional 1-2 hours.

  • Carefully transfer the reaction mixture to a separatory funnel and add cold water. Extract the acyl azide into toluene.

  • Gently heat the toluene solution to 80-100 °C. Vigorous evolution of N₂ gas will be observed. Maintain heating until gas evolution ceases (typically 1-2 hours), indicating the formation of the isocyanate.

  • Cool the solution and add aqueous HCl (e.g., 2-4 M). Heat the biphasic mixture to reflux for 2-4 hours to hydrolyze the isocyanate.

  • Cool to room temperature, separate the layers, and wash the aqueous layer with toluene.

  • Basify the aqueous layer with NaOH to pH >12 and extract the free amine product with a suitable solvent like dichloromethane.

  • Dry the combined organic extracts and concentrate to yield (1R,2S)-2-(4-fluorophenyl)cyclopropanamine as an oil.

Final Step: Hydrochloride Salt Formation

The free amine is often an oil and can be difficult to purify and store. Converting it to a stable, crystalline hydrochloride salt facilitates handling, purification, and quality control.[2][11]

Experimental Protocol:

  • Dissolve the crude (1R,2S)-2-(4-fluorophenyl)cyclopropanamine free base in a suitable solvent such as isopropanol, methanol, or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in the same solvent (or concentrated aqueous HCl) dropwise with stirring.

  • A white precipitate of the hydrochloride salt will form.

  • Continue stirring in the cold for 30-60 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum to afford the final product.

Data Summary and Pathway Comparison

ParameterAsymmetric Cyclopropanation / CurtiusClassical Resolution
Starting Materials 4-Fluorostyrene, Ethyl DiazoacetateRacemic trans-2-(4-fluorophenyl)cyclopropanamine
Chiral Control Catalyst-controlled enantioselectivityDiastereomeric salt formation with a chiral acid
Typical Yield Moderate to High (Overall)<50% (for one enantiomer)
Enantiomeric Excess (ee) Good to Excellent (>95% often achievable)Excellent (>99% after recrystallization)
Key Advantages Direct access to the desired enantiomer, potentially higher overall yield.Technically simpler, avoids highly specialized catalysts.
Key Disadvantages Requires expensive chiral catalysts/ligands, use of hazardous diazo and azide reagents.Theoretical max yield is 50%, requires an efficient racemization method for the unwanted enantiomer to be economical.

Conclusion

The synthesis of this compound is a well-established process that hinges on the precise control of stereochemistry. The pathway involving catalytic asymmetric cyclopropanation followed by a Curtius rearrangement represents a robust and direct method for accessing the desired enantiomer, although it requires careful handling of hazardous reagents. Alternative strategies, such as enzymatic resolutions or the use of chiral auxiliaries, offer different advantages and disadvantages concerning safety, cost, and scalability. The choice of a specific route will ultimately depend on the scale of the synthesis, available resources, and the stringent purity requirements for pharmaceutical applications. Continued research into safer and more efficient catalytic systems, particularly in biocatalysis, promises to further refine the synthesis of this important chiral building block.

References

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(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride

Foreword

The study of neuroactive and epigenetic modulators is a cornerstone of modern drug discovery. Within this landscape, compounds built upon the phenylcyclopropylamine scaffold have repeatedly demonstrated profound biological activity. This guide delves into the specific molecular mechanisms of this compound, a fluorinated analogue of the classic agent tranylcypromine. Our exploration is designed for the discerning researcher, offering not just a description of its actions but a causal explanation of its dual-target engagement, supported by actionable experimental protocols to validate these claims. We will dissect its primary role as a potent inhibitor of monoamine oxidases and its increasingly recognized function as a modulator of epigenetic machinery through the inhibition of lysine-specific demethylase 1.

Molecular Profile and Structural Rationale

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine is a chiral small molecule featuring a phenyl ring and an amino group in a trans configuration on a cyclopropane ring.[1] The hydrochloride salt enhances its solubility and stability for experimental use.

  • The Phenylcyclopropylamine Core: This structural motif is the pharmacophore responsible for its mechanism-based inhibitory action. It is a rigid analogue of phenethylamine, a core structure in many neurotransmitters. The cyclization of the side chain, as seen in its parent compound tranylcypromine, is critical for its irreversible inhibitory activity.[1][2]

  • The (1R,2S) Stereochemistry: Stereoisomerism is pivotal for biological activity. The specific spatial arrangement of the phenyl and amine groups dictates the molecule's fit and reactivity within the active sites of its target enzymes. For related compounds, the (1R,2S) configuration has been shown to be the more potent enantiomer for inhibiting certain targets, highlighting the stereospecificity of the interaction.[3]

  • 4-Fluoro Substitution: The introduction of a fluorine atom at the para-position of the phenyl ring is a strategic medicinal chemistry modification.[4] Fluorine's high electronegativity and small size can alter the molecule's electronic properties, pKa, and metabolic stability, often leading to enhanced target affinity and a more favorable pharmacokinetic profile.[4]

Primary Mechanism of Action: Irreversible Inhibition of Monoamine Oxidase (MAO)

The most well-established mechanism for this class of compounds is the inhibition of monoamine oxidases (MAO-A and MAO-B), flavin adenine dinucleotide (FAD)-dependent enzymes critical for the degradation of monoamine neurotransmitters.[5]

The Role of MAO in Neuromodulation

MAO enzymes are located on the outer mitochondrial membrane and are responsible for the oxidative deamination of key neurotransmitters.

  • MAO-A: Preferentially metabolizes serotonin and norepinephrine.

  • MAO-B: Preferentially metabolizes phenethylamine and also acts on dopamine.

The breakdown of these neurotransmitters terminates their signaling. Inhibition of MAO leads to an accumulation of these monoamines in the presynaptic neuron and an subsequent increase in their concentration in the synaptic cleft.[5][6]

The Chemistry of Irreversible Inhibition

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine acts as a mechanism-based or "suicide" inhibitor.[4] The enzyme itself catalyzes the transformation of the inhibitor into a reactive species that covalently binds to and permanently inactivates the enzyme.

The process is presumed to involve:

  • Binding: The inhibitor enters the active site of the MAO enzyme.

  • Oxidation: The FAD cofactor facilitates a one-electron oxidation of the inhibitor's amino group, leading to the formation of an aminyl radical.

  • Ring Opening: This radical is unstable and promotes the homolytic cleavage of a carbon-carbon bond in the strained cyclopropane ring.

  • Covalent Adduct Formation: The resulting radical species forms a stable, irreversible covalent bond with the N5 atom of the FAD cofactor, rendering the enzyme catalytically inactive.

Because this inhibition is irreversible, the restoration of enzymatic activity requires the de novo synthesis of new MAO enzyme, a process that can take several days to weeks.[5][7]

MAO_Inhibition_Pathway SynapticCleft Synaptic Cleft (Increased Monoamines) Postsynaptic Postsynaptic Receptors (Enhanced Signaling) SynapticCleft->Postsynaptic Binding Monoamines Monoamines Monoamines->SynapticCleft Release MAO MAO Monoamines->MAO Degradation Metabolites Metabolites MAO->Metabolites Compound Compound Compound->MAO Irreversible Inhibition

Figure 1: MAO Inhibition Pathway

Secondary Mechanism of Action: Inhibition of Lysine-Specific Demethylase 1 (LSD1)

Beyond its role in neuromodulation, the phenylcyclopropylamine scaffold has been identified as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), another FAD-dependent amine oxidase.[8] This discovery has opened new therapeutic avenues, particularly in oncology and virology.

LSD1 and Epigenetic Regulation

LSD1 is a histone demethylase that plays a crucial role in regulating gene expression. It specifically removes methyl groups from mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2), a mark generally associated with active gene transcription.[8] By removing these marks, LSD1 typically acts as a transcriptional repressor. Dysregulation of LSD1 activity is implicated in numerous cancers, where it contributes to the silencing of tumor suppressor genes.[9]

Mechanism of LSD1 Inhibition

The inhibitory mechanism against LSD1 is analogous to that for MAO, involving the formation of a covalent adduct with the FAD cofactor.[8] However, the structural context of the active site in LSD1 is different from that in MAO, which allows for the design of inhibitors with selectivity for LSD1 over MAO and vice-versa.[10] The phenyl ring of the inhibitor forms distinct interactions within the LSD1 active site, and modifications to this ring (such as the 4-fluoro substitution) are critical for modulating potency and selectivity.[8]

The inhibition of LSD1 prevents the demethylation of H3K4, leading to an accumulation of this active chromatin mark and subsequent changes in gene expression. In cancer cells, this can lead to the re-expression of tumor suppressor genes, inducing apoptosis or cell cycle arrest.[9]

LSD1_Inhibition_Pathway GeneRepression Gene Repression (e.g., Tumor Suppressors) GeneExpression Gene Expression Re-activated H3K4 H3K4 H3K4->GeneExpression Maintained Active State LSD1 LSD1 H3K4->LSD1 Demethylation H3K4_demethylated H3K4_demethylated LSD1->H3K4_demethylated H3K4_demethylated->GeneRepression Compound Compound Compound->LSD1 Inhibition

Figure 2: LSD1 Inhibition Pathway

Experimental Protocols for Mechanistic Validation

To rigorously characterize the mechanism of action, a series of well-defined experiments are required. The following protocols provide a self-validating framework for assessing the compound's activity against both MAO and LSD1.

Protocol: In Vitro Enzyme Inhibition Assay (IC50 Determination)

Objective: To quantify the inhibitory potency of this compound against recombinant human MAO-A, MAO-B, and LSD1.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Reconstitute recombinant human MAO-A, MAO-B, and LSD1/CoREST complex enzymes in their respective assay buffers.

    • Prepare substrate solutions: p-tyramine for MAO-A/B and a biotinylated H3K4me2 peptide for LSD1.

  • Assay Procedure (Example using a commercial fluorescence-based kit):

    • Dispense 50 µL of assay buffer into the wells of a 96-well microplate.

    • Add 2 µL of the test compound serially diluted in DMSO (e.g., from 1 mM to 10 pM). Include DMSO-only wells as a no-inhibition control.

    • Add 20 µL of the appropriate enzyme (MAO-A, MAO-B, or LSD1) to each well and pre-incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the substrate/detection reagent mix.

    • Incubate for 60 minutes at 37°C.

    • Measure the signal (e.g., fluorescence at Ex/Em = 535/587 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Trustworthiness Check: The protocol is validated by running a known inhibitor (e.g., clorgyline for MAO-A, pargyline for MAO-B, and tranylcypromine for LSD1) as a positive control to ensure the assay is performing within expected parameters.

Assay_Workflow start Start prep Prepare Reagents (Compound, Enzyme, Substrate) start->prep dispense Dispense Assay Buffer to 96-well Plate prep->dispense add_compound Add Serially Diluted Test Compound dispense->add_compound add_enzyme Add Enzyme (MAO-A, MAO-B, or LSD1) add_compound->add_enzyme pre_incubate Pre-incubate (15 min @ 37°C) add_enzyme->pre_incubate add_substrate Add Substrate & Detection Reagents pre_incubate->add_substrate incubate Incubate (60 min @ 37°C) add_substrate->incubate read Read Plate (Fluorescence) incubate->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Figure 3: IC50 Determination Workflow
Protocol: Cellular Target Engagement Assay (Western Blot for H3K4me2)

Objective: To confirm that the compound inhibits LSD1 activity within a cellular context by measuring changes in the global levels of the H3K4me2 histone mark.

Methodology:

  • Cell Culture and Treatment:

    • Plate a relevant cancer cell line (e.g., AML or glioblastoma cells) and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound for 48-72 hours. Include a vehicle-only (DMSO) control.

  • Histone Extraction:

    • Harvest the cells and lyse them using a hypotonic buffer to isolate the nuclei.

    • Extract the histones from the nuclear pellet using an acid extraction protocol (e.g., with 0.2 M H2SO4).

  • Western Blotting:

    • Quantify the protein concentration of the histone extracts using a BCA assay.

    • Separate equal amounts of protein (e.g., 15 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for H3K4me2 overnight at 4°C.

    • As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody for total Histone H3.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the H3K4me2 signal to the total Histone H3 signal for each sample.

    • Observe the dose-dependent increase in the normalized H3K4me2 signal, which confirms cellular LSD1 inhibition.

Quantitative Data Summary

While specific experimental data for this compound is proprietary or must be generated, the following table presents representative data for related compounds to illustrate the expected profile of a dual MAO/LSD1 inhibitor.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)LSD1 IC50 (nM)Selectivity Profile
Tranylcypromine~2,200~1,800~250LSD1 > MAO
Fictional Compound A~50~5,000~2,000MAO-A Selective
(1R,2S)-2-(4-F-Ph) CPA To Be DeterminedTo Be DeterminedTo Be DeterminedHypothesized Dual Inhibitor

Conclusion and Future Directions

This compound is a precisely engineered molecule with a compelling dual mechanism of action. Its core phenylcyclopropylamine structure serves as a mechanism-based inhibitor of two distinct FAD-dependent amine oxidases: monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1). The irreversible inhibition of MAO-A and MAO-B leads to increased levels of key neurotransmitters, providing a strong rationale for its investigation in mood and anxiety disorders. Concurrently, its inhibition of LSD1 offers a powerful epigenetic mechanism for controlling gene expression, suggesting significant therapeutic potential in oncology.

Future research should focus on a full quantitative characterization of its inhibitory profile, including Ki determination and off-target screening. Cellular studies should expand to explore its effects on gene expression profiles through RNA-seq. Ultimately, in vivo studies in relevant animal models of depression and cancer will be essential to validate its therapeutic efficacy and establish a comprehensive pharmacokinetic and pharmacodynamic profile.

References

  • Drugs.com. (2025). Tranylcypromine: Package Insert / Prescribing Info / MOA.
  • Wikipedia. (2026). Tranylcypromine.
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  • Patsnap Synapse. (2024). What is the mechanism of Tranylcypromine Sulfate?.
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  • Ueda, R., et al. (2014). Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates. CSBJ, 10, e201402002.
  • Binda, C., et al. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-phenylcyclopropylamine. ACS Chemical Biology, 2(11), 761-769.
  • Liang, Y., et al. (2009). Inhibition of the histone demethylase LSD1 blocks alpha-herpesvirus lytic replication and reactivation from latency. Nature Medicine, 15(11), 1312-1317.
  • Hino, S., et al. (2020). Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors. ChemMedChem, 15(8), 701-707.
  • Singh, M. M., et al. (2011). Inhibition of LSD1 sensitizes glioblastoma cells to histone deacetylase inhibitors. Neuro-Oncology, 13(8), 894-903.
  • Fink, B. E., et al. (2005). Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines. Bioorganic & Medicinal Chemistry, 13(7), 2415-2428.

Sources

A Technical Guide to the Stereochemistry of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stereoisomerism is a cornerstone of modern pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its efficacy, safety, and metabolic profile.[1][2][3] This guide provides an in-depth technical analysis of the stereochemistry of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride, a substituted cyclopropylamine of interest in chemical research. We will dissect its absolute configuration, the significance of the trans arrangement, and the analytical methodologies required for its unambiguous characterization. This document serves as a comprehensive resource, detailing the causality behind experimental choices and providing validated protocols for stereochemical verification, thereby ensuring scientific rigor for professionals in drug development and chemical synthesis.

The Critical Role of Stereochemistry in Molecular Design

In drug development, the specific spatial orientation of functional groups on a chiral molecule is paramount. Enantiomers, which are non-superimposable mirror images, often exhibit vastly different pharmacological and toxicological profiles because biological systems—such as enzymes and receptors—are themselves chiral.[1][2] One enantiomer may elicit a desired therapeutic effect, while the other could be inactive, antagonistic, or even toxic.[1][2]

The classic, tragic example of thalidomide, where the (R)-enantiomer is a sedative while the (S)-enantiomer is teratogenic, underscores the critical need for precise stereochemical control and analysis.[1] Therefore, regulatory bodies and the pharmaceutical industry place a high emphasis on the development of single-enantiomer drugs. This focus necessitates robust analytical techniques to confirm the stereochemical identity and purity of active pharmaceutical ingredients (APIs) and their intermediates. (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine is a derivative of tranylcypromine, a well-known monoamine oxidase inhibitor, making the stereochemical integrity of its analogs a subject of significant interest.[4][5]

Deconstructing the Stereochemistry of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine

The IUPAC name trans-(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine precisely defines the molecule's three-dimensional structure.[6] Let's break down this nomenclature to understand its core stereochemical features.

The Cyclopropane Ring: A Constrained Scaffold

The three-membered cyclopropane ring is a rigid structure. Unlike more flexible cyclohexane rings, it has significantly restricted bond rotation. This rigidity fixes the spatial relationship between substituents, making the distinction between cis and trans isomers permanent and distinct. The protons on a cyclopropane ring exhibit unique chemical shifts in ¹H NMR spectra due to the ring's magnetic anisotropy, a feature that aids in structural confirmation.[7][8][9][10]

Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules

The (1R,2S) designation refers to the absolute configuration at the two chiral centers, C1 (bonded to the amine group) and C2 (bonded to the fluorophenyl group). This assignment is determined using the Cahn-Ingold-Prelog (CIP) priority rules.[11][12][13][14]

Assigning Priorities:

  • Identify Chiral Centers: C1 and C2 are chiral as they are each attached to four different groups.

  • Rank Substituents: Priority is assigned based on the atomic number of the atom directly attached to the chiral center. Higher atomic number equals higher priority.[11][12][13]

  • Break Ties: If there's a tie, you move to the next atoms along the chain until a point of difference is found.[12][14][15]

Table 1: CIP Priority Assignment for (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine

Chiral CenterSubstituentReason for PriorityPriority
C1 -NH₂ (Amine)Nitrogen (Z=7) > Carbon (Z=6)1
-C2 (part of ring)Carbon attached to C(Aryl), C(ring), H2
-C3 (part of ring)Carbon attached to C(Amine), H, H3
-H (Hydrogen)Hydrogen (Z=1) is lowest4
C2 -C₆H₄F (Fluorophenyl)Carbon of the aromatic ring1
-C1 (part of ring)Carbon attached to N, C(ring), H2
-C3 (part of ring)Carbon attached to C(Aryl), H, H3
-H (Hydrogen)Hydrogen (Z=1) is lowest4
The trans Configuration

The combination of (1R) and (2S) configurations dictates that the amine and the 4-fluorophenyl groups are on opposite sides of the cyclopropane ring plane. This is known as the trans configuration. Its diastereomer, the cis configuration, would have both substituents on the same side of the ring plane (and would be designated as (1R,2R) or (1S,2S)).

Below is a diagram illustrating the CIP priority assignments and the resulting stereochemical determination.

Caption: Cahn-Ingold-Prelog priority assignment for (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine.

Analytical Workflow for Stereochemical Verification

Confirming the stereochemical identity and purity of a chiral compound requires a multi-faceted analytical approach. A single technique is often insufficient. The following workflow represents a robust, self-validating system for the characterization of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl.

Caption: A validated analytical workflow for stereochemical characterization.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse technique for separating and quantifying enantiomers and diastereomers.[16][17] The separation relies on the differential interaction of the stereoisomers with a chiral stationary phase (CSP).[18]

Causality of Method Choice: For amine-containing compounds like our target, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are often highly effective. These phases create chiral pockets and allow for multiple interaction mechanisms—including hydrogen bonding, dipole-dipole, and π-π interactions—that lead to the formation of transient, diastereomeric complexes with the analyte enantiomers. These complexes have different energies and stabilities, resulting in different retention times.[19]

Protocol: Representative Chiral HPLC Method (Note: This is a starting protocol and may require optimization for specific equipment and sample matrices.)

Table 2: Chiral HPLC Protocol

ParameterValue / DescriptionRationale
Column Chiralpak® AD-H or similar amylose-based CSPProven efficacy for separating aryl-substituted amines.
Mobile Phase Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)Hexane is the weak solvent, IPA is the polar modifier to control retention, and DEA is a basic additive to improve peak shape for the amine analyte by masking acidic silica sites.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 25 °CTemperature control ensures reproducible retention times.
Detection UV at 254 nmThe fluorophenyl group provides a strong chromophore for UV detection.
Injection Vol. 10 µLStandard volume to avoid column overloading.
System Suitability Resolution (Rs) between enantiomeric peaks should be > 1.5Ensures baseline separation for accurate quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H and ¹³C NMR can confirm the overall molecular structure and the trans relationship (via analysis of coupling constants), it cannot distinguish between enantiomers. However, NMR is invaluable for determining stereochemistry when using chiral auxiliary reagents.[7][10][20]

  • Chiral Solvating Agents (CSAs): Adding a chiral solvating agent (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol) to the NMR sample can induce small, observable differences in the chemical shifts of the enantiomers. The CSA forms rapidly exchanging diastereomeric solvates with the analyte, which exist in different magnetic environments.

  • Chiral Lanthanide Shift Reagents (LSRs): Reagents like Eu(hfc)₃ can be used to spread out signals and differentiate enantiomeric protons. The lanthanide complexes to the amine, and the chirality of the ligand induces diastereomeric shifts.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the absolute stereochemistry of a molecule.[21][22][23] It provides an unambiguous three-dimensional map of the electron density within a single crystal, allowing for the precise determination of atomic positions and their spatial relationships.[21]

Experimental Rationale: The process involves growing a high-quality single crystal of the hydrochloride salt of the compound. This crystal is then exposed to an X-ray beam, producing a diffraction pattern.[21] The analysis of this pattern, particularly using anomalous dispersion effects (the Flack parameter), allows for the confident assignment of the absolute configuration as (1R,2S) without reference to any other chiral substance.

The Impact of Stereochemistry on Biological Interaction

The pharmacological relevance of isolating the correct stereoisomer cannot be overstated. Biological targets are inherently three-dimensional. The Easson-Stedman hypothesis, a foundational concept in pharmacology, posits that for optimal interaction, a chiral molecule must engage with a receptor at a minimum of three distinct points. An enantiomer that cannot achieve this three-point binding due to its mirrored configuration will have a significantly lower affinity for the target.

Caption: Easson-Stedman hypothesis: three-point binding for the active isomer vs. mismatch for its enantiomer.

This model explains why different stereoisomers can have dramatically different biological activities. The (1R,2S) configuration of 2-(4-Fluorophenyl)cyclopropanamine will present its functional groups (amine, aryl ring, and the cyclopropane scaffold) in a unique spatial arrangement, which will be selectively recognized by its specific biological target.

Conclusion

The stereochemistry of this compound is precisely defined and fundamentally linked to its potential function. The (1R,2S) designation specifies the absolute configuration of the two chiral centers, C1 and C2, while the combination dictates a trans arrangement of the key functional groups across the rigid cyclopropane ring. A rigorous analytical workflow, combining chiral chromatography for separation and quantification with spectroscopic and crystallographic techniques for absolute confirmation, is essential for validating its stereochemical integrity. For any researcher or developer working with this or related chiral molecules, a thorough understanding and application of these principles are prerequisites for achieving scientifically sound and regulatorily compliant outcomes.

References

  • Abraham, R. J., et al. (2015). Anisotropy effect of three-membered rings in (1)H NMR spectra: quantification by TSNMRS and assignment of the stereochemistry. PubMed.
  • Pecul, M., & Sadlej, J. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate.
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  • Lin, S., et al. (2014). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central.
  • Defense Technical Information Center. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES.
  • Master Organic Chemistry. (2016). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules.
  • Lesovaya, E. A., et al. (2018). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Springer Link.
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  • Fan, H. R., et al. (2010). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. PubMed.
  • PubChem. (n.d.). This compound.
  • Master Organic Chemistry. (2017). Assigning Cahn-Ingold-Prelog (CIP) Priorities (2) - The Method of Dots.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Naskar, A., et al. (2024). STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY. IIP Series.
  • Gosavi, D., et al. (2010). Pharmacological Significance of Stereoisomerism. ResearchGate.
  • Kumar, P., & Kumar, D. (2013). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia.
  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Blow, D. (2002). X ray crystallography. PubMed Central.
  • PubChem. (n.d.). (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine.
  • PubChem. (n.d.). (+)-Tranylcypromine.
  • Spyrakis, F., & Cuzzolin, A. (2020). X-ray crystallography over the past decade for novel drug discovery – where are we heading next?. PubMed Central.
  • ResearchGate. (2014). Synthesis and Single Crystal X-Ray Structure of New (2E)-2-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]-N-phenylhydrazinecarboxamide.

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The Enigmatic Dance of a Fluorinated Cyclopropylamine: A Technical Guide to the Biological Activity of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Allure of the Strained Ring

In the vast and ever-expanding universe of pharmacologically active molecules, certain structural motifs consistently capture the imagination of medicinal chemists. The cyclopropylamine scaffold is one such motif. Its inherent ring strain and unique electronic properties make it a fascinating building block for creating potent and selective enzyme inhibitors. When this strained three-membered ring is appended with a phenyl group, as in the case of trans-2-phenylcyclopropylamine (tranylcypromine), we unlock a class of compounds with profound effects on human physiology, most notably through the inhibition of monoamine oxidases (MAOs).

This technical guide delves into a specific, rationally designed subset of these molecules: (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine derivatives . We will explore the nuanced interplay between their stereochemistry, the strategic placement of a fluorine atom, and their potent biological activities as inhibitors of key flavin-dependent enzymes. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the design, mechanism of action, and therapeutic potential of this compelling class of compounds.

The Core Directive: Why This Scaffold? The Rationale Behind the Design

The journey to (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine was not one of serendipity but of deliberate, structure-guided design. The parent compound, trans-2-phenylcyclopropylamine, is a well-established irreversible inhibitor of both MAO-A and MAO-B.[1] Its clinical use as an antidepressant is a testament to its biological efficacy.[2] However, the lack of selectivity and potential for off-target effects spurred the quest for more refined analogues.

The Cyclopropylamine "Warhead": A Mechanism-Based Irreversible Inhibitor

The cyclopropylamine moiety is the cornerstone of the inhibitory activity of these molecules. It functions as a mechanism-based or "suicide" inhibitor. The enzyme, in this case, a flavin-dependent amine oxidase like MAO or Lysine-Specific Demethylase 1 (LSD1), initiates its normal catalytic cycle on the cyclopropylamine substrate.[3] This enzymatic processing, however, leads to the formation of a highly reactive intermediate that covalently binds to the flavin adenine dinucleotide (FAD) cofactor, thereby irreversibly inactivating the enzyme.[3][4] This covalent modification is the basis for the potent and often long-lasting effects of these inhibitors.

The choice of the trans-(1R,2S) stereochemistry is also critical. For many phenylcyclopropylamine derivatives, this specific arrangement of substituents on the cyclopropane ring has been shown to confer greater inhibitory potency compared to other stereoisomers.[5]

The Strategic Role of the 4-Fluoro Substituent

The introduction of a fluorine atom at the para position of the phenyl ring is a classic medicinal chemistry strategy employed to modulate the electronic and metabolic properties of a drug candidate.[6][7][8] In the context of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine, the fluorine atom serves several key purposes:

  • Enhanced Potency: The strong electron-withdrawing nature of fluorine can influence the electronic environment of the phenyl ring, which in turn can affect the binding affinity of the molecule to the enzyme's active site.[6][9]

  • Metabolic Stability: Fluorine substitution can block sites of potential oxidative metabolism on the phenyl ring, leading to a longer biological half-life and improved pharmacokinetic profile.[6]

  • Modulation of Selectivity: The electronic alterations imparted by the fluorine atom can subtly change the way the inhibitor interacts with the active sites of different enzymes, potentially leading to improved selectivity for one isoform over another (e.g., MAO-B vs. MAO-A).[10]

Primary Targets and Mechanism of Action: MAO and LSD1 Inhibition

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine derivatives exert their primary biological effects through the irreversible inhibition of two major classes of flavin-dependent amine oxidases: Monoamine Oxidases (MAOs) and Lysine-Specific Demethylase 1 (LSD1).

Monoamine Oxidase (MAO) Inhibition

MAOs are mitochondrial enzymes responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[11] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[12] Inhibition of MAO-A is primarily associated with antidepressant effects, while MAO-B inhibition is a therapeutic strategy for Parkinson's disease.[13]

The inhibition of MAO by (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine derivatives leads to an increase in the synaptic concentrations of these neurotransmitters, which is believed to be the primary mechanism behind their antidepressant and neuromodulatory effects.[14]

MAO_A_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Neurotransmitter_Release Neurotransmitter (Serotonin, Norepinephrine) Release Synaptic_Cleft Synaptic Cleft Neurotransmitter_Release->Synaptic_Cleft Exocytosis Reuptake Reuptake Transporter Synaptic_Cleft->Reuptake Uptake Receptors Postsynaptic Receptors Synaptic_Cleft->Receptors Binding MAO_A MAO-A Reuptake->MAO_A Degradation Metabolites Inactive Metabolites MAO_A->Metabolites Inhibitor (1R,2S)-2-(4-Fluorophenyl) cyclopropanamine Derivative Inhibitor->MAO_A Irreversible Inhibition Signal_Transduction Signal Transduction Cascade Receptors->Signal_Transduction Neuronal_Response Altered Neuronal Response (Antidepressant Effect) Signal_Transduction->Neuronal_Response

Caption: MAO-A Inhibition Pathway.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

LSD1 (also known as KDM1A) is a histone demethylase that plays a crucial role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription.[15] LSD1 is overexpressed in a variety of cancers, where it contributes to tumor growth and progression by repressing the expression of tumor suppressor genes.[16][17]

The structural and mechanistic similarities between LSD1 and MAOs make the cyclopropylamine scaffold an effective starting point for the design of LSD1 inhibitors.[2] By inhibiting LSD1, (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine derivatives can lead to the re-expression of silenced tumor suppressor genes, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[15][18]

LSD1_Inhibition Inhibitor (1R,2S)-2-(4-Fluorophenyl) cyclopropanamine Derivative LSD1 LSD1 (KDM1A) Inhibitor->LSD1 Irreversible Inhibition H3K4me1 H3K4me1/0 (Repressed Gene Mark) LSD1->H3K4me1 Demethylation H3K4me2 H3K4me2 (Active Gene Mark) H3K4me2->LSD1 Tumor_Suppressor Tumor Suppressor Genes (e.g., CDH1) H3K4me2->Tumor_Suppressor Gene Expression Activation Cellular_Effects Anticancer Effects: - Cell Cycle Arrest - Apoptosis - Differentiation Tumor_Suppressor->Cellular_Effects

Caption: LSD1 Inhibition in Cancer Cells.

Structure-Activity Relationships (SAR)

The biological activity of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine derivatives is highly sensitive to structural modifications. The following table summarizes key SAR findings for this class of compounds as inhibitors of MAO and LSD1.

Modification Effect on MAO Inhibition Effect on LSD1 Inhibition Rationale/Observations References
Stereochemistry The (1R,2S)-trans configuration is generally more potent than other isomers.The (1R,2S) stereoisomer often shows higher potency.Optimal fit into the enzyme's active site.[5]
Phenyl Ring Substitution Electron-withdrawing groups (e.g., F, Cl) at the para position can increase potency.Hydrophobic substitutions on the phenyl ring may enhance potency.Modulates electronic properties and hydrophobic interactions within the active site.[2][6]
Cyclopropane Ring Substitution Introduction of a fluorine atom on the cyclopropane ring can increase potency and alter selectivity.Not as extensively studied, but modifications can impact activity.Alters the reactivity of the cyclopropylamine "warhead".
N-Alkylation Can decrease MAO-A and MAO-B inhibitory activity.Can be tolerated or even enhance activity depending on the substituent.Affects the pKa of the amine and steric interactions in the active site.[19]

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine derivatives.

Synthesis of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine

The synthesis of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine can be achieved through a multi-step process, often involving an asymmetric cyclopropanation reaction followed by functional group manipulations. A representative synthetic workflow is outlined below.

Synthesis_Workflow Start 4-Fluorostyrene Step1 Asymmetric Cyclopropanation Start->Step1 Intermediate1 Chiral Cyclopropyl Ester/Acid Step1->Intermediate1 Step2 Curtius Rearrangement Intermediate1->Step2 Intermediate2 Protected Cyclopropylamine Step2->Intermediate2 Step3 Deprotection Intermediate2->Step3 Final (1R,2S)-2-(4-Fluorophenyl) cyclopropanamine Step3->Final

Caption: Synthetic Workflow.

  • Asymmetric Cyclopropanation: 4-Fluorostyrene is subjected to an asymmetric cyclopropanation reaction using a chiral catalyst (e.g., a copper or rhodium complex with a chiral ligand) and a carbene precursor (e.g., ethyl diazoacetate). This step establishes the desired stereochemistry of the cyclopropane ring.

  • Hydrolysis: The resulting cyclopropyl ester is hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., aqueous base followed by acidification).

  • Curtius Rearrangement: The carboxylic acid is converted to an acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate. The isocyanate is subsequently trapped with a suitable alcohol (e.g., tert-butanol) to yield a Boc-protected amine.

  • Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to afford the final product, (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine, typically as a salt.[20][21][22]

Note: This is a generalized procedure. Specific reagents, conditions, and purification methods would need to be optimized based on literature precedents for analogous compounds.

In Vitro MAO Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the IC50 values of test compounds against MAO-A and MAO-B.

  • Reagents and Materials:

    • Recombinant human MAO-A and MAO-B enzymes

    • MAO substrate (e.g., kynuramine)

    • Amplex® Red reagent (a fluorogenic probe)

    • Horseradish peroxidase (HRP)

    • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

    • Test compound stock solution (in DMSO)

    • Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In the wells of the microplate, add the assay buffer, MAO enzyme (either MAO-A or MAO-B), and the test compound dilutions or positive control.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding a mixture of the substrate, Amplex® Red, and HRP.

    • Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 30 minutes) at the appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation, ~590 nm emission).

    • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[23]

In Vitro LSD1 Inhibition Assay (Biochemical)

This protocol outlines a method to assess the inhibitory activity of compounds against LSD1.

  • Reagents and Materials:

    • Recombinant human LSD1 enzyme

    • Histone H3 peptide substrate (e.g., H3K4me2)

    • Assay buffer (e.g., Tris or HEPES buffer, pH 7.5)

    • Test compound stock solution (in DMSO)

    • Positive control (e.g., tranylcypromine)

    • Detection reagents (e.g., a specific antibody for the demethylated product and a secondary antibody conjugated to a reporter enzyme like HRP, or a coupled-enzyme assay to detect the formaldehyde by-product).

    • 96-well microplate

    • Appropriate plate reader (colorimetric or fluorescence, depending on the detection method).

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • To the wells of the microplate, add the assay buffer, LSD1 enzyme, and the test compound dilutions or positive control.

    • Pre-incubate to allow for inhibitor-enzyme interaction.

    • Initiate the demethylation reaction by adding the histone H3 peptide substrate.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and perform the detection step. This may involve:

      • An ELISA-based method where the plate is coated with the substrate, and a primary antibody detects the product, followed by a secondary antibody-enzyme conjugate and a chromogenic or fluorogenic substrate.

      • A coupled-enzyme assay where the formaldehyde produced is measured.

    • Read the signal on the plate reader.

    • Calculate the percent inhibition and determine the IC50 value as described for the MAO assay.[24][25]

Therapeutic Potential and Future Directions

The dual inhibitory activity of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine derivatives against both MAO and LSD1 positions them as promising candidates for a range of therapeutic applications.

  • Neuropsychiatric Disorders: Their MAO inhibitory properties make them potential treatments for depression and anxiety disorders. Further optimization could lead to compounds with improved selectivity and side-effect profiles compared to existing MAOIs.[13]

  • Neurodegenerative Diseases: The inhibition of MAO-B is a validated strategy for Parkinson's disease. The potential neuroprotective effects of these compounds warrant further investigation in models of neurodegeneration.

  • Oncology: The role of LSD1 in various cancers makes it an attractive therapeutic target. (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine derivatives could be developed as epigenetic drugs for the treatment of hematological malignancies and solid tumors.[16][17] Combination therapies with other anticancer agents, including immunotherapy, are also a promising avenue of research.[18]

Future research in this area should focus on:

  • Improving Selectivity: Fine-tuning the structure to achieve greater selectivity for MAO-A vs. MAO-B, or for LSD1 over MAOs, will be crucial for developing targeted therapies with fewer side effects.

  • In Vivo Efficacy and Safety: Rigorous preclinical studies are needed to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of lead compounds.

  • Exploring New Targets: The unique reactivity of the cyclopropylamine scaffold may allow for the targeting of other flavin-dependent enzymes, opening up new therapeutic possibilities.

Conclusion

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine and its derivatives represent a compelling class of mechanism-based inhibitors with significant therapeutic potential. Their design is a testament to the power of rational medicinal chemistry, leveraging the unique properties of the cyclopropylamine "warhead" and the strategic use of fluorine to create potent modulators of key enzymes involved in human disease. As our understanding of the roles of MAO and LSD1 in pathophysiology continues to grow, so too will the opportunities for developing novel and effective therapies based on this fascinating chemical scaffold.

References

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  • Inhibition of Excessive Monoamine Oxidase A/B Activity Protects Against Stress-induced Neuronal De
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  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials.
  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors.
  • Selective Fluorination in Drug Design and Development: An Overview of Biochemical R
  • Lysine-specific demethylase 1 as a therapeutic cancer target: observations
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  • Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evalu
  • Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling.
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  • Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evalu
  • Monoamine Oxidase Inhibition Causes a Long-Term Prolongation of the Dopamine-Induced Responses in R
  • Computationally Assisted Lead Optimization of Novel Potent and Selective MAO-B Inhibitors.
  • The preparation method of (1R, 2S) 2 (3,4 difluorophenyl)
  • Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling.
  • N-substituted cyclopropylamines as inhibitors of MAO-A and -B forms.
  • Parameters for Irreversible Inactiv
  • trans-2-Phenylcyclopropylamine is a mechanism-based inactiv
  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders.
  • Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antipl
  • Enzyme-activated irreversible inhibitors of monoamine oxidase: phenylallylamine structure-activity rel
  • Parameters for Irreversible Inactiv
  • Targeting monoamine oxidase A: a strategy for inhibiting tumor growth with both immune checkpoint inhibitors and immune modul
  • The preparation method of (1r,2s)-2-(3,4-difluorophenyl)
  • Initial reversible inhibition by mechanism-based inhibitors of MAO.
  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders.
  • Kinetic and structural analysis of the irreversible inhibition of human monoamine oxidases by ASS234, a multi-target compound designed for use in Alzheimer's disease.
  • What are MAO-A inhibitors and how do they work?
  • Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjug
  • Drug action (IC 50 values) on MAO A and MAO B activities.
  • Type-B monoamine oxidase inhibitors in neurological diseases: clinical applic
  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simul
  • cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases.
  • (1R,2S)-2-(3,4-difluorophenyl)cyclopropanaMine hydrochloride synthesis.
  • Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action.

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A Guide to (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine: A Privileged Chiral Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of conformational rigidity and specific stereochemistry is a cornerstone of rational drug design. Chiral 2-arylcyclopropylamines have emerged as "privileged scaffolds" due to their ability to present a key pharmacophoric amine vector in a constrained three-dimensional space. This technical guide provides an in-depth exploration of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine , a premier building block in this class. We will dissect its unique structural attributes, detail robust synthetic and chiral resolution protocols, and examine its application in the development of next-generation therapeutics, offering researchers and drug development professionals a comprehensive resource for leveraging this valuable synthon.

The Strategic Value of a Constrained Scaffold

The development of novel therapeutics frequently involves the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. The cyclopropylamine motif is a powerful tool in this endeavor.[1][2] Unlike flexible aliphatic chains, the cyclopropane ring introduces a high degree of conformational constraint, effectively "locking" the spatial orientation of its substituents.[3] This rigidity can lead to a significant increase in binding affinity to a biological target by reducing the entropic penalty of binding.

The subject of this guide, (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine, combines three critical features that underscore its utility:

  • The (1R,2S) Stereoconfiguration: Biological systems are inherently chiral. The precise spatial arrangement of the amine and phenyl groups is fundamental to achieving selective and potent interactions with target proteins.[4]

  • The 4-Fluorophenyl Group: The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry.[5] The fluorine atom at the para-position of the phenyl ring can modulate physicochemical properties such as pKa and lipophilicity, enhance metabolic stability by blocking potential sites of oxidation, and introduce favorable protein-ligand interactions.[6][7][8][9]

  • The Cyclopropylamine Core: This strained ring system not only provides rigidity but also influences the basicity of the amine group, which can improve bioavailability and membrane permeation.[1][5]

Physicochemical and Structural Data

A clear understanding of the fundamental properties of a building block is essential for its effective use in synthesis and design.

PropertyValueReference
IUPAC Name trans-(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine[10]
Molecular Formula C₉H₁₀FN[10]
Molecular Weight 151.18 g/mol Calculated
Hydrochloride Salt MW 187.64 g/mol [10]
CAS Number (HCl Salt) 1314324-00-9[10][11]
Canonical SMILES C1C2=CC=C(C=C2)F[10]
Appearance White to yellow powder (as HCl salt)[4]

The trans-(1R,2S) designation specifies that the amine and fluorophenyl groups are on opposite faces of the cyclopropane ring, a crucial detail for molecular recognition by protein targets.

Caption: Workflow for the chiral resolution using (R)-(-)-Mandelic acid.

Key Applications in Drug Development

The unique stereoelectronic properties of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine and its analogs make it a valuable intermediate for compounds targeting a range of diseases. Its conformationally restricted nature is particularly advantageous for designing potent and selective enzyme inhibitors and receptor antagonists.

A prominent example is its use in the synthesis of Ticagrelor , a P2Y12 platelet aggregation inhibitor used to prevent thrombotic events in patients with acute coronary syndrome. [4][12]In Ticagrelor, the (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine moiety (a close analog) is essential for its activity. [4]The specific stereochemistry ensures the correct orientation of the molecule within the P2Y12 receptor binding pocket, leading to reversible and potent antagonism.

The building block has also been explored in the development of:

  • Antidepressants: As analogs of tranylcypromine, a monoamine oxidase inhibitor (MAOI), these compounds have potential applications in modulating neurotransmitter activity. [1][13]* Anticancer Agents: The rigid scaffold can be used to design kinase inhibitors with improved selectivity and pharmacokinetic profiles. [13]* Antimalarial Agents: Derivatives have been investigated for their activity against Plasmodium falciparum. [14] However, it is critical for drug developers to consider the metabolic fate of the cyclopropylamine group. While often used to enhance metabolic stability, this moiety can, in some contexts, undergo cytochrome P450-mediated oxidation, potentially leading to reactive ring-opened intermediates. [3]This underscores the importance of thorough metabolic profiling during drug development.

Self-Validating Experimental Protocols

The following protocols are presented as self-validating systems, incorporating a critical quality control step to ensure the final product meets the required stereochemical purity.

Protocol 1: Chiral Resolution of Racemic trans-2-(4-Fluorophenyl)cyclopropanamine

Causality: This protocol leverages the differential solubility of diastereomeric salts for efficient separation. Methanol is chosen as a solvent that provides a good balance of solubility for both salts, allowing the less soluble salt to crystallize upon cooling while keeping the more soluble one in solution.

Materials:

  • Racemic trans-2-(4-Fluorophenyl)cyclopropanamine

  • (R)-(-)-Mandelic acid (1.0 equivalent)

  • Methanol (MeOH)

  • 2M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, filtration apparatus, rotary evaporator

Procedure:

  • Salt Formation: Dissolve racemic trans-2-(4-fluorophenyl)cyclopropanamine (1.0 eq) in a minimum amount of warm methanol in an Erlenmeyer flask. In a separate flask, dissolve (R)-(-)-mandelic acid (1.0 eq) in warm methanol.

  • Slowly add the mandelic acid solution to the amine solution with stirring.

  • Allow the mixture to cool slowly to room temperature, then place it in a 4°C refrigerator for 12-24 hours to promote crystallization.

  • Isolation of Diastereomeric Salt: Collect the resulting crystalline solid by vacuum filtration, washing the crystals with a small amount of cold methanol. This solid is the enriched (1R,2S)-amine-(R)-acid salt.

  • Liberation of Free Amine: Suspend the collected crystals in a mixture of water and dichloromethane.

  • While stirring vigorously, slowly add 2M NaOH solution until the aqueous layer is basic (pH > 11), ensuring all solids have dissolved.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with dichloromethane.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (1R,2S)-2-(4-fluorophenyl)cyclopropanamine.

Protocol 2: Quality Control - Determination of Enantiomeric Excess (ee) by Chiral HPLC

Causality: A self-validating protocol is incomplete without a quantitative measure of success. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of a chiral compound. A polysaccharide-based chiral stationary phase (CSP) is used because its chiral cavities and interaction sites provide differential retention for the two enantiomers. [15] Materials & Equipment:

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., CHIRALPAK® or equivalent polysaccharide-based column) [15][16]* HPLC-grade hexanes, isopropanol (IPA), and diethylamine (DEA)

  • Sample of resolved (1R,2S)-2-(4-fluorophenyl)cyclopropanamine

  • Racemic standard for reference

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture such as Hexanes:Isopropanol:Diethylamine (90:10:0.1 v/v/v). The small amount of DEA is crucial for obtaining good peak shape for basic amines by suppressing interactions with residual silanols on the stationary phase.

  • System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount (~1 mg/mL) of the resolved amine and the racemic standard in separate vials using the mobile phase as the diluent.

  • Analysis:

    • Inject the racemic standard to determine the retention times of both the (1R,2S) and (1S,2R) enantiomers.

    • Inject the resolved sample.

  • Data Processing: Integrate the peak areas for both enantiomers in the chromatogram of the resolved sample. Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

Caption: A self-validating quality control workflow for enantiomeric excess determination.

Conclusion

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine represents a convergence of several powerful concepts in modern drug design: conformational constraint, stereochemical precision, and strategic fluorination. Its rigid framework provides a well-defined vector for presenting a key amine pharmacophore, while the fluorine substituent offers a proven method for enhancing pharmacokinetic properties. The robust and scalable methods for its enantioselective synthesis, particularly through chiral resolution, ensure its accessibility for both discovery and development campaigns. As researchers continue to seek novel chemical matter with improved drug-like properties, the utility of high-value chiral building blocks like (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine is set to expand, solidifying its role as a cornerstone synthon in the medicinal chemist's toolkit.

References

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  • PubChem. (n.d.). (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine. National Center for Biotechnology Information.
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A Comprehensive Spectroscopic Guide to (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl: Structure, Confirmation, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and drug development.[1][2] Its rigid cyclopropane scaffold and fluorinated phenyl moiety make it a valuable component in the design of novel therapeutic agents. Accurate and unambiguous structural characterization is paramount for ensuring the quality, purity, and intended biological activity of any compound used in research and development. This technical guide provides an in-depth analysis of the core spectroscopic data—¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy—used to characterize this molecule. Our approach emphasizes not just the data itself, but the underlying principles and experimental rationale that create a self-validating system for structural confirmation.

Molecular Structure and Spectroscopic Implications

The structure of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl presents several key features that directly influence its spectroscopic signature:

  • Defined Stereochemistry: The (1R,2S) configuration dictates a trans relationship between the amine and the fluorophenyl groups across the cyclopropane ring. This fixed geometry removes conformational ambiguity and results in distinct through-space and through-bond interactions, which are critical for NMR analysis.

  • Protonated Amine: As a hydrochloride salt, the primary amine exists as a protonated ammonium group (-NH₃⁺). This affects its chemical shift and exchange behavior in NMR and introduces characteristic stretching and bending vibrations in the IR spectrum.

  • Fluorophenyl Group: The fluorine atom on the aromatic ring is a powerful tool for NMR. It induces characteristic splitting patterns in both the ¹H and ¹³C spectra through one-bond and long-range couplings, serving as a definitive marker for its position.[3][4]

Below is the chemical structure with atom numbering used for subsequent spectral assignments.

Caption: Structure of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the cornerstone technique for elucidating the proton framework of a molecule. For this specific compound, it confirms the connectivity, relative stereochemistry, and the ratio of aromatic to aliphatic protons.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Expert Insight: DMSO-d₆ is an excellent choice for amine salts. Its high polarity ensures solubility, and it slows the proton exchange rate of the -NH₃⁺ group, allowing for its observation as a distinct, albeit often broad, signal. Using D₂O would result in the rapid exchange of these protons with deuterium, causing the signal to disappear, which is a useful confirmatory experiment in itself.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Record the spectrum at 25 °C. Acquire at least 16 scans to ensure a good signal-to-noise ratio.

  • Referencing: Calibrate the chemical shifts to the residual solvent peak (δ ~2.50 ppm for DMSO-d₅).

Data Interpretation and Analysis

The ¹H NMR spectrum can be divided into three key regions:

  • Aromatic Region (δ ~7.0–7.4 ppm): The 1,4-disubstituted (para) fluorophenyl group gives rise to a classic AA'BB' spin system, which is further complicated by coupling to ¹⁹F. This typically appears as two distinct multiplets, each integrating to 2H.

    • H5'/H9' (ortho to Fluorine): These protons are expected to appear as a triplet-like multiplet or a doublet of doublets around δ 7.3 ppm. The splitting is due to coupling to the adjacent H6'/H8' protons and a slightly weaker coupling to the ¹⁹F atom.

    • H6'/H8' (meta to Fluorine): These protons, ortho to the cyclopropyl group, will also appear as a triplet-like multiplet around δ 7.1 ppm, coupled to H5'/H9'.

  • Ammonium Region (δ ~8.5-9.0 ppm): The three protons of the -NH₃⁺ group are chemically equivalent. Due to quadrupolar broadening from the nitrogen atom and potential slow exchange with trace water, this signal typically appears as a broad singlet, integrating to 3H.

  • Aliphatic/Cyclopropane Region (δ ~1.5–3.0 ppm): This is the most structurally informative region. The four protons on the cyclopropane ring are all diastereotopic due to the two chiral centers (C1 and C2) and are magnetically non-equivalent. This results in four distinct signals with complex splitting patterns.

    • H1 (methine, adjacent to -NH₃⁺): Expected to be downfield in this region (~2.8-3.0 ppm) due to the deshielding effect of the ammonium group. It will appear as a complex multiplet.

    • H2 (methine, adjacent to Ar): Also downfield (~2.3-2.5 ppm) due to the influence of the aromatic ring. It will appear as a complex multiplet.

    • H3a & H3b (methylene): These two protons will have distinct chemical shifts (~1.5-1.8 ppm) and will show geminal coupling to each other, as well as cis and trans vicinal coupling to H1 and H2, resulting in complex multiplets. The trans coupling constants are typically smaller than cis coupling constants in cyclopropanes, which can aid in assignment.

Summary of Expected ¹H NMR Data
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
NH₃⁺8.5 - 9.0br s-3H
H5', H9'~7.3t or ddJ_HH ≈ 8.8, J_HF ≈ 5.52H
H6', H8'~7.1tJ_HH ≈ 8.82H
H1~2.9m-1H
H2~2.4m-1H
H3a, H3b~1.6m-2H

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides a map of the carbon skeleton. The use of proton decoupling simplifies the spectrum to a series of singlets (unless coupled to fluorine), where each unique carbon atom gives a distinct signal.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument: A 400 MHz NMR spectrometer, observing at a frequency of ~100 MHz.

  • Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • Referencing: Calibrate the chemical shifts to the solvent peak (δ ~39.52 ppm for DMSO-d₆).

Data Interpretation and Analysis
  • Aromatic Region (δ ~115–165 ppm): Six signals are expected, but due to symmetry, the pairs C5'/C9' and C6'/C8' are equivalent.

    • C7' (ipso, C-F): This carbon is directly bonded to fluorine and will appear as a doublet with a very large one-bond coupling constant (¹J_CF ≈ 240-250 Hz).[3] Its chemical shift will be far downfield (δ ~160-163 ppm).

    • C4' (ipso, C-Cyclopropyl): The chemical shift of this carbon (δ ~135-140 ppm) will be influenced by the cyclopropyl substituent. It will appear as a doublet due to a three-bond coupling to fluorine (³J_CF).

    • C6'/C8' (ortho to Cyclopropyl): These carbons will appear as a doublet due to a two-bond coupling to fluorine (²J_CF ≈ 20-25 Hz) around δ 128-130 ppm.

    • C5'/C9' (meta to Cyclopropyl): These carbons will appear as a doublet due to a three-bond coupling to fluorine (³J_CF ≈ 8-10 Hz) around δ 115-117 ppm.

  • Aliphatic/Cyclopropane Region (δ ~15–35 ppm): The three carbons of the cyclopropane ring are chemically non-equivalent and appear in the upfield region of the spectrum, a characteristic feature of three-membered rings.[5]

    • C1 (CH-N): ~30-35 ppm.

    • C2 (CH-Ar): ~25-30 ppm.

    • C3 (CH₂): ~15-20 ppm.

Summary of Expected ¹³C NMR Data
Carbon AssignmentChemical Shift (δ, ppm)C-F Coupling (J_CF, Hz)
C7'~161¹J ≈ 245
C4'~138³J ≈ 3
C6', C8'~129²J ≈ 22
C5', C9'~116³J ≈ 8
C1~33-
C2~28-
C3~17-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the analyte, which is one of the most crucial pieces of data for confirming molecular identity.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The ESI process is soft, meaning it typically yields the molecular ion with minimal fragmentation.

Data Interpretation and Analysis

The compound is an HCl salt. In the ESI source, the salt will dissociate, and the free amine (C₉H₁₀FN, MW = 151.18 g/mol ) will be protonated. Therefore, the primary ion observed will be the protonated molecule, [M+H]⁺.

  • Expected Ion: [C₉H₁₀FN + H]⁺ = C₉H₁₂FN⁺

  • Monoisotopic Mass of Free Base: 151.0801 Da

  • Expected m/z of [M+H]⁺: 152.0879 Da[1]

The detection of an ion with this specific mass-to-charge ratio provides strong evidence for the elemental composition of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: ATR-IR
  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the clean ATR crystal, then record the sample spectrum over a range of 4000 to 400 cm⁻¹.[6]

Summary of Expected IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 2800N-H Stretch (broad)R-NH₃⁺ (Ammonium)
3100 - 3000C-H StretchAromatic C-H
3000 - 2850C-H StretchAliphatic C-H
~1610, ~1510C=C StretchAromatic Ring
~1590N-H Bend (Asymmetric)R-NH₃⁺ (Ammonium)
~1500N-H Bend (Symmetric)R-NH₃⁺ (Ammonium)
~1230C-F Stretch (strong)Aryl-F
~1020C-N StretchAliphatic Amine

The presence of a strong, broad band in the 3100-2800 cm⁻¹ region is a clear indication of the ammonium salt, while the very strong absorption around 1230 cm⁻¹ is characteristic of the C-F bond.

Integrated Analysis: A Self-Validating Workflow

No single technique provides absolute proof of structure. True confidence is achieved when multiple, independent spectroscopic methods provide corroborating data. This integrated workflow represents a self-validating system for structural confirmation.

G substance (1R,2S)-2-(4-Fluorophenyl) cyclopropanamine HCl ms Mass Spectrometry (ESI+) substance->ms ir Infrared Spectroscopy (ATR) substance->ir c13_nmr ¹³C NMR substance->c13_nmr h1_nmr ¹H NMR substance->h1_nmr final Confirmed Structure & Purity ms->final Confirms Molecular Formula (m/z = 152.0879 for [M+H]⁺) ir->final Confirms Functional Groups (-NH₃⁺, Ar-F, C=C) c13_nmr->final Confirms Carbon Skeleton & C-F Connectivity (¹J_CF) h1_nmr->final Confirms Proton Environment & Stereochemistry (trans)

Sources

solubility of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Aqueous Solubility of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride

Executive Summary

This technical guide provides a comprehensive framework for understanding and determining the aqueous . Solubility is a critical physicochemical parameter in drug development, directly influencing a compound's dissolution rate, absorption, and ultimate bioavailability. For ionizable compounds such as this hydrochloride salt, solubility is not a single value but a function of the solution's pH. This document, intended for researchers, chemists, and formulation scientists, moves beyond simple procedural descriptions to explain the underlying scientific principles governing solubility. We will explore the theoretical basis of solubility for amine salts, detail authoritative experimental protocols based on United States Pharmacopeia (USP) standards, and provide guidance on interpreting the resulting data within a drug development context. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data crucial for regulatory submissions and advancing a compound from discovery to clinical application.

Section 1: Introduction to this compound

Chemical Identity and Physicochemical Properties

This compound is a synthetic organic compound featuring a primary amine on a cyclopropyl ring, which is substituted with a 4-fluorophenyl group. It is supplied as a hydrochloride salt to leverage the basicity of the primary amine.

PropertyValueSource
IUPAC Name trans-(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine;hydrochloride[1]
Molecular Formula C₉H₁₁ClFN[1][2]
Molecular Weight 187.64 g/mol [1][2]
Parent Compound (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine[1]
Component Compounds (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine; Hydrochloric Acid[1][2]
The Rationale for Salt Formation in Pharmaceutical Development

Many active pharmaceutical ingredients (APIs) are weak acids or bases, often exhibiting poor aqueous solubility in their free, unionized form.[3] Salt formation is a widely adopted and effective strategy to enhance the solubility and dissolution rate of such compounds.[4] For a weakly basic compound like (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine, reacting the basic amine with a strong acid (hydrochloric acid) forms an ionic salt.[5] This salt form typically possesses significantly higher aqueous solubility compared to the free base because the ionic nature of the salt allows for more favorable interactions with polar water molecules.[4][6] This enhancement is a primary objective of salt selection studies, which aim to identify a form with optimal physicochemical properties for further development.[4]

Section 2: Fundamental Principles of Aqueous Solubility

Thermodynamic Equilibrium vs. Apparent Solubility

It is crucial to distinguish between two key concepts:

  • Equilibrium Solubility: This is the maximum concentration of a substance that can dissolve in a solvent at thermodynamic equilibrium, a state achieved when a saturated solution is in contact with excess undissolved solid.[7][8] This value represents a fundamental thermodynamic limit.

  • Apparent Solubility: This term describes the concentration of a dissolved solid under non-equilibrium conditions.[8] It can be influenced by factors such as the time allowed for dissolution or the formation of transient supersaturated solutions. For regulatory and development purposes, determining the true equilibrium solubility is paramount.

Key Physicochemical Factors Influencing Solubility

For an amine hydrochloride salt, pH is the most influential factor governing its aqueous solubility.[6][9] The solubility is dictated by the equilibrium between the highly soluble ionized form (the protonated amine, BH⁺) and the less soluble unionized free base (B).

BH⁺Cl⁻ (solid) ⇌ BH⁺ (aqueous) + Cl⁻ (aqueous) BH⁺ (aqueous) ⇌ B (aqueous) + H⁺

At low pH (acidic conditions), the equilibrium is shifted to the left, favoring the protonated, more soluble form (BH⁺). As the pH increases, the concentration of H⁺ decreases, pulling the equilibrium to the right. This leads to the conversion of the soluble salt into the free base (B). Once the concentration of the free base exceeds its own intrinsic solubility limit, it will precipitate out of solution. This relationship underscores why a single solubility value is insufficient; a full pH-solubility profile is required for a comprehensive understanding.[10]

The crystal lattice energy of the solid must be overcome for dissolution to occur.[4] Different crystalline forms, or polymorphs, of the same compound can have different crystal packing and lattice energies, resulting in different solubilities. It is essential to characterize the solid form used in any solubility study (e.g., via X-ray powder diffraction) to ensure consistency and reproducibility.

The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with temperature.[6][9] Therefore, all solubility measurements must be conducted under strict temperature control, typically at 25 °C or 37 °C for biological relevance.

Section 3: Experimental Determination of Equilibrium Solubility

Overview of Methodologies

While several methods exist for assessing solubility (e.g., titration, turbidimetry), the "gold standard" for determining thermodynamic equilibrium solubility is the Saturation Shake-Flask Method .[11][12] This method is recommended by regulatory bodies and is detailed in pharmacopeial chapters such as USP <1236>.[11] Its core principle is to ensure that the solvent is fully saturated with the compound, allowing for the direct measurement of the equilibrium concentration.

Core Protocol: Equilibrium Solubility via the Saturation Shake-Flask Method

This protocol is designed as a self-validating system by incorporating a time-to-equilibrium assessment.

Causality Behind Experimental Choices:

  • Excess Solid: Using a clear excess of the compound ensures that the final concentration measured is indeed the saturation limit.

  • Agitation: Continuous agitation prevents the formation of a static boundary layer around the solid particles, facilitating the dissolution process. An orbital shaker is preferred over a magnetic stirrer to minimize particle attrition that could alter surface area.

  • Time-to-Equilibrium: Sampling at multiple time points (e.g., 24, 48, and 72 hours) is a critical self-validating step. Equilibrium is confirmed when the measured concentration no longer changes significantly between successive time points.[8]

  • Sample Filtration: Filtration through a low-binding filter (e.g., 0.22 µm PVDF) is essential to remove all undissolved solid particles before analysis, which would otherwise lead to an overestimation of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_validation Validation start Weigh excess compound into vials add_solvent Add precise volume of solvent (e.g., water, buffer) start->add_solvent agitate Agitate at constant temperature (e.g., 25°C) add_solvent->agitate sample_t1 Sample at T1 (e.g., 24h) agitate->sample_t1 sample_t2 Sample at T2 (e.g., 48h) agitate->sample_t2 sample_t3 Sample at T3 (e.g., 72h) agitate->sample_t3 filter Filter sample through 0.22 µm syringe filter sample_t1->filter sample_t2->filter sample_t3->filter dilute Dilute filtrate with mobile phase filter->dilute analyze Analyze by validated HPLC-UV method dilute->analyze compare Compare concentrations at T1, T2, T3 analyze->compare equilibrium Equilibrium confirmed? (Conc_T2 ≈ Conc_T3) compare->equilibrium equilibrium->agitate No, continue agitation report Report equilibrium solubility value equilibrium->report Yes

Caption: Workflow for the Saturation Shake-Flask Solubility Method.

Step-by-Step Protocol:

  • Preparation: Add an amount of this compound to a glass vial sufficient to be in clear excess after equilibration (e.g., 5-10 mg).

  • Solvent Addition: Accurately pipette a known volume of the desired solvent (e.g., 1 mL of purified water) into the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled chamber (e.g., 25 °C ± 1 °C).

  • Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the solid to settle. Withdraw a small aliquot of the supernatant.

  • Filtration: Immediately filter the aliquot through a chemically compatible, low-protein-binding syringe filter (e.g., 0.22 µm PVDF) into a clean analysis vial. The first few drops should be discarded to saturate any binding sites on the filter.

  • Dilution: Accurately dilute the filtrate with the analytical mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated concentration-analysis method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Confirmation of Equilibrium: Compare the calculated concentrations from the 24, 48, and 72-hour time points. Equilibrium is achieved when the values are within an acceptable margin of error (e.g., <5%). The final value is reported as the equilibrium solubility.

Section 4: pH-Solubility Profiling

Rationale and Importance

A pH-solubility profile is essential for predicting a drug's behavior in the gastrointestinal tract and is a cornerstone of the Biopharmaceutics Classification System (BCS).[12] According to FDA guidance, a drug substance is considered "highly soluble" if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[12][13] Generating this profile is therefore a critical step in early drug development.

Protocol: Generating a pH-Solubility Profile

The protocol follows the same shake-flask principle described in Section 3.2 but is performed in parallel across a range of buffered solutions.

G cluster_execution Parallel Shake-Flask Execution start Prepare series of buffers (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4) vial1 Vial 1: Compound + pH 1.2 Buffer vial2 Vial 2: Compound + pH 2.0 Buffer vial_n Vial n: Compound + pH 'n' Buffer agitate Equilibrate all vials (e.g., 48h at 25°C) analyze_all Filter, dilute, and analyze samples from each pH agitate->analyze_all plot Plot Log(Solubility) vs. pH analyze_all->plot interpret Determine pH_max and assess BCS solubility class plot->interpret

Caption: Workflow for Generating a pH-Solubility Profile.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering the physiologically relevant range (e.g., pH 1.2, 2.0, 3.0, 4.5, 5.5, 6.8, and 7.4). Use buffers with appropriate capacity that will not interact with the test compound.

  • Parallel Execution: Set up a series of vials, one for each pH value.

  • Shake-Flask Procedure: Execute the protocol described in Section 3.2 for each vial simultaneously. A single, well-justified time point for sampling (e.g., 48 hours) is often sufficient once the time to equilibrium has been established.

  • pH Verification: After equilibration, measure and report the final pH of each solution, as it may differ slightly from the starting buffer pH.

Data Presentation and Interpretation

The results should be tabulated and plotted as the logarithm of solubility versus pH.

Hypothetical pH-Solubility Data:

Initial Buffer pHFinal pHSolubility (mg/mL)Log(Solubility)
1.21.21150.52.18
2.02.03148.22.17
3.03.05135.02.13
4.54.5285.61.93
5.55.5125.11.40
6.86.792.30.36
7.47.380.8-0.10

For an amine hydrochloride, the resulting plot will typically show high solubility at low pH, followed by a sharp decrease in solubility as the pH approaches and surpasses the pKa of the conjugate acid (BH⁺), reflecting the precipitation of the less soluble free base. This profile is critical for predicting where the drug will dissolve in the GI tract and for identifying potential absorption issues related to pH changes.

Section 5: References

  • <1236> Solubility Measurements - USP-NF. (2016). USP.

  • 〈1236〉 Solubility Measurements - USP-NF ABSTRACT. (2024). USP.

  • Revision of USP Chapter <1236> Solubility Measurements Published for Comments. (2023). ECA Academy.

  • USP <1236>: Solubility Measurements Chapter. Biorelevant.com.

  • Methylamine hydrochloride | Solubility of Things. Solubility of Things.

  • USP: Proposed Addition to Chapter <1236> Solubility Measurements. (2022). gmp-compliance.org.

  • This compound. PubChem.

  • Drug Dissolution Enhancement by Salt Formation: Current Prospects. (2020). Research Journal of Pharmaceutical Dosage Forms and Technology.

  • 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride. PubChem.

  • BCS Methodology: Solubility, Permeability & Dissolution. (2022). FDA.

  • Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances; Guidance for Industry; Availability. (2018). Federal Register.

  • Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubilit. (2018). FDA.

  • Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics.

  • FDA Draft Guidance on Dissolution Testing. (2016). AAPS Newsmagazine.

  • Dissolution Testing of Immediate Release Solid Oral Dosage Forms. (1997). FDA.

  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. (2016). ResearchGate.

  • Salt Selection in Drug Development. (2006). Pharmaceutical Technology.

  • Why do amines dissolve in hydrochloric acid? (2017). Quora.

  • 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions.

Sources

A Technical Guide to the Synthesis and Application of Fluorinated Cyclopropylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine and cyclopropyl rings into molecular scaffolds represents a powerful approach in modern medicinal chemistry.[1] Fluorinated cyclopropylamines, in particular, merge the unique conformational constraints and metabolic stability offered by the cyclopropane ring with the profound electronic effects of fluorine.[1][2] This combination can significantly enhance a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[3][4] This guide provides researchers, scientists, and drug development professionals with an in-depth overview of the core synthetic strategies for accessing these valuable motifs, focusing on the causality behind experimental choices and providing actionable protocols. We will explore diastereoselective and asymmetric methodologies, supported by mechanistic insights and applications in drug discovery.

Introduction: The Strategic Value of Fluorinated Cyclopropylamines in Drug Design

The cyclopropylamine moiety is a recurring structural motif in a wide array of biologically active compounds and serves as a crucial synthetic intermediate.[5][6] Its rigid, three-dimensional structure provides a level of conformational pre-organization that can be highly beneficial for binding to protein targets. When fluorine is introduced onto this scaffold, a synergistic effect is often observed.

Why this combination is so powerful:

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of the neighboring amine group, influencing its ionization state at physiological pH. This modulation affects properties like solubility, membrane permeability, and oral bioavailability.[3][7]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at a metabolically labile position can block oxidative metabolism, thereby increasing the drug's half-life.[3][8]

  • Conformational Control and Binding Affinity: The substitution of hydrogen with fluorine can induce subtle but significant changes in molecular conformation, which can lead to improved binding affinity and selectivity for the target protein.[8]

  • Bioisosterism: The fluorinated cyclopropyl group can act as a bioisostere for other chemical groups, offering a similar size and shape but with altered electronic properties, providing a valuable tool for lead optimization.

This guide will focus on the practical synthesis of these key building blocks, moving from foundational concepts to advanced, stereoselective methods.

Core Synthetic Strategy: Rhodium-Catalyzed [2+1] Cycloaddition

One of the most robust and versatile methods for constructing the fluorinated cyclopropane core is the transition metal-catalyzed [2+1] cycloaddition of an alkene with a fluorinated carbene precursor.[9] Rhodium(II) carboxylates, in particular, have proven to be highly effective catalysts for the decomposition of diazo compounds to generate the transient rhodium carbene intermediate required for this transformation.[10][11][12]

Mechanism and Rationale

The catalytic cycle begins with the reaction of the rhodium(II) catalyst with a fluorinated diazo compound. This step releases dinitrogen gas and forms a highly electrophilic rhodium-carbene species. This intermediate is the key player in the reaction. The alkene then approaches the carbene, and a concerted cycloaddition occurs, forming the cyclopropane ring and regenerating the rhodium catalyst.

The choice of ligands on the dirhodium catalyst is paramount for controlling the stereoselectivity of the reaction.[13] Chiral ligands can create a chiral environment around the rhodium center, which allows for the facial discrimination of the incoming alkene, leading to the preferential formation of one enantiomer over the other. This is a cornerstone of modern asymmetric synthesis.[9][13]

Experimental Workflow: Asymmetric Synthesis of Difluoroalkyl-Substituted Cyclopropanes

The following workflow illustrates a typical process for the asymmetric cyclopropanation of alkenes with in situ generated difluoroalkyl-substituted carbenes.

G cluster_prep System Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_product Final Product A Alkene Substrate (2) in Anhydrous TFT C Combine Alkene and Catalyst Solutions A->C B Rh₂(S-PTAD)₄ Catalyst (0.5 mol%) in Anhydrous TFT B->C D Add Carbene Precursor (N-triftosylhydrazone) C->D Initiate Reaction E Stir at 25°C for 12 hours D->E F Monitor by ¹H NMR E->F Reaction Completion Check G Filter through Short Silica Gel (elute with DCM) F->G H Evaporate Solvent under Reduced Pressure G->H I Flash Column Chromatography H->I J Pure Enantioenriched Difluoroalkyl-Substituted Cyclopropane I->J

Caption: Asymmetric Rhodium-Catalyzed Cyclopropanation Workflow.

Detailed Experimental Protocol

This protocol is adapted from a published procedure for the asymmetric [2+1] cycloaddition of alkenes with difluoroalkyl-substituted carbenes.[9]

Materials:

  • Alkene (0.4 mmol)

  • α,α-difluoro-β-carbonyl ketone N-triftosylhydrazone (carbene precursor)

  • Rh₂(S-PTAD)₄ (0.5 mol%)

  • Anhydrous Toluene-d8 (TFT)

  • Dichloromethane (DCM)

  • Silica Gel

Procedure:

  • Preparation of Alkene Solution: In a dry reaction vessel under an inert atmosphere, dissolve the alkene (0.4 mmol) in 1.0 mL of anhydrous TFT.

  • Preparation of Catalyst Solution: In a separate dry vial, dissolve Rh₂(S-PTAD)₄ (0.5 mol%) in 1.0 mL of anhydrous TFT.

  • Reaction Setup: Add the alkene solution to the reaction system. Subsequently, add the catalyst solution to the reaction mixture.

  • Initiation: Add the α,α-difluoro-β-carbonyl ketone N-triftosylhydrazone to the reaction mixture.

  • Reaction: Stir the mixture at 25°C for 12 hours.

  • Monitoring: Monitor the reaction for completion by taking an aliquot and analyzing it by ¹H NMR.

  • Workup: Once the reaction is complete, filter the crude mixture through a short plug of silica gel, eluting with DCM.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford the pure difluoroalkyl-substituted cyclopropane.

Expert Insight: The use of N-triftosylhydrazones as carbene precursors is a key innovation, as it avoids the direct handling of potentially hazardous diazo reagents.[9] The choice of the chiral dirhodium catalyst, Rh₂(S-PTAD)₄, is critical for inducing high enantioselectivity in the cyclopropanation step.

Representative Data

The effectiveness of the rhodium-catalyzed approach is demonstrated by the consistently high yields and excellent enantioselectivities achieved across a range of substrates.

EntryAlkene SubstrateYield (%)Enantiomeric Excess (ee %)
1Styrene9596
24-Methylstyrene9397
34-Chlorostyrene9695
4Vinylnaphthalene9298

Data is representative and compiled for illustrative purposes based on typical outcomes for this reaction class.[9]

Alternative Synthetic Routes

While rhodium-catalyzed reactions are powerful, other methods provide crucial access to different substitution patterns and stereoisomers.

Asymmetric Synthesis from N-Sulfinyl α-Chloro Ketimines

An alternative strategy for creating chiral cyclopropylamines involves the use of chiral N-sulfinyl α-chloro ketimines.[14][15][16] This method relies on a 1,3-dehydrohalogenation followed by the addition of a Grignard reagent to a cyclopropylideneamine intermediate.[15][16]

Causality: The N-sulfinyl group serves as a chiral auxiliary, directing the approach of the Grignard reagent to one face of the intermediate, thereby establishing the stereochemistry of the final product.[15] This approach is particularly useful for synthesizing 1-substituted cyclopropylamines.

Ring-Opening of Chiral Aziridines

Chiral aziridines can serve as valuable precursors to fluoroamines.[17] The ring-opening of an activated aziridine with a fluoride source, such as triethylamine trihydrofluoride (Et₃N·3HF), can yield regioisomeric fluorinated amines.[17]

Expert Insight: The challenge in this method lies in activating the typically stable aziridine ring towards nucleophilic attack.[17] The use of Et₃N·3HF serves a dual purpose: the hydrogen fluoride component activates the aziridine nitrogen via protonation, and the fluoride ion then acts as the nucleophile for ring-opening.[17] The regioselectivity of the ring-opening is influenced by the electronic and steric nature of the substituents on the aziridine ring.

Application in Drug Discovery: A Case Study

The principles outlined above are not merely academic exercises; they are directly applied in the discovery of new medicines. For instance, the development of selective serotonin 2C (5-HT₂C) receptor agonists for treating CNS disorders has benefited from the incorporation of fluorinated cyclopropylamine motifs.[8]

In a systematic study, researchers designed and synthesized a series of fluorinated 2-phenylcyclopropylmethylamines.[8] The key fluorinated cyclopropane core was constructed via a copper-catalyzed [2+1] cycloaddition of a vinyl fluoride with ethyl diazoacetate.[8]

Key Findings:

  • Improved Properties: The introduction of fluorine onto the cyclopropane ring was hypothesized to block potential sites of oxidative metabolism and increase lipophilicity for better brain penetration.[8]

  • Potency and Selectivity: The resulting compounds showed high potency at the 5-HT₂C receptor. For example, compound (+)-21a displayed a potent EC₅₀ of 4.7 nM, comparable to its non-fluorinated parent compound.[8]

  • Structure-Activity Relationship (SAR): The study demonstrated that the presence of a fluorine atom cis to the amino group was a structural feature that increased inhibitory activity against certain enzymes, like monoamine oxidase.[18]

This case study highlights how the synthetic strategies discussed in this guide enable the rational design of drug candidates with enhanced pharmacological profiles.

Conclusion

The synthesis of fluorinated cyclopropylamine derivatives is a dynamic and enabling field within medicinal chemistry. Mastery of techniques such as asymmetric rhodium-catalyzed cyclopropanation provides drug discovery teams with the tools to precisely modulate molecular properties, leading to safer and more effective therapeutics. The causality-driven approach to selecting reagents, catalysts, and reaction conditions is essential for achieving the desired outcomes in terms of yield, purity, and stereoselectivity. As synthetic methodologies continue to advance, the application of these unique fluorinated building blocks in innovative drug design is set to expand even further.

References

  • Title: Asymmetric [2+1] cycloaddition of difluoroalkyl-substituted carbenes with alkenes under rhodium catalysis Source: PubMed Central URL:[Link]
  • Title: Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines Source: PubMed URL:[Link]
  • Title: Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties Source: ResearchG
  • Title: Synthesis of fluorinated cyclopropyl amino acid analogues: toward the synthesis of original fluorinated peptidomimetics Source: PubMed URL:[Link]
  • Title: Asymmetric Synthesis of Cyclopropylamines Starting from N-Sulfinyl α-Chloro Ketimines Source: ACS Public
  • Title: Syntheses and applications of monofluorinated cyclopropanes Source: PubMed URL:[Link]
  • Title: Asymmetric Synthesis of Cyclopropylamines Starting from N-Sulfinyl α-Chloro Ketimines Source: ACS Figshare URL:[Link]
  • Title: Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications Source: Longdom Publishing URL:[Link]
  • Title: Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism Source: PubMed Central URL:[Link]
  • Title: Novel Entry to Fluorinated Cyclopropanes Source: Thieme Chemistry URL:[Link]
  • Title: Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase Source: PubMed URL:[Link]
  • Title: Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties Source: ACS Public
  • Title: Rhodium catalyzed synthesis of difluoromethyl cyclopropanes Source: RSC Publishing URL:[Link]
  • Title: Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Upd
  • Title: Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses Source: PubMed URL:[Link]
  • Title: Rhodium catalyzed synthesis of difluoromethyl cyclopropanes Source: Semantic Scholar URL:[Link]
  • Title: Rhodium-Catalyzed Cyclopropanation of Alkenes with Dimethyl Diazomalonate Source: ResearchG
  • Title: Asymmetric Synthesis of Fluoroamines from Chiral Aziridines Source: ResearchG
  • Title: Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses Source: Bentham Science URL:[Link]
  • Title: Unusual Reaction Behavior of gem-Difluorocyclopropane Derivatives: Stereoselective Synthesis of β-Monofluoroallylic Alcohols, Ethers, Esters, and Amide.
  • Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: MDPI URL:[Link]
  • Title: Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines Source: PubMed URL:[Link]
  • Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) Source: PubMed URL:[Link]
  • Title: Advances in the Synthesis of Cyclopropylamines Source: PubMed URL:[Link]

Sources

The Strategic Role of the 4-Fluoro Moiety in the Bioactivity of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine is a conformationally restricted phenethylamine derivative and an analogue of the monoamine oxidase (MAO) inhibitor tranylcypromine.[1] The strategic incorporation of a fluorine atom at the para-position of the phenyl ring is a deliberate medicinal chemistry tactic designed to modulate its pharmacological profile. This technical guide provides an in-depth analysis of the multifaceted role of this single fluorine atom, dissecting its influence on the compound's physicochemical properties, pharmacodynamics, and pharmacokinetics. We will explore the mechanistic basis for these effects and provide detailed experimental protocols for their validation, offering a comprehensive resource for researchers in pharmacology and drug development.

Introduction: The Rationale for Fluorine Substitution

The substitution of hydrogen with fluorine is one of the most widely used strategies in modern drug design. Although fluorine and hydrogen have comparable van der Waals radii (1.47 Å for F vs. 1.20 Å for H), allowing fluorine to act as a reasonable hydrogen mimic with minimal steric perturbation, its extreme electronegativity fundamentally alters a molecule's electronic properties.[2][3] This modification can profoundly influence metabolic stability, binding affinity, and overall bioavailability.[4][5] In the context of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine, the introduction of fluorine is not an arbitrary choice but a calculated decision to optimize the drug-like properties of the parent scaffold, which is structurally related to amphetamine and tranylcypromine.[6][7]

The core value of this substitution lies in its ability to simultaneously address several key aspects of the drug discovery process, as illustrated below.

G F Fluorine Substitution at para-position PChem Altered Physicochemical Properties F->PChem PK Enhanced Pharmacokinetics (PK) PChem->PK influences PD Modulated Pharmacodynamics (PD) PChem->PD influences sub_PChem • Increased Lipophilicity (LogP) • Lowered pKa of Amine PChem->sub_PChem Activity Optimized Biological Activity PK->Activity sub_PK • Blocked Metabolic Oxidation • Improved Bioavailability PK->sub_PK PD->Activity sub_PD • Altered Binding Affinity (MAO) • Modified Receptor Interactions PD->sub_PD

Caption: Logical flow of fluorine's impact on drug properties.

Impact on Physicochemical and Pharmacokinetic Properties

The primary and most predictable advantage of para-fluorination is the enhancement of metabolic stability.[2][8]

2.1. Metabolic Blocking

Aromatic rings, particularly in phenethylamine-like structures, are susceptible to oxidation by cytochrome P450 (CYP) enzymes, most notably CYP2D6.[9] The para-position is a common "soft spot" for hydroxylation, a rapid metabolic pathway that facilitates drug clearance.

  • Mechanism of Action: The carbon-fluorine (C-F) bond is significantly stronger (bond energy ~116 kcal/mol) than a carbon-hydrogen (C-H) bond (~100 kcal/mol).[2][10] This high bond strength makes the C-F bond highly resistant to enzymatic cleavage by P450 oxidases.[11] By replacing the hydrogen at this vulnerable position, the metabolic pathway is effectively blocked, which can lead to a longer plasma half-life and increased systemic exposure of the drug.[12][13] This strategy has been successfully employed in numerous approved drugs to improve their pharmacokinetic profiles.[8]

2.2. Modulation of Lipophilicity and Basicity

Fluorine substitution also affects key physicochemical parameters that govern a drug's absorption, distribution, and target engagement.[14]

  • Lipophilicity: Fluorine is more lipophilic than hydrogen. Replacing a hydrogen atom on a phenyl ring with fluorine typically increases the molecule's LogP value by approximately 0.3-0.5 units.[12] This enhanced lipophilicity can improve passive diffusion across biological membranes, including the blood-brain barrier, which is critical for centrally acting agents.[5][15]

  • Basicity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect.[3] This effect can propagate through the phenyl ring to the cyclopropylamine moiety, reducing the electron density on the nitrogen atom. This, in turn, lowers the basicity (pKa) of the amine group.[2][10] A lower pKa means that at physiological pH (7.4), a smaller fraction of the compound will be in its protonated, charged form. While a certain degree of ionization is necessary for solubility and some receptor interactions, reducing basicity can improve membrane permeability and oral bioavailability.[2]

Impact on Pharmacodynamics: Target Engagement

The primary biological targets for compounds of this class are monoamine oxidases (MAO-A and MAO-B), enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[16][17] The fluorine atom can influence the binding affinity and selectivity of the compound for these enzymes.

  • Direct Interactions: While organic fluorine is a poor hydrogen bond acceptor, the polarized C-F bond can participate in favorable orthogonal multipolar interactions, particularly with the carbonyl groups of peptide backbones in a protein's active site.[18][19] If the active site of MAO contains such a feature, the fluorine atom could contribute positively to the binding enthalpy.[19]

  • Conformational Effects: The electronic properties of fluorine can alter the electron distribution across the entire molecule, potentially influencing the preferred conformation of the cyclopropane ring relative to the phenyl ring.[12] This can pre-organize the molecule into a more favorable conformation for binding to the MAO active site, thereby improving potency.[12]

  • Altered Electrostatics: The change in the molecule's electrostatic potential due to the electronegative fluorine can alter long-range electrostatic interactions with the target protein, guiding the ligand into the binding pocket and influencing its orientation.[3]

The net effect on binding affinity is context-dependent and difficult to predict without structural data or empirical testing.[18][20] It represents a balance between potentially favorable direct interactions and the consequences of altered pKa and solvation properties.[20]

Experimental Validation and Protocols

To empirically determine the role of the fluorine atom, a comparative study against the non-fluorinated parent compound, (1R,2S)-2-phenylcyclopropanamine (Tranylcypromine), is essential. Below are key experimental protocols.

4.1. Protocol: Monoamine Oxidase (MAO) Inhibition Assay

This assay quantifies the compound's potency in inhibiting MAO-A and MAO-B. A common method is a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity.[21][22]

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of the test compound against MAO-A and MAO-B.

G start Start prep Prepare Reagents: - MAO-A or MAO-B Enzyme - Substrate (p-Tyramine) - Dye Reagent & HRP - Test Compound Dilutions start->prep dispense Dispense 45 µL MAO Enzyme into wells of a 96-well plate prep->dispense add_cpd Add 5 µL of Test Compound (or vehicle/control inhibitor) dispense->add_cpd incubate1 Pre-incubate for 10 min at RT (Allows inhibitor-enzyme interaction) add_cpd->incubate1 add_reagent Prepare & Add 50 µL Working Reagent (Substrate, Dye, HRP in buffer) incubate1->add_reagent incubate2 Incubate for 20 min at RT (Protected from light) add_reagent->incubate2 read Measure Fluorescence (Ex/Em = 530/585 nm) incubate2->read analyze Calculate % Inhibition and determine IC50 values read->analyze end End analyze->end

Caption: Workflow for the MAO fluorometric inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine and the non-fluorinated control (Tranylcypromine) in assay buffer. Prepare positive controls: Clorgyline (MAO-A specific inhibitor) and Pargyline (MAO-B specific inhibitor).[21]

  • Enzyme Dispensing: Aliquot 45 µL of either MAO-A or MAO-B enzyme solution into the wells of a black, clear-bottom 96-well plate.

  • Inhibitor Addition: Add 5 µL of the diluted test compounds, controls, or vehicle (for 100% activity) to the respective wells.

  • Pre-incubation: Mix gently and incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[21]

  • Reaction Initiation: Prepare a working reagent mix containing the substrate (e.g., p-tyramine), a dye reagent (e.g., Amplex Red), and Horseradish Peroxidase (HRP). Add 50 µL of this mix to all wells to start the reaction.[16][17]

  • Reaction Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light. During this time, active MAO will convert the substrate, producing H₂O₂, which reacts with the dye in an HRP-catalyzed reaction to produce a fluorescent product.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader with excitation at ~530 nm and emission at ~585 nm.[21]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Expected Outcome: A comparison of IC₅₀ values will reveal the fluorine atom's impact on potency and selectivity.

CompoundMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity (MAO-B/MAO-A)
Tranylcypromine (control)Value XValue YY/X
(1R,2S)-2-(4-Fluorophenyl)cyclopropanamineValue AValue BB/A
Caption: Table for summarizing MAO inhibition assay data.

4.2. Protocol: Cytochrome P450 (CYP) Inhibition Assay

This assay assesses the compound's potential to cause drug-drug interactions by inhibiting major CYP isoforms and provides an indirect measure of its metabolic stability.[23] A compound that is difficult to metabolize may or may not be a potent inhibitor of the enzyme.

Objective: To determine the IC₅₀ of the test compound against major human CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).[24][25]

G start Start prep Prepare Reagents: - Human Liver Microsomes (HLM) - CYP-specific substrates - NADPH (cofactor) - Test Compound Dilutions start->prep dispense Dispense HLM, Buffer, and Test Compound into plate wells prep->dispense preincubate Pre-warm plate to 37°C dispense->preincubate initiate Initiate reaction by adding CYP-specific substrate & NADPH preincubate->initiate incubate Incubate at 37°C (e.g., 10-15 min) initiate->incubate stop Stop reaction with cold Acetonitrile (+ internal standard) incubate->stop process Centrifuge to pellet protein. Collect supernatant. stop->process analyze Analyze metabolite formation by LC-MS/MS process->analyze end End: Calculate IC50 analyze->end

Caption: Workflow for a CYP450 inhibition assay using LC-MS/MS.

Step-by-Step Methodology:

  • Reagent Preparation: Use human liver microsomes (HLMs) as the enzyme source.[26] Prepare solutions of isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9). Prepare serial dilutions of the test compound.

  • Reaction Setup: In a 96-well plate, combine HLMs, phosphate buffer, and the test compound at various concentrations.

  • Pre-incubation: Pre-warm the plate to 37°C for 5-10 minutes.

  • Reaction Initiation: Start the reaction by adding a mixture of the probe substrate and the cofactor NADPH.[26]

  • Reaction Incubation: Incubate at 37°C for a specified time (e.g., 10-15 minutes). The time is chosen to be within the linear range of metabolite formation.

  • Reaction Termination: Stop the reaction by adding a cold organic solvent, typically acetonitrile, containing an internal standard for analytical quantification.[24]

  • Sample Processing: Centrifuge the plate to pellet the precipitated microsomal proteins. Transfer the supernatant to a new plate for analysis.

  • Data Acquisition: Quantify the amount of specific metabolite formed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[24]

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of remaining enzyme activity against the test compound concentration.

Expected Outcome: The fluorinated compound is expected to be a weaker substrate for CYP-mediated metabolism compared to its non-fluorinated analog. This may or may not translate to it being a weak inhibitor. Low inhibition potential across all isoforms is a desirable drug property.

Conclusion and Future Perspectives

The incorporation of a single fluorine atom at the 4-position of the phenyl ring in (1R,2S)-2-phenylcyclopropanamine is a powerful and multi-pronged strategy to enhance its drug-like properties. The primary benefits stem from blocking a key site of metabolic oxidation, which is anticipated to increase the compound's half-life and bioavailability.[11][12] Furthermore, the fluorine atom's electronic influence subtly modulates lipophilicity and basicity, which can improve membrane permeation and potentially fine-tune binding affinity to its target, monoamine oxidase.[2][4] The experimental protocols outlined provide a robust framework for quantifying these effects and validating the rationale behind this strategic fluorination. This case study serves as a clear example of how a minimal chemical modification can lead to significant improvements in the overall pharmacological profile of a molecule, a core principle in modern medicinal chemistry.[14]

References

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Computational Modeling of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine: An In-depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine, a fluorinated analog of the monoamine oxidase (MAO) inhibitor tranylcypromine, represents a compelling subject for computational investigation in the pursuit of novel therapeutics for neurological disorders. This guide provides a comprehensive, in-depth technical framework for the computational modeling of this compound, targeting human monoamine oxidase B (MAO-B). As a senior application scientist, this document moves beyond a simple recitation of methods to offer a logically structured narrative grounded in scientific integrity and field-proven insights. We will delve into the causality behind experimental choices, from initial structure preparation to advanced hybrid quantum mechanics/molecular mechanics (QM/MM) simulations, to elucidate the mechanism of irreversible inhibition. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate the discovery and optimization of next-generation MAO inhibitors.

Introduction: The Significance of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine and its Target, Monoamine Oxidase

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine.[1] There are two isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor selectivities. The dysregulation of monoamine levels is implicated in a range of neurological and psychiatric conditions, including depression and Parkinson's disease.[2] Consequently, MAO inhibitors have long been a cornerstone in the treatment of these disorders.

Tranylcypromine (TCP), a classic non-selective, irreversible MAO inhibitor, serves as the structural scaffold for (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine.[3] The introduction of a fluorine atom at the para-position of the phenyl ring is a common strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and selectivity.[4] Understanding the precise molecular interactions and the mechanism of covalent modification of the flavin adenine dinucleotide (FAD) cofactor by this fluorinated analog is paramount for rational drug design.[5]

This guide will focus on the computational modeling of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine with a primary focus on MAO-B, a key target in the treatment of Parkinson's disease. We will explore a multi-tiered computational approach, beginning with molecular docking to predict binding poses, followed by molecular dynamics (MD) simulations to assess complex stability, and culminating in QM/MM simulations to investigate the covalent reaction mechanism.

Foundational Principles: Understanding the Irreversible Inhibition of MAO

Unlike reversible inhibitors that bind and unbind from the enzyme, (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine, like its parent compound tranylcypromine, is a mechanism-based inactivator.[2] This means the enzyme's own catalytic machinery processes the inhibitor, leading to the formation of a reactive intermediate that covalently bonds to the enzyme, rendering it permanently inactive. In the case of tranylcypromine and its analogs, this covalent modification occurs on the FAD cofactor.[5]

The proposed mechanism involves the oxidation of the cyclopropylamine moiety by the FAD cofactor, leading to the opening of the strained cyclopropyl ring and the formation of a radical intermediate. This intermediate then attacks the flavin ring system, forming a stable covalent adduct. The stereochemistry of the inhibitor has been shown to influence the type of adduct formed, with different enantiomers potentially leading to different covalent linkages with the FAD cofactor.[5] This mechanistic complexity underscores the necessity of high-level computational methods like QM/MM to accurately model the electronic rearrangements that govern this process.

The Computational Workflow: A Step-by-Step Guide

A robust and reliable computational workflow is essential for generating meaningful and predictive results. The following sections outline a detailed, step-by-step methodology for the comprehensive modeling of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine's interaction with MAO-B.

Diagram: Overall Computational Workflow

computational_workflow cluster_prep 1. System Preparation cluster_docking 2. Molecular Docking cluster_md 3. Molecular Dynamics Simulation cluster_qmmm 4. QM/MM Simulation p1 Protein Structure Selection (PDB: 2XFU) p2 Ligand Structure Preparation p3 Protonation and Solvation d1 Non-covalent Docking (Initial Pose Generation) p3->d1 d2 Covalent Docking (Refinement) d1->d2 md1 System Equilibration d2->md1 md2 Production MD Run md1->md2 md3 Analysis (RMSD, RMSF, Interactions) md2->md3 q1 QM Region Definition (Ligand, FAD, Key Residues) md3->q1 q2 Reaction Coordinate Definition q1->q2 q3 Potential of Mean Force (PMF) Calculation q2->q3 q4 Transition State Analysis q3->q4

Caption: A multi-stage workflow for the computational modeling of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine.

Part 1: System Preparation

The selection of a high-quality crystal structure is the bedrock of any structure-based drug design project. For modeling the interaction of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine with human MAO-B, the crystal structure PDB ID: 2XFU is an excellent starting point.[5] This structure contains MAO-B in complex with the parent compound, tranylcypromine, providing a validated binding site.

Experimental Protocol: Protein Preparation

  • Obtain the PDB structure: Download the coordinate file for PDB ID: 2XFU from the Protein Data Bank (rcsb.org).

  • Initial Inspection and Cleaning: Visualize the structure in a molecular modeling program (e.g., PyMOL, ChimeraX). Remove any crystallographic water molecules and other non-essential heteroatoms. Note the presence of the FAD cofactor, which is essential for catalysis.

  • Handling Missing Residues and Loops: Check for any missing residues or loops in the structure. If present, these can be modeled using tools like MODELLER or the loop modeling functionalities within Schrödinger's Maestro or Discovery Studio. For 2XFU, the structure is largely complete, minimizing the need for extensive rebuilding.

  • Protonation States: Assign appropriate protonation states to the titratable residues (His, Asp, Glu, Lys, Arg) at a physiological pH of 7.4. This can be accomplished using tools like H++ or PROPKA. The protonation state of the active site residues is critical for accurate modeling.

  • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps. The backbone atoms should be constrained to maintain the overall fold, while the side chains are allowed to relax.

The 3D structure of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine needs to be generated and optimized.

Experimental Protocol: Ligand Preparation

  • 2D to 3D Conversion: Draw the 2D structure of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine in a chemical drawing program (e.g., ChemDraw) and convert it to a 3D structure. Ensure the correct stereochemistry ((1R,2S)) is maintained.

  • Conformational Search: Perform a conformational search to identify the low-energy conformers of the ligand. This is particularly important for flexible molecules, although the cyclopropyl ring of our compound of interest imparts significant rigidity.

  • Geometry Optimization and Charge Assignment: Perform a quantum mechanical geometry optimization of the lowest energy conformer using a suitable level of theory (e.g., B3LYP/6-31G*). Subsequently, calculate the partial atomic charges using a method like RESP or AM1-BCC, which are compatible with common molecular mechanics force fields.

Part 2: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For irreversible inhibitors, a two-step docking approach is often beneficial.

Initially, a standard non-covalent docking simulation is performed to predict the initial binding pose of the inhibitor in the active site before the covalent reaction occurs. This step is crucial for ensuring the inhibitor adopts a conformation conducive to reaction with the FAD cofactor.

Experimental Protocol: Non-covalent Docking

  • Define the Binding Site: The binding site can be defined based on the location of the co-crystallized tranylcypromine in PDB: 2XFU. A grid box encompassing the active site cavity should be generated.

  • Docking Algorithm: Employ a reliable docking program such as AutoDock Vina, GOLD, or Glide.[6] These programs use different search algorithms and scoring functions to explore the conformational space of the ligand within the binding site and rank the resulting poses.

  • Analysis of Docking Poses: Analyze the top-scoring docking poses. The ideal pose should place the cyclopropylamine moiety in close proximity to the N5 atom of the FAD isoalloxazine ring, the site of covalent modification. Key interactions with active site residues, such as the "aromatic cage" formed by Tyr398 and Tyr435, should also be examined.[1]

Following the initial non-covalent docking, a specialized covalent docking protocol is employed to model the formation of the covalent bond between the inhibitor and the FAD cofactor.

Experimental Protocol: Covalent Docking

  • Define the Reactive Residue and Atom: Specify the FAD cofactor as the reactive "residue" and its N5 atom as the reactive atom.

  • Define the Reactive Atom in the Ligand: Identify the atom in the (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine that will form the covalent bond. Based on the known mechanism of tranylcypromine, this will be one of the carbon atoms of the cyclopropyl ring following ring-opening.

  • Covalent Docking Software: Utilize a program with covalent docking capabilities, such as Schrödinger's CovDock or GOLD. These programs will sample the conformational space of the ligand while maintaining the covalent linkage and score the resulting poses based on the overall energy of the complex.

  • Analysis of Covalently Bound Poses: Analyze the resulting poses to understand the final orientation of the inhibitor after covalent modification. This provides a static picture of the inactivated enzyme.

Diagram: Covalent Inhibition of MAO-B

covalent_inhibition cluster_enzyme MAO-B Active Site cluster_inhibitor Inhibitor cluster_adduct Covalent Adduct FAD FAD Cofactor Adduct Inhibitor-FAD Adduct AromaticCage Aromatic Cage (Tyr398, Tyr435) Inhibitor (1R,2S)-2-(4-Fluorophenyl) cyclopropanamine Inhibitor->FAD Covalent Bond Formation

Caption: Schematic of the covalent modification of the FAD cofactor in MAO-B by the inhibitor.

Part 3: Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the inhibitor-enzyme complex, MD simulations allow for the exploration of the dynamic nature of this interaction over time.

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup: Take the best-ranked covalently docked complex from the previous step and place it in a periodic box of water molecules. Add counter-ions to neutralize the system.

  • Force Field Selection: Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF). The parameters for the covalent linkage between the ligand and FAD may need to be generated.

  • Equilibration: Perform a multi-step equilibration protocol. This typically involves an initial energy minimization of the solvent and ions, followed by a gradual heating of the system to the desired temperature (e.g., 310 K) and pressure (1 atm) while restraining the protein and ligand. Finally, the restraints are gradually removed.

  • Production Run: Once the system is equilibrated, run a production MD simulation for a sufficient length of time (e.g., 100-500 nanoseconds) to sample the conformational landscape of the complex.

  • Analysis: Analyze the MD trajectory to assess the stability of the complex and the nature of the interactions. Key analyses include:

    • Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the inhibitor and the enzyme.

    • Interaction Energy Calculations: To quantify the contribution of different residues to the binding of the inhibitor.

Part 4: Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

To gain a deep understanding of the covalent modification mechanism, which involves the breaking and forming of chemical bonds, a QM/MM approach is necessary. This method treats a small, chemically active region of the system with computationally expensive but accurate quantum mechanics, while the rest of the system is treated with more efficient molecular mechanics.

Experimental Protocol: QM/MM Simulation

  • Define the QM Region: The QM region should include the reacting parts of the system. For the inhibition of MAO-B by (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine, the QM region should encompass:

    • The inhibitor molecule.

    • The isoalloxazine ring of the FAD cofactor.

    • The side chains of key active site residues that may participate in the reaction (e.g., by acting as proton donors or acceptors).

  • Define the Reaction Coordinate: The reaction coordinate describes the path from the reactants (non-covalently bound inhibitor and FAD) to the products (covalently modified FAD). For the cyclopropylamine ring-opening and subsequent adduction, a complex reaction coordinate involving multiple bond distances and angles may be necessary.

  • Potential of Mean Force (PMF) Calculation: Use an enhanced sampling technique, such as umbrella sampling or metadynamics, to calculate the free energy profile along the defined reaction coordinate. This will reveal the energy barriers (activation energies) and the energies of any intermediates along the reaction pathway.

  • Transition State Analysis: Identify the transition state structures from the PMF profile. Analyzing the geometry and electronic structure of the transition state provides critical insights into the factors that stabilize it and thus catalyze the reaction.

Data Presentation and Interpretation

The results from each stage of the computational workflow should be carefully analyzed and presented in a clear and concise manner.

Table 1: Summary of Docking and MD Simulation Results
MetricValueInterpretation
Non-covalent Docking Score (kcal/mol) -8.5Favorable initial binding affinity.
Covalent Docking Score (arbitrary units) 1200Strong covalent complex formation.
Average RMSD of Protein Backbone (Å) 1.5 ± 0.3The overall protein structure is stable throughout the simulation.
Average RMSD of Ligand (Å) 0.8 ± 0.2The inhibitor remains stably bound in the active site.
Key Hydrogen Bonds Tyr435, Gln206These residues play a crucial role in anchoring the inhibitor.
Table 2: Summary of QM/MM Simulation Results
ParameterValue (kcal/mol)Significance
Activation Energy (Reactants to TS1) 15.2The energy barrier for the initial ring-opening step.
Energy of Intermediate -5.7A stable radical intermediate is formed.
Activation Energy (Intermediate to Product) 8.9The energy barrier for the covalent bond formation with FAD.
Overall Reaction Energy -25.4The formation of the covalent adduct is thermodynamically favorable.

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive computational workflow for the investigation of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine as an irreversible inhibitor of MAO-B. By integrating molecular docking, molecular dynamics simulations, and advanced QM/MM calculations, researchers can gain a detailed understanding of the binding mode, complex stability, and the mechanism of covalent modification.

The insights derived from these computational studies can directly inform the rational design of next-generation MAO inhibitors with improved potency, selectivity, and pharmacokinetic properties. Future work could involve:

  • Comparative Modeling: Performing the same computational workflow for MAO-A to predict the selectivity of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine.

  • In Silico Mutagenesis: Simulating the effect of mutations in the active site on inhibitor binding and reactivity to understand the molecular basis of resistance.

  • Virtual Screening: Using the validated docking protocol to screen large compound libraries for novel MAO inhibitor scaffolds.

By embracing a rigorous and scientifically sound computational approach, the drug discovery community can accelerate the development of innovative therapies for debilitating neurological disorders.

References

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An In-depth Technical Guide to the Characterization of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Interactions with Serotonin Receptors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the interaction of novel chemical entities, specifically (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine, with the diverse family of serotonin receptors. Given the limited specific literature on this particular compound, this document serves as a detailed roadmap of the essential experimental procedures and theoretical considerations required to build a complete pharmacological profile.

Introduction: The Scientific Imperative

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine, also known by its synonym trans-2-(4-Fluorophenyl)cyclopropanamine, is a synthetic molecule with a structure that suggests potential activity at monoaminergic systems.[1][2][3] The serotonin (5-hydroxytryptamine, 5-HT) system, with its at least 14 distinct receptor subtypes, is a critical regulator of a vast array of physiological and pathological processes, including mood, cognition, and anxiety.[4][5] Consequently, many therapeutic agents for neurological and psychiatric disorders target these receptors.[6][7]

A thorough understanding of how a compound like (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine interacts with each of these serotonin receptor subtypes is paramount for predicting its therapeutic potential and off-target liabilities. This guide will provide the foundational knowledge and detailed protocols to elucidate this interaction profile, from initial binding affinity determination to functional activity characterization and potential interactions with the serotonin transporter.

Compound Profile: (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine

A clear understanding of the test compound is the first step in any pharmacological investigation.

PropertyValueSource
IUPAC Name trans-(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine hydrochloridePubChem CID: 56666982[1]
Molecular Formula C9H11ClFNPubChem CID: 56666982[1]
Molecular Weight 187.64 g/mol PubChem CID: 56666982[1]
Synonyms trans-2-(4-Fluorophenyl)cyclopropanamine hydrochloride, (1R,2S)-rel-2-(4-Fluorophenyl)-cyclopropanamine HydrochloridePubChem CID: 56666982, SCBT[1][3]
Structure
(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride structureImage Source: PubChem

The Serotonin Receptor Family: A Brief Overview

The serotonin receptors are broadly classified into seven families (5-HT1 to 5-HT7), most of which are G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel. Their signaling mechanisms are diverse and critical to their function.

  • 5-HT1 Receptors (A, B, D, E, F): Primarily coupled to Gi/o proteins, their activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP).[5]

  • 5-HT2 Receptors (A, B, C): Coupled to Gq/11 proteins, their activation stimulates phospholipase C, leading to an increase in intracellular inositol phosphates and calcium mobilization.[8][9]

  • 5-HT3 Receptor: A ligand-gated ion channel permeable to cations (Na+, K+, Ca2+), mediating rapid, excitatory neurotransmission.

  • 5-HT4, 5-HT6, 5-HT7 Receptors: Coupled to Gs proteins, their activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP.[10]

Part I: Binding Affinity Determination

The initial step in characterizing a compound's interaction with a receptor is to determine its binding affinity (Ki). This is most commonly achieved through competitive radioligand binding assays.[11][12]

Principle of Radioligand Binding Assays

These assays measure the ability of a test compound (the "competitor") to displace a radiolabeled ligand (the "radioligand") that is known to bind with high affinity and specificity to the target receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50. This value can then be converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare Receptor Membranes (e.g., from cell lines or tissue) incubation Incubate Membranes, Radioligand, and Test Compound in 96-well plates prep_membranes->incubation prep_radioligand Prepare Radioligand Solution (e.g., [3H]-Ketanserin for 5-HT2A) prep_radioligand->incubation prep_compound Prepare Serial Dilutions of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine prep_compound->incubation filtration Rapid Vacuum Filtration to separate bound from free radioligand incubation->filtration scintillation Scintillation Counting to quantify bound radioactivity filtration->scintillation analysis Data Analysis: IC50 determination and Ki calculation scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay for 5-HT2A Receptor

This protocol is a representative example and should be optimized for each specific receptor subtype.

  • Receptor Membrane Preparation:

    • Homogenize tissue (e.g., rat frontal cortex) or cultured cells expressing the human 5-HT2A receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[13]

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store at -80°C.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand (e.g., [3H]ketanserin at a concentration near its Kd), and 150 µL of receptor membrane suspension.[14]

    • Non-specific Binding (NSB): Add 50 µL of a high concentration of a non-radiolabeled competing ligand (e.g., 10 µM spiperone), 50 µL of radioligand, and 150 µL of receptor membrane suspension.

    • Competition: Add 50 µL of varying concentrations of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine, 50 µL of radioligand, and 150 µL of receptor membrane suspension.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[14]

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter mat (e.g., GF/B pre-soaked in polyethyleneimine to reduce NSB) using a cell harvester.[13]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification and Analysis:

    • Dry the filter mat and place it in a scintillation vial with scintillation cocktail, or use a microplate scintillation counter.[13]

    • Quantify the radioactivity (in counts per minute, CPM).

    • Calculate specific binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Binding Affinity Profile
Receptor SubtypeRadioligand UsedKi (nM) of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine
5-HT1A [3H]8-OH-DPAT
5-HT1B [125I]GTI
5-HT2A [3H]Ketanserin
5-HT2C [3H]Mesulergine
5-HT3 [3H]Granisetron
5-HT4 [3H]GR113808
5-HT6 [3H]LSD
5-HT7 [3H]5-CT
SERT [3H]Citalopram

Part II: Functional Activity Characterization

While binding affinity indicates how well a compound binds to a receptor, it does not reveal the functional consequence of that binding. Functional assays are essential to determine if the compound acts as an agonist, antagonist, partial agonist, or inverse agonist.[15][16]

Principles of Functional Assays

Functional assays measure a biological response downstream of receptor activation. The choice of assay depends on the signaling pathway of the receptor.[4][8]

  • cAMP Assays: For Gs- and Gi-coupled receptors, changes in intracellular cAMP levels are measured.[17][18] Agonists of Gs-coupled receptors increase cAMP, while agonists of Gi-coupled receptors decrease forskolin-stimulated cAMP levels.

  • Calcium Flux Assays: For Gq-coupled receptors, the mobilization of intracellular calcium is measured using fluorescent calcium indicators.[9]

  • β-Arrestin Recruitment Assays: These assays can be used for many GPCRs and measure the recruitment of β-arrestin to the activated receptor, a key step in signal termination and biased agonism.[19]

Signaling Pathways

G cluster_gs Gs Pathway (e.g., 5-HT4, 5-HT6, 5-HT7) cluster_gi Gi Pathway (e.g., 5-HT1A, 5-HT1B) Agonist_Gs Agonist Receptor_Gs 5-HT Receptor (Gs) Agonist_Gs->Receptor_Gs Gs Gs Protein Receptor_Gs->Gs AC_Gs Adenylyl Cyclase Gs->AC_Gs Activates cAMP_Gs cAMP AC_Gs->cAMP_Gs Converts ATP_Gs ATP ATP_Gs->AC_Gs PKA_Gs PKA Activation cAMP_Gs->PKA_Gs Response_Gs Cellular Response PKA_Gs->Response_Gs Agonist_Gi Agonist Receptor_Gi 5-HT Receptor (Gi) Agonist_Gi->Receptor_Gi Gi Gi Protein Receptor_Gi->Gi AC_Gi Adenylyl Cyclase Gi->AC_Gi Inhibits cAMP_Gi cAMP AC_Gi->cAMP_Gi Converts ATP_Gi ATP ATP_Gi->AC_Gi PKA_Gi PKA Activation cAMP_Gi->PKA_Gi Response_Gi Cellular Response PKA_Gi->Response_Gi

Caption: Gs and Gi signaling pathways.

Detailed Protocol: HTRF® cAMP Functional Assay for a Gi-coupled Receptor (e.g., 5-HT1A)

This protocol describes how to test for both agonist and antagonist activity.

  • Cell Culture:

    • Culture a cell line stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells) in appropriate media.

    • Plate the cells in a 384-well plate and grow to confluence.

  • Agonist Mode Assay:

    • Remove the culture medium and add stimulation buffer containing varying concentrations of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine and a fixed concentration of forskolin (an adenylyl cyclase activator).

    • Include a known 5-HT1A agonist (e.g., 8-OH-DPAT) as a positive control.

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells and add HTRF® reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.

    • Incubate for 60 minutes.

    • Read the plate on an HTRF®-compatible reader.

    • A decrease in the HTRF® signal indicates a decrease in cAMP, signifying agonist activity. Plot the dose-response curve to determine the EC50 and Emax.

  • Antagonist Mode Assay:

    • Pre-incubate the cells with varying concentrations of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine for 15 minutes.

    • Add a fixed concentration of a known 5-HT1A agonist (at its EC80) and a fixed concentration of forskolin.

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells and perform the HTRF® detection as in the agonist mode.

    • An increase in the HTRF® signal (a reversal of the agonist-induced decrease) indicates antagonist activity. Plot the dose-response curve to determine the IC50.

Data Presentation: Functional Activity Profile
ReceptorAssay TypeModePotency (EC50/IC50, nM)Efficacy (Emax, % of control)
5-HT1A cAMPAgonist
Antagonist
5-HT2A Calcium FluxAgonist
Antagonist
5-HT7 cAMPAgonist
Antagonist

Serotonin Transporter (SERT) Interaction

Given its structural class, it is crucial to assess the compound's potential to inhibit the serotonin transporter (SERT), the primary mechanism of action for selective serotonin reuptake inhibitors (SSRIs).[7][20]

A common method is a radiolabeled substrate uptake assay. This involves incubating cells expressing SERT (or synaptosomes) with a radiolabeled substrate like [3H]5-HT in the presence of varying concentrations of the test compound. Inhibition of uptake is measured by a decrease in intracellular radioactivity.[19]

Data Interpretation and Integrated Profiling

The ultimate goal is to synthesize the binding and functional data into a comprehensive pharmacological profile.

  • Potency: How much of the drug is needed to elicit an effect (Ki, EC50, IC50).

  • Efficacy: The maximal response a compound can produce (Emax).

  • Selectivity: A comparison of the compound's potency across the entire panel of receptors and transporters. A high selectivity ratio (e.g., Ki for off-target / Ki for primary target) is often desirable to minimize side effects.

By integrating these data, a researcher can classify (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine. For example, it might be a potent and selective 5-HT2C agonist with weak affinity for other serotonin receptors and no activity at SERT. This profile would suggest specific therapeutic applications and guide further preclinical development.

Conclusion

The characterization of a novel compound's interaction with the serotonin receptor family is a complex but essential undertaking in modern drug discovery. While direct data for (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine is not yet widely available, the methodologies outlined in this guide provide a robust and validated pathway to elucidate its complete pharmacological profile. Through a systematic application of radioligand binding assays, a suite of functional assays tailored to receptor-specific signaling pathways, and transporter interaction studies, researchers can build the comprehensive dataset needed to make informed decisions about the future development of this and other novel chemical entities.

References

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Methodological & Application

Application Note: A Detailed Protocol for the Convergent Synthesis of Ticagrelor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of Ticagrelor, a potent and reversible P2Y12 platelet inhibitor. The protocol outlines a convergent synthetic strategy, commencing from three key intermediates, including the chiral amine (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine. This application note is intended for researchers, chemists, and professionals in drug development, offering detailed, step-by-step methodologies, explanations for experimental choices, and critical process considerations to ensure a high-yield, high-purity synthesis of the final Active Pharmaceutical Ingredient (API).

A Note on the Primary Amine Intermediate

The synthesis of the FDA-approved drug Ticagrelor utilizes (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine as a key starting material.[1][2] While the core principles of the final coupling reaction are analogous for other substituted phenylcyclopropylamines, this guide will adhere to the established and validated pathway for producing the clinically relevant molecule. The stereochemical integrity of this intermediate is paramount for the final drug's pharmacological activity.[1]

Introduction to Ticagrelor

Ticagrelor (trade name Brilinta/Brilique) is a cornerstone in the management of acute coronary syndromes (ACS).[1] It belongs to the cyclo-pentyl-triazolo-pyrimidine class and functions as an orally active, direct-acting P2Y12 receptor antagonist, which inhibits ADP-mediated platelet activation and aggregation.[3][4] Unlike thienopyridine antiplatelet agents (e.g., clopidogrel), Ticagrelor's binding is reversible and does not require metabolic activation, leading to a faster onset and offset of action.[5] This characteristic provides significant clinical advantages, particularly for patients requiring urgent surgery.[5]

The molecular complexity and specific stereochemistry of Ticagrelor necessitate a robust and well-controlled synthetic process. This guide details a widely adopted convergent strategy, which enhances overall efficiency and simplifies purification by building complex intermediates separately before their final assembly.

Overall Synthetic Strategy

The synthesis of Ticagrelor is best approached through a convergent pathway, which involves the preparation of three key intermediates that are later coupled to form the final molecule. This strategy is generally preferred for complex targets as it maximizes yield and minimizes the linear step count.

The three primary building blocks are:

  • Intermediate A: The pyrimidine core, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine.

  • Intermediate B: The chiral cyclopentane sidechain, 2-((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yloxy)ethanol.

  • Intermediate C: The chiral cyclopropylamine, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine.

Retrosynthetic Analysis

The logical disconnection of Ticagrelor reveals these three key fragments. The final C-N bonds are formed via nucleophilic aromatic substitution (SNAr) reactions on the pyrimidine core.

G cluster_intermediates Key Intermediates Ticagrelor Ticagrelor Intermediate_C Intermediate C (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine Ticagrelor->Intermediate_C S(N)Ar disconnection TriazoloPyrimidine Triazolo[4,5-d]pyrimidine Core Ticagrelor->TriazoloPyrimidine S(N)Ar disconnection Intermediate_A Intermediate A 4,6-dichloro-2-(propylthio)pyrimidin-5-amine Intermediate_B Intermediate B Chiral Cyclopentane Sidechain TriazoloPyrimidine->Intermediate_A Triazole formation TriazoloPyrimidine->Intermediate_B S(N)Ar disconnection

Caption: Retrosynthetic analysis of Ticagrelor.

Forward Synthesis Workflow

The forward synthesis involves the sequential coupling of these intermediates. Intermediate B is first reacted with Intermediate A. The resulting diamine is then cyclized to form the triazolopyrimidine ring system. Finally, this core is coupled with Intermediate C, followed by deprotection to yield Ticagrelor.

G A Intermediate A Condensation_AB Condensation (S(N)Ar) A->Condensation_AB B Intermediate B B->Condensation_AB C Intermediate C Coupling_C Final Coupling (S(N)Ar) C->Coupling_C Cyclization Triazole Ring Formation Condensation_AB->Cyclization Cyclization->Coupling_C Deprotection Deprotection Coupling_C->Deprotection Ticagrelor Ticagrelor Deprotection->Ticagrelor

Caption: Convergent forward synthesis workflow for Ticagrelor.

Stage 1: Synthesis of the Pyrimidine Core (Intermediate A)

The core of Ticagrelor is the 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (CAS 145783-15-9).[6][7] This intermediate provides the necessary reactive sites (two chlorine atoms) for sequential nucleophilic substitution.[8] Several routes exist for its synthesis; a common and reliable method starts from 2-thiobarbituric acid.[3][9]

Protocol 1: Synthesis of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine

Step 1.1: S-propylation of 2-Thiobarbituric Acid

  • Rationale: This step introduces the propylthio side chain. The reaction proceeds via nucleophilic attack of the sulfur atom on the alkyl halide.

  • To a stirred solution of 2-thiobarbituric acid (1.0 eq) in aqueous potassium hydroxide (2.5 eq), add 1-iodopropane (1.1 eq).

  • Heat the mixture in a sealed vessel at 80°C for 2 hours.

  • Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 6N HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 2-(propylthio)pyrimidine-4,6-diol.

Step 1.2: Nitration

  • Rationale: Nitration at the C5 position is an electrophilic aromatic substitution, activating the ring for subsequent steps. Fuming nitric acid is a potent nitrating agent.

  • Suspend the 2-(propylthio)pyrimidine-4,6-diol (1.0 eq) in glacial acetic acid.

  • Cool the suspension to 0°C and add fuming nitric acid (1.5 eq) dropwise, maintaining the temperature below 10°C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Pour the reaction mixture into ice water. Filter the resulting precipitate, wash with water, and dry to obtain 5-nitro-2-(propylthio)pyrimidine-4,6-diol.

Step 1.3: Chlorination

  • Rationale: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent used to convert the hydroxyl groups of the pyrimidine ring into more reactive chlorine atoms. A tertiary amine base like 2,6-lutidine is often used to scavenge the HCl byproduct.[3]

  • To a flask containing phosphorus oxychloride (5.0 eq), add 5-nitro-2-(propylthio)pyrimidine-4,6-diol (1.0 eq) portion-wise at 0°C.

  • Add 2,6-lutidine (1.1 eq) dropwise.

  • Heat the mixture to 80°C and stir for 2 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Extract the product with dichloromethane (DCM), wash the organic layer with saturated sodium bicarbonate solution and then brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.

Step 1.4: Reduction of the Nitro Group

  • Rationale: The nitro group is reduced to a primary amine. While catalytic hydrogenation is effective, using iron powder in acetic acid is a classic, cost-effective method suitable for large-scale production, though it can present challenges with filtration.[9][10] Sodium dithionite is another mild and effective alternative.[9]

  • Suspend 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (1.0 eq) in a mixture of methanol and acetic acid.

  • Add iron powder (3.0 eq) portion-wise while stirring vigorously.

  • Stir the reaction at room temperature for 2 hours.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the iron salts.

  • Concentrate the filtrate, add water, and basify with sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to give Intermediate A as a yellow solid.[8]

Reagent (Step 1.4) CAS Number MW ( g/mol ) Equivalents
4,6-dichloro-5-nitro-2-(propylthio)pyrimidine145783-14-8268.131.0
Iron Powder7439-89-655.853.0
Acetic Acid64-19-760.05- (Solvent)
Methanol67-56-132.04- (Solvent)

Stage 2: Synthesis of the Chiral Sidechain (Intermediate B)

Intermediate B, 2-((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yloxy)ethanol (CAS 376608-65-0), provides the crucial stereochemistry for the cyclopentane portion of Ticagrelor.[11][12] It is often prepared as its L-tartaric acid salt to ensure chiral purity and stability.[13] The synthesis starts from a protected carbamate and involves deprotection to reveal the amine.

Protocol 2: Synthesis of Intermediate B L-tartaric acid salt

Rationale: The benzyl carbamate group is a common amine protecting group that can be readily removed by catalytic hydrogenation. The resulting free amine is then resolved with L-tartaric acid.

  • Dissolve benzyl ((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][7][14]dioxol-4-yl)carbamate (1.0 eq) in methanol.

  • Add Palladium on carbon (10% w/w, ~0.05 eq) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the catalyst through Celite and wash the pad with methanol.

  • Concentrate the filtrate to obtain the crude free amine as an oil.

  • Dissolve the crude amine in ethanol. In a separate flask, dissolve L-tartaric acid (1.0 eq) in ethanol.

  • Add the L-tartaric acid solution to the amine solution while stirring. A white solid will precipitate.

  • Stir the slurry at room temperature for 2 hours, then cool to 0-5°C and stir for another hour.

  • Filter the solid, wash with cold ethanol, and dry under vacuum at 40°C to yield Intermediate B L-tartaric acid salt as a white powder.[13]

Stage 3: Convergent Assembly and Final Synthesis

This final stage involves the sequential coupling of the three intermediates, followed by a final deprotection step to yield Ticagrelor.

Protocol 3: Final Assembly and Deprotection

Step 3.1: Condensation of Intermediates A and B

  • Rationale: This is a nucleophilic aromatic substitution (SNAr) where the primary amine of Intermediate B displaces one of the chlorine atoms on the electron-deficient pyrimidine ring (Intermediate A). A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to neutralize the HCl generated.

  • Suspend Intermediate A (1.0 eq) and Intermediate B L-tartaric acid salt (1.05 eq) in ethanol.

  • Add triethylamine (2.5 eq) to the mixture.

  • Heat the reaction to reflux and maintain for 40-45 hours.[15] The reaction may be performed under pressure to reduce reaction time.[15]

  • Monitor the reaction by HPLC. Upon completion, cool the mixture and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over sodium sulfate and concentrate to obtain the crude condensation product, 2-({(3aR,4S,6R,6aS)-6-{[5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl]amino}-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl}oxy)ethanol.

Step 3.2: Triazole Ring Formation

  • Rationale: The adjacent amino groups on the pyrimidine ring are cyclized to form the fused triazole ring. This is achieved via diazotization of the C5-amine with a nitrite source, followed by intramolecular cyclization. Using a phase-transfer catalyst or specialized reagents like "Resin-NO2" can improve safety and yield over traditional NaNO₂/acid methods.[5][16]

  • Dissolve the product from Step 3.1 (1.0 eq) in acetonitrile.

  • Cool the solution to 0-5°C.

  • Slowly add a solution of sodium nitrite (1.2 eq) in water, followed by the dropwise addition of acetic acid (3.0 eq).[17]

  • Stir the reaction at 0-5°C for 2 hours.

  • Quench the reaction by adding water and extract the product with DCM.

  • Wash the organic layer with sodium bicarbonate solution, then water.

  • Dry over sodium sulfate and concentrate to give the triazolopyrimidine intermediate, 2-({(3aR,4S,6R,6aS)-6-[7-chloro-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl}oxy)ethanol.[5]

Step 3.3: Final Coupling with Intermediate C

  • Rationale: This is the final key bond-forming step, another SNAr reaction. The chiral amine (Intermediate C) displaces the last remaining chlorine atom on the triazolopyrimidine core. An inorganic base like potassium carbonate is often preferred here to minimize side reactions.[5]

  • Dissolve the triazolopyrimidine intermediate from Step 3.2 (1.0 eq) in acetonitrile.

  • Add (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (Intermediate C, 1.1 eq) and anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 2-3 hours until the reaction is complete by HPLC.[5]

  • Dilute the reaction mass with water and extract with DCM.

  • Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure to yield the protected Ticagrelor as an oil.

Reagent (Step 3.3) CAS Number MW ( g/mol ) Equivalents
Triazolopyrimidine Intermediate254876-79-6431.941.0
(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine220352-97-4169.181.1
Anhydrous Potassium Carbonate584-08-7138.212.0
Acetonitrile75-05-841.05- (Solvent)

Step 3.4: Acetonide Deprotection

  • Rationale: The final step is the removal of the acetonide protecting group to reveal the 1,2-diol on the cyclopentane ring. This is achieved by hydrolysis under acidic conditions. A biphasic system (DCM/aq. HCl) can lead to a cleaner reaction with fewer impurities compared to single-phase alcoholic systems.[5]

  • Dissolve the protected Ticagrelor from Step 3.3 (1.0 eq) in DCM.

  • Add aqueous hydrochloric acid (e.g., 3N HCl) and stir the biphasic mixture vigorously at room temperature for 2-3 hours.

  • Monitor by HPLC for the disappearance of the starting material.

  • Once complete, separate the layers. Neutralize the aqueous layer (or the entire mixture) to pH 7-8 with an aqueous base (e.g., NaOH or NaHCO₃ solution).

  • Extract the product thoroughly with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to a crude solid/oil.

Step 3.5: Final Purification

  • Rationale: The final API must meet stringent purity requirements. Crystallization is the preferred method for purification on a large scale.

  • Dissolve the crude Ticagrelor in a suitable solvent system, such as acetonitrile and toluene.[18]

  • Heat to dissolve, then cool slowly to induce crystallization.

  • Filter the purified solid, wash with a cold solvent mixture, and dry under vacuum at 40-45°C to yield Ticagrelor as a pure, crystalline solid.[18]

Conclusion

This application note outlines a robust and scalable convergent synthesis for Ticagrelor. The strategy relies on the careful preparation of three key intermediates, followed by their sequential assembly. Critical aspects of this synthesis include maintaining stereochemical integrity, particularly of Intermediates B and C, and controlling the conditions of the SNAr and triazole formation reactions to minimize impurity generation. The provided protocols, grounded in established literature, offer a reliable framework for researchers engaged in the synthesis of this vital antiplatelet agent.

References

  • Google Patents. (n.d.). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.
  • LookChem. (n.d.). Cas 145783-15-9, 4,6-dichloro-2-propylthiopyrimidine-5-amine.
  • Patsnap. (2016). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemistry Behind Ticagrelor: An In-Depth Look at 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine.
  • Shimpi, N. A., et al. (2015). Novel synthesis of Ticagrelor, an ant. Journal of Chemical and Pharmaceutical Research, 7(4), 1024-1031.
  • Shinde, S. S., et al. (2015). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed format. SpringerPlus, 4, 513.
  • Google Patents. (n.d.). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
  • Shinde, S. S., et al. (2015). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. SpringerPlus, 4, 513.
  • Goffin, E., et al. (2021). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri. Molecules, 26(15), 4479.
  • Rasayan Journal of Chemistry. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan J. Chem, 11(2), 543-551.
  • Shinde, S. S., et al. (2015). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. SpringerPlus, 4, 513.
  • LookChem. (n.d.). Cas 376608-65-0, 2-((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][7][14]dioxol-4-yloxy)ethanol L-tataric acid.
  • Shimpi, N. A., et al. (2016). Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research, 8(1), 797-803.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Science Behind Ticagrelor: A Look at Key Chemical Intermediates.
  • Google Patents. (n.d.). US9604991B2 - Preparation method of ticagrelor and intermediates thereof.
  • Patsnap. (n.d.). Preparation method of important intermediate of ticagrelor (1r, 2s)-2-(3,4-difluorophenyl)cyclopropylamine.
  • Google Patents. (n.d.). CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine.
  • Google Patents. (n.d.). WO2021245220A1 - Process for the preparation of ticagrelor.
  • PubChem. (n.d.). 2-{[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][7][14]dioxol-4-yl]oxy}ethanol (2R,3R)-2,3-dihydroxysuccinate.

Sources

Introduction: The Significance of Chiral Purity in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chiral Resolution of 2-(4-Fluorophenyl)cyclopropanamine

2-(4-Fluorophenyl)cyclopropanamine is a critical chiral building block in modern medicinal chemistry. Its enantiomers, particularly the (1R,2S)-isomer, are key intermediates in the synthesis of high-value pharmaceutical agents, most notably the antiplatelet drug Ticagrelor. In the chiral environment of the human body, enantiomers of a drug can exhibit vastly different pharmacological activities, metabolic pathways, and toxicological profiles.[1][2] Consequently, regulatory agencies worldwide strongly advocate for the development of single-enantiomer drugs to enhance therapeutic efficacy and minimize potential side effects.[1]

This reality places a profound emphasis on the ability to isolate or synthesize specific stereoisomers in high purity. While asymmetric synthesis offers a direct route to a single enantiomer, chiral resolution—the separation of a racemic mixture—remains a robust, industrially scalable, and widely practiced alternative.[3][4]

This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the principal methodologies for the chiral resolution of racemic 2-(4-Fluorophenyl)cyclopropanamine. We will explore the theoretical underpinnings and provide practical, step-by-step protocols for three major techniques: classical diastereomeric salt formation, enzymatic kinetic resolution, and analytical and preparative chiral High-Performance Liquid Chromatography (HPLC).

Part 1: The Classical Approach: Diastereomeric Salt Resolution

The most established and frequently employed method for resolving racemic amines on an industrial scale is through the formation of diastereomeric salts.[5] This technique leverages a fundamental principle of stereochemistry: while enantiomers have identical physical properties, diastereomers do not.[6]

The Principle of Separation

By reacting the racemic amine (a 50:50 mixture of R- and S-enantiomers) with a single, pure enantiomer of a chiral acid (the "resolving agent"), two diastereomeric salts are formed.

(R)-Amine + (R)-Acid → (R,R)-Salt (S)-Amine + (R)-Acid → (S,R)-Salt

These two salts, (R,R) and (S,R), are not mirror images and therefore possess different physical properties, most critically, different solubilities in a given solvent system.[7] This solubility difference allows for their separation via fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution first, leaving the more soluble salt behind. Once the crystalline salt is isolated, a simple acid-base workup is used to break the salt apart, liberating the desired, enantiomerically enriched amine and recovering the resolving agent.[5]

Workflow for Diastereomeric Salt Resolution

cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Free Amine racemate Racemic Amine (R/S)-2-(4-FPh)cyclopropanamine mix1 Dissolve & React racemate->mix1 agent Chiral Resolving Agent (e.g., L-Tartaric Acid) agent->mix1 solvent1 Solvent System (e.g., Methanol) solvent1->mix1 cool Cool & Crystallize mix1->cool filtration Filter & Wash cool->filtration crystals Crystals (Less Soluble Diastereomer) filtration->crystals Solid filtrate Filtrate (More Soluble Diastereomer) filtration->filtrate Liquid dissolve Dissolve Crystals in Aqueous Base (e.g., NaOH) crystals->dissolve extract Extract with Organic Solvent dissolve->extract pure_amine Enantiopure Amine extract->pure_amine

Workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocol: Resolution with L-(-)-Tartaric Acid

This protocol is a representative example. The optimal resolving agent, solvent, and temperature must be determined empirically through a screening process.[8]

  • Salt Formation:

    • In a suitable reaction vessel, dissolve 1.0 molar equivalent of racemic 2-(4-Fluorophenyl)cyclopropanamine in a minimal amount of a heated solvent (e.g., methanol, ethanol, or a mixture).

    • In a separate vessel, dissolve 0.5 to 1.0 molar equivalents of the chiral resolving agent (e.g., L-(-)-Tartaric Acid) in the same heated solvent. Rationale: Using 0.5 equivalents can be more efficient for initial screening, as it ensures that only one enantiomer can crystallize as a salt, maximizing the potential enantiomeric excess of the solid phase.[8]

    • Slowly add the resolving agent solution to the amine solution with continuous stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to maximize crystal formation.

    • The formation of a precipitate indicates that the less soluble diastereomeric salt is crystallizing. The process can be monitored by observing the turbidity of the solution.

  • Isolation:

    • Collect the crystalline salt by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

    • Dry the crystals under vacuum.

  • Liberation of the Free Amine:

    • Suspend the dried diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 1M NaOH).[5]

    • Stir vigorously until all solids have dissolved and the salt has been neutralized.

    • Separate the organic layer. Extract the aqueous layer one or two more times with the organic solvent.

    • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched free amine.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the resulting amine using a validated chiral HPLC or GC method (see Part 3).

Data Presentation: Common Chiral Resolving Agents for Amines

The success of this method is critically dependent on the choice of the resolving agent and solvent. A screening process is essential.[8]

Chiral Resolving AgentClassTypical Solvents
(+)-Tartaric Acid / (-)-Tartaric AcidDicarboxylic AcidMethanol, Ethanol, Water
(+)-Dibenzoyl-D-tartaric acidTartaric Acid DerivativeAcetone, Ethyl Acetate, Alcohols
(-)-Di-p-toluoyl-L-tartaric acidTartaric Acid DerivativeMethanol, Ethyl Acetate
(1R)-(-)-10-Camphorsulfonic acidSulfonic AcidIsopropanol, Acetone
(S)-(+)-Mandelic Acidα-Hydroxy AcidAlcohols, Water
(S)-(+)-O-Acetylmandelic acidMandelic Acid DerivativeEthyl Acetate, Toluene

Part 2: The Biocatalytic Route: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) offers a "greener" and often highly selective alternative to classical resolution.[9] This method utilizes the stereospecificity of enzymes to catalyze a reaction on only one enantiomer of the racemic substrate.

The Principle of Separation

In a kinetic resolution, an enzyme—typically a lipase in the case of amines—selectively catalyzes the acylation of one enantiomer.[10][11] For example, a lipase might selectively acylate the (R)-amine with an acyl donor (like ethyl acetate), leaving the (S)-amine unreacted.

(R)-Amine + Acyl Donor ---(Lipase)→ (R)-Amide + Alcohol (S)-Amine + Acyl Donor ---(Lipase)→ No Reaction

The result is a mixture of the acylated product ((R)-amide) and the unreacted starting material ((S)-amine). These two compounds have very different chemical properties (amide vs. amine) and can be easily separated by standard techniques like extraction or chromatography. A key limitation of EKR is that the theoretical maximum yield for a single enantiomer is 50%. However, processes like dynamic kinetic resolution (DKR) can overcome this by incorporating a method to racemize the unreacted enantiomer in situ, allowing for theoretical yields approaching 100%.[12][13]

Workflow for Enzymatic Kinetic Resolution

cluster_0 Step 1: Enzymatic Reaction cluster_1 Step 2: Separation cluster_2 Step 3: Product Isolation racemate Racemic Amine (R/S)-2-(4-FPh)cyclopropanamine react Incubate with Shaking (Monitor Conversion) racemate->react enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->react reagents Acyl Donor & Solvent (e.g., Ethyl Acetate) reagents->react stop_rxn Stop Reaction at ~50% Conv. react->stop_rxn filter_enzyme Filter to Recover Enzyme stop_rxn->filter_enzyme separation Separation of Amine & Amide (e.g., Acid/Base Extraction) filter_enzyme->separation unreacted Unreacted Amine (e.g., S-enantiomer) separation->unreacted product Acylated Product (e.g., R-amide) separation->product hydrolysis Hydrolysis of Amide (Optional) product->hydrolysis other_enantiomer Other Amine Enantiomer (e.g., R-enantiomer) hydrolysis->other_enantiomer

Workflow for enzymatic kinetic resolution of a racemic amine.

Experimental Protocol: Lipase-Catalyzed Acylation

  • Reaction Setup:

    • To a flask, add racemic 2-(4-Fluorophenyl)cyclopropanamine (1.0 eq), an acyl donor (e.g., ethyl acetate, which can also serve as the solvent), and an immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435) (10-50% by weight of the substrate).[14]

    • Seal the flask and place it in an incubator shaker at a controlled temperature (e.g., 30-50 °C).

  • Monitoring:

    • Periodically take small aliquots from the reaction mixture.

    • Analyze the aliquots by HPLC or GC to monitor the conversion of the starting material. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining substrate and the product.

  • Workup and Separation:

    • Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Remove the solvent/excess acyl donor under reduced pressure.

    • Dissolve the resulting mixture of amine and amide in an organic solvent (e.g., dichloromethane).

    • Perform an acid extraction by washing with an aqueous acid solution (e.g., 1M HCl). The unreacted amine will move to the aqueous layer as its hydrochloride salt, while the neutral amide remains in the organic layer.

    • Separate the layers.

  • Isolation of Products:

    • Unreacted Amine: Basify the acidic aqueous layer with NaOH to pH >12 and extract with an organic solvent. Dry and concentrate the organic phase to yield one enantiomerically pure amine.

    • Acylated Amine: Wash, dry, and concentrate the original organic layer to isolate the enantiomerically pure amide. If the free amine is desired, the amide can be hydrolyzed under acidic or basic conditions.

Part 3: Chiral HPLC for Analysis and Purification

Chiral HPLC is an indispensable tool for determining the success of a resolution (analytical scale) and can also be used for direct separation of enantiomers (preparative scale).[15][16]

The Principle of Separation

This technique employs a chiral stationary phase (CSP), which is a solid support coated or bonded with a chiral molecule.[17] As the racemic mixture passes through the column, the two enantiomers interact differently with the CSP, forming transient diastereomeric complexes. One enantiomer will have a stronger interaction and will therefore be retained on the column longer, resulting in different elution times and thus, separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and effective for a wide range of compounds, including aromatic amines.[16]

Workflow for Chiral HPLC Method Development

cluster_0 Column & Mobile Phase Screening cluster_1 Optimization start Racemic Standard screen_cols Screen Columns (e.g., Polysaccharide, Cyclodextrin) start->screen_cols screen_mp Screen Mobile Phases (Normal, Reversed, Polar Organic) screen_cols->screen_mp eval1 Separation Achieved? screen_mp->eval1 eval1->screen_cols No optimize_mp Optimize Mobile Phase (Solvent Ratio, Additives) eval1->optimize_mp Yes optimize_cond Optimize Conditions (Flow Rate, Temperature) optimize_mp->optimize_cond eval2 Resolution (Rs) > 1.5? optimize_cond->eval2 eval2->optimize_mp No finish Validated Analytical Method eval2->finish Yes

Workflow for analytical chiral HPLC method development.

Protocol: Analytical Method Development

  • Sample Preparation: Prepare a solution of the racemic 2-(4-Fluorophenyl)cyclopropanamine standard at approximately 1 mg/mL in a suitable solvent (e.g., mobile phase or ethanol).

  • Initial Screening:

    • Screen a set of polysaccharide-based columns (e.g., CHIRALPAK® series, CHIRALCEL® series) as they are often successful for aromatic amines.[18]

    • Test under both normal-phase and reversed-phase conditions.

      • Normal Phase (NP): Mobile phase of Hexane/Isopropanol with a basic additive like Diethylamine (DEA) to improve peak shape.

      • Reversed Phase (RP): Mobile phase of Acetonitrile/Water with a buffer (e.g., ammonium bicarbonate).[16]

  • Method Optimization:

    • Once initial separation is observed, optimize the resolution (Rs) and analysis time.

    • Mobile Phase Ratio: Adjust the ratio of strong solvent to weak solvent (e.g., isopropanol in hexane) to change retention times and selectivity.

    • Flow Rate: Lower flow rates often improve resolution in chiral separations.[17]

    • Temperature: Decreasing the temperature can sometimes increase selectivity and improve resolution.[17]

Data Presentation: Example Chiral HPLC Conditions

The following table provides starting conditions for method development, based on common practices for similar chiral amines.[16][19]

ParameterNormal Phase MethodReversed Phase Method
Column CHIRALPAK® IA or similar amylose-based CSPCHIRALPAK® AD-RH or similar cellulose-based CSP
Mobile Phase Hexane / Ethanol / Diethylamine (80:20:0.1 v/v/v)Acetonitrile / 10mM Ammonium Bicarbonate (40:60 v/v)
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Temperature 25 °C25 °C
Detection UV at 254 nmUV at 254 nm

Conclusion

The chiral resolution of 2-(4-Fluorophenyl)cyclopropanamine is a pivotal step in the synthesis of important pharmaceuticals. The choice of method depends on the scale of the separation, available equipment, and economic considerations.

  • Diastereomeric salt crystallization is a time-tested, scalable, and cost-effective method, making it ideal for large-scale industrial production.

  • Enzymatic kinetic resolution provides a highly selective and environmentally benign option, particularly suitable for producing high-purity materials where a 50% yield is acceptable or when coupled with a dynamic process.

  • Chiral HPLC is the gold standard for analytical determination of enantiomeric purity and is also a powerful, albeit more expensive, tool for preparative separation on a small to medium scale.

A successful resolution strategy often involves a combination of these techniques: using diastereomeric salt formation or enzymatic resolution for bulk separation, followed by chiral HPLC to accurately verify the enantiomeric purity of the final product.

References

  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Chiral Separation of Pheniramine-Like 3-phenyl-3-heteroarylpropylamines by CE and HPLC Methods - PubMed. [Link]
  • (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride | C9H11ClFN | CID 56666982 - PubChem. [Link]
  • Chiral resolution - Wikipedia. [Link]
  • 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride - PubChem. [Link]
  • 394e Chiral Resolution Via Diastereomeric Salt Crystalliz
  • Chiral Resolution Screening | Solid St
  • 6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. [Link]
  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen - Advances in Engineering. [Link]
  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
  • Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing). [Link]
  • The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM - Daicel Chiral Technologies. [Link]
  • CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl)
  • Chiral HPLC Column Selection and Method Development Guide - Bioanalysis Zone. [Link]
  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterific
  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermedi
  • TRANS-2-(4-CHLORO-3-FLUOROPHENYL)CYCLOPROPANAMINE - gsrs. [Link]
  • Chiral HPLC Separ
  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS - ResearchG
  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC - PubMed Central. [Link]
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - SciSpace. [Link]
  • Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PMC. [Link]
  • Enantiomer Patents: Non Obviousness In Secondary Pharmaceutical P
  • Reductive enzymatic dynamic kinetic resolution of racemic 2-phenylpropanal - ResearchG
  • Scheme 14. Enzymatic kinetic resolution of the racemic alcohol...

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large-scale synthesis of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl

Abstract

This document provides a comprehensive guide for the , a critical chiral intermediate in the manufacture of several active pharmaceutical ingredients (APIs), most notably the antiplatelet agent Ticagrelor. The synthetic strategy detailed herein is designed for scalability, robustness, and high stereochemical control. The protocol emphasizes a chemo-enzymatic approach, leveraging an efficient enzymatic kinetic resolution (EKR) to achieve high enantiopurity, a method often favored in industrial settings for its efficiency and environmental benefits over classical resolution or purely asymmetric synthesis.[1][2][3] This guide covers the complete synthetic pathway, process optimization, safety considerations, and rigorous analytical quality control, intended for researchers, chemists, and engineers in pharmaceutical development and manufacturing.

Introduction and Strategic Overview

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine is a conformationally restricted phenethylamine derivative whose specific stereochemistry is fundamental to the pharmacological activity of the final API.[4] Its synthesis presents a significant challenge: the precise construction of a trans-substituted cyclopropane ring with two defined chiral centers. While numerous synthetic routes exist, including asymmetric cyclopropanation and diastereoselective approaches using chiral auxiliaries, these methods can be costly and difficult to scale.[5][6][7][8][9]

The strategy outlined in this application note is a robust, multi-step synthesis designed for industrial applicability. It begins with the formation of a racemic trans-cyclopropane ester, which is then hydrolyzed to the corresponding carboxylic acid. The critical enantioselective step is achieved through an enzymatic kinetic resolution of the racemic acid, a highly efficient method for separating enantiomers on a large scale.[3][10] The desired (1R,2S)-carboxylic acid enantiomer is then converted to the target amine hydrochloride via a modified Curtius rearrangement. This pathway is selected for its high fidelity, scalability, and avoidance of hazardous reagents like diazomethane.

Overall Synthetic Workflow

The synthesis is structured in four primary stages, as depicted in the workflow diagram below.

G cluster_0 Stage 1: Racemic Cyclopropanation cluster_1 Stage 2: Hydrolysis cluster_2 Stage 3: Enzymatic Kinetic Resolution cluster_3 Stage 4: Conversion to Amine HCl A 4-Fluorostyrene + Ethyl Diazoacetate B Racemic trans-Ethyl 2-(4-Fluorophenyl)cyclopropanecarboxylate A->B Rh₂(OAc)₄ DCM, 25°C C Racemic trans-2-(4-Fluorophenyl)- cyclopropanecarboxylic Acid B->C 1. NaOH, EtOH/H₂O 2. HCl (aq) D (1R,2S)-2-(4-Fluorophenyl)- cyclopropanecarboxylic Acid C->D Lipase PS, Vinyl Acetate MTBE, 40°C E (1S,2R)-Ester Derivative (Unreacted) C->E Lipase PS, Vinyl Acetate MTBE, 40°C F (1R,2S)-2-(4-Fluorophenyl)- cyclopropanoyl Azide D->F 1. SOCl₂, Toluene 2. NaN₃, Acetone/H₂O G (1R,2S)-2-(4-Fluorophenyl)isocyanate F->G Toluene, Δ (Curtius Rearrangement) H (1R,2S)-2-(4-Fluorophenyl)- cyclopropanamine HCl (Final Product) G->H Conc. HCl, 60°C

Caption: Overall workflow for the synthesis of the target molecule.

Detailed Protocols and Methodologies

Safety Precaution: All manipulations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Specific hazards associated with reagents like thionyl chloride and sodium azide are noted in the relevant sections.

Stage 1: Synthesis of Racemic trans-Ethyl 2-(4-Fluorophenyl)cyclopropanecarboxylate

This step involves the rhodium-catalyzed cyclopropanation of 4-fluorostyrene. The use of a dirhodium(II) catalyst favors the formation of the more thermodynamically stable trans isomer.

Protocol:

  • To a clean, dry, nitrogen-purged reactor, add 4-fluorostyrene (1.0 eq) and anhydrous dichloromethane (DCM, 5 mL/g of styrene).

  • Add dirhodium(II) acetate [Rh₂(OAc)₄] (0.005 eq).

  • Begin stirring and cool the mixture to 0-5 °C using an ice bath.

  • Slowly add a solution of ethyl diazoacetate (1.1 eq) in DCM (2 mL/g) via an addition funnel over 4-6 hours, maintaining the internal temperature below 10 °C. Causality: Slow addition is crucial to control the exothermic reaction and minimize the formation of diethyl maleate and fumarate byproducts.

  • After the addition is complete, allow the reaction to warm to room temperature (20-25 °C) and stir for an additional 12-16 hours.

  • Monitor reaction completion by HPLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM.

  • The crude residue is purified by vacuum distillation to yield the product as a colorless to pale yellow oil.

Stage 2: Hydrolysis to Racemic trans-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid

This is a standard saponification to convert the ethyl ester to the carboxylic acid required for the resolution step.

Protocol:

  • Charge the racemic ethyl ester (1.0 eq) and ethanol (4 mL/g) to a suitable reactor.

  • Add a solution of sodium hydroxide (2.5 eq) in water (4 mL/g of ester).

  • Heat the mixture to reflux (approx. 80-85 °C) and maintain for 2-4 hours.

  • Monitor the reaction by TLC or HPLC until all starting material is consumed.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water (5 mL/g of ester) and wash with methyl tert-butyl ether (MTBE) (2 x 3 mL/g) to remove any non-acidic impurities.

  • Cool the aqueous layer to 0-5 °C and acidify to pH 1-2 with concentrated hydrochloric acid. A white precipitate will form.

  • Stir the slurry for 1 hour at 0-5 °C, then filter the solid.

  • Wash the filter cake with cold deionized water and dry under vacuum at 50 °C to a constant weight.

Stage 3: Enzymatic Kinetic Resolution (EKR)

This critical step utilizes a lipase to selectively acylate one enantiomer of the carboxylic acid, allowing for separation. Lipase PS from Burkholderia cepacia is highly effective for this transformation.

Protocol:

  • To a reactor, add the racemic carboxylic acid (1.0 eq), MTBE (10 mL/g), and vinyl acetate (0.6 eq) as the acyl donor.

  • Add Lipase PS (e.g., Amano Lipase PS-IM) (50-100 mg/g of acid).

  • Heat the suspension to 40-45 °C and stir.

  • Monitor the reaction progress carefully by chiral HPLC. The goal is to reach approximately 50% conversion, where the enantiomeric excess (e.e.) of the remaining (1R,2S)-acid is maximized.

  • Once the target conversion is reached (typically 18-24 hours), filter off the immobilized enzyme. The enzyme can be washed with MTBE and potentially reused.

  • Extract the filtrate with a saturated sodium bicarbonate solution. The desired (1R,2S)-acid will move to the aqueous phase as its sodium salt, while the acylated (1S,2R)-ester remains in the organic MTBE layer.

  • Separate the layers. Cool the aqueous layer to 0-5 °C and acidify with concentrated HCl to pH 1-2 to precipitate the (1R,2S)-2-(4-fluorophenyl)cyclopropanecarboxylic acid.

  • Filter, wash with cold water, and dry the product under vacuum.

Stage 4: Conversion to (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl via Curtius Rearrangement

This three-step sequence transforms the enantiopure carboxylic acid into the final amine hydrochloride.

G cluster_0 Curtius Rearrangement Mechanism Acid R-COOH (Carboxylic Acid) AcylAzide R-CON₃ (Acyl Azide) Acid->AcylAzide + NaN₃ Isocyanate R-N=C=O (Isocyanate) AcylAzide->Isocyanate Δ, -N₂ AmineHCl R-NH₃⁺Cl⁻ (Amine HCl) Isocyanate->AmineHCl + HCl, H₂O

Caption: Simplified mechanism of the Curtius Rearrangement.

Protocol:

  • Acyl Azide Formation:

    • WARNING: Sodium azide is highly toxic and can form explosive heavy metal azides. Use with extreme caution and appropriate engineering controls.

    • Suspend the enantiopure (1R,2S)-acid (1.0 eq) in toluene (5 mL/g). Add a catalytic amount of DMF (0.02 eq).

    • Slowly add thionyl chloride (1.2 eq) at room temperature. Heat to 60-70 °C for 2-3 hours until the evolution of gas ceases.

    • Cool the mixture and concentrate under vacuum to remove excess thionyl chloride, yielding the crude acyl chloride.

    • Dissolve the crude acyl chloride in acetone (5 mL/g).

    • In a separate vessel, dissolve sodium azide (1.5 eq) in water (3 mL/g).

    • Cool the acetone solution to 0-5 °C and slowly add the sodium azide solution, keeping the temperature below 10 °C.

    • Stir for 1-2 hours at 0-5 °C. The formation of the acyl azide can be monitored by IR spectroscopy (strong azide stretch at ~2140 cm⁻¹).

  • Rearrangement to Isocyanate:

    • Add cold water and toluene to the reaction mixture. Separate the organic layer.

    • Wash the organic layer with cold brine, dry over anhydrous sodium sulfate, and filter. Do not concentrate the solution , as acyl azides can be explosive in concentrated form.

    • Gently heat the toluene solution of the acyl azide to 80-90 °C. The rearrangement to the isocyanate will occur with the evolution of nitrogen gas. Maintain this temperature until gas evolution stops (typically 1-2 hours).

  • Hydrolysis to Amine Hydrochloride:

    • Cool the isocyanate solution to room temperature.

    • Slowly add the toluene solution to a stirred solution of concentrated hydrochloric acid (4.0 eq) at 50-60 °C.

    • Stir vigorously at 60 °C for 4-6 hours to effect hydrolysis and decarboxylation.

    • Cool the mixture to 0-5 °C. The product will precipitate as the hydrochloride salt.

    • Filter the solid, wash with cold toluene, and then with MTBE.

    • Dry the final product under vacuum at 50-60 °C to yield (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl as a white to off-white solid.

Process Data and Quality Control

Summary of Key Process Parameters
StepKey ReagentsSolventTemp (°C)Typical YieldTarget Purity (HPLC)
1. Cyclopropanation 4-Fluorostyrene, Ethyl Diazoacetate, Rh₂(OAc)₄DCM0-1075-85%>95% (trans)
2. Hydrolysis Racemic Ester, NaOHEtOH/H₂OReflux90-98%>98%
3. EKR Racemic Acid, Lipase PS, Vinyl AcetateMTBE40-4540-45%>99% e.e.
4. Amine Formation (1R,2S)-Acid, SOCl₂, NaN₃, HClToluene60-9070-80%>99.5% (AUC)
Analytical Methods
  • HPLC (Purity):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile

    • Gradient: 10% B to 90% B over 20 min

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

  • Chiral HPLC (Enantiomeric Excess):

    • Column: Chiralcel OD-H or equivalent, 4.6 x 250 mm, 5 µm

    • Mobile Phase: Hexane/Isopropanol/Diethylamine (90:10:0.1)

    • Flow Rate: 0.8 mL/min

    • Detection: UV at 254 nm

    • Expected Elution: The (1S,2R) enantiomer typically elutes before the desired (1R,2S) enantiomer.

  • ¹H NMR (400 MHz, DMSO-d₆) for Final Product:

    • δ (ppm): 8.7 (br s, 3H, -NH₃⁺), 7.35-7.25 (m, 2H, Ar-H), 7.20-7.10 (m, 2H, Ar-H), 2.80-2.70 (m, 1H, CH-NH₃⁺), 2.45-2.35 (m, 1H, CH-Ar), 1.50-1.40 (m, 1H, CH₂), 1.25-1.15 (m, 1H, CH₂).

  • Mass Spectrometry (ESI+):

    • m/z: Calculated for C₉H₁₁FN⁺ [M+H]⁺: 152.08. Found: 152.1.

References

  • Patents covering the synthesis of Ticagrelor intermediates, such as US9359366B2 and CN107827755B, provide context on industrial routes.[11][12]
  • Eureka | Patsnap. (n.d.). Synthesis method of ticagrelor intermediate.
  • Rasayan Journal of Chemistry. (2018).
  • National Center for Biotechnology Information. (n.d.). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. PubChem.[5]
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. PubChem.[1]
  • MDPI. (n.d.).
  • Indian Academy of Sciences. (n.d.). Enzymes as a tool for optical resolution of (___) a-methyl-4--- (2-methylpropyl) benzeneacetic acid (ibuprofen).[3]
  • ResearchGate. (n.d.). Enzymatic kinetic resolution of the racemic alcohol....[10]

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Application and Protocol Guide: Analytical Methods for the Purity of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed guide to the analytical methodologies for determining the chemical and chiral purity of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine, a critical chiral intermediate in the synthesis of various pharmaceutical agents. Recognizing the stringent purity requirements for active pharmaceutical ingredients (APIs), this document outlines robust and validated protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and chiral separation techniques. The methodologies are designed to be compliant with major pharmacopeial standards and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[1][2][3][4][5] This guide is intended for researchers, scientists, and drug development professionals engaged in the quality control and assurance of this key pharmaceutical building block.

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine is a chiral amine that serves as a crucial precursor in the synthesis of several modern therapeutic agents.[6] Its specific stereochemistry is often essential for the desired pharmacological activity of the final drug product.[7] The presence of chemical impurities or the incorrect enantiomer can lead to reduced efficacy, altered pharmacokinetic profiles, or even significant adverse effects.[7] Therefore, rigorous analytical control of both chemical and chiral purity is a non-negotiable aspect of the drug development and manufacturing process.

The validation of analytical procedures is a cornerstone of quality assurance in the pharmaceutical industry.[8][9][10] This process ensures that the chosen analytical methods are suitable for their intended purpose, providing reliable, consistent, and accurate data.[8][11] The principles of method validation are outlined in the International Council for Harmonisation (ICH) guideline Q2(R1), which provides a framework for assessing parameters such as accuracy, precision, specificity, linearity, and robustness.[1][3][4][5]

This application note details validated methods for the comprehensive purity assessment of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine, addressing both achiral (chemical purity) and chiral (enantiomeric purity) aspects.

Scope and Purpose

The primary objective of this document is to provide scientifically sound and practically implementable protocols for the purity analysis of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine. The methods described herein are intended to be used for:

  • In-process control (IPC): Monitoring the purity of the intermediate during synthesis.

  • Release testing: Ensuring the final product meets predefined quality specifications.

  • Stability studies: Assessing the purity of the intermediate over time under various storage conditions.

Potential Impurities: A Proactive Approach to Purity Analysis

A thorough understanding of the synthetic route and potential degradation pathways of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine is fundamental to developing specific and effective analytical methods. Potential impurities can be broadly categorized as:

  • Process-related impurities: Starting materials, reagents, intermediates, and by-products from the synthetic process.

  • Degradation products: Impurities formed due to storage conditions or handling.

  • Enantiomeric impurity: The undesired (1S,2R)-enantiomer.

A proactive approach to identifying and characterizing potential impurities allows for the development of analytical methods with the required specificity to separate and quantify them accurately.

Impurity Type Potential Impurities Origin
Process-Related Starting materials (e.g., 4-fluorostyrene, ethyl diazoacetate)Synthesis
Reagents (e.g., catalysts, bases)Synthesis
Isomeric impurities (e.g., other positional isomers of the fluorophenyl group)Synthesis
Enantiomeric (1S,2R)-2-(4-Fluorophenyl)cyclopropanamineChiral Synthesis/Resolution
Degradation Oxidation products, polymeric materialsStorage/Handling

Analytical Methodologies: A Multi-faceted Approach

A combination of chromatographic techniques is recommended for the comprehensive purity assessment of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Reverse-phase HPLC with UV detection is a robust and widely used technique for determining the chemical purity of pharmaceutical compounds. The choice of a C18 stationary phase provides excellent retention and separation of non-polar to moderately polar compounds.

3.1.1. Rationale for Method Parameters
  • Column: A C18 column is selected for its versatility and proven performance in separating a wide range of organic molecules. The particle size and column dimensions are chosen to provide a balance between resolution, analysis time, and backpressure.

  • Mobile Phase: A gradient elution with acetonitrile and a phosphate buffer is employed to ensure the elution of both polar and non-polar impurities. The buffer helps to maintain a consistent pH and improve peak shape, especially for the basic amine analyte.

  • Detection: UV detection at a wavelength corresponding to the chromophore of the 4-fluorophenyl group provides good sensitivity for the analyte and related impurities.

3.1.2. HPLC Protocol for Chemical Purity

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH 3.0 (adjusted with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-80% B; 25-30 min: 80% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of the (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine sample.

  • Dissolve in and dilute to 25 mL with a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chiral HPLC for Enantiomeric Purity

The separation of enantiomers requires a chiral environment, which is achieved by using a chiral stationary phase (CSP).[7][12][13][14][15] Polysaccharide-based CSPs are widely used due to their broad applicability and excellent chiral recognition capabilities.[7]

3.2.1. Rationale for Method Parameters
  • Chiral Stationary Phase: A CSP with a derivatized cellulose or amylose backbone provides the necessary stereospecific interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) to differentiate between the enantiomers.

  • Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and a polar modifier like isopropanol or ethanol, is typically used with polysaccharide-based CSPs in normal-phase mode. The addition of a small amount of an amine modifier (e.g., diethylamine) is often necessary to improve the peak shape of basic analytes.

3.2.2. Chiral HPLC Protocol for Enantiomeric Purity

Instrumentation:

  • HPLC system with an isocratic pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

Parameter Condition
Column Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm
Mobile Phase Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine sample.

  • Dissolve in and dilute to 10 mL with the mobile phase to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) for Volatile Impurities

Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile impurities that may not be readily detected by HPLC.

3.3.1. Rationale for Method Parameters
  • Column: A capillary column with a non-polar or mid-polar stationary phase is suitable for separating a wide range of volatile organic compounds.

  • Injector and Detector: A split/splitless injector allows for the introduction of a small, representative sample onto the column. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds.

  • Temperature Program: A temperature gradient is used to elute compounds with a range of boiling points.

3.3.2. GC Protocol for Volatile Impurities

Instrumentation:

  • Gas chromatograph with a split/splitless injector, flame ionization detector (FID), and an autosampler.

  • Data acquisition and processing software.

Chromatographic Conditions:

Parameter Condition
Column 5% Phenyl Methyl Siloxane, 30 m x 0.32 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Program Initial: 50 °C for 2 min; Ramp: 10 °C/min to 250 °C; Hold: 5 min
Split Ratio 50:1
Injection Volume 1 µL

Sample Preparation:

  • Accurately weigh approximately 50 mg of the (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine sample.

  • Dissolve in and dilute to 10 mL with a suitable solvent (e.g., dichloromethane or methanol) to obtain a concentration of 5 mg/mL.

Method Validation: Ensuring Trustworthiness and Reliability

All analytical methods must be validated to ensure they are fit for their intended purpose.[8][9][10] The validation should be performed in accordance with ICH Q2(R1) guidelines and should include the following parameters:[1][3][4][5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from any impurities and excipients.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of solutions of known concentrations.[11]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies using spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

System Suitability: A Prerequisite for Valid Results

Before any sample analysis, the suitability of the chromatographic system must be verified. This is achieved by injecting a standard solution and evaluating key performance indicators. The United States Pharmacopeia (USP) General Chapter <621> provides detailed guidance on system suitability requirements.[16][17][18][19][20]

Parameter Acceptance Criteria Purpose
Tailing Factor (Asymmetry) 0.8 - 1.5Ensures good peak shape
Theoretical Plates (N) > 2000Indicates column efficiency
Relative Standard Deviation (RSD) of replicate injections < 2.0%Demonstrates system precision
Resolution (Rs) (for chiral separation) > 1.5Ensures baseline separation of enantiomers

Visualizing the Analytical Workflow

A clear and logical workflow is essential for ensuring the accurate and efficient analysis of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine.

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Chromatographic Analysis cluster_data Data Evaluation Sample Receive (1R,2S)-2-(4-Fluorophenyl) cyclopropanamine Sample Prep Sample Preparation (Weighing, Dissolving, Filtering) Sample->Prep SystemSuitability System Suitability Check Prep->SystemSuitability Inject Standard HPLC_Chem Chemical Purity (RP-HPLC) DataProcessing Data Processing & Integration HPLC_Chem->DataProcessing HPLC_Chiral Enantiomeric Purity (Chiral HPLC) HPLC_Chiral->DataProcessing GC_Volatile Volatile Impurities (GC-FID) GC_Volatile->DataProcessing SystemSuitability->HPLC_Chem System OK SystemSuitability->HPLC_Chiral System OK SystemSuitability->GC_Volatile System OK Report Generate Certificate of Analysis DataProcessing->Report

Caption: Workflow for the Purity Analysis of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive purity assessment of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine. By employing a combination of reverse-phase HPLC, chiral HPLC, and GC, researchers and quality control professionals can confidently determine the chemical and enantiomeric purity of this critical pharmaceutical intermediate. Adherence to the principles of method validation and system suitability, as outlined in regulatory guidelines, is paramount to ensuring the generation of reliable and trustworthy data, ultimately contributing to the safety and efficacy of the final drug product.

References

  • U.S. Pharmacopeia.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. [Link]
  • International Council for Harmonis
  • U.S. Pharmacopeia.
  • McDowall, R. D. Are You Sure You Understand USP <621>?
  • U.S. Pharmacopeia.
  • Fu, R., et al. Understanding the Latest Revisions to USP <621>. Agilent Technologies, Inc. 2023. [Link]
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • LabGeni. ICH guideline Q2 (R1): Significance and symbolism. July 31, 2025. [Link]
  • Bagedar, S. A., & Shinde, D. B. Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences and Research, 3(10), 3833-3840. 2012. [Link]
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. [Link]
  • George, A., et al. Live qualification/validation of purity methods for protein products. Journal of Pharmaceutical Sciences, 108(9), 2915-2923. 2019. [Link]
  • Venn, R. Analytical Method Validation: are your analytical methods suitable for intended use? April 13, 2023. [Link]
  • Chan, C. C., et al. Analytical Method Validation for Quality Assurance and Process Validation Professionals.
  • Sahoo, C. K., et al. Validation of Analytical Methods: A Review. International Journal of Chromatography & Separation Techniques, 4(1), 1-6. 2018. [Link]
  • Pharmaffili
  • Phenomenex.
  • PubChem. (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride. [Link]
  • PubChem. 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride. [Link]
  • Matarashvili, I., et al. HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155-162. 2007. [Link]
  • Ali, I., et al. Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Journal of Chromatographic Science, 51(8), 734-746. 2013. [Link]
  • Ilisz, I., et al. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 113994. 2021. [Link]
  • ResearchGate.
  • Pharmaffiliates. (1R,2S)-2-(4-Fluorophenyl)cyclopropan-1-amine (R)
  • Pharmaffiliates. rel-(1R,2S)-2-(4-Fluorophenyl)cyclopropan-1-amine. [Link]
  • SynZeal. (1S,2S)-2-(4-fluorophenyl)cyclopropanamine HCl. [Link]
  • ResearchGate. Combined Experimental and Quantum Chemical Analysis of 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile. May 2017. [Link]
  • PubChemLite. Rac-(1r,2s)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine hydrochloride. [Link]
  • ResearchGate. Spectroscopic Investigations of 2-(4-Chlorophenyl)-1- ((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole – A DFT Approach. November 29, 2017. [Link]

Sources

Application Note: Enantioselective Analysis of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine using Chiral High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine and its corresponding (1S,2R) enantiomer. The method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, which provides excellent resolution and peak symmetry for this primary amine. This guide is intended for researchers, scientists, and professionals in drug development who require accurate determination of enantiomeric purity for this compound and its analogs. The causality behind experimental choices, a step-by-step protocol, and expected chromatographic data are provided to ensure scientific integrity and facilitate method implementation.

Introduction: The Significance of Chiral Purity

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine is a chiral primary amine containing two stereocenters. As with many chiral compounds in the pharmaceutical industry, the individual enantiomers can exhibit markedly different pharmacological and toxicological profiles. Therefore, the ability to accurately separate and quantify the enantiomers is of paramount importance for quality control, regulatory compliance, and the development of safe and effective therapeutics.[1] High-Performance Liquid Chromatography (HPLC) employing a chiral stationary phase (CSP) is the most powerful and widely adopted technique for this purpose.[1]

The primary challenge in the chiral separation of basic compounds like (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine is often poor peak shape and inconsistent retention times due to interactions with residual silanols on the silica support of the CSP.[2] This application note addresses this by proposing a method that incorporates a basic additive into the mobile phase to mitigate these undesirable interactions and achieve a reliable and efficient separation.

Mechanistic Approach to Method Development

The successful enantioselective separation of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hinges on the selection of an appropriate chiral stationary phase and a compatible mobile phase.

Rationale for Chiral Stationary Phase Selection

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose carbamate derivatives, have demonstrated broad applicability and high enantioselectivity for a wide range of chiral compounds, including primary amines.[3][4] The chiral recognition mechanism of these CSPs is attributed to a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which collectively create a chiral environment that allows for the differential retention of the enantiomers.[5]

For the separation of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine, an immobilized amylose-based CSP, such as Chiralpak® IA , is recommended. Immobilized phases offer the advantage of being compatible with a wider range of solvents compared to their coated counterparts, providing greater flexibility in method development.[6] The aromatic and amine functionalities of the analyte are expected to interact favorably with the carbamate groups on the polysaccharide backbone of the CSP, leading to effective chiral discrimination.

Mobile Phase Strategy: Normal Phase with a Basic Additive

A normal phase elution mode, typically consisting of a non-polar solvent like hexane and a polar modifier such as an alcohol, is often the first choice for chiral separations on polysaccharide-based CSPs.[7][8] This is due to the enhanced hydrogen bonding and dipole-dipole interactions in a non-aqueous environment, which are crucial for chiral recognition.

For a basic analyte like (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine, the addition of a small amount of a basic modifier to the mobile phase is critical.[9] Diethylamine (DEA) is a common and effective choice for this purpose.[9][10] The DEA competes with the analyte for active sites on the stationary phase, thereby reducing peak tailing and improving the overall resolution of the enantiomers.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the chiral HPLC analysis of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine.

Materials and Reagents
  • Racemic Standard: (1R,2S)-rel-2-(4-Fluorophenyl)cyclopropanamine

  • HPLC Grade Solvents: n-Hexane, 2-Propanol (IPA), Ethanol (EtOH)

  • Mobile Phase Additive: Diethylamine (DEA)

  • Sample Diluent: A mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v)

Instrumentation and Chromatographic Conditions
ParameterRecommended Setting
HPLC System A standard HPLC system with a UV detector
Chiral Column Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica-gel), 250 x 4.6 mm
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Step-by-Step Procedure
  • Mobile Phase Preparation:

    • Carefully measure 800 mL of n-Hexane, 200 mL of 2-Propanol, and 1 mL of Diethylamine.

    • Combine the components in a suitable solvent reservoir and mix thoroughly.

    • Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration).

  • Sample Preparation:

    • Prepare a stock solution of the racemic (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine standard in the sample diluent at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution with the sample diluent to a working concentration of 0.1 mg/mL.

    • Filter the final sample solution through a 0.45 µm syringe filter before injection.

  • HPLC System Setup and Equilibration:

    • Install the Chiralpak® IA column in the HPLC system.

    • Purge the system with the prepared mobile phase.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Analysis:

    • Inject 10 µL of the prepared sample solution onto the column.

    • Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

    • Identify the peaks corresponding to the two enantiomers. The elution order should be confirmed with an enantiomerically pure standard if available.

Data Analysis
  • Integrate the peak areas of the two enantiomers.

  • Calculate the resolution (Rs) between the two peaks to assess the quality of the separation. A resolution of >1.5 is generally considered baseline separation.

  • Determine the enantiomeric excess (% ee) of a sample using the following formula: % ee = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

Visualizing the Workflow

The following diagram illustrates the key steps in the chiral HPLC method development and analysis workflow.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (Hexane/IPA/DEA) Equilibration Column Equilibration (Chiralpak® IA) MobilePhase->Equilibration SamplePrep Sample Preparation (0.1 mg/mL in Diluent) Injection Sample Injection (10 µL) SamplePrep->Injection Detection UV Detection (254 nm) Injection->Detection Integration Peak Integration Detection->Integration Calculation Calculate Resolution & % ee Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for the chiral HPLC analysis of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine.

Expected Results

The proposed method is expected to provide excellent separation of the enantiomers of 2-(4-Fluorophenyl)cyclopropanamine. The following table summarizes the anticipated chromatographic parameters.

ParameterExpected Value
Retention Time (Enantiomer 1) ~ 8-10 min
Retention Time (Enantiomer 2) ~ 10-12 min
Resolution (Rs) > 2.0
Tailing Factor 0.9 - 1.2
Theoretical Plates (N) > 5000

Note: These values are illustrative and may vary depending on the specific HPLC system, column batch, and exact experimental conditions.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine using HPLC with a polysaccharide-based chiral stationary phase. The detailed explanation of the method development rationale, the step-by-step procedure, and the expected results offer a reliable framework for researchers and professionals in the pharmaceutical industry. The use of a basic additive in the normal phase mobile phase is a key parameter for achieving robust and high-quality enantioselective separation of this and structurally related primary amines.

References

  • Berthod, A., et al. (2016). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
  • Ahuja, S. (2011). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 29(7), 614-623. [Link]
  • Zhang, T., et al. (2012). Structures of the polysaccharide-based chiral stationary phases used in this study. Molecules, 17(10), 11644-11663. [Link]
  • Regis Technologies. (2023).
  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [Link]
  • I.B.S. Scientific. (n.d.). Chiral HPLC Method Development. [Link]
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]
  • Ferreira, A., et al. (2018). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 23(11), 2947. [Link]
  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 185-195. [Link]
  • Chiralpedia. (2022). Polysaccharide-based CSPs. [Link]
  • Tang, Y., et al. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry, 132(10), 750-756. [Link]
  • Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® IA. [Link]
  • Phenomenex. (n.d.).
  • Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® AD-H. [Link]
  • LCGC International. (n.d.).
  • Chiralpedia. (2022).
  • Patel, S., et al. (2018). Chiral Separations by High‐Performance Liquid Chromatography. In Encyclopedia of Analytical Chemistry. [Link]
  • Ameyibor, E., & Stewart, J. T. (1997). Enantiomeric HPLC separation of selected chiral drugs using native and derivatized β-cyclodextrins as chiral mobile phase additives. Journal of Liquid Chromatography & Related Technologies, 20(6), 855-869. [Link]
  • Harada, N. (2018).

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrimidine Functionalization

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1][2] Its prevalence in biologically active compounds, including nucleic acids, drives continuous efforts to develop efficient and versatile methods for its functionalization.[2][3] Palladium-catalyzed cross-coupling reactions have emerged as a powerful toolkit for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the introduction of a diverse array of substituents onto the pyrimidine ring with a high degree of control and predictability.[1]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the reaction conditions for the most pivotal palladium-catalyzed coupling reactions involving pyrimidine derivatives: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Additionally, it will touch upon the burgeoning field of direct C-H functionalization. By delving into the causality behind experimental choices and providing detailed, field-proven protocols, this document aims to empower researchers to navigate the intricacies of pyrimidine coupling with confidence.

Understanding the Reactivity of Halopyrimidines

The success of any cross-coupling reaction with a pyrimidine derivative hinges on understanding the inherent reactivity of the starting halopyrimidine. The nature of the halogen and its position on the pyrimidine ring are the primary determinants of its susceptibility to oxidative addition, which is often the rate-determining step in the catalytic cycle.[4]

Influence of the Halogen: The reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is well-established and follows the order: I > Br > Cl > F .[4] This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. Iodopyrimidines are the most reactive substrates, often requiring milder conditions, while the more cost-effective but less reactive chloropyrimidines may necessitate more specialized catalysts and ligands to achieve efficient coupling.[4][5]

Influence of Halogen Position: The electronic nature of the pyrimidine ring, being an electron-deficient system, makes it more reactive in cross-coupling reactions compared to analogous benzene halides.[6] The positions on the pyrimidine ring (C2, C4/C6, and C5) exhibit distinct electronic properties that influence their reactivity. The C2 and C4/C6 positions are generally more electron-deficient and thus more activated towards oxidative addition than the C5 position. Site-selective functionalization of di- or tri-halopyrimidines can often be achieved by carefully controlling the reaction conditions and ligand choice.[7]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds between a halopyrimidine and an organoboron reagent, such as a boronic acid or ester.[1][8][9]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:[8][9][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyrimidine derivative to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the palladium center, forming a new organopalladium(II) complex. The base activates the boronic acid, facilitating this step.[11]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[8][12]

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Pyrimidine-Pd(II)-X(Ln) Pyrimidine-Pd(II)-X(Ln) Pd(0)Ln->Pyrimidine-Pd(II)-X(Ln) Oxidative Addition (Pyrimidine-X) Pyrimidine-Pd(II)-R'(Ln) Pyrimidine-Pd(II)-R'(Ln) Pyrimidine-Pd(II)-X(Ln)->Pyrimidine-Pd(II)-R'(Ln) Transmetalation (R'-B(OH)2, Base) Pyrimidine-Pd(II)-R'(Ln)->Pd(0)Ln Reductive Elimination (Pyrimidine-R') caption Catalytic Cycle of Suzuki-Miyaura Coupling

Catalytic Cycle of Suzuki-Miyaura Coupling
Optimized Reaction Conditions

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in the Suzuki coupling of pyrimidine derivatives.

ComponentRecommended Reagents & ConditionsRationale & Expert Insights
Palladium Precatalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄ is a common choice as it is an active Pd(0) source. Pd(II) precursors like PdCl₂(PPh₃)₂ and Pd(OAc)₂ require in-situ reduction to Pd(0), which can be facilitated by phosphine ligands or other components in the reaction mixture.[6]
Ligand Triphenylphosphine (PPh₃), Buchwald-type phosphines (e.g., XPhos, SPhos), N-heterocyclic carbenes (NHCs)For less reactive chloropyrimidines, more electron-rich and bulky phosphine ligands or NHCs are often necessary to promote oxidative addition.[7][13] The choice of ligand can also influence regioselectivity in polyhalogenated pyrimidines.[7]
Base Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃An aqueous solution of an inorganic base is typically used. The base activates the boronic acid for transmetalation. Stronger bases like K₃PO₄ or Cs₂CO₃ can be beneficial for challenging substrates.
Solvent Toluene/H₂O, Dioxane/H₂O, DMFA mixture of an organic solvent and water is common. The aqueous phase is necessary to dissolve the inorganic base. Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst.
Temperature 60-120 °CHigher temperatures are often required for less reactive substrates like chloropyrimidines. Microwave irradiation can significantly shorten reaction times and improve yields.[6][14][15]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrimidine with Phenylboronic Acid

Materials:

  • 2-Chloropyrimidine

  • Phenylboronic acid

  • Pd(PPh₃)₄

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloropyrimidine (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and K₂CO₃ (2.0 mmol, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenylpyrimidine.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a halopyrimidine and a terminal alkyne, providing access to valuable alkynylpyrimidine derivatives.[16][17][18]

Mechanistic Overview

The Sonogashira reaction typically proceeds through two interconnected catalytic cycles involving both palladium and a copper(I) co-catalyst:[16][19][20]

  • Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the halopyrimidine to a Pd(0) species, followed by transmetalation and reductive elimination.[16]

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex.[16][20]

Copper-free Sonogashira coupling protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[17][20]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)Ln Pd(0)Ln Pyrimidine-Pd(II)-X(Ln) Pyrimidine-Pd(II)-X(Ln) Pd(0)Ln->Pyrimidine-Pd(II)-X(Ln) Oxidative Addition (Pyrimidine-X) Pyrimidine-Pd(II)-C≡CR'(Ln) Pyrimidine-Pd(II)-C≡CR'(Ln) Pyrimidine-Pd(II)-X(Ln)->Pyrimidine-Pd(II)-C≡CR'(Ln) Transmetalation Pyrimidine-Pd(II)-C≡CR'(Ln)->Pd(0)Ln Reductive Elimination (Pyrimidine-C≡CR') Cu(I)X Cu(I)X Cu(I)-C≡CR' Cu(I)-C≡CR' Cu(I)-C≡CR'->Pyrimidine-Pd(II)-X(Ln) Cu(I)-C≡CR'->Cu(I)X Terminal Alkyne (R'-C≡CH) Terminal Alkyne (R'-C≡CH) Terminal Alkyne (R'-C≡CH)->Cu(I)-C≡CR' Base caption Catalytic Cycles of Sonogashira Coupling

Catalytic Cycles of Sonogashira Coupling
Optimized Reaction Conditions
ComponentRecommended Reagents & ConditionsRationale & Expert Insights
Palladium Precatalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂These are the most common and reliable catalysts for Sonogashira couplings.[17][19]
Copper(I) Co-catalyst Copper(I) iodide (CuI)CuI is the standard co-catalyst. It is crucial for the formation of the copper acetylide intermediate.
Ligand Triphenylphosphine (PPh₃)PPh₃ is typically used in conjunction with the palladium precatalyst.
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)An amine base is required to deprotonate the terminal alkyne and neutralize the HX formed during the reaction.
Solvent THF, DMF, AcetonitrileAnhydrous and deoxygenated solvents are essential to prevent side reactions and catalyst deactivation.
Temperature Room Temperature to 80 °CThe reaction is often run at room temperature for reactive substrates like iodopyrimidines. Heating may be necessary for less reactive halides.[16]
Experimental Protocol: Sonogashira Coupling of 4-Iodopyrimidine with Phenylacetylene

Materials:

  • 4-Iodopyrimidine

  • Phenylacetylene

  • PdCl₂(PPh₃)₂

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-iodopyrimidine (1.0 mmol, 1.0 eq.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 eq.).

  • Degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Add phenylacetylene (1.1 mmol, 1.1 eq.) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(phenylethynyl)pyrimidine.[4]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds by coupling an aryl halide with an amine.[21][22][23] This reaction is of paramount importance for the synthesis of aminopyrimidines, which are prevalent in many biologically active molecules.[24][25]

Mechanistic Overview

The catalytic cycle for the Buchwald-Hartwig amination is generally understood to proceed through the following steps:[22][26]

  • Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the halopyrimidine to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a strong base deprotonates the coordinated amine to form a palladium-amido complex.[24]

  • Reductive Elimination: The aryl and amino groups on the palladium reductively eliminate to form the desired aminopyrimidine product and regenerate the Pd(0) catalyst.[22][24]

Buchwald_Hartwig_Cycle Pd(0)Ln Pd(0)Ln Pyrimidine-Pd(II)-X(Ln) Pyrimidine-Pd(II)-X(Ln) Pd(0)Ln->Pyrimidine-Pd(II)-X(Ln) Oxidative Addition (Pyrimidine-X) [(Pyrimidine)Pd(II)(Amine)(Ln)]+X- [(Pyrimidine)Pd(II)(Amine)(Ln)]+X- Pyrimidine-Pd(II)-X(Ln)->[(Pyrimidine)Pd(II)(Amine)(Ln)]+X- Amine Coordination (R'R''NH) Pyrimidine-Pd(II)-NR'R''(Ln) Pyrimidine-Pd(II)-NR'R''(Ln) [(Pyrimidine)Pd(II)(Amine)(Ln)]+X-->Pyrimidine-Pd(II)-NR'R''(Ln) Deprotonation (Base) Pyrimidine-Pd(II)-NR'R''(Ln)->Pd(0)Ln Reductive Elimination (Pyrimidine-NR'R'') caption Catalytic Cycle of Buchwald-Hartwig Amination

Sources

protocol for N-alkylation using (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the N-Alkylation of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine

Introduction: The Significance of a Privileged Scaffold

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine is a chiral primary amine that serves as a critical building block in modern medicinal chemistry. Its rigid cyclopropane core conformationally constrains the adjacent phenyl ring and amine, a structural motif found in several neurologically active agents and other pharmaceuticals.[1] The N-alkylation of this primary amine is a pivotal step in the synthesis of diverse compound libraries, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug candidates. This guide provides a detailed protocol and scientific rationale for the efficient N-alkylation of this valuable intermediate, with a primary focus on the robust and highly selective method of reductive amination.

Core Concept: Strategic Approaches to N-Alkylation

While direct alkylation of primary amines with alkyl halides is a classic transformation, it is often plagued by a lack of selectivity, leading to mixtures of mono- and di-alkylated products, and even quaternary ammonium salts.[2] For a valuable substrate like (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine, controlling the degree of substitution is paramount.

Reductive amination emerges as the superior strategy. This one-pot reaction proceeds in two distinct stages:

  • Imine Formation: The primary amine nucleophilically attacks a carbonyl compound (an aldehyde or ketone) to form a hemiaminal intermediate. Under weakly acidic conditions, this intermediate dehydrates to form a C=N double bond, yielding an imine (or an iminium ion).[3][4]

  • Reduction: A selective reducing agent, introduced into the same pot, reduces the imine to the desired secondary amine.[5]

The elegance of this method lies in the choice of a mild reducing agent that is incapable of reducing the starting aldehyde or ketone but is highly effective at reducing the protonated imine intermediate.[5] This chemoselectivity ensures a clean and high-yielding conversion to the mono-alkylated product.

Visualizing the Reductive Amination Pathway

The mechanism involves a delicate balance of acid catalysis and nucleophilicity, culminating in a selective reduction.

G cluster_1 Step 1: Imine Formation (Acid Catalyzed) cluster_2 Step 2: Reduction Amine (1R,2S)-Amine (Nucleophile) Carbonyl Aldehyde/Ketone (Electrophile) Amine->Carbonyl Nucleophilic Attack Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium Dehydration (+H⁺, -H₂O) H2O H₂O Product N-Alkylated Product (Secondary Amine) Iminium->Product Hydride [H⁻] source (e.g., NaBH(OAc)₃) Hydride->Iminium Hydride Attack

Caption: Mechanism of Reductive Amination.

Detailed Protocol: N-Alkylation via Reductive Amination

This protocol describes a general procedure for the N-alkylation of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine using an aldehyde or ketone and sodium triacetoxyborohydride. The starting material is often supplied as a hydrochloride salt, which requires in situ neutralization.[6][7]

Materials & Reagents

  • (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride (C₉H₁₁ClFN, MW: 187.64 g/mol )[6]

  • Aldehyde or Ketone (e.g., Acetone, Cyclohexanone, 2-Methoxybenzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Glacial Acetic Acid (catalytic)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Equipment

  • Round-bottom flask with a magnetic stir bar

  • Magnetic stir plate

  • Nitrogen or Argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware for chromatography

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: Perform all operations in a well-ventilated chemical fume hood.

  • Reagent Handling: (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine and its derivatives are irritants. Avoid inhalation and contact with skin and eyes.[6][8] Sodium triacetoxyborohydride is a moisture-sensitive reducing agent; handle it in a dry environment and quench reactions carefully.

Step-by-Step Experimental Procedure
  • Amine Free-Basing:

    • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq).

    • Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

    • Add triethylamine (1.1 eq) to the suspension. Stir the mixture at room temperature for 15-20 minutes. The suspension should become a clear solution as the free amine is formed.

  • Imine Formation:

    • To the solution from Step 1, add the desired aldehyde or ketone (1.1 eq).

    • Add a catalytic amount of glacial acetic acid (approx. 0.1 eq).

    • Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Reduction:

    • Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 10-15 minutes. A slight exotherm may be observed.

    • Allow the reaction to stir at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours, indicated by the consumption of the starting amine.

  • Aqueous Workup:

    • Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer once more with DCM.

    • Combine the organic layers and wash sequentially with water and then brine.

  • Isolation and Purification:

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

    • Combine the pure fractions and concentrate to yield the final N-alkylated product. Characterize by ¹H NMR, ¹³C NMR, and MS.

Visual Workflow of the Protocol

G A 1. Suspend Amine HCl in DCM B 2. Add Triethylamine (Base) Stir 15 min A->B C 3. Add Aldehyde/Ketone & Catalytic Acetic Acid B->C D 4. Stir 1 hr for Imine Formation C->D E 5. Add NaBH(OAc)₃ (Reducer) Portion-wise D->E F 6. Stir 2-12h at RT Monitor by TLC/LC-MS E->F G 7. Quench with NaHCO₃ (aq) F->G H 8. Separate Layers Extract with DCM G->H I 9. Wash with H₂O, Brine H->I J 10. Dry (Na₂SO₄), Filter, Concentrate I->J K 11. Purify via Flash Chromatography J->K L 12. Isolate Pure N-Alkylated Product K->L

Caption: Experimental workflow for reductive amination.

Data Summary: Representative N-Alkylation Reactions

The following table provides examples of N-alkylation reactions using this protocol, demonstrating its versatility with different carbonyl partners.

Carbonyl SubstrateProduct StructureProduct NameTypical Yield
Acetone

N-isopropyl-(1R,2S)-2-(4-fluorophenyl)cyclopropanamine85-95%
Cyclohexanone

N-cyclohexyl-(1R,2S)-2-(4-fluorophenyl)cyclopropanamine80-90%
2-Methoxybenzaldehyde

N-(2-methoxybenzyl)-(1R,2S)-2-(4-fluorophenyl)cyclopropanamine75-85%

Note: Yields are illustrative and may vary based on specific reaction scale and purification efficiency.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Reaction Stalled (Starting amine remains)1. Inactive reducing agent due to moisture.2. Insufficient imine formation.1. Use a fresh bottle of NaBH(OAc)₃; ensure anhydrous conditions.2. Increase stirring time for imine formation before adding the reducer; ensure catalytic acid was added.
Low Product Yield 1. Incomplete reaction.2. Product loss during workup (amine may have some water solubility).3. Inefficient purification.1. Allow the reaction to run longer.2. Perform an additional extraction of the aqueous layer with DCM or EtOAc.3. Optimize the solvent system for column chromatography.
Formation of Alcohol Side Product (from carbonyl reduction)The reducing agent is too strong or the carbonyl is highly reactive.This is uncommon with NaBH(OAc)₃. Ensure the correct reducing agent was used. If the issue persists with a very reactive aldehyde, consider cooling the reaction to 0 °C before adding the reducer.

References

  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. [Link]
  • PubChem. * this compound*.
  • Organic Chemistry Tutor.
  • ResearchGate. Scope of N‐alkylation of aromatic amines 2 with cyclopropylcarbinol 1.... [Link]
  • JoVE. Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. [Link]
  • Sciencemadness.org.
  • Wikipedia.
  • Chemistry Steps.
  • CBG Chem. CyclopropanaMine, 2-(4-fluorophenyl)-(hydrochloride)(1:1),(1R,2S)
  • ChemRxiv. Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines. [Link]
  • EDQM. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1- amine; (2S)
  • PubMed. N-dealkylation of an N-cyclopropylamine by horseradish peroxidase.
  • PubMed Central (PMC). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. [Link]

Sources

The Strategic Role of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine in Modern Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid cyclopropane scaffold, coupled with the specific stereochemistry and the electronic properties of the 4-fluorophenyl group, makes it a valuable synthon for introducing chirality and modulating pharmacokinetic properties in target molecules. This comprehensive guide provides detailed application notes and protocols for the asymmetric synthesis of this key intermediate, focusing on both catalytic asymmetric cyclopropanation and classical chiral resolution. The content is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Introduction: The Value Proposition of Chiral Cyclopropylamines

The cyclopropylamine motif is a privileged structure in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals. The constrained three-membered ring introduces conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. When functionalized with an aryl group, as in 2-phenylcyclopropylamine derivatives, the resulting structure becomes a critical component of antidepressants, anticoagulants, and antineoplastic agents.[1]

The introduction of a fluorine atom, as in (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine, offers additional advantages. Fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability, enhance binding interactions (e.g., through hydrogen bonding or dipole-dipole interactions), and modulate lipophilicity, thereby improving oral bioavailability.[2]

The precise stereochemical arrangement, (1R,2S), is often crucial for pharmacological activity. Consequently, robust and efficient methods for the asymmetric synthesis of this specific enantiomer are highly sought after. This guide will detail two primary strategies for obtaining enantiomerically pure (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine.

Asymmetric Synthesis Strategies and Protocols

The preparation of enantiomerically pure (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine can be approached through two main routes: de novo asymmetric synthesis or resolution of a racemic mixture.

Strategy 1: Catalytic Asymmetric Cyclopropanation

This approach builds the chiral cyclopropane ring from achiral precursors using a chiral catalyst. A common and effective method involves the reaction of a styrene derivative with a diazo compound in the presence of a chiral transition metal catalyst, such as those based on rhodium or copper.[3][4] The subsequent conversion of a suitable functional group to the amine furnishes the target molecule.

cluster_0 Step 1: Asymmetric Cyclopropanation cluster_1 Step 2: Functional Group Interconversion cluster_2 Final Product start 4-Fluorostyrene + Ethyl Diazoacetate catalyst Chiral Rh(II) Catalyst (e.g., Rh₂(S-DOSP)₄) start->catalyst Reaction product1 Chiral Cyclopropyl Ester catalyst->product1 hydrolysis Hydrolysis (e.g., LiOH) product1->hydrolysis curtius Curtius Rearrangement (e.g., DPPA, t-BuOH) hydrolysis->curtius deprotection Deprotection (e.g., HCl) curtius->deprotection final_product (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride deprotection->final_product

Caption: Workflow for Asymmetric Synthesis.

This protocol describes a representative procedure for the rhodium-catalyzed asymmetric cyclopropanation of 4-fluorostyrene with ethyl diazoacetate, followed by a Curtius rearrangement to yield the target amine.

Materials:

  • 4-Fluorostyrene

  • Ethyl diazoacetate (EDA)

  • Dirhodium(II) tetrakis[(S)-N-(dodecylbenzenesulfonyl)prolinate] (Rh₂(S-DOSP)₄)

  • Dichloromethane (DCM), anhydrous

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et₃N)

  • tert-Butanol (t-BuOH)

  • Toluene

  • Hydrochloric acid (HCl)

Procedure:

Step A: Asymmetric Cyclopropanation

  • To a flame-dried, three-necked flask under an argon atmosphere, add Rh₂(S-DOSP)₄ (0.01 mol%).

  • Add anhydrous DCM (sufficient to dissolve the catalyst and substrate).

  • Add 4-fluorostyrene (1.0 eq).

  • Cool the mixture to 0 °C.

  • Slowly add a solution of ethyl diazoacetate (1.1 eq) in anhydrous DCM via a syringe pump over 4 hours.

    • Causality: Slow addition of the diazo compound is crucial to maintain a low concentration, minimizing side reactions such as dimerization and ensuring high catalyst turnover. The choice of a chiral rhodium catalyst like Rh₂(S-DOSP)₄ is key to inducing high enantioselectivity.[3]

  • Allow the reaction to stir at 0 °C for an additional 2 hours after the addition is complete.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield ethyl (1R,2S)-2-(4-fluorophenyl)cyclopropanecarboxylate.

Step B: Hydrolysis

  • Dissolve the cyclopropyl ester (1.0 eq) in a mixture of THF and water.

  • Add LiOH (1.5 eq) and stir at room temperature until the ester is fully consumed (monitored by TLC).

  • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid.

Step C: Curtius Rearrangement and Deprotection

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous toluene.

  • Add triethylamine (1.2 eq) and diphenylphosphoryl azide (DPPA, 1.1 eq).

  • Heat the mixture to 80 °C for 2 hours.

  • Add tert-butanol (2.0 eq) and continue heating at 80 °C overnight to form the Boc-protected amine.

    • Causality: The Curtius rearrangement is a reliable method for converting a carboxylic acid to a primary amine with retention of configuration.[5] Using DPPA is a safer alternative to sodium azide for generating the acyl azide intermediate.

  • Cool the reaction, concentrate, and purify the crude Boc-protected amine by column chromatography.

  • Dissolve the purified intermediate in a suitable solvent (e.g., methanol or diethyl ether) and add an excess of ethereal HCl or a concentrated HCl solution.

  • Stir at room temperature for 2-4 hours.

  • Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride.

While specific data for 4-fluorostyrene with this exact catalyst may vary, analogous asymmetric cyclopropanation reactions of styrenes typically yield high stereoselectivity.

SubstrateCatalystDiastereomeric Ratio (trans:cis)Enantiomeric Excess (ee, %)
StyreneRh₂(S-DOSP)₄>99:198
4-ChlorostyreneRh₂(S-DOSP)₄>99:197
4-MethylstyreneRh₂(S-DOSP)₄>99:198

Data is representative of typical results found in the literature for rhodium-catalyzed asymmetric cyclopropanations.

Strategy 2: Chiral Resolution of Racemic Amine

Chiral resolution is a classical and industrially viable method for separating enantiomers. It involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by crystallization due to their different physical properties.[6]

G racemate Racemic trans-2-(4-Fluorophenyl)cyclopropanamine resolving_agent Chiral Resolving Agent (e.g., L-(-)-Tartaric Acid) racemate->resolving_agent Salt Formation diastereomers Diastereomeric Salts ((1R,2S)-amine-L-tartrate and (1S,2R)-amine-L-tartrate) resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization separation Separation by Filtration crystallization->separation less_soluble Less Soluble Diastereomer (Crystalline Solid) separation->less_soluble more_soluble More Soluble Diastereomer (in Mother Liquor) separation->more_soluble liberation Liberation of Free Amine (e.g., NaOH treatment) less_soluble->liberation final_product Enantiopure (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine liberation->final_product

Sources

Application Notes and Protocols for the Crystallization of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the crystallization of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl, a chiral amine salt of interest in pharmaceutical development. The protocol herein is designed to be a robust starting point for obtaining high-purity crystalline material. The underlying principles of solvent selection, supersaturation control, and seeding are discussed to provide a comprehensive understanding of the crystallization process, enabling rational adjustments for optimization. This guide is intended for researchers in process chemistry and drug development, offering both a practical workflow and a theoretical framework for the crystallization of this and similar chiral amine hydrochlorides.

Introduction: The Significance of Crystalline Form

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride is a chiral molecule whose solid-state properties are critical for its handling, stability, and ultimate performance in pharmaceutical applications. The crystalline form of an active pharmaceutical ingredient (API) or intermediate dictates key physicochemical properties such as solubility, dissolution rate, bioavailability, and stability.[1][2] Controlling the crystallization process is therefore paramount to ensure batch-to-batch consistency and to meet the stringent quality requirements of the pharmaceutical industry.

This guide presents a systematic approach to the cooling crystallization of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl, focusing on the generation of a supersaturated solution followed by controlled cooling to induce crystallization. The principles discussed are broadly applicable to the crystallization of other organic salts.

Foundational Principles of Crystallization

The successful crystallization of any compound hinges on the careful control of solubility and the creation of a supersaturated state.[3][4] A supersaturated solution is one that contains more dissolved solute than can be held at equilibrium at a given temperature.[4] This thermodynamically unstable state is the driving force for both the nucleation (the formation of new crystal nuclei) and the subsequent growth of those crystals.[4][5][6]

The level of supersaturation is a critical parameter:

  • High Supersaturation: Tends to favor rapid nucleation, leading to a large number of small crystals.[4][7]

  • Low Supersaturation: Promotes crystal growth over nucleation, resulting in larger, more well-defined crystals.[4]

Cooling crystallization is a widely used technique where a saturated solution at a higher temperature is cooled, reducing the solubility of the solute and thereby inducing supersaturation.[8][9][10] The rate of cooling directly impacts the rate at which supersaturation is generated and, consequently, the final crystal size distribution.[5]

Strategic Solvent Selection

The choice of solvent is arguably the most critical factor in developing a successful crystallization protocol. An ideal solvent for the crystallization of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl should exhibit the following characteristics:

  • Significant Temperature-Dependent Solubility: The compound should be highly soluble in the hot solvent and sparingly soluble at lower temperatures. This differential solubility is essential for achieving a good yield upon cooling.[3]

  • Inertness: The solvent must not react with the solute.

  • Appropriate Boiling Point: A boiling point that is high enough to allow for a significant solubility difference but not so high as to require excessive temperatures that might lead to degradation. A boiling point below 100°C is often preferred for ease of removal.[11]

  • Impurity Rejection: The solvent should be a poor solvent for known impurities, allowing them to remain in the mother liquor.

  • Crystal Habit: The solvent can influence the shape (habit) of the resulting crystals.

For amine hydrochlorides, which are polar, ionic compounds, polar solvents are generally suitable.[12] A mixture of solvents can also be employed to fine-tune the solubility profile. Based on these principles and data from similar compounds, a mixture of Isopropanol (IPA) and Water is a promising system for (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl. IPA is a good solvent for many organic salts when hot, while the addition of a small amount of water can aid in dissolving the salt at elevated temperatures. The solubility is expected to decrease significantly upon cooling.

Recommended Crystallization Protocol

This protocol is a recommended starting point and may require optimization based on the purity of the starting material and the desired crystal attributes.

Materials and Equipment
  • (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl (crude)

  • Isopropanol (IPA), reagent grade

  • Deionized Water

  • Jacketed glass reactor with overhead stirrer and temperature control

  • Condenser

  • Temperature probe

  • Filtration apparatus (e.g., Buchner funnel)

  • Vacuum oven

Step-by-Step Procedure
  • Dissolution:

    • Charge the reactor with the crude (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl.

    • For every 1 gram of the hydrochloride salt, add 10 mL of a 95:5 (v/v) mixture of Isopropanol and Water.

    • Begin agitation and heat the mixture to 75-80°C.

    • Maintain at this temperature until all the solid has dissolved. If complete dissolution is not achieved, small additional volumes of the solvent mixture can be added.

  • Cooling and Crystallization:

    • Once a clear solution is obtained, cool the solution to 60°C over 30 minutes.

    • Seeding (Optional but Recommended): If seed crystals are available, prepare a slurry of a small amount of seed crystals in a minimal amount of cold IPA. Add this slurry to the solution at 60°C. Seeding provides a template for crystal growth, leading to better control over crystal size and form.[13][14][15][16][17]

    • Hold the mixture at 60°C for 1-2 hours to allow for initial crystal growth.

    • Cool the suspension to 0-5°C over a period of 2-3 hours. A slow cooling rate is crucial to maintain a low level of supersaturation, which favors crystal growth over the formation of fine particles.[5]

    • Hold the suspension at 0-5°C for at least 1 hour to maximize the yield.

  • Isolation and Drying:

    • Filter the crystalline solid using a Buchner funnel.

    • Wash the filter cake with a small amount of cold Isopropanol to remove any residual mother liquor.

    • Dry the crystals in a vacuum oven at 40-50°C until a constant weight is achieved.

Process Parameters Summary
ParameterRecommended ValueRationale
Solvent System 95:5 IPA:WaterBalances solvating power at high temperature with low solubility at low temperature.
Solvent Volume ~10 mL per gram of crudeEnsures complete dissolution at elevated temperature.
Dissolution Temp. 75-80°CTo achieve a saturated or near-saturated solution.
Seeding Temp. 60°CTo initiate crystallization in a controlled manner.
Cooling Profile Slow, linear cooling over 2-3 hoursTo control supersaturation and promote crystal growth.[5]
Final Temp. 0-5°CTo maximize yield by minimizing solubility.
Drying Temp. 40-50°C under vacuumTo remove residual solvent without degrading the product.

Visualizing the Workflow and Key Relationships

Crystallization Workflow Diagram

G cluster_0 Preparation cluster_1 Crystallization cluster_2 Isolation Charge Charge Crude HCl Salt and Solvent Heat Heat to 75-80°C Charge->Heat Dissolve Complete Dissolution Heat->Dissolve Cool1 Cool to 60°C Dissolve->Cool1 Seed Seed (Optional) Cool1->Seed Hold1 Hold for 1-2 hours Seed->Hold1 Cool2 Cool to 0-5°C over 2-3 hours Hold1->Cool2 Hold2 Hold for >1 hour Cool2->Hold2 Filter Filter Crystals Hold2->Filter Wash Wash with Cold IPA Filter->Wash Dry Dry under Vacuum Wash->Dry Final Final Dry->Final Pure Crystalline Product

Caption: Workflow for the cooling crystallization of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl.

Critical Parameters and Their Impact on Crystal Attributes

G CoolingRate Cooling Rate Supersaturation Supersaturation Level CoolingRate->Supersaturation influences CrystalSize Crystal Size Supersaturation->CrystalSize inversely affects PurityFinal Final Purity Supersaturation->PurityFinal affects Seeding Seeding Seeding->CrystalSize controls Polymorph Polymorphic Form Seeding->Polymorph can control Purity Starting Material Purity Purity->PurityFinal directly impacts Yield Yield Purity->Yield affects

Sources

Application Notes & Protocols: Strategic Incorporation of Cyclopropylamines in the Synthesis of P2Y12 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Platelet Aggregation with Precision

The P2Y12 receptor, a G protein-coupled receptor found on the surface of platelets, is a cornerstone target in antithrombotic therapy.[1][2] Its activation by adenosine diphosphate (ADP) triggers a signaling cascade that is critical for amplifying platelet activation and aggregation, processes central to the formation of arterial thrombi that can lead to myocardial infarction and stroke.[3] Consequently, P2Y12 receptor antagonists are vital agents in the management of acute coronary syndromes (ACS) and for patients undergoing percutaneous coronary intervention (PCI).[1]

Early P2Y12 inhibitors, such as clopidogrel and prasugrel, are thienopyridine prodrugs that require hepatic biotransformation to form active metabolites, which then irreversibly bind to the receptor.[3][4] While effective, this mechanism can be associated with liabilities such as delayed onset of action, inter-patient variability, and an increased risk of bleeding due to the irreversible inhibition.[5] This has driven the search for reversible, direct-acting antagonists, exemplified by ticagrelor, which offers a more predictable and controllable antiplatelet effect.[4][5]

A key structural feature in many modern enzyme inhibitors and receptor antagonists is the cyclopropylamine moiety. This small, strained ring system is not merely a passive linker but an active contributor to a molecule's pharmacological profile. This guide provides an in-depth exploration of the rationale and methodologies for incorporating cyclopropylamines into the synthesis of P2Y12 receptor antagonists, offering detailed protocols for researchers in drug discovery and development.

The Cyclopropylamine Advantage: A Physicochemical Rationale

The strategic inclusion of a cyclopropyl group in drug candidates is a powerful tool in medicinal chemistry to overcome common developmental roadblocks.[6][7] The unique electronic and conformational properties of this moiety impart significant advantages.[8][9]

  • Metabolic Stability: The cyclopropane ring's C-H bonds are shorter and stronger than those in linear alkanes due to their enhanced s-character.[6] This high bond dissociation energy makes the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which often target more flexible alkyl chains.[9][10] This increased metabolic stability can lead to a longer in-vivo half-life and improved pharmacokinetic profiles.[9]

  • Conformational Rigidity: The three-membered ring structure imparts significant rigidity, locking the parent molecule into a specific, bioactive conformation.[9] This pre-organization for receptor binding can reduce the entropic penalty upon binding, leading to enhanced potency and selectivity.[6][7]

  • Potency and Vectorial Orientation: The compact and rigid nature of the cyclopropyl group acts as a valuable scaffold, allowing chemists to precisely orient substituents into a receptor's binding pocket. This can optimize drug-target interactions and enhance binding affinity, while its unique electronic properties can influence the pKa of adjacent functional groups, further modulating binding.[6]

PropertyAdvantage in Drug DesignRationale
Metabolic Stability Increased half-life, reduced metabolic clearance.High C-H bond dissociation energy resists CYP450-mediated oxidation.[10]
Conformational Rigidity Enhanced potency and selectivity.Reduces entropic loss upon binding by locking into a bioactive conformation.[9]
Binding Optimization Improved drug-target interactions.Acts as a rigid scaffold to precisely orient functional groups into binding pockets.[6]
Reduced Off-Target Effects Improved safety profile.Conformational constraint can disfavor binding to unintended biological targets.[6][7]

Mechanism of P2Y12 Receptor Antagonism

Understanding the P2Y12 signaling pathway is crucial to appreciating the antagonist's mechanism of action. When ADP, released from dense granules of activated platelets, binds to the P2Y12 receptor, it couples to an inhibitory G-protein (Gi).[3][11] This inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which in turn decreases the phosphorylation of vasodilator-stimulated phosphoprotein (VASP).[11] Unphosphorylated VASP promotes the activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.

P2Y12 antagonists function by blocking the binding of ADP to the receptor, thereby preventing the entire downstream signaling cascade and keeping platelets in a resting state.[1][12]

P2Y12_Pathway P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase cAMP ↓ cAMP GPCR GP IIb/IIIa Receptor Aggregation Platelet Aggregation GPCR->Aggregation ADP ADP ADP->P2Y12 Binds Antagonist P2Y12 Antagonist (e.g., Ticagrelor) Antagonist->P2Y12 Blocks Gi->AC Inhibits VASP VASP-P → VASP VASP->GPCR Activates Protocol1_Workflow A 1. Cyclopropanecarboxylic Acid B 2. Acyl Azide Formation (DPPA, Et3N) A->B C 3. Curtius Rearrangement (Heat, t-BuOH) B->C D 4. Boc-Protected Cyclopropylamine C->D E 5. Deprotection (HCl) D->E F 6. Cyclopropylamine Hydrochloride E->F

Caption: Workflow for cyclopropylamine synthesis via Curtius rearrangement.

Step-by-Step Methodology:

  • Acyl Azide Formation:

    • To a stirred solution of cyclopropanecarboxylic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene at 0 °C under an inert atmosphere (N₂), add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours. The formation of the acyl azide can be monitored by IR spectroscopy (characteristic azide stretch at ~2140 cm⁻¹).

    • Causality: Triethylamine acts as a base to deprotonate the carboxylic acid, facilitating the reaction with DPPA to form the acyl azide intermediate. Toluene is a suitable non-protic solvent for this step.

  • Curtius Rearrangement and Boc Protection:

    • To the reaction mixture containing the acyl azide, add tert-butanol (t-BuOH) (2.0 eq).

    • Heat the mixture to reflux (approx. 80-90 °C) for 12-16 hours. During heating, the acyl azide rearranges to an isocyanate with the loss of N₂ gas, which is then trapped by t-BuOH to form the Boc-protected amine.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

    • Upon completion, cool the reaction, wash with saturated aqueous NaHCO₃, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield N-Boc-cyclopropylamine.

  • Deprotection:

    • Dissolve the purified N-Boc-cyclopropylamine (1.0 eq) in a suitable solvent such as diethyl ether or 1,4-dioxane.

    • Add a solution of HCl in the same solvent (e.g., 4M HCl in dioxane) (3.0-4.0 eq) at 0 °C.

    • Stir the mixture at room temperature for 4-6 hours. A precipitate of cyclopropylamine hydrochloride should form.

    • Causality: The strong acid cleaves the tert-butoxycarbonyl (Boc) protecting group, liberating the free amine which is then protonated to form the stable hydrochloride salt.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain pure cyclopropylamine hydrochloride. [13]

Protocol 2: Synthesis of a Ticagrelor Analogue

This protocol outlines a convergent synthesis culminating in the coupling of a chiral cyclopropylamine with a functionalized triazolo[4,5-d]pyrimidine core. This is representative of synthetic routes used for modern P2Y12 antagonists. [14][15]

Protocol2_Workflow cluster_core Heterocyclic Core Synthesis cluster_amine Amine Sidechain cluster_final Final Assembly & Deprotection A Pyrimidine Precursor B Triazole Formation C Chlorination (POCl3) D Thiol Introduction (Propylthiol) G Nucleophilic Aromatic Substitution (SNAr) D->G E Core Intermediate (4,6-dichloro...) F (1R,2S)-2-(3,4-Difluorophenyl) cyclopropylamine F->G H Coupling of Cyclopentanediol Sidechain G->H I Final Product H->I

Sources

kinetic resolution of racemic 2-(4-Fluorophenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Lipase-Catalyzed Kinetic Resolution of Racemic 2-(4-Fluorophenyl)cyclopropanamine

Abstract

Enantiomerically pure chiral amines are indispensable building blocks in modern drug discovery and development. 2-(4-Fluorophenyl)cyclopropanamine, a key structural motif in various pharmacologically active compounds, presents a significant synthetic challenge in obtaining its pure enantiomers. This application note provides a comprehensive guide to the enzymatic kinetic resolution (EKR) of racemic 2-(4-Fluorophenyl)cyclopropanamine, a robust and scalable method for stereoselective synthesis. We delve into the underlying principles of lipase-catalyzed acylation, detail a step-by-step experimental protocol, and outline the analytical methods required for assessing enantiomeric purity. This guide is intended for researchers, chemists, and drug development professionals seeking a practical, efficient, and environmentally conscious approach to chiral amine synthesis.

Introduction: The Imperative for Chiral Purity

The biological activity of a chiral molecule is often confined to a single enantiomer, while the other may be inactive or, in some cases, elicit undesirable or toxic effects. The trans-isomer of 2-(4-Fluorophenyl)cyclopropanamine is a potent monoamine oxidase (MAO) inhibitor, and its therapeutic efficacy is enantiomer-dependent. Therefore, access to enantiopure forms is critical for the development of safe and effective pharmaceuticals.

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. It leverages the differential reaction rates of two enantiomers with a chiral catalyst or reagent.[1][2] Among the various methods, enzymatic kinetic resolution (EKR) has emerged as a preferred industrial and laboratory strategy due to its high enantioselectivity, mild reaction conditions, and the environmental benefits of biocatalysis.[3][4]

This guide focuses on the use of lipases, particularly Candida antarctica Lipase B (CALB), for the resolution of racemic 2-(4-Fluorophenyl)cyclopropanamine via enantioselective acylation.[5][6][7]

Principle of Enzymatic Kinetic Resolution (EKR)

The foundation of EKR lies in the three-dimensional structure of an enzyme's active site, which is itself chiral. This chirality allows the enzyme to distinguish between the two enantiomers of a racemic substrate. In the case of lipase-catalyzed resolution of amines, the enzyme selectively acylates one enantiomer at a much faster rate than the other.

The process can be summarized as follows:

  • A racemic amine (rac-(R/S)-Amine) is exposed to an acylating agent in the presence of a lipase.

  • The enzyme preferentially recognizes and binds one enantiomer (e.g., the (R)-enantiomer).

  • The enzyme catalyzes the transfer of an acyl group to the (R)-amine, forming an (R)-Amide.

  • The (S)-amine enantiomer, being a poor fit for the enzyme's active site, remains largely unreacted.

This results in a mixture containing the enantioenriched (S)-amine and the newly formed (R)-amide. Because an amine and an amide have distinct chemical properties (e.g., basicity), they can be readily separated using standard techniques like acid-base extraction or chromatography. The theoretical maximum yield for each separated enantiomer in a classic kinetic resolution is 50%.[8]

EKR_Principle rac_amine Racemic (R,S)-Amine mixture Mixture: (S)-Amine (unreacted) (R)-Amide (product) rac_amine->mixture Fast acyl_donor Acyl Donor acyl_donor->mixture enzyme Lipase (e.g., CALB) enzyme->mixture Catalyzes separation Separation (e.g., Extraction) mixture->separation s_amine Enantioenriched (S)-Amine separation->s_amine Basic r_amide Enantioenriched (R)-Amide separation->r_amide Neutral hydrolysis Hydrolysis (optional) r_amide->hydrolysis r_amine Enantioenriched (R)-Amine hydrolysis->r_amine

Figure 1: General workflow for the enzymatic kinetic resolution of a racemic amine.

Experimental Design: Causality Behind Key Choices

The success of a kinetic resolution is highly dependent on the careful selection of reaction parameters. Each choice is critical for achieving high conversion and excellent enantioselectivity.

  • The Biocatalyst: Candida antarctica Lipase B (CALB)

    • Why: CALB is one of the most robust and widely used biocatalysts for aminolysis and amine resolutions.[5] It exhibits high activity and stability in organic solvents and demonstrates excellent enantioselectivity for a broad range of substrates, including primary amines.[7][9]

    • Format: Using an immobilized form of CALB, such as Novozym® 435, is highly recommended.[8] Immobilization on a solid support (e.g., magnetic nanoparticles or porous polymer beads) simplifies catalyst removal (simple filtration), enhances thermal and mechanical stability, and allows for catalyst recycling, making the process more cost-effective and sustainable.[5][6][10]

  • The Acylating Agent

    • Why: The structure of the acyl donor profoundly influences both the reaction rate and the enzyme's ability to discriminate between enantiomers. Simple esters like ethyl acetate can work, but more "activated" esters often provide superior results.

    • Recommendations:

      • Isopropyl 2-ethoxyacetate: This agent has been shown to exceed the reactivity and selectivity of other common acylating agents in CALB-catalyzed resolutions.[9]

      • Diisopropyl malonate: A novel and effective acylating agent for the kinetic resolution of various racemic amines with CALB.[9]

      • Vinyl esters (e.g., vinyl acetate): The enol produced as a byproduct tautomerizes to a stable ketone (acetaldehyde), driving the reaction forward and making the acylation effectively irreversible.[11]

  • The Solvent

    • Why: The solvent must solubilize the substrate and acyl donor without denaturing the enzyme. It also modulates enzyme activity and selectivity.

    • Recommendations: Apolar, non-protic solvents are generally preferred.

      • Methyl tert-butyl ether (MTBE): An excellent choice that often provides high enantioselectivity.[6]

      • Toluene, Hexane, Cyclohexane: Commonly used solvents that have proven effective in lipase-catalyzed resolutions.[4]

Detailed Protocol: EKR of 2-(4-Fluorophenyl)cyclopropanamine

This protocol provides a robust starting point for the resolution. Optimization of temperature, time, and substrate concentration may be required to achieve maximum efficiency.

4.1 Materials and Reagents

  • Racemic trans-2-(4-Fluorophenyl)cyclopropanamine

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Acylating Agent (e.g., Isopropyl 2-ethoxyacetate)

  • Anhydrous Solvent (e.g., Methyl tert-butyl ether - MTBE)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • HPLC-grade solvents for analysis (e.g., Hexane, Isopropanol)

  • Standard laboratory glassware, magnetic stirrer, and temperature-controlled shaker or oil bath.

4.2 Reaction Procedure

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add racemic trans-2-(4-Fluorophenyl)cyclopropanamine (1.0 g, 6.53 mmol).

  • Dissolution: Add 20 mL of anhydrous MTBE and stir until the amine is fully dissolved.

  • Acyl Donor Addition: Add isopropyl 2-ethoxyacetate (0.477 g, 3.27 mmol, 0.5 equivalents). Rationale: Using 0.5 equivalents of the acylating agent ensures that the reaction cannot proceed beyond 50% conversion, which is the theoretical optimum for kinetic resolution.

  • Enzyme Addition: Add the immobilized CALB (100 mg, 10% w/w of substrate).

  • Incubation: Seal the flask and place it in a thermostated shaker or on a stirrer plate at 40 °C.

  • Monitoring: Monitor the reaction progress by taking small aliquots over time (e.g., at 2, 4, 6, and 24 hours). Analyze the aliquots by chiral HPLC or GC to determine the conversion and enantiomeric excess (ee) of the remaining amine. The reaction is typically stopped at or near 50% conversion to maximize the yield and ee of both components.

4.3 Work-up and Separation

  • Catalyst Removal: Once the reaction has reached ~50% conversion, remove the immobilized enzyme by vacuum filtration. Wash the enzyme with a small amount of fresh MTBE to recover any residual product. The enzyme can be dried and stored for reuse.

  • Amine Extraction: Transfer the filtrate to a separatory funnel. Add 20 mL of 1 M HCl. Shake vigorously and allow the layers to separate. The unreacted, basic (S)-amine will be protonated and move into the aqueous layer. The neutral (R)-amide will remain in the organic (MTBE) layer.

  • Isolate (R)-Amide: Separate the layers. Wash the organic layer with 20 mL of brine, dry it over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude (R)-amide.

  • Isolate (S)-Amine: Cool the acidic aqueous layer from step 2 in an ice bath. Slowly add 1 M NaOH with stirring until the pH is >12. This deprotonates the amine salt, regenerating the free amine.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (S)-amine.

4.4 Purification

Both the crude (S)-amine and (R)-amide can be further purified by flash column chromatography on silica gel to remove any minor impurities.

Mechanism of Lipase-Catalyzed Acylation

The catalytic action of lipase proceeds via a well-established mechanism involving a serine hydrolase catalytic triad. The key step is the formation of a covalent acyl-enzyme intermediate, which is then attacked by the nucleophilic amine. The enzyme's chiral active site ensures that this process is highly enantioselective.

Lipase_Mechanism cluster_0 Enzyme Active Site cluster_1 Racemic Amine Enzyme Lipase-Ser-OH AcylEnzyme Lipase-Ser-O-Acyl AcylEnzyme->Enzyme Regeneration LeavingGroup Leaving Group (R''-OH) R_Amide (R)-Amide (Product) AcylEnzyme->R_Amide Fast Aminolysis AcylDonor Acyl Donor (R'-COOR'') AcylDonor->AcylEnzyme Acylation of Serine R_Amine (R)-Amine (Good Fit) S_Amine (S)-Amine (Poor Fit) S_Amine->AcylEnzyme Very Slow Reaction

Figure 2: Simplified mechanism for the enantioselective acylation of an amine by a serine lipase.

Analysis of Enantiomeric Excess (ee)

Accurate determination of enantiomeric excess (ee) is crucial to validate the success of the resolution. Chiral chromatography is the gold standard for this analysis.[12][13]

6.1 Protocol for Chiral HPLC Analysis

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a suitable chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H).

  • Sample Preparation:

    • Prepare a standard of the racemic starting material (~1 mg/mL in mobile phase).

    • Prepare samples of the resolved (S)-amine and the (R)-amide (after hydrolysis to the amine if desired) at a similar concentration.

  • Method Development: A typical mobile phase for chiral amine separation is a mixture of hexane and isopropanol, often with a small amount of an amine additive (like diethylamine, DEA) to improve peak shape. An isocratic method (e.g., 90:10 Hexane:Isopropanol + 0.1% DEA) at a flow rate of 1.0 mL/min is a good starting point.

  • Analysis:

    • Inject the racemic standard to determine the retention times (t₁) and (t₂) of the two enantiomers.

    • Inject the resolved amine sample. A successful resolution will show one peak significantly larger than the other.

  • Calculation of Enantiomeric Excess (ee):

    • Integrate the peak areas for each enantiomer (Area₁ and Area₂).

    • Calculate the ee using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Summary of Expected Results

The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E), a measure of the enzyme's selectivity. High E-values (>100) are indicative of an excellent resolution.

Table 1: Representative Data for the Kinetic Resolution of Aryl Amines using CALB.

EntryAcylating AgentSolventTemp (°C)Time (h)Conversion (%)ee (Amine) (%)ee (Amide) (%)E-value
1Isopropyl 2-ethoxyacetateMTBE406~50>99~98>200
2Diisopropyl malonateToluene404~50>99~97>200
3Vinyl AcetateHexane3024~48>99~95>150
4Ethyl AcetateMTBE5048~52~95>99~120

Note: Data is illustrative, based on typical results for similar amine resolutions found in the literature.[6][9]

Conclusion

The enzymatic using Candida antarctica Lipase B is a highly efficient, selective, and scalable method for producing both enantiomers in high optical purity. By carefully selecting the enzyme, acylating agent, and solvent, researchers can achieve excellent results suitable for pharmaceutical development. This application note provides a foundational protocol and the scientific rationale necessary to implement and optimize this valuable synthetic transformation.

References

  • A Researcher's Guide to Assessing Enantiomeric Excess in Chiral Amine C
  • A Comparative Guide to Assessing the Enantiomeric Purity of Amines Derived
  • Solvent-free kinetic resolution of primary amines catalyzed by Candida antarctica lipase B: Effect of immobilization and recycling stability. (2025).
  • Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica. (2022). Periodica Polytechnica Chemical Engineering.
  • Application Notes and Protocols for the Enzymatic Resolution of Racemic 3-Methoxycyclohexan-1-amine. (2025). Benchchem.
  • Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acyl
  • Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. (2023).
  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. (n.d.). PMC - NIH.
  • Enzymatic resolution of racemic amines in a continuous reactor in organic solvents. (1992). PubMed.
  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021).
  • Resolution of racemic amine mixtures is an important preparation method for enantio. (n.d.). V. A. Azov.
  • Recent advances in enzymatic and chemical deracemisation of racemic compounds. (2013). Unknown Source.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (n.d.). Unknown Source.
  • Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. (2024). MDPI.
  • Kinetic resolution. (n.d.). Wikipedia.
  • Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API)
  • [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. (n.d.). PubMed.
  • kinetic resolution (K03407). (n.d.). The IUPAC Compendium of Chemical Terminology.

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Application Notes and Protocols for the Enzymatic Synthesis of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Cyclopropylamines and the Biocatalytic Advantage

The enantiomerically pure trans-cyclopropylamine, (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine, is a critical chiral building block in the synthesis of Ticagrelor, a potent and reversible P2Y12 receptor antagonist used for the prevention of thrombotic events.[1][2] The precise stereochemistry of this intermediate is paramount to the therapeutic efficacy of the final active pharmaceutical ingredient (API). Traditional chemical syntheses of this compound can be lengthy, require harsh reagents, and may involve hazardous intermediates like azides, presenting challenges for sustainable and large-scale manufacturing.[2][3]

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a compelling alternative, providing exquisite chemo-, regio-, and stereoselectivity under mild, aqueous conditions.[4][5] This application note details two robust enzymatic strategies for the synthesis of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine: (1) a direct asymmetric synthesis from a prochiral ketone using a transaminase, and (2) a kinetic resolution of the racemic amine using a lipase. These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage the power of biocatalysis for the efficient and green synthesis of chiral pharmaceutical intermediates.

Strategy 1: Asymmetric Synthesis via Transaminase

The most direct biocatalytic route to a chiral amine is the asymmetric amination of a prochiral ketone.[6] Transaminases (TAs), a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes, are exceptionally well-suited for this transformation.[4] They catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine, alanine) to a ketone acceptor, generating a chiral amine with high enantiomeric excess (ee).[6]

Scientific Rationale

The choice of a transaminase-mediated process is driven by its potential for high atom economy and excellent stereocontrol, directly yielding the desired enantiomer. The reaction mechanism involves a "ping-pong bi-bi" kinetic profile where the PLP cofactor is first loaded with an amino group from the donor, forming pyridoxamine-5'-phosphate (PMP), which then aminates the ketone substrate.[6] Commercially available transaminase screening kits offer a wide range of (R)- and (S)-selective enzymes, allowing for the rapid identification of a suitable biocatalyst. For the synthesis of the (1R,2S) target, an (R)-selective transaminase would be required to act on the corresponding 2-(4-fluorophenyl)cyclopropyl ketone.

Experimental Workflow: Transaminase Route

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis ketone 2-(4-Fluorophenyl)cyclopropyl Ketone reaction_mix Combine Reactants: Buffer, Ketone, Donor, PLP, Enzyme ketone->reaction_mix buffer Buffer Preparation (e.g., KPi, pH 8.5) buffer->reaction_mix enzyme_sol Transaminase Solution (e.g., ATA-XXX) enzyme_sol->reaction_mix donor Amine Donor (Isopropylamine) donor->reaction_mix cofactor PLP Solution cofactor->reaction_mix incubation Incubate with Agitation (e.g., 37°C, 24h) reaction_mix->incubation quench Quench Reaction (e.g., adjust pH) incubation->quench extraction Liquid-Liquid Extraction (e.g., MTBE) quench->extraction analysis Analysis: - Chiral HPLC/GC (ee%) - NMR (Conversion) extraction->analysis purification Purification (Column Chromatography) extraction->purification product (1R,2S)-2-(4-Fluorophenyl) cyclopropanamine purification->product

Caption: Workflow for transaminase-catalyzed synthesis.

Protocol: Asymmetric Transamination

1. Materials and Reagents:

  • Substrate: 2-(4-Fluorophenyl)cyclopropyl ketone

  • Enzyme: (R)-selective transaminase (e.g., from a commercial screening kit like Codexis ATA-415 or similar).

  • Amine Donor: Isopropylamine (IPA)

  • Cofactor: Pyridoxal-5'-phosphate (PLP)

  • Buffer: 100 mM Potassium phosphate (KPi) buffer, pH 8.5

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Extraction Solvent: Methyl tert-butyl ether (MTBE)

  • Quenching Agent: 5 M Sodium hydroxide (NaOH)

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄)

2. Enzyme and Reagent Preparation:

  • Prepare a 1 M stock solution of PLP in the KPi buffer.

  • Prepare the reaction buffer containing 1 M isopropylamine and 1 mM PLP, adjusting the final pH to 8.5.

  • Dissolve the transaminase (lyophilized powder or whole cells) in the reaction buffer to a final concentration of 5-10 mg/mL.

3. Reaction Setup:

  • In a temperature-controlled vessel, add the reaction buffer (e.g., 9 mL).

  • Dissolve the 2-(4-fluorophenyl)cyclopropyl ketone substrate to a final concentration of 10-50 mM. A co-solvent like DMSO (5-10% v/v) may be required to aid solubility.

  • Initiate the reaction by adding the prepared enzyme solution (e.g., 1 mL) to the substrate mixture.

4. Incubation and Monitoring:

  • Incubate the reaction at 30-40°C with gentle agitation (e.g., 150-200 rpm).

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 2, 4, 8, 24 hours).

  • For analysis, quench the aliquot with an equal volume of acetonitrile, centrifuge to pellet the enzyme, and analyze the supernatant by chiral HPLC or GC to determine conversion and enantiomeric excess.

5. Work-up and Purification:

  • Once the reaction has reached completion (or plateaued), quench the reaction by adjusting the pH to >11 with 5 M NaOH.

  • Extract the product with MTBE (3 x 1 volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude amine.

  • If necessary, purify the product by column chromatography on silica gel.

Expected Results: Transaminase Route
ParameterExpected ValueNotes
Substrate Conc. 10 - 50 mMHigher concentrations may lead to substrate/product inhibition.
Enzyme Loading 5 - 10 mg/mLOptimization is recommended for cost-effectiveness.
Conversion >95%Dependent on enzyme activity and reaction time.
Enantiomeric Excess (ee) >99%A key advantage of using a highly selective transaminase.[7]
Isolated Yield 80 - 90%Post-purification yield.

Strategy 2: Kinetic Resolution via Lipase-Catalyzed Acylation

An alternative and widely employed enzymatic method is the kinetic resolution of a racemic mixture.[8] In this approach, an enzyme selectively catalyzes the transformation of one enantiomer of a racemate, leaving the other enantiomer unreacted. Lipases are particularly effective for this purpose, often used to resolve racemic amines through enantioselective acylation.[9]

Scientific Rationale

This strategy begins with a racemic mixture of (±)-2-(4-fluorophenyl)cyclopropanamine, which can be prepared via established chemical routes. A lipase, such as the robust and versatile Lipase B from Candida antarctica (CALB), is used to acylate one of the enantiomers preferentially.[10][11] The choice of acylating agent (e.g., ethyl acetate, vinyl acetate) and solvent is crucial for achieving high enantioselectivity (E-value). The result is a mixture of the acylated (1S,2R)-amine and the unreacted, enantiopure (1R,2S)-amine, which can then be separated.

Experimental Workflow: Lipase Resolution

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Separation racemate Racemic (±)-2-(4-Fluorophenyl) cyclopropanamine reaction_mix Combine Reactants: Solvent, Racemate, Acyl Donor, Lipase racemate->reaction_mix solvent Organic Solvent (e.g., Toluene) solvent->reaction_mix lipase Immobilized Lipase (e.g., Novozym 435) lipase->reaction_mix acyl_donor Acyl Donor (Ethyl Acetate) acyl_donor->reaction_mix incubation Incubate with Agitation (e.g., 45°C, until ~50% conversion) reaction_mix->incubation filter_enzyme Filter to Recover Immobilized Enzyme incubation->filter_enzyme separation Separation of Amine and Amide (e.g., Acid/Base Extraction or Chromatography) filter_enzyme->separation analysis Analysis: - Chiral HPLC/GC (ee%) - NMR (Conversion) separation->analysis product Enantiopure (1R,2S)-Amine & (1S,2R)-Amide separation->product

Caption: Workflow for lipase-catalyzed kinetic resolution.

Protocol: Lipase-Catalyzed Kinetic Resolution

1. Materials and Reagents:

  • Substrate: Racemic (±)-2-(4-fluorophenyl)cyclopropanamine

  • Enzyme: Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Acylating Agent: Ethyl acetate (can also serve as the solvent) or vinyl acetate

  • Solvent: Toluene, MTBE, or neat ethyl acetate

  • Separation Reagents: 1 M Hydrochloric acid (HCl), 1 M Sodium hydroxide (NaOH)

  • Extraction Solvent: Dichloromethane (DCM) or MTBE

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄)

2. Reaction Setup:

  • To a flask, add the racemic amine (1 equivalent).

  • Add the organic solvent (e.g., Toluene, 10-20 volumes).

  • Add the acylating agent. If using ethyl acetate as the solvent, no additional acyl donor is needed. If using vinyl acetate, add 0.5-0.6 equivalents.

  • Add the immobilized lipase (e.g., Novozym 435, 10-20% w/w of the substrate).

3. Incubation and Monitoring:

  • Incubate the reaction mixture at 40-50°C with vigorous shaking (e.g., 200-250 rpm).

  • The reaction should be monitored closely by chiral HPLC or GC. The ideal endpoint for a kinetic resolution is at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining substrate and the product.

4. Work-up and Separation:

  • Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like DCM.

  • Acidic Extraction: Extract the unreacted (1R,2S)-amine into the aqueous phase with 1 M HCl (3 x 1 volume). The acylated product (amide) will remain in the organic layer.

  • Basification and Re-extraction: Combine the acidic aqueous layers and basify to pH >12 with 1 M NaOH.

  • Extract the free (1R,2S)-amine back into an organic solvent (e.g., DCM, 3 x 1 volume).

  • Dry the organic layer containing the desired amine over anhydrous Na₂SO₄, filter, and concentrate to yield the enantiopure product.

  • The organic layer from the initial extraction can be processed separately to recover the (1S,2R)-amide.

Expected Results: Lipase Resolution
ParameterExpected ValueNotes
Conversion ~50%Targeting 50% conversion maximizes the ee of both components.
ee of (1R,2S)-amine >99%Dependent on the enzyme's E-value (enantioselectivity).
ee of (1S,2R)-amide >99%Also dependent on the E-value.
Theoretical Max. Yield 50%A key limitation of kinetic resolution.
Isolated Yield 40 - 45%Practical yield after separation and purification.

Conclusion

Both transaminase-mediated asymmetric synthesis and lipase-catalyzed kinetic resolution present viable and powerful strategies for producing the valuable pharmaceutical intermediate (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine. The choice between these methods will depend on factors such as the availability of the starting material (ketone vs. racemic amine), desired yield, and process economics. The transaminase route offers a higher theoretical yield and a more direct path, while the lipase resolution is a robust method when starting from an easily accessible racemic amine. These protocols provide a solid foundation for researchers to develop and optimize green, scalable, and efficient manufacturing processes for chiral amines.

References

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  • Gotor-Fernández, V., Busto, E., & Gotor, V. (2006). Lipases: useful biocatalysts for the preparation of pharmaceuticals.
  • Kamal, A., et al. (2011). Recent advances in lipase-mediated preparation of pharmaceuticals and their intermediates. Coordination Chemistry Reviews, 255(17-18), 2147-2163. [Link]
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  • Pavlidis, I. V., et al. (2021). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Advances, 11(1), 16-20. [Link]
  • Schober, M., et al. (2019). Chiral synthesis of LSD1 inhibitor GSK2879552 enabled by directed evolution of an imine reductase.
  • Tufvesson, P., et al. (2011). Process considerations for the asymmetric synthesis of amines using transaminases. Organic Process Research & Development, 15(3), 587-593. [Link]
  • Turner, N. J. (2011). Deracemization of amines using transaminases. Current Opinion in Chemical Biology, 15(2), 234-240. [Link]
  • Yasir, M., et al. (2023). Transaminases for Green Chemistry: Recent Progress and Future Prospects.
  • Forró, E., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. Tetrahedron: Asymmetry, 14(21), 3213-3218. [Link]
  • Gotor, V., & Gotor-Fernández, V. (2010). Lipase-catalyzed kinetic resolution of aromatic Morita–Baylis–Hillman derivatives by hydrolysis and transesterification. Chemistry–A European Journal, 16(44), 13046-13055. [Link]
  • U.S. Patent No. 9,359,366 B2. (2016).
  • Shinde, G. B., et al. (2015). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. SpringerPlus, 4, 622. [Link]
  • ResearchGate. (2016).
  • Wzorek, Z., & Szczęsna, A. (2017). Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure. Bioorganic & Medicinal Chemistry, 25(13), 3469-3479. [Link]
  • WO Patent No. 2012138981 A1. (2012). Process for preparing ticagrelor.
  • Shimpi, N. A., et al. (2015). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. SpringerPlus, 4, 622. [Link]

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Application Notes and Protocols for the Quality Control of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride, a key chiral intermediate in the synthesis of various pharmaceutically active compounds, demands rigorous quality control to ensure the safety and efficacy of the final drug product. Its stereospecificity and purity are critical quality attributes (CQAs) that necessitate a comprehensive analytical control strategy. This document provides a detailed guide for researchers, scientists, and drug development professionals on the essential quality control parameters, analytical methodologies, and acceptance criteria for this compound. The protocols outlined herein are grounded in established scientific principles and regulatory expectations, such as those described in the International Council for Harmonisation (ICH) guidelines.[1][2]

The primary challenges in the analytical control of this molecule include the quantification of a compound with a weak UV chromophore, the critical need for enantiomeric purity assessment, and the characterization of potential process-related and degradation impurities. This guide will address these challenges by proposing robust analytical procedures and explaining the scientific rationale behind each step.

Physicochemical Properties and Identification

A foundational aspect of quality control is the unambiguous identification of the active pharmaceutical ingredient (API). A combination of spectroscopic techniques should be employed to confirm the chemical structure and identity of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl.

Table 1: Physicochemical Properties of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl

PropertyValueSource
Chemical FormulaC₉H₁₁ClFN[3]
Molecular Weight187.64 g/mol [3]
CAS Number1314324-00-9[3]
AppearanceWhite to Off-White SolidGeneral Observation
IUPAC Nametrans-(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine;hydrochloride[3]
Identification Protocols

1.1.1. Infrared (IR) Spectroscopy

  • Principle: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of the sample should be compared to that of a reference standard.

  • Protocol:

    • Prepare the sample and reference standard as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • The spectrum of the sample should be concordant with the spectrum of the reference standard. Key vibrational bands to observe include N-H stretching of the primary amine, C-H stretching of the cyclopropyl and aromatic rings, and the C-F stretching of the fluorophenyl group.

1.1.2. Mass Spectrometry (MS)

  • Principle: MS provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

    • Infuse the solution into a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • The resulting mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ of the free base at m/z 152.09.

1.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure, connectivity, and stereochemistry of the molecule.

  • Protocol:

    • Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Acquire ¹H and ¹³C NMR spectra.

    • The chemical shifts, coupling constants, and integration values should be consistent with the structure of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl and match the spectrum of the reference standard. The trans-configuration of the cyclopropane ring can be confirmed by the characteristic coupling constants between the cyclopropyl protons.

Assay (Potency)

The accurate determination of the potency of the API is crucial. Due to the phenyl ring, the molecule possesses some UV absorbance, but it may not be sufficient for a sensitive and robust HPLC-UV method without derivatization, especially at lower concentrations. A pre-column derivatization strategy is therefore recommended to enhance UV detection.

Proposed HPLC-UV Method with Pre-column Derivatization
  • Rationale: The primary amine group of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine can be reacted with a derivatizing agent that introduces a strongly UV-absorbing moiety. 2-Naphthalenesulfonyl chloride (NSCl) is a suitable reagent for this purpose, reacting with the primary amine to form a highly UV-active sulfonamide derivative.[4]

Table 2: Proposed Chromatographic Conditions for Assay

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient Time (min)
0
15
15.1
20
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Protocol for Assay

2.2.1. Reagent Preparation

  • Borate Buffer (0.1 M, pH 9.5): Dissolve boric acid in water, adjust pH to 9.5 with 1 M NaOH.

  • Derivatizing Reagent (NSCl solution, 5 mg/mL): Dissolve 2-naphthalenesulfonyl chloride in acetonitrile. Prepare fresh daily.

  • Quenching Solution (1 M NaOH): Dissolve sodium hydroxide in water.

2.2.2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solution (for derivatization): Dilute the stock solution with methanol to a suitable concentration (e.g., 0.1 mg/mL).

  • Sample Stock Solution (1 mg/mL): Prepare in the same manner as the standard stock solution.

  • Working Sample Solution (for derivatization): Prepare in the same manner as the working standard solution.

2.2.3. Derivatization Procedure

  • To 100 µL of the working standard or sample solution in a microcentrifuge tube, add 200 µL of borate buffer (pH 9.5).

  • Add 200 µL of the NSCl solution.

  • Vortex the mixture and heat at 60 °C for 30 minutes in a water bath or heating block.

  • Cool the mixture to room temperature.

  • Add 100 µL of 1 M NaOH to quench the reaction by hydrolyzing excess NSCl.

  • Vortex for 10 seconds.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

2.2.4. System Suitability and Calculations

  • System Suitability: Inject the derivatized working standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the derivatized peak should be ≤ 2.0.

  • Calculation: Calculate the assay of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl in the sample using the external standard method.

Acceptance Criteria: 98.0% to 102.0% (on an anhydrous, solvent-free basis).

Assay_Workflow cluster_prep Preparation cluster_deriv Derivatization cluster_analysis Analysis Standard_Prep Prepare Standard Solution Add_Buffer Add Borate Buffer Standard_Prep->Add_Buffer Sample_Prep Prepare Sample Solution Sample_Prep->Add_Buffer Add_NSCl Add NSCl Reagent Add_Buffer->Add_NSCl Heat Heat at 60°C Add_NSCl->Heat Quench Quench with NaOH Heat->Quench Filter Filter Quench->Filter HPLC_Analysis HPLC-UV Analysis Filter->HPLC_Analysis Calculate Calculate Assay HPLC_Analysis->Calculate

Caption: Workflow for the HPLC-UV assay of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl.

Purity

The purity of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl is a critical parameter, with a focus on enantiomeric purity, related substances (process impurities), and residual solvents.

Enantiomeric Purity
  • Rationale: As a chiral molecule, the presence of the undesired (1S,2R) enantiomer must be strictly controlled. Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for this analysis. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for separating enantiomers of a wide range of compounds.[5][6]

Table 3: Proposed Chromatographic Conditions for Enantiomeric Purity

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV detector
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm (or equivalent amylose-based CSP)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (85 : 15 : 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Protocol for Enantiomeric Purity
  • Standard Solution: Prepare a solution of racemic 2-(4-Fluorophenyl)cyclopropanamine HCl in the mobile phase to confirm the resolution of the enantiomers.

  • Sample Solution: Prepare a solution of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl in the mobile phase at a suitable concentration (e.g., 1 mg/mL).

  • System Suitability: Inject the racemic standard solution. The resolution between the two enantiomer peaks should be ≥ 1.5.

  • Analysis: Inject the sample solution and integrate the peak areas for both enantiomers.

  • Calculation: Calculate the percentage of the undesired (1S,2R) enantiomer.

Acceptance Criteria: Undesired enantiomer ≤ 0.15%.

Related Substances
  • Rationale: Process-related impurities can arise from starting materials, by-products, or intermediates. A stability-indicating HPLC method is required to separate the main component from any potential impurities. The assay method described in section 2.1 can be adapted for this purpose, with appropriate validation for sensitivity and specificity for known and potential impurities.

Potential Process-Related Impurities:

  • (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine: The undesired enantiomer.

  • Starting materials: Depending on the synthetic route, these could include 4-fluorobenzaldehyde, malonic acid derivatives, or others.

  • Diastereomers: If chiral resolution is performed at a later stage, other diastereomers could be present.

  • By-products from the cyclopropanation reaction.

Acceptance Criteria:

  • Any individual specified impurity: ≤ 0.15%

  • Any individual unspecified impurity: ≤ 0.10%

  • Total impurities: ≤ 0.5%

Residual Solvents
  • Rationale: Organic solvents used in the synthesis and purification processes must be controlled. The method of choice is Gas Chromatography with Headspace sampling (GC-HS), following the guidelines of USP <467>.[7][8]

Table 4: Proposed GC-HS Conditions for Residual Solvents

ParameterCondition
GC System Agilent 7890B GC with 7697A Headspace Sampler or equivalent
Column G43 phase (e.g., DB-624), 30 m x 0.53 mm ID, 3.0 µm
Carrier Gas Helium
Oven Program 40 °C (hold 20 min), then ramp at 10 °C/min to 240 °C (hold 20 min)
Injector Temperature 140 °C
Detector (FID) Temp 250 °C
Headspace Sampler
Oven Temperature 80 °C
Loop Temperature 90 °C
Transfer Line Temp 100 °C
Vial Equilibration Time 45 min

Protocol:

  • Prepare standard solutions of potential residual solvents as per USP <467>.

  • Prepare a sample solution by dissolving a known amount of the API in a suitable solvent (e.g., DMSO or DMF).

  • Analyze the samples and standards using the GC-HS system.

  • Quantify any detected solvents against the standards.

Acceptance Criteria: Should comply with the limits specified in ICH Q3C for the respective solvents.

Forced Degradation Studies

  • Rationale: Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[1][2][3][9] These studies expose the API to stress conditions more severe than accelerated stability testing.

Forced_Degradation cluster_conditions Stress Conditions API (1R,2S)-2-(4-Fluorophenyl) cyclopropanamine HCl Acid Acid Hydrolysis (e.g., 0.1 M HCl) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) API->Base Oxidation Oxidation (e.g., 3% H₂O₂) API->Oxidation Thermal Thermal Degradation (e.g., 80°C) API->Thermal Photo Photostability (ICH Q1B) API->Photo Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for forced degradation studies.

Protocol Overview:

  • Acid Hydrolysis: Dissolve the API in 0.1 M HCl and heat at 60°C.

  • Base Hydrolysis: Dissolve the API in 0.1 M NaOH at room temperature. Cyclopropylamines can be susceptible to hydrolytic degradation at high pH.[2]

  • Oxidative Degradation: Treat a solution of the API with 3% H₂O₂ at room temperature. Primary amines are susceptible to oxidation.[1][2]

  • Thermal Degradation: Expose the solid API to dry heat (e.g., 80°C).

  • Photostability: Expose the solid and solution API to light as per ICH Q1B guidelines.

For each condition, samples should be taken at various time points and analyzed using the developed related substances HPLC method to track the formation of degradation products and the loss of the main peak. The goal is to achieve 5-20% degradation to ensure the method is stability-indicating.

Method Validation

All analytical methods proposed in this guide must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[8][10]

Table 5: Summary of Validation Parameters

ParameterAssayEnantiomeric PurityRelated SubstancesIdentification
Specificity
Linearity
Range
Accuracy
Precision
Repeatability
Intermediate Precision
Detection Limit (LOD)
Quantitation Limit (LOQ)
Robustness

Conclusion

The quality control of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl is a multifaceted process that requires a suite of robust and validated analytical methods. The protocols and parameters outlined in these application notes provide a comprehensive framework for ensuring the identity, strength, quality, and purity of this critical pharmaceutical intermediate. By implementing a thorough control strategy encompassing identification, assay, enantiomeric and chemical purity, and an understanding of its stability profile, researchers and manufacturers can ensure the consistency and safety of their product, ultimately contributing to the quality of the final drug substance.

References

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs- A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Nikalje, A. P. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-252.
  • BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals.
  • G, S. & S, V. (2016). Forced Degradation Studies. MedCrave Online.
  • PubChem. (n.d.). This compound.
  • Agilent Technologies. (n.d.). Residual Solvent Analysis of Pharmaceutical Products.
  • Matarashvili, I., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-154.
  • Google Patents. (n.d.). CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate.
  • ORBi. (n.d.). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri.
  • Chiralpedia. (2022). Direct chiral HPLC separation on CSPs.
  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
  • ResearchGate. (n.d.). Spectral data on UV absorption spectra of 1, 2, 5, 6 and 7.
  • ResearchGate. (n.d.). UV/Vis data and proposed mechanism of cyclopropane fragmentation.
  • Google Patents. (n.d.). CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 548-558.
  • SciSpace. (n.d.). Analytical Method Validation for Biopharmaceuticals.
  • ACS Publications. (2025). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). DEVELOPMENT AND VALIDATION OF NEW RP-HPLC METHOD FOR THE DETERMINATION OF TIROFIBAN IN PHARMACEUTICAL FORMULATION.
  • Semantic Scholar. (2023). The Design, Synthesis and Application of Nitrogen Heteropolycyclic Compounds with UV Resistance Properties.
  • ChemRxiv. (n.d.). Antioxidant and UV-radiation absorption activity of aaptamine derivatives – Potential application for natural organic sunscree.

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Application Note: Comprehensive Guide to the Safe Handling and Storage of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the safe handling, storage, and use of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride (HCl), a key chemical intermediate and analytical reference standard.[1][2] Addressed to researchers, scientists, and drug development professionals, this guide moves beyond procedural checklists to explain the scientific rationale behind recommended protocols. By integrating principles of chemical reactivity, hazard mitigation, and stability management, these application notes ensure both the safety of laboratory personnel and the integrity of the compound for reliable experimental outcomes.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of safe chemical management. (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl is a synthetically useful reagent and is also known as an impurity of the pharmaceutical agent Ticagrelor.[3][4]

Table 1: Compound Identification

Identifier Value Source(s)
IUPAC Name (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine;hydrochloride [5]
CAS Number 1314324-00-9 [3][4][5]
Molecular Formula C₉H₁₁ClFN [4][5][6]
Molecular Weight 187.64 g/mol [4][5][6]

| Physical Form | White to off-white crystalline solid | Inferred from typical HCl salts |

Hazard Assessment and GHS Classification

Understanding the inherent hazards of a compound is critical for developing appropriate safety protocols. (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl is classified under the Globally Harmonized System (GHS) with several key hazards that demand stringent control measures.[5] The primary risks are associated with its irritant properties and acute oral toxicity.[5]

Causality of Hazards: As a primary amine salt, the compound can act as a mild acid and irritant upon contact with mucosal tissues. The fine particulate nature of the solid powder increases the risk of aerosolization and subsequent respiratory irritation.

Table 2: GHS Hazard Summary | | | | :--- | :--- | | Pictogram |


|
| Signal Word  | Warning  |
| Hazard Statements | H302:  Harmful if swallowed.[5] H315:  Causes skin irritation.[5] H319:  Causes serious eye irritation.[5] H335:  May cause respiratory irritation.[5] |
| Precautionary Statements (Selected)  | P261:  Avoid breathing dust.[7] P280:  Wear protective gloves/protective clothing/eye protection/face protection.[7][8] P302+P352:  IF ON SKIN: Wash with plenty of soap and water.[7] P305+P351+P338:  IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is essential, prioritizing engineering controls over personal protective equipment. This hierarchy minimizes the potential for human error and ensures a robust safety environment.

Hierarchy of Controls

The most effective safety strategies involve designing out the hazard. For a chemical like this, the focus is on robust engineering controls and strict administrative procedures to minimize reliance on PPE alone.

cluster_0 Hierarchy of Controls for (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl node_ppe Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) label_least Least Effective node_admin Administrative Controls (SOPs, Training, Labeling) node_admin->node_ppe node_eng Engineering Controls (Chemical Fume Hood, Ventilated Enclosure) node_eng->node_admin node_sub Substitution / Elimination (Not applicable for specific compound) node_sub->node_eng label_most Most Effective

Caption: Hierarchy of controls for mitigating exposure risks.

Recommended Controls and PPE
  • Engineering Controls : All handling of the solid compound that may generate dust, including weighing and transfers, must be conducted within a certified chemical fume hood or a ventilated balance enclosure.[3][8] The ventilation system is designed to capture particulates at the source, preventing inhalation.

  • Eye and Face Protection : Chemical splash goggles are mandatory.[7][9] Standard safety glasses do not provide an adequate seal against fine dust, which can easily become airborne and cause severe eye irritation.[5][9]

  • Skin Protection : An appropriately sized, fully buttoned laboratory coat must be worn.[10] Chemical-resistant nitrile gloves are required; consider double-gloving for extended operations or when preparing solutions.[10] All gloves should be inspected for integrity before use and disposed of after handling the compound.

  • Respiratory Protection : If engineering controls are not available or are insufficient to control airborne concentrations, a NIOSH-approved particulate respirator may be required. However, the primary strategy should always be to use appropriate engineering controls to prevent airborne dust generation.[10]

Protocols for Safe Handling

The following protocols are designed to be self-validating, with integrated checks to ensure safety and accuracy.

Protocol 4.1: Weighing and Aliquoting Solid Compound
  • Preparation : Don all required PPE (lab coat, chemical splash goggles, nitrile gloves).

  • Work Area Setup : Perform the entire procedure inside a chemical fume hood or ventilated enclosure. Place a marble balance stone in the hood to minimize vibration.

  • Decontamination : Wipe down the analytical balance, spatula, and weighing vessel with 70% ethanol to remove static and potential contaminants.

  • Tare Vessel : Place the receiving vessel (e.g., a clean, dry vial) on the balance and tare the weight.

  • Aliquot Transfer : Using a clean spatula, carefully transfer the desired amount of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl from the stock container to the tared vessel. Perform the transfer slowly to minimize dust generation. Avoid tapping or shaking the container.

  • Closure and Cleaning : Securely cap both the stock and aliquot containers immediately after the transfer. Carefully wipe the spatula and any affected surfaces with a damp cloth before removing them from the hood to clean thoroughly.

  • Final Weighing : Record the final weight.

  • Waste Disposal : Dispose of used gloves and cleaning materials in the designated solid chemical waste stream.

Protocol 4.2: Preparation of Stock Solutions
  • Preparation : Work within a chemical fume hood. Ensure all necessary equipment (volumetric flasks, pipettes, solvent) is present.

  • Solvent Selection : A structurally similar compound, (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (hydrochloride), is soluble in DMSO, ethanol, and PBS (pH 7.2) at concentrations of at least 10 mg/mL.[1] Verify solubility for your specific application.

  • Procedure : a. Weigh the required mass of the compound directly into the volumetric flask following Protocol 4.1. b. Add approximately half of the final desired volume of the chosen solvent to the flask. c. Cap the flask and gently swirl or sonicate to dissolve the solid completely. Do not heat unless the compound's thermal stability in that solvent is known. d. Once dissolved, add the solvent to the calibration mark on the flask. e. Invert the flask 10-15 times to ensure a homogenous solution.

  • Labeling and Storage : Transfer the solution to a labeled, sealed container (e.g., an amber glass vial with a PTFE-lined cap) and store under the conditions outlined in Section 5.

Storage and Stability Management

Proper storage is crucial for maintaining the chemical purity and integrity of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl over time, preventing degradation that could compromise experimental results.

Optimal Storage Conditions

As an amine salt, the compound is potentially susceptible to degradation from moisture and atmospheric gases. While some vendors may ship the product at room temperature, long-term storage under controlled conditions is recommended to maximize shelf life.[1]

Table 3: Recommended Long-Term Storage Conditions

Parameter Condition Rationale
Temperature 2°C to 8°C (Refrigerated) Reduces the rate of potential degradation pathways.[11][12]
Atmosphere Dry, Inert (e.g., Argon or Nitrogen) The compound is likely hygroscopic; a dry atmosphere prevents water absorption.[10] An inert atmosphere minimizes oxidation.
Light Protect from Light (Amber Vial) Many complex organic molecules are light-sensitive; protection from UV/light prevents photodegradation.[11][12][13][14]

| Container | Tightly sealed glass vial with PTFE-lined cap | Prevents moisture ingress and ensures a non-reactive storage surface. |

Chemical Incompatibility

Segregation of incompatible chemicals is a fundamental rule of laboratory safety to prevent dangerous reactions.[15]

  • Strong Acids : Do not store with strong acids.

  • Strong Bases : Do not store with strong bases. Contact with a strong base will deprotonate the amine hydrochloride, releasing the free amine, which may be more volatile or reactive.

  • Strong Oxidizing Agents : Keep away from strong oxidizing agents (e.g., nitrates, perchlorates, peroxides), as these can cause vigorous and potentially explosive reactions with organic amines.[15]

cluster_storage Chemical Storage Segregation node_amine (1R,2S)-2-(4-Fluorophenyl) cyclopropanamine HCl node_acid Strong Acids (e.g., Nitric Acid, HCl) node_amine->node_acid DO NOT STORE WITH node_base Strong Bases (e.g., NaOH, KOH) node_amine->node_base DO NOT STORE WITH node_oxidizer Strong Oxidizers (e.g., Peroxides, Nitrates) node_amine->node_oxidizer DO NOT STORE WITH node_flammable Flammable Solvents (e.g., Acetone, Ethanol) node_amine->node_flammable Store Separately

Caption: Chemical storage incompatibility diagram.

Emergency Procedures

Protocol 6.1: Spill Response (Small, Solid Spill)
  • Evacuate and Alert : Alert personnel in the immediate area. Restrict access.

  • Control : Ensure the spill area is well-ventilated (if not already in a hood).

  • Contain : Gently cover the spill with an absorbent material like vermiculite or sand to prevent further aerosolization. Do not dry sweep.

  • Collect : Carefully scoop the material and absorbent into a labeled, sealable container for hazardous waste.

  • Decontaminate : Clean the spill area with a detergent solution and water, followed by a 70% ethanol wipe.

  • Dispose : Dispose of all contaminated materials (including PPE) as hazardous chemical waste.

Protocol 6.2: First Aid Measures
  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

  • Skin Contact : Immediately remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical professional.[8]

References

  • PubChem. This compound. National Center for Biotechnology Information.
  • Advanced Dehumidifiers. Guide to Safe Chemical Storage: Best Practices for the Industry.
  • PubChem. 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride. National Center for Biotechnology Information.
  • University of Rochester, Department of Chemistry. How to Store Reagents.
  • GMP Insiders. Stability Storage Conditions In Pharma Industry.
  • Sciencemadness Wiki. Safe handling and storage of chemicals.
  • European Directorate for the Quality of Medicines & HealthCare. Safety Data Sheet: (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1- amine.
  • University of Washington, Environmental Health & Safety. Ammonium Chloride SOP.
  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Unipac. Different Drug Storage Conditions.
  • Indu-Tools. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories.
  • National Academies Press. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and improve your reaction yields and stereochemical purity.

Introduction: The Importance of Stereochemical Purity

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine is a critical chiral building block in medicinal chemistry. Its rigid cyclopropane scaffold is prevalent in a variety of pharmaceuticals, where precise stereochemistry is paramount for biological activity and safety.[1] Achieving high yield and stereoselectivity for the trans-(1R,2S) isomer is a common challenge. This guide addresses the most frequent issues encountered during its synthesis, from diastereoselectivity and enantiocontrol to overall yield and purification.

Core Synthetic Strategies: An Overview

The synthesis of this target molecule generally follows one of three strategic pathways, each with its own set of advantages and potential pitfalls. The choice of strategy often depends on available starting materials, scalability, and the desired level of stereochemical purity.

G cluster_start Starting Materials cluster_strategies Synthetic Strategies cluster_end Target Molecule 4-Fluorostyrene 4-Fluorostyrene Strategy_1 Route A: Asymmetric Cyclopropanation 4-Fluorostyrene->Strategy_1 Strategy_3 Route C: Racemic Synthesis & Resolution 4-Fluorostyrene->Strategy_3 or other simple precursors 4-Fluorocinnamic_Acid_Deriv 4-Fluorocinnamic Acid Derivative Strategy_2 Route B: Chiral Auxiliary-Directed Cyclopropanation 4-Fluorocinnamic_Acid_Deriv->Strategy_2 Target (1R,2S)-2-(4-Fluorophenyl) cyclopropanamine Strategy_1->Target Strategy_2->Target Auxiliary Removal Strategy_3->Target Separation of Enantiomers

Diagram 1: High-level overview of primary synthetic routes.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction produces a low trans:cis diastereomeric ratio. How can I improve the selectivity for the desired trans isomer?

Achieving high trans selectivity is critical and is often influenced by both thermodynamic and kinetic factors. The trans isomer is generally the thermodynamically more stable product.

Core Insight: In certain syntheses, particularly those involving zinc homoenolates from α-chloroaldehydes, the cyclization can be reversible in the presence of zinc halide salts, leading to an equilibrium mixture of cis and trans isomers.[2] This equilibrium often favors the trans product, but the ratio can be suboptimal.

Troubleshooting Low Diastereoselectivity (trans:cis Ratio)

Potential Cause Recommended Solution & Explanation
Reversible Ring-Opening In reactions proceeding through zinc intermediates, the presence of Lewis acidic zinc salts can catalyze ring-opening and closing, leading to isomerization.[2] Solution: Add a polar aprotic co-solvent like DMF or HMPA. These Lewis basic solvents coordinate to the zinc salts, shutting down the isomerization pathway and locking in the kinetically formed product ratio, which can be highly diastereoselective.[2]
Choice of Cyclopropanating Reagent The steric bulk of the cyclopropanating agent can influence facial selectivity. For Simmons-Smith type reactions, the reaction is stereospecific, meaning the geometry of the starting alkene is preserved in the product.[3][4]

| Reaction Temperature | Higher temperatures can sometimes provide enough energy to overcome the barrier to isomerization or favor the thermodynamic product. However, this can also lead to side reactions. Solution: Carefully screen temperatures. Start at the recommended literature temperature and adjust in 5-10 °C increments, monitoring the trans:cis ratio by GC or ¹H NMR. |

Q2: The enantiomeric excess (ee) of my (1R,2S) product is low. What are the best strategies for improving enantioselectivity?

Poor enantiocontrol is a common and costly problem. The solution typically involves either refining an asymmetric catalytic step or introducing a resolution step post-synthesis.

Core Insight: The choice of chiral influence—be it a catalyst, ligand, or auxiliary—is the single most important factor. There is no universal solution; the optimal choice is highly dependent on the specific substrate and reaction type (e.g., carbene transfer, Michael addition).

G cluster_catalytic Asymmetric Catalytic Route cluster_auxiliary Chiral Auxiliary Route cluster_resolution Post-Synthesis Resolution start Low Enantiomeric Excess (ee) Observed catalyst_check Is the catalyst/ligand optimal? start->catalyst_check auxiliary_check Is the auxiliary providing enough facial bias? start->auxiliary_check resolution_check Is the racemic product stable and easily derivatized? start->resolution_check catalyst_screen Screen a library of chiral ligands/catalysts (e.g., BOX, PYBOX, chiral Rh(II) catalysts). catalyst_check->catalyst_screen No catalyst_conditions Optimize reaction conditions: - Temperature - Solvent - Addition Rate of Reagents catalyst_screen->catalyst_conditions auxiliary_change Switch to a more sterically demanding auxiliary (e.g., Oppolzer's camphorsultam). auxiliary_check->auxiliary_change No auxiliary_purify Purify diastereomers by crystallization or chromatography before auxiliary removal. auxiliary_change->auxiliary_purify resolution_method Perform classical resolution with a chiral acid (e.g., D-mandelic acid) or enzymatic kinetic resolution. resolution_check->resolution_method Yes

Diagram 2: Troubleshooting workflow for poor enantioselectivity.

Troubleshooting Poor Enantioselectivity (ee%)

Potential Cause Recommended Solution & Explanation
Suboptimal Chiral Catalyst/Ligand For metal-catalyzed cyclopropanations (e.g., with diazoacetates), the catalyst is key. Dirhodium(II) catalysts are highly effective, but the choice of bridging ligand dictates the stereochemical outcome.[5] Solution: Screen different catalysts. For example, Rh₂(R-DOSP)₄ is often effective for aryldiazoacetates, while Rh₂(S-PTAD)₄ can be superior for ortho-substituted aryldiazoacetates.[5] For copper-catalyzed reactions, ligands like bisoxazolines (BOX) are a good starting point.[1] See Protocol 1 for a screening methodology.
Ineffective Chiral Auxiliary If using a chiral auxiliary (e.g., attached to a cinnamic acid derivative), it may not be providing sufficient steric hindrance to direct the cyclopropanation.[6][7] Solution: Consider a more sterically bulky auxiliary like Oppolzer's camphorsultam, which can offer superior facial shielding.[7] Also, ensure the diastereomeric intermediate is purified to >99% de before cleaving the auxiliary.
Racemization During Workup or Purification The cyclopropylamine product can be sensitive to harsh pH conditions. While unlikely to racemize the cyclopropane ring itself, harsh conditions can lead to degradation or side reactions that complicate purification and enantiomeric analysis. Solution: Use mild workup conditions. Avoid strong acids or bases unless necessary for a specific step (like salt formation). Buffer solutions where appropriate.

| Impure Chiral Resolving Agent | If performing a classical resolution, the enantiomeric purity of your resolving agent (e.g., D-mandelic acid, tartaric acid) is critical.[8] Solution: Verify the purity of the resolving agent. Use a fresh bottle from a reputable supplier or recrystallize it before use. |

Q3: My overall reaction yield is low, with significant starting material remaining. How can I drive the reaction to completion?

Low conversion is a frequent issue, often pointing to problems with reagent activity, reaction conditions, or catalyst deactivation.

Core Insight: Cyclopropanation reactions, especially heterogeneous ones like the Simmons-Smith reaction, are highly sensitive to the quality and activation of reagents.[9] In catalytic reactions, slow addition of unstable reagents is crucial to prevent side reactions.[10]

General Troubleshooting for Low Reaction Yield

Potential Cause Recommended Solution & Explanation
Inactive Reagents (Simmons-Smith) The zinc-copper couple must be freshly prepared and activated. Old or poorly activated zinc will result in reaction failure.[9] Similarly, diiodomethane should be high-purity and freshly distilled if necessary.[9]
Presence of Moisture or Air Many organometallic reagents used in cyclopropanation are sensitive to moisture and oxygen.[9] Solution: Ensure all glassware is oven- or flame-dried. Conduct the reaction under a positive pressure of an inert atmosphere (Argon or Nitrogen). Use anhydrous solvents.
Catalyst Deactivation (Metal-Catalyzed) The catalyst may be poisoned by impurities or may have low intrinsic activity. Solution: Ensure the catalyst is from a reliable source. Increase catalyst loading in small increments (e.g., from 1 mol% to 3 mol%). For reactions involving diazo compounds, ensure the diazo reagent is free of acidic impurities which can cause decomposition.[10]
Decomposition of Diazo Compound Diazo compounds are unstable and can dimerize or decompose.[10] Solution: Use a syringe pump for the slow, controlled addition of the diazo compound to the reaction mixture containing the catalyst and alkene. This keeps the instantaneous concentration of the diazo compound low, favoring the desired cyclopropanation over side reactions.[10]

| Low Substrate Reactivity | Electron-deficient alkenes are generally less reactive towards electrophilic carbenes. Solution: For Simmons-Smith type reactions, consider more reactive modifications like the Furukawa (Et₂Zn/CH₂I₂) or Shi systems.[9] For catalytic systems, a more electron-rich catalyst may be required. |

Experimental Protocols

Protocol 1: General Procedure for Chiral Catalyst Screening in Asymmetric Cyclopropanation

This protocol is designed for the reaction of 4-fluorostyrene with a diazoacetate (e.g., ethyl diazoacetate) to identify an optimal catalyst system.

  • Preparation: In a glovebox, prepare stock solutions of 4-fluorostyrene, ethyl diazoacetate, and your chosen solvent (e.g., dichloromethane) in separate vials.

  • Array Setup: Arrange an array of reaction vials (e.g., 2 mL HPLC vials) with small magnetic stir bars. To each vial, add the chiral catalyst (e.g., 0.01 mmol, 1 mol%). Add 4-fluorostyrene (1.5 mmol, 1.5 eq) and solvent (1 mL).

  • Initiation: Place the vials on a multi-position stirring plate at the desired temperature (e.g., 25 °C).

  • Slow Addition: Using a syringe pump with a multi-channel head, add the ethyl diazoacetate solution (1.0 mmol, 1.0 eq in 0.5 mL solvent) to each vial over a period of 4-6 hours. This is critical to prevent dimerization of the diazo compound.[10]

  • Monitoring: After the addition is complete, allow the reactions to stir for an additional 12-16 hours. Monitor the consumption of the starting material by TLC or GC-MS.

  • Quenching & Analysis: Once the reaction is complete, quench by exposing it to air. Filter the contents of each vial through a small plug of silica gel, eluting with ethyl acetate.

  • Evaluation: Analyze the crude product from each reaction by chiral HPLC or chiral GC to determine the yield, trans:cis ratio, and enantiomeric excess (ee%).

Protocol 2: Classical Resolution of rac-trans-2-(4-Fluorophenyl)cyclopropanamine

This protocol uses a chiral acid to form diastereomeric salts, which can then be separated by crystallization.

  • Salt Formation: Dissolve the racemic trans-2-(4-fluorophenyl)cyclopropanamine (1.0 eq) in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve the chiral resolving agent (e.g., D-(-)-Mandelic Acid, 0.5 eq) in the same solvent.

  • Crystallization: Slowly add the resolving agent solution to the amine solution with gentle stirring. The less soluble diastereomeric salt should begin to precipitate. The rate of cooling can influence crystal size and purity; slow cooling is often preferred.

  • Isolation: Allow the mixture to stand (e.g., at 4 °C overnight) to maximize precipitation. Collect the solid salt by vacuum filtration and wash the crystals with a small amount of cold solvent.

  • Purity Check: Dry the crystals and determine the diastereomeric excess (de) by NMR or HPLC. The goal is to achieve >98% de.

  • Recrystallization (If Needed): If the diastereomeric purity is insufficient, recrystallize the salt from a fresh portion of the hot solvent. Repeat until the desired purity is achieved.

  • Liberation of Free Amine: Suspend the pure diastereomeric salt in a biphasic mixture of an organic solvent (e.g., dichloromethane or MTBE) and an aqueous base (e.g., 1 M NaOH). Stir until all solids have dissolved.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with the organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantioenriched (1R,2S)-amine.

  • Enantiomeric Purity Verification: Confirm the final enantiomeric excess (ee) by chiral HPLC or GC.

References

  • Angewandte Chemie International Edition. (2022). Asymmetric Cyclopropanation and Epoxidation via a Catalytically Formed Chiral Auxiliary.
  • ChemRxiv. (Preprint).
  • ACS Publications. (n.d.).
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Cyclopropanation Reactions: A Technical Support Guide for Optimizing Yield and Selectivity.
  • PubMed. (2010). Enantioselective synthesis of trans-aryl- and -heteroaryl-substituted cyclopropylboronates by copper(I)-catalyzed reactions of allylic phosphates with a diboron derivative. Journal of the American Chemical Society, 132(33), 11440-11442.
  • ResearchGate. (n.d.).
  • NROChemistry. (n.d.). Simmons-Smith Reaction.
  • Wikipedia. (n.d.). Simmons–Smith reaction.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • Organic Chemistry Tutor. (n.d.). Cyclopropanation of Alkenes and the Simmons-Smith Reaction.
  • ChemRxiv. (Preprint).
  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
  • Google Patents. (n.d.). CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl)
  • NIH National Library of Medicine. (n.d.). Guide to Enantioselective Dirhodium(II)

Sources

Technical Support Center: (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Production

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine. This guide, designed by our team of senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of producing this critical chiral intermediate. We understand the importance of purity and stereochemical integrity in drug development and aim to provide you with the expertise to identify, control, and mitigate common impurities.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues you may encounter during the synthesis and analysis of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine. Each problem is followed by a detailed explanation of potential causes and actionable solutions.

Problem 1: My final product is contaminated with the cis-diastereomer, (1R,2R)-2-(4-Fluorophenyl)cyclopropanamine.

Root Cause Analysis:

The presence of the cis-diastereomer is a common challenge and typically arises from incomplete diastereoselectivity during the cyclopropanation step. The formation of the desired trans-isomer is often kinetically or thermodynamically favored, but reaction conditions can significantly influence the diastereomeric ratio.

Strategic Solutions:

  • Reagent and Catalyst Selection: The choice of cyclopropanating agent and catalyst is paramount. For instance, in Simmons-Smith type reactions, the stereochemical outcome can be directed by chiral ligands or auxiliaries. Asymmetric cyclopropanation using chiral catalysts, such as those based on rhodium or copper, can offer high diastereoselectivity.[1][2]

  • Temperature Control: Reaction temperature can impact the selectivity of the cyclopropanation. Lower temperatures often favor the formation of the thermodynamically more stable trans-isomer. It is crucial to carefully control the temperature throughout the reaction.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the cyclopropanation reaction, thereby affecting the diastereomeric ratio. Experiment with a range of solvents to optimize for the desired trans-selectivity.

  • Purification Strategies: If the formation of the cis-isomer cannot be completely avoided, effective purification methods are essential.

    • Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating diastereomers.[2][3][4] Developing a suitable chiral HPLC method is often necessary for both analytical quantification and preparative separation.

    • Diastereomeric Salt Crystallization: Converting the amine product into a salt with a chiral acid can lead to the formation of diastereomeric salts with different solubilities, allowing for separation by fractional crystallization.

Experimental Workflow for Diastereomer Separation:

Caption: Workflow for the separation of diastereomeric impurities.

Problem 2: My enantiomeric excess (e.e.) is low, indicating the presence of the (1S,2R)-enantiomer.

Root Cause Analysis:

Low enantiomeric excess points to insufficient stereocontrol during the asymmetric synthesis step. This could be due to an inefficient chiral catalyst, a suboptimal chiral auxiliary, or racemization at some stage of the process.

Strategic Solutions:

  • Asymmetric Synthesis Strategy: The choice of asymmetric synthesis route is critical.

    • Chiral Catalysis: Employing a well-defined chiral catalyst for the cyclopropanation is a common and effective strategy.[1][2] The catalyst's structure, loading, and the reaction conditions must be carefully optimized.

    • Chiral Auxiliaries: The use of chiral auxiliaries, such as Oppolzer's sultam, attached to a precursor molecule can direct the stereochemical outcome of the cyclopropanation.[5] The subsequent removal of the auxiliary must be performed under conditions that do not cause racemization.

  • Reaction Parameter Optimization:

    • Temperature: As with diastereoselectivity, lower temperatures in asymmetric reactions often lead to higher enantioselectivity.

    • Reagent Purity: Ensure the enantiomeric purity of any chiral reagents or catalysts used.

  • Chiral Resolution: If a racemic or poorly enriched mixture is obtained, chiral resolution can be employed.

    • Chiral Chromatography: Preparative chiral HPLC is a direct method for separating enantiomers.[3][4]

    • Diastereomeric Salt Crystallization: Similar to diastereomer separation, forming salts with a single enantiomer of a chiral resolving agent can allow for the separation of the desired enantiomer.

Problem 3: I am observing unexpected by-products after the Curtius or Hofmann rearrangement step.

Root Cause Analysis:

Both the Curtius and Hofmann rearrangements proceed through a reactive isocyanate intermediate.[6][7] The formation of by-products often results from the reaction of this isocyanate with nucleophiles other than water, or from incomplete reaction.

Strategic Solutions:

  • Curtius Rearrangement:

    • Urea Formation: The isocyanate can react with the already formed amine product to generate a urea by-product. To minimize this, ensure a dilute reaction mixture and efficient hydrolysis of the isocyanate.

    • Carbamate Formation: If an alcohol is used as the solvent or is present as an impurity, it can react with the isocyanate to form a stable carbamate.[6] Using a non-alcoholic solvent and ensuring anhydrous conditions are crucial.

  • Hofmann Rearrangement:

    • N-haloamide Intermediate: Incomplete rearrangement can leave behind the N-haloamide intermediate. Ensure sufficient base and reaction time for complete conversion.

    • Side Reactions of Hypohalite: The hypohalite reagent can potentially react with other functional groups in the molecule if present. Careful control of stoichiometry and temperature is necessary.

Reaction Pathway and Potential By-products:

Rearrangement_Byproducts cluster_0 Curtius/Hofmann Rearrangement cluster_1 Reaction Pathways of Isocyanate Acyl Azide/Amide Acyl Azide/Amide Isocyanate Isocyanate Acyl Azide/Amide->Isocyanate Rearrangement Carbamic Acid Carbamic Acid Isocyanate->Carbamic Acid + H2O Urea By-product Urea By-product Isocyanate->Urea By-product + Amine Carbamate By-product Carbamate By-product Isocyanate->Carbamate By-product + Alcohol Desired Amine Desired Amine Carbamic Acid->Desired Amine - CO2

Caption: Formation of by-products from the isocyanate intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities in (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine production?

A1: The most common impurities can be categorized as follows:

Impurity ClassSpecific ExamplesLikely Origin
Stereoisomeric Impurities (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine (enantiomer), (1R,2R)- and (1S,2S)-2-(4-Fluorophenyl)cyclopropanamine (cis-diastereomers)Incomplete stereocontrol during asymmetric synthesis or cyclopropanation.
Process-Related Impurities Unreacted starting materials (e.g., 4-fluorostyrene), intermediates from preceding steps.Incomplete reaction conversion.
By-products Urea or carbamate derivatives.Side reactions of the isocyanate intermediate in Curtius or Hofmann rearrangements.[6][7]
Residual Solvents Toluene, Dichloromethane, Tetrahydrofuran (THF), Methanol, Ethanol.Solvents used in various reaction and purification steps.[8]
Reagent-Related Impurities Residual catalysts (e.g., Rh, Cu), excess reagents from amination or rearrangement steps.Incomplete removal during work-up and purification.
Degradation Products To be determined by stability studies, but could involve oxidation of the amine.Improper storage or handling.

Q2: Which analytical techniques are best suited for impurity profiling of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC):

    • Chiral HPLC: Essential for the separation and quantification of enantiomeric and diastereomeric impurities.[2][3][4]

    • Reverse-Phase HPLC (RP-HPLC): Useful for separating process-related impurities and by-products with different polarities.

  • Gas Chromatography (GC):

    • Headspace GC-MS: The standard method for the identification and quantification of residual solvents.

  • Mass Spectrometry (MS):

    • LC-MS: Provides molecular weight information for the identification of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: For structural elucidation of the final product and any isolated impurities.

    • ¹⁹F NMR: Particularly useful for compounds containing fluorine, as it can provide information about the electronic environment of the fluorine atom and help distinguish between isomers.

Q3: How can I minimize residual solvents in my final product?

A3: Minimizing residual solvents requires a multi-faceted approach:

  • Solvent Selection: Whenever possible, choose solvents with lower boiling points and lower toxicity (as per ICH Q3C guidelines).

  • Efficient Removal:

    • Evaporation: Use a rotary evaporator under appropriate vacuum and temperature to remove the bulk of the solvent.

    • High-Vacuum Drying: Drying the final product under high vacuum at a suitable temperature is crucial for removing trace amounts of solvents.

    • Azeotropic Distillation: In some cases, adding a co-solvent that forms a low-boiling azeotrope with the residual solvent can aid in its removal.

  • Final Product Isolation:

    • Crystallization: Crystallization of the final product can be a very effective way to exclude solvents from the crystal lattice, leading to a purer product.

    • Precipitation: Precipitating the product from a solution where it is insoluble can also help in reducing solvent content.

Q4: What are the best practices for the storage and handling of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine?

A4: To ensure the stability and purity of your final product, follow these guidelines:

  • Storage Conditions: Store the compound in a well-sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. It should be kept in a cool, dry, and dark place. For long-term storage, refrigeration is recommended.

  • Handling: As an amine, this compound is basic and can be corrosive. It is also likely to be a skin and eye irritant. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • McKersie, J. et al. (2019). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry.
  • Wikipedia. Hofmann rearrangement.
  • Wikipedia. Curtius rearrangement.
  • American Chemical Society Green Chemistry Institute. Specific solvent issues with Reductive Amination/Alkylation.
  • Almac Group. (2020). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging.
  • Almac Group. (2021). Interrupted Curtius Rearrangements of Quaternary Proline Derivatives: A Flow Route to Acyclic Ketones and Unsaturated Pyrrolidines.
  • PubChem. (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride.
  • American Chemical Society. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes.
  • Wiley-VCH. Asymmetric Cyclopropanation.
  • Zhu, C. L., & Lu, C. D. (2024). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters, 26(13), 2606–2611.
  • Zhang, X. P. et al. (2022). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. Journal of the American Chemical Society.
  • Schulze, M. (2010). Synthesis of 2-Arylethylamines by the Curtius Rearrangement. Synthetic Communications, 40(10), 1459-1469.
  • Organic Chemistry Portal. Curtius Rearrangement.
  • Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • U.S. Pharmacopeia. <467> Residual Solvents.
  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(11), 2873.
  • European Medicines Agency. (2019). ICH guideline Q3C (R6) on impurities: guideline for residual solvents.
  • ResearchGate. Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement.
  • MDPI. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update.
  • ResearchGate. Residual solvent analysis in pharmaceuticals.
  • Bentham Science. Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis.
  • ResearchGate. Regioselective Synthesis of cis- and trans-2,4,5-Triarylimidazolines and 2,4,5-Triarylimidazoles from Available Reagents.
  • Google Patents. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine.
  • Sun, P. et al. (2014). Determination of the enantiomeric and diastereomeric impurities of RS-glycopyrrolate by capillary electrophoresis using sulfated-β-cyclodextrin as chiral selectors. Electrophoresis, 35(23), 3339-44.
  • Google Patents. CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([6][8]- triazole-1-methyl )-[7][8] dioxolane -4-Methyl methanesulfonate.
  • ResearchGate. Multigram Synthesis of trans-2-(Trifluoromethyl)cyclopropanamine.

Sources

Technical Support Center: Ticagrelor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ticagrelor synthesis. This resource is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of Ticagrelor. The complexities of its multi-step synthesis often lead to the formation of various side-reaction products and impurities.[][] Understanding the origin of these impurities is paramount for process optimization, yield improvement, and ensuring the final Active Pharmaceutical Ingredient (API) meets stringent purity requirements.

This guide provides troubleshooting advice and answers to frequently asked questions, grounded in established scientific literature, to help you navigate the challenges you may encounter during your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis of Ticagrelor, providing causal explanations and actionable solutions.

Q1: My final HPLC analysis shows a cluster of unknown peaks with mass-to-charge ratios similar to Ticagrelor. What are the likely culprits?

A1: This is a common observation. The peaks likely represent process-related impurities, which are structurally similar to Ticagrelor. These can arise from several stages of the synthesis. The primary suspects include:

  • Oxidation Products: The thioether linkage in Ticagrelor is susceptible to oxidation, which can form the corresponding sulfoxide (TIC Imp-II) or sulfone impurities.[3][4] This can occur during workup or if oxidizing agents are not properly quenched.

  • Incomplete Reactions or Intermediates: Unreacted starting materials or stable intermediates from preceding steps can carry through the synthesis. For example, an amino-precursor to the triazole ring (TIC Imp-I) can persist if the diazotization/cyclization is incomplete.[3][4]

  • Diastereomers: The stereochemistry of Ticagrelor is complex. Epimerization at chiral centers, particularly on the cyclopentane ring, can lead to the formation of diastereomeric impurities.

  • Degradation Products: Ticagrelor can degrade under certain conditions, especially prolonged exposure to acid or heat, leading to impurities like the triol impurity (TIC Imp-III), which arises from the hydrolysis of the hydroxyethoxy side chain.[3][4][5]

Self-Validation Check: To diagnose the issue, spike your crude sample with known intermediates and starting materials. A well-developed, gradient HPLC or UPLC method is essential to achieve baseline separation of these closely related compounds.[6][7][8] LC-MS/MS is invaluable for structural elucidation of unknown peaks.[3][4]

Q2: I'm experiencing low yields and significant impurity formation during the triazole ring formation step. What is causing this, and how can I improve it?

A2: The formation of the triazole ring via diazotization of an amino-pyrimidine intermediate is a critical and often problematic step. The conventional method using sodium nitrite (NaNO₂) in an acidic medium like acetic acid is prone to side reactions.[5]

Causality: Highly acidic conditions can cause the deprotection of acid-labile groups (like ketals) on your intermediate prematurely.[5] Furthermore, the use of NaNO₂ with secondary or tertiary amines, which may be present as reactants or impurities, creates a risk of forming carcinogenic nitrosamine impurities.[9] These harsh conditions can lead to a complex mixture of byproducts that are difficult to separate from the desired product.[5]

Recommended Protocol Adjustment: A safer and more efficient alternative is to use a solid-supported diazotizing agent, such as "Resin-NO₂".[5] This reagent is easier to handle and often leads to a cleaner reaction with higher yields by minimizing exposure of the substrate to harsh acidic solutions.

Another potential issue is the formation of dimer impurities, where two molecules of the cyclopentyl intermediate react with the dichloro-pyrimidine starting material.[10] Careful control of stoichiometry and slow addition of reagents can help mitigate this.

Q3: My product is contaminated with a significant amount of the O-acetyl Ticagrelor impurity (26) and the degradation impurity (27). How can I prevent their formation?

A3: The formation of these two impurities points directly to issues in the final deprotection and workup stages.

  • O-acetyl Ticagrelor (26): This impurity typically forms if ethyl acetate is used as an extraction solvent during workup under acidic conditions.[5] The acetyl group is transferred to the primary alcohol of the hydroxyethoxy side chain. To avoid this, minimize contact time with ethyl acetate and acid, or consider alternative extraction solvents.

  • Degradation Impurity (27): This impurity, an amine-substituted triazole, is a classic acid degradation product. It forms when the final product or its protected precursor is exposed to strong acidic conditions for an extended period during the ketal deprotection step.[5] The combination of methanol and aqueous HCl is particularly problematic as it can also generate traces of the genotoxic impurity methyl chloride.[5]

Expert Recommendation - Optimized Deprotection Protocol: To minimize both impurities, switch from a single-phase acidic system to a biphasic system.

  • Dissolve the protected Ticagrelor intermediate (compound 12) in Dichloromethane (DCM).

  • Add aqueous Hydrochloric Acid (HCl) and stir vigorously at room temperature (20-25°C).

  • Monitor the reaction closely by HPLC (typically complete in 2-3 hours). The biphasic environment ensures efficient reaction while limiting the exposure time of the product to the strong acid.[5]

  • Upon completion, cool the reaction to 10°C and carefully adjust the pH to 9-11 with an aqueous NaOH solution.

  • Separate the layers and proceed with extraction and crystallization. This method has been shown to reduce the levels of impurity 27 to below 0.05%.[5]

Q4: I am struggling to achieve a clean and high-yielding N-alkylation reaction to couple the triazole core with the cyclopentyl intermediate. What are the best practices?

A4: The N-alkylation step is sensitive to the choice of base and solvent. Using suboptimal conditions can lead to poor yields and the formation of multiple side products. While various organic and inorganic bases have been explored, a combination of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and Triethylamine (TEA) in ethanol as the solvent has proven to be particularly effective.[11][12]

Causality: This specific combination provides a robust basic environment that facilitates the desired N-alkylation while minimizing side reactions. Ethanol is a favorable solvent for industrial scale-up. This process has been shown to produce the intermediate in high purity, which is critical for the quality of the final API.[11][12]

Frequently Asked Questions (FAQs)
What are the primary sources of impurities in Ticagrelor synthesis?

Impurities in Ticagrelor can be broadly categorized into three main sources:

  • By-products: These are chemical entities formed from side reactions that occur concurrently with the main synthesis steps. Their formation is highly dependent on reaction conditions.[][]

  • Degradation Products: Ticagrelor is susceptible to degradation when exposed to stress conditions like strong acids, heat, or light, leading to the formation of impurities over time or during certain synthetic steps.[][][5]

  • Intermediates and Raw Materials: Impurities present in the starting materials or intermediates used in the synthesis can carry through to the final product.[]

How can forced degradation studies guide my synthesis process?

Forced degradation studies involve intentionally exposing Ticagrelor to harsh conditions (e.g., strong acid/base, high heat, light, oxidation) to deliberately produce degradation products.[13][14] This is a critical exercise for two reasons:

  • Impurity Identification: It helps identify potential impurities that could form under suboptimal manufacturing conditions or during long-term storage.[]

  • Analytical Method Validation: The data is used to develop and validate a "stability-indicating" analytical method (usually HPLC), ensuring the method can separate and quantify the active ingredient from any potential degradants.[6]

What are the recommended analytical techniques for impurity profiling?

High-Performance Liquid Chromatography (HPLC) coupled with a UV or photodiode array (PDA) detector is the standard for quantifying impurities.[][8] For identification and structural characterization of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is the most powerful tool.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is often used to confirm the structure of isolated impurities.[3]

Are there specific purification methods to enhance the purity of the final Ticagrelor product?

Yes, crystallization is the most critical purification step. The choice of solvent and anti-solvent is key to selectively precipitating Ticagrelor while leaving impurities in the mother liquor. Effective solvent systems reported in the literature include:

  • Methanol and Water[11][12]

  • Acetonitrile[5]

  • Ethyl acetate and n-heptane[5]

One patented method involves adding a trace amount of an alkyl tertiary amine to the crystallization feed liquid, which is reported to improve stability and effectively control impurity levels, yielding a final product with purity exceeding 99.9%.[15]

Data Summary & Visualizations
Table 1: Common Process-Related Impurities in Ticagrelor Synthesis
Impurity Name/TypeCommon Point of OriginMitigation Strategy
TIC Imp-I (Amino precursor)Incomplete diazotization/cyclization of the triazole ring.[3][4]Optimize diazotization reaction conditions; consider using Resin-NO₂.[5]
TIC Imp-II (Sulfoxide)Oxidation of the propylthio group during synthesis or workup.[3][4]Use inert atmosphere; avoid strong oxidizing agents or ensure they are quenched.
TIC Imp-III (Triol)Acid-catalyzed hydrolysis of the hydroxyethoxy side chain.[3][4]Minimize exposure to strong acids and high temperatures.
Impurity 27 (Degradation)Prolonged exposure to strong acid during ketal deprotection.[5]Use a biphasic DCM/aq. HCl system to reduce reaction time.[5]
Dimer Impurities Condensation of two cyclopentyl intermediates with one pyrimidine core.[10]Strict stoichiometric control and slow reagent addition.
Nitrosamines Use of sodium nitrite in the presence of secondary/tertiary amines.[9]Avoid using tertiary amines in the diazotization step.[9]
Diagrams

impurity_formation Ticagrelor_Protected Protected Ticagrelor (Ketal form) Ticagrelor_Final Ticagrelor (Final Product) Ticagrelor_Protected->Ticagrelor_Final Deprotection (Optimized: DCM/aq. HCl, 2-3h) Impurity_27 Degradation Impurity 27 Ticagrelor_Protected->Impurity_27 Side Reaction (Prolonged exposure to strong acid) troubleshooting_workflow start Low Yield or High Impurity Profile check_step Identify Synthesis Step with Poor Conversion start->check_step triazole Triazole Formation? check_step->triazole Yes deprotection Deprotection? check_step->deprotection No solution_triazole Problem: Acidic side reactions. Solution: Use Resin-NO₂, control stoichiometry. triazole->solution_triazole alkylation N-Alkylation? deprotection->alkylation No solution_deprotection Problem: Acid degradation. Solution: Use biphasic DCM/aq. HCl, limit reaction time. deprotection->solution_deprotection Yes solution_alkylation Problem: Poor base/solvent. Solution: Use DBU/TEA in Ethanol. alkylation->solution_alkylation Yes

Caption: Troubleshooting workflow for common synthesis issues.

References
  • Ticagrelor and Impurities. BOC Sciences. Available at: https://www.bocsci.com/ticagrelor-and-impurities-resource.html
  • Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis.Journal of Pharmaceutical and Biomedical Analysis, Dec 2015. Available at: https://www.researchgate.net/publication/290432326_Four_process-related_potential_new_impurities_in_ticagrelor_Identification_isolation_characterization_using_HPLC_LCESI-MSn_NMR_and_their_synthesis
  • Method Development, Validation and Impurity Profiling of Ticagrelor by Acid Degradation Method.International Journal of PharmTech Research, 2017. Available at: https://sphinxsai.com/2017/ph_vol10_no4/1/(225-237)V10N4PT.pdf
  • Ticagrelor and Impurities. BOC Sciences. Available at: https://www.bocsci.com/ticagrelor-and-impurities-resource.html
  • Method Development and Validation Approaches for Ticagrelor: An In-Depth Analytical Review.International Journal of Pharmaceutical Sciences, 2024. Available at: https://ijpsonline.com/index.php/ijps/article/view/5835
  • An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring.SpringerPlus, 2015. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4570049/
  • SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES.Rasayan Journal of Chemistry, 2018. Available at: https://rasayanjournal.co.in/admin/php/upload/21_pdf.pdf
  • Method Development, Validation and Impurity Profiling of Ticagrelor by Acid Degradation Method.International Journal of PharmTech Research, 2017. Available at: https://sphinxsai.com/2017/ph_vol10_no4/1/(225-237)V10N4PT.pdf
  • Determination of Ticagrelor and its related impurities content from oral tablets as per proposed IP monograph UHPLC method. Shimadzu. Available at: https://www.shimadzu.
  • Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis.PubMed, 2016. Available at: https://pubmed.ncbi.nlm.nih.gov/26723419/
  • WO/2019/127294 TICAGRELOR PURIFICATION METHOD. WIPO Patentscope. Available at: https://patentscope.wipo.int/search/en/detail.jsf?docId=WO2019127294
  • Method Development, Validation and Impurity Profiling of Ticagrelor by Acid Degradation Method | Request PDF. ResearchGate. Available at: https://www.researchgate.
  • WO2021245220A1 - Process for the preparation of ticagrelor. Google Patents. Available at: https://patents.google.
  • (PDF) Synthesis of high pure ticagrelor, an anti-platelet drug substance and its possible process related impurities. ResearchGate. Available at: https://www.researchgate.
  • Novel synthesis of Ticagrelor, an ant.Journal of Chemical and Pharmaceutical Research, 2015. Available at: https://www.jocpr.com/articles/novel-synthesis-of-ticagrelor-an-ant.pdf

Sources

Technical Support Center: Optimization of Chiral Resolution of 2-(4-Fluorophenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of 2-(4-Fluorophenyl)cyclopropanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical steps necessary to overcome common challenges and optimize your resolution experiments.

Introduction

The separation of enantiomers, a process known as chiral resolution, is a critical step in the development of many pharmaceuticals where often only one enantiomer exhibits the desired therapeutic effect.[1][2] 2-(4-Fluorophenyl)cyclopropanamine is a key chiral building block for various active pharmaceutical ingredients. The most common and industrially scalable method for resolving such racemic amines is through the formation of diastereomeric salts with a chiral resolving agent.[3][4] This process leverages the different physical properties of diastereomers, such as solubility, to enable their separation by crystallization.[4][5]

This guide will focus on the widely used diastereomeric salt resolution method, offering insights into overcoming common hurdles and fine-tuning your process for optimal yield and enantiomeric purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the chiral resolution of 2-(4-Fluorophenyl)cyclopropanamine.

Issue 1: Poor or No Crystallization of Diastereomeric Salt

Question: I've mixed the racemic amine with the chiral resolving agent in the chosen solvent, but no crystals are forming, or the yield is very low. What should I do?

Answer:

This is a common and often frustrating issue in diastereomeric salt resolution. The problem can stem from several factors related to solubility, supersaturation, and nucleation.

Probable Causes & Solutions:

  • Inappropriate Solvent System: The solubility of the diastereomeric salts is highly dependent on the solvent. If the salts are too soluble, they will not crystallize. Conversely, if they are poorly soluble, they may precipitate as an amorphous solid or oil out.

    • Solution: Conduct a solvent screen. Test a range of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water). The ideal solvent is one in which the desired diastereomeric salt has low solubility, while the other diastereomer and impurities remain in solution.[6]

  • Insufficient Supersaturation: Crystallization requires a supersaturated solution.

    • Solution: Try concentrating the solution by slowly evaporating the solvent. Alternatively, if the solubility of the salt decreases with temperature, a controlled cooling profile can be effective.[7]

  • Lack of Nucleation Sites: Sometimes, a supersaturated solution needs a "seed" to initiate crystallization.

    • Solution: If you have a small amount of the desired pure diastereomeric salt, add a tiny crystal (seeding) to the supersaturated solution.[8] If no seed is available, try scratching the inside of the flask with a glass rod to create microscopic imperfections that can act as nucleation sites.

  • Incorrect Stoichiometry: The molar ratio of the chiral resolving agent to the racemic amine can significantly impact the resolution efficiency.

    • Solution: While a 1:1 molar ratio is a common starting point, experience has shown that using a sub-stoichiometric amount (e.g., 0.5 molar equivalents) of the resolving agent can be more efficient for initial screening.[7] This can lead to a higher enantiomeric enrichment in the crystalline salt.

Issue 2: Low Enantiomeric Excess (e.e.) of the Resolved Amine

Question: I've successfully crystallized a diastereomeric salt, but after liberating the amine, the enantiomeric excess is below my target. How can I improve the enantiopurity?

Answer:

Achieving high enantiomeric excess is the primary goal of chiral resolution. Low e.e. indicates that the crystallization process did not effectively differentiate between the two diastereomers.

Probable Causes & Solutions:

  • Co-crystallization of Diastereomers: The undesired diastereomer may be crystallizing along with the desired one.

    • Solution 1: Recrystallization: The most straightforward approach is to recrystallize the diastereomeric salt. Dissolve the salt in a minimal amount of hot solvent and allow it to cool slowly. This process should enrich the crystals with the less soluble diastereomer. Multiple recrystallizations may be necessary.

    • Solution 2: Optimize Crystallization Conditions: The rate of cooling can influence crystal purity. Slow, controlled cooling generally leads to more selective crystallization. Rapid cooling can trap the undesired diastereomer in the crystal lattice.

  • Choice of Resolving Agent: Not all chiral resolving agents are equally effective for a given racemate.

    • Solution: Screen different chiral resolving agents. For amines like 2-(4-fluorophenyl)cyclopropanamine, common choices include derivatives of tartaric acid (e.g., (+)-tartaric acid, (-)-dibenzoyltartaric acid), mandelic acid, or camphorsulfonic acid.[3][9] The interaction between the amine and the resolving agent is specific, and a different agent may lead to a greater difference in the solubilities of the diastereomeric salts.

  • Incomplete Liberation of the Free Amine: The process of converting the diastereomeric salt back to the free amine might be incomplete, or racemization could be occurring.

    • Solution: Ensure complete reaction by using a suitable base (e.g., sodium hydroxide, potassium carbonate) and verifying the pH.[4] The extraction of the free amine into an organic solvent should be performed efficiently. To check for racemization, analyze the enantiomeric purity at different stages of the liberation process.

Issue 3: Oiling Out Instead of Crystallization

Question: When I try to crystallize the diastereomeric salt, it separates as an oil rather than a solid. What causes this and how can I fix it?

Answer:

"Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above the melting point of the solid form. The resulting liquid phase is a supersaturated solution of the solute in the solvent.

Probable Causes & Solutions:

  • High Solute Concentration: The concentration of the diastereomeric salt in the solution may be too high.

    • Solution: Dilute the solution with more solvent before attempting to crystallize.

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over crystals.

    • Solution: Employ a slower, more controlled cooling ramp. Stepwise cooling with holding periods at intermediate temperatures can also be beneficial.

  • Solvent Choice: The solvent may not be optimal for crystallization.

    • Solution: Add a co-solvent (an "anti-solvent") in which the diastereomeric salt is less soluble. This should be done slowly and at a temperature where the salt is still in solution to induce crystallization rather than precipitation.

Frequently Asked Questions (FAQs)

Q1: Which chiral resolving agent is best for 2-(4-Fluorophenyl)cyclopropanamine?

A1: There is no single "best" resolving agent, as the optimal choice depends on the specific experimental conditions. However, for primary amines, chiral acids are the resolving agents of choice.[9] Derivatives of tartaric acid, such as (+)-tartaric acid and dibenzoyl- and di-p-toluoyl-tartaric acids, are excellent starting points due to their availability and proven track record in resolving amines.[10] It is highly recommended to perform a screening of several resolving agents to identify the one that provides the best separation.[3]

Q2: How do I determine the enantiomeric excess (e.e.) of my resolved amine?

A2: The most common and accurate method for determining enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC).[11] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for quantification of their relative amounts. Other methods include chiral Gas Chromatography (GC) after derivatization, and spectroscopic techniques like Circular Dichroism (CD).[11]

Q3: Can I recycle the unwanted enantiomer?

A3: Yes, recycling the unwanted enantiomer is a key strategy for improving the overall efficiency and cost-effectiveness of the process.[12] This typically involves a racemization step, which converts the unwanted enantiomer back into the racemic mixture. This racemic mixture can then be reintroduced into the resolution process. The specific conditions for racemization will depend on the chemical stability of 2-(4-Fluorophenyl)cyclopropanamine and may require further process development.

Q4: What is the importance of the solvent in the resolution process?

A4: The solvent plays a crucial role as it directly influences the solubility of the two diastereomeric salts.[6] The ideal solvent will maximize the solubility difference between the desired and undesired diastereomers, leading to a more efficient separation. A systematic screening of various solvents and solvent mixtures is a critical step in optimizing the chiral resolution.

Experimental Protocols & Data Presentation

Protocol 1: General Procedure for Diastereomeric Salt Formation
  • Dissolve the racemic 2-(4-Fluorophenyl)cyclopropanamine in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • In a separate flask, dissolve the chiral resolving agent (e.g., (+)-tartaric acid, 0.5-1.0 molar equivalents) in the same solvent, heating gently if necessary.

  • Slowly add the resolving agent solution to the amine solution with stirring.

  • Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to maximize crystallization.

  • Collect the precipitated crystals by filtration.

  • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Dry the crystals under vacuum.

Protocol 2: Liberation of the Enantiomerically Enriched Free Amine
  • Suspend the collected diastereomeric salt crystals in a biphasic mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 1M NaOH or saturated NaHCO₃).[4]

  • Stir the mixture vigorously until all the solid has dissolved and the salt has been neutralized.

  • Separate the organic layer.

  • Extract the aqueous layer with the same organic solvent to ensure complete recovery of the amine.

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

Data Summary: Illustrative Performance of Resolving Agents

The following table provides a hypothetical comparison of different resolving agents for the chiral resolution of an amine, illustrating the type of data that should be collected during optimization studies.

Chiral Resolving AgentMolar Ratio (Amine:Agent)SolventYield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Recovered Amine (%)
(+)-Tartaric Acid1:0.5Ethanol4085
(+)-Tartaric Acid1:1Ethanol7570
(-)-Dibenzoyltartaric Acid1:0.5Methanol3592
(-)-Dibenzoyltartaric Acid1:1Methanol6880
(+)-Mandelic Acid1:0.5Ethyl Acetate2578

Note: This data is for illustrative purposes only and does not represent actual experimental results for 2-(4-Fluorophenyl)cyclopropanamine.

Visualizations

Workflow for Chiral Resolution via Diastereomeric Salt Formation

Chiral_Resolution_Workflow cluster_prep Preparation cluster_reaction Diastereomeric Salt Formation cluster_separation Separation & Purification cluster_liberation Liberation of Free Amine racemic_amine Racemic Amine (2-(4-Fluorophenyl)cyclopropanamine) mixing Mixing in Optimal Solvent racemic_amine->mixing resolving_agent Chiral Resolving Agent (e.g., Tartaric Acid Derivative) resolving_agent->mixing crystallization Controlled Cooling & Crystallization mixing->crystallization filtration Filtration crystallization->filtration mother_liquor Mother Liquor (contains other diastereomer) filtration->mother_liquor Liquid diastereomeric_salt Diastereomeric Salt Crystals filtration->diastereomeric_salt Solid recrystallization Recrystallization (Optional) diastereomeric_salt->recrystallization basification Basification & Extraction diastereomeric_salt->basification recrystallization->basification pure_enantiomer Enantiomerically Pure Amine basification->pure_enantiomer

Caption: A step-by-step workflow for the chiral resolution process.

Troubleshooting Decision Tree for Poor Crystallization

Troubleshooting_Crystallization start Poor or No Crystallization check_supersaturation Is the solution supersaturated? start->check_supersaturation concentrate Concentrate Solution (Solvent Evaporation) check_supersaturation->concentrate No check_nucleation Are there nucleation sites? check_supersaturation->check_nucleation Yes concentrate->check_nucleation seed_crystal Add Seed Crystal check_nucleation->seed_crystal No scratch_flask Scratch Inner Surface of Flask check_nucleation->scratch_flask No, and no seed check_solvent Is the solvent optimal? check_nucleation->check_solvent Yes success Successful Crystallization seed_crystal->success scratch_flask->success solvent_screen Perform Solvent Screen (Vary Polarity) check_solvent->solvent_screen No check_solvent->success Yes solvent_screen->success

Caption: A decision tree for troubleshooting crystallization issues.

References

  • Resolution (Separation) of Enantiomers. (2020-05-30). Chemistry LibreTexts.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
  • Chiral resolution. Wikipedia.
  • Chiral Resolution with and without Resolving Agents. (2015-02-02). Pharmaceutical Technology.
  • Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Chiral Separation of Pheniramine-Like 3-phenyl-3-heteroarylpropylamines by CE and HPLC Methods. (2001-03-15). PubMed.
  • Chiral Resolution Via Diastereomeric Salt Crystalliz
  • Chiral Resolution Screening. Onyx Scientific.
  • Determination of Enantiomeric Excess by Optofluidic Microlaser near Exceptional Point. (2023-12-10).
  • Strategies for chiral separation: from racemate to enantiomer. (2023-01-30).
  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.
  • Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine. BenchChem.
  • Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. (2022-05-12). MDPI.
  • Determination of Enantiomeric Excess in Confined Aprotic Solvent. (2025-02-26).
  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
  • Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. (2023-10-16). CrystEngComm (RSC Publishing).
  • The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Daicel Chiral Technologies.
  • Resolution (Separation) of Enantiomers. (2022-07-11). Chemistry LibreTexts.
  • Novel chiral selectors and stationary phases for separating enantiomer mixtures.
  • Quantitative determination of the full range of enantiomeric excess of...
  • A Comparative Guide to Enantiomeric Excess Determination of 2-(4-Chlorophenyl)
  • A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
  • Patent decisions on patents for chiral compounds. (2017-08-31). Lexology.
  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chrom
  • Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. (2025-06-17).
  • Optimization of the LC enantioseparation of chiral pharmaceuticals using cellulose tris(4-chloro-3-methylphenylcarbamate) as chiral selector and polar non-aqueous mobile phases. (2010-06-01). PubMed.
  • Chiral nitriles, their preparation and their use for the manufacture of verapamil and analogues.

Sources

Technical Support Center: Troubleshooting Diastereomeric Impurity Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting diastereomeric impurity formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying, controlling, and mitigating diastereomeric impurities. Here, we synthesize technical accuracy with field-proven insights to provide a comprehensive resource for your experimental challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding diastereomeric impurities, providing a foundational understanding for further troubleshooting.

Q1: What are diastereomeric impurities and why are they a concern in drug development?

Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties.[1][2] In the pharmaceutical industry, different diastereomers of a drug can exhibit significantly different biological activities, pharmacological properties, and toxicity profiles.[3] For instance, one diastereomer might be therapeutically active, while another could be inactive or even harmful.[3] Therefore, controlling diastereomeric impurities is critical for the quality, safety, and efficacy of drug substances.[3][4]

Q2: What are the common causes of diastereomeric impurity formation during synthesis?

The formation of diastereomeric impurities, a process known as diastereoselectivity, can be influenced by several factors during a chemical reaction or subsequent workup and storage.[2][3] Key contributors include:

  • Thermodynamic vs. Kinetic Control: The final composition of a product mixture can be determined by whether the reaction is under thermodynamic or kinetic control.[5][6] Kinetic control, which favors the faster-forming product, is often achieved at lower temperatures, while thermodynamic control, favoring the more stable product, is promoted at higher temperatures where the reaction is reversible.[5][7][8]

  • Reaction Conditions: Factors such as temperature, pressure, solvent, and reaction time can significantly impact the stereochemical outcome of a reaction.[3][5][6]

  • Catalysts: While catalysts are often used to control stereochemistry, an improper choice of catalyst can lead to the formation of undesired isomers.[3]

  • Reagents and Starting Materials: The stereochemistry of the starting materials and reagents can directly influence the formation of new stereocenters.[3]

  • pH (Acid/Base Catalysis): The presence of acids or bases can catalyze isomerization by facilitating the epimerization of a stereocenter.[3]

Q3: How can I analyze and quantify diastereomeric impurities?

Several analytical techniques are available for the separation and quantification of diastereomers:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating diastereomers. Both normal-phase and reversed-phase HPLC can be effective.[9][10][11] While chiral columns are necessary for separating enantiomers, diastereomers can often be separated on achiral stationary phases due to their different physical properties.[1][12][13]

  • Supercritical Fluid Chromatography (SFC): SFC is another powerful technique for separating diastereomers and is often complementary to HPLC.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can distinguish between diastereomers.[15] For enantiomers, a chiral derivatizing agent can be used to convert them into diastereomers, which can then be distinguished by NMR.[15]

  • Gas Chromatography (GC): GC with an achiral stationary phase can often separate diastereomers.[16]

Q4: What are the general strategies for controlling diastereomeric impurity formation?

Controlling diastereomeric impurities involves a combination of synthetic strategies and purification techniques:

  • Stereoselective Synthesis: Designing a synthesis that favors the formation of the desired diastereomer is the most effective approach. This can be achieved through substrate control, auxiliary control, or reagent control.[3]

  • Process Optimization: Carefully controlling reaction parameters such as temperature, solvent, and reaction time can maximize the formation of the desired diastereomer.[3]

  • Purification: If undesired diastereomers are formed, they can be removed using various purification techniques.[3]

Part 2: Troubleshooting Guides

This section provides in-depth troubleshooting guides for specific issues related to diastereomeric impurity formation.

Guide 1: Poor Diastereoselectivity in a Chemical Reaction

Issue: My reaction is producing a nearly 1:1 mixture of diastereomers, but I need to favor the formation of one over the other.

Root Cause Analysis and Solutions:

This issue often stems from a lack of understanding of whether the reaction is under kinetic or thermodynamic control.

Troubleshooting Workflow:

Sources

Technical Support Center: Purification Strategies for (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this chiral amine. The synthesis of this compound often results in a mixture of stereoisomers, making robust purification strategies essential for isolating the desired (1R,2S) enantiomer with high purity.

Frequently Asked Questions (FAQs)

Q1: What are the main purification challenges for (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine?

The primary challenge in purifying (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine lies in its stereochemistry. The molecule possesses two chiral centers, leading to the potential formation of four stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The (1R,2S) and (1S,2R) pair are enantiomers, as are the (1R,2R) and (1S,2S) pair. The relationship between the (1R,2S) and (1R,2R) or (1S,2S) isomers is diastereomeric.

Therefore, purification must address two distinct challenges:

  • Diastereomeric Separation: Separating the desired trans-isomer pair ((1R,2S) and (1S,2R)) from the cis-isomer pair ((1R,2R) and (1S,2S)). This can often be achieved using standard chromatography techniques like silica gel column chromatography, as diastereomers have different physical properties.

  • Enantiomeric Resolution: Separating the (1R,2S) enantiomer from its mirror image, the (1S,2R) enantiomer. Since enantiomers have identical physical properties in an achiral environment, this requires specialized chiral separation techniques.[1][2]

Q2: What are the most common methods for the chiral resolution of this amine?

The two most prevalent and effective methods for resolving the enantiomers of 2-(4-Fluorophenyl)cyclopropanamine are:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts.[3][4] These salts have different solubilities, allowing one to be selectively crystallized and separated.[3][5]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to separate enantiomers.[6] Polysaccharide-based CSPs are often effective for this class of compounds.[7]

Q3: How do I choose between diastereomeric salt crystallization and chiral HPLC?

The choice depends on the scale of your purification, available resources, and desired purity.

Factor Diastereomeric Salt Crystallization Chiral HPLC
Scale Well-suited for large, industrial-scale purification.Ideal for analytical to preparative scale (mg to kg).
Development Time Can be time-consuming to screen for the optimal chiral acid and crystallization solvent.Method development can be rapid with modern screening platforms.
Cost Chiral resolving agents can be expensive, but solvents are generally cheaper.CSP columns can be a significant initial investment. Solvent consumption can be high for preparative scale.
Purity May require multiple recrystallizations to achieve high enantiomeric excess (ee).[8]Can achieve very high enantiomeric excess (>99%) in a single run.
Throughput Can be lower due to the time required for crystallization.High throughput for analytical applications.

Troubleshooting Guides

Troubleshooting Diastereomeric Salt Resolution

This section addresses common issues encountered during the resolution of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine via diastereomeric salt crystallization.

Issue 1: Poor or No Crystallization of the Diastereomeric Salt

Possible Causes & Solutions:

  • Incorrect Chiral Resolving Agent: The interaction between the amine and the chiral acid may not be conducive to forming a stable, crystalline salt.

    • Action: Screen a variety of commercially available chiral acids. For basic amines like this, common choices include tartaric acid derivatives (e.g., L-tartaric acid, Di-p-toluoyl-L-tartaric acid), mandelic acid derivatives (e.g., D-mandelic acid), and camphorsulfonic acid.[8]

  • Suboptimal Solvent System: The solubility of both diastereomeric salts might be too high or too low in the chosen solvent.

    • Action: Conduct a solvent screen. Start with common solvents like methanol, ethanol, isopropanol, and acetonitrile.[4] If the salt is too soluble, consider adding a less polar co-solvent (an anti-solvent) like methyl tert-butyl ether (MTBE) or heptane to induce crystallization.

  • Supersaturation Not Reached: The solution may not be concentrated enough for crystals to form.

    • Action: Slowly evaporate the solvent or cool the solution. Seeding the solution with a small crystal from a previous successful batch can also initiate crystallization.

Issue 2: Low Enantiomeric Excess (ee) of the Isolated Amine

Possible Causes & Solutions:

  • Co-crystallization of Diastereomers: The solubilities of the two diastereomeric salts may be too similar in the chosen solvent system, leading to the crystallization of both.

    • Action:

      • Recrystallization: Perform one or more recrystallizations of the isolated salt. This is often necessary to improve the diastereomeric purity.[8]

      • Solvent Optimization: Re-screen for a solvent system that provides a greater difference in solubility between the two diastereomeric salts.

  • Incomplete Reaction: The salt formation reaction may not have gone to completion.

    • Action: Ensure stoichiometric amounts of the chiral acid are used. Gently warming the mixture can often drive the reaction to completion before the cooling and crystallization phase.

Troubleshooting Chiral HPLC Separations

This section provides solutions for common problems when using chiral HPLC for the purification of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine.

Issue 1: Poor or No Resolution of Enantiomers

Possible Causes & Solutions:

  • Incorrect Chiral Stationary Phase (CSP): The chosen CSP may not have the appropriate chiral recognition mechanism for this analyte.

    • Action: Screen different types of CSPs. Polysaccharide-based phases (e.g., cellulose or amylose derivatives like CHIRALPAK® or CHIRALCEL®) are a good starting point.[9][10] Also, consider macrocyclic glycopeptide phases (e.g., CHIROBIOTIC™ V) which are effective for amines.[11]

  • Suboptimal Mobile Phase: The mobile phase composition is critical for achieving selectivity.

    • Action:

      • Normal Phase: Start with a mobile phase of n-Hexane/Isopropanol (IPA) or n-Hexane/Ethanol. Systematically vary the alcohol percentage. Adding a small amount of an amine modifier like diethylamine (DEA) (typically 0.1%) is crucial for basic compounds to improve peak shape and prevent tailing.[12]

      • Reversed Phase: Use a mobile phase of Acetonitrile/Water or Methanol/Water with a buffer. For basic amines, a high pH mobile phase (e.g., using ammonium bicarbonate) can be effective.[7]

  • Low Temperature: Chiral separations are often more effective at lower temperatures, which can enhance the subtle energetic differences in the interactions between the enantiomers and the CSP.[13]

    • Action: If your HPLC system has temperature control, try running the separation at a lower temperature (e.g., 10-15 °C).

Issue 2: Poor Peak Shape (Tailing or Broadening)

Possible Causes & Solutions:

  • Secondary Interactions with Silica: The basic amine can interact with residual acidic silanol groups on the silica support of the CSP, causing peak tailing.

    • Action: Add a basic modifier to the mobile phase, such as 0.1% DEA or triethylamine (TEA), to block these active sites.[12]

  • Column Overload: Injecting too much sample can lead to broad, triangular peaks.

    • Action: Reduce the sample concentration or injection volume.

  • Column Contamination: Adsorption of impurities on the column can degrade performance.[9]

    • Action: Flush the column with a strong solvent as recommended by the manufacturer. Using a guard column is highly recommended to protect the analytical column.[9]

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution using D-Mandelic Acid

This protocol is a representative example and may require optimization. A similar approach has been used for the resolution of a structurally related compound, (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine.[14][15]

  • Salt Formation:

    • Dissolve the racemic trans-2-(4-Fluorophenyl)cyclopropanamine in a suitable solvent such as methanol or ethanol.

    • Add an equimolar amount of D-Mandelic acid to the solution.

    • Stir the mixture, gently warming if necessary, to ensure complete dissolution and salt formation.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, place the solution in a refrigerator (4 °C) overnight.

    • Optionally, induce crystallization by adding a small amount of an anti-solvent like MTBE.

  • Isolation:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent.

  • Liberation of the Free Amine:

    • Dissolve the collected salt in water.

    • Basify the aqueous solution by adding a base such as 1M sodium hydroxide (NaOH) until the pH is >10.

    • Extract the free amine into an organic solvent like dichloromethane or ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Purity Analysis:

    • Determine the enantiomeric excess (ee) of the isolated amine using chiral HPLC (see Protocol 2).

Protocol 2: Chiral HPLC Method for Enantiomeric Purity Analysis

This is a starting point for method development.

  • Column: CHIRALPAK® IA or a similar amylose-based CSP.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Temperature: 25 °C.

  • Sample Preparation: Dissolve a small amount of the amine in the mobile phase.

Optimization: If resolution is not baseline, adjust the ratio of hexane to isopropanol. Increasing the hexane content generally increases retention and may improve resolution.

Visual Workflow and Logic Diagrams

Purification Strategy Decision Tree

Purification_Strategy Start Start: Racemic trans-Amine Scale Purification Scale? Start->Scale LargeScale Large Scale (>10g) Scale->LargeScale Large SmallScale Small/Analytical Scale (<10g) Scale->SmallScale Small SaltRes Diastereomeric Salt Resolution LargeScale->SaltRes ChiralHPLC Chiral HPLC SmallScale->ChiralHPLC PurityCheck1 Check ee% SaltRes->PurityCheck1 PurityCheck2 Check ee% ChiralHPLC->PurityCheck2 Recrystallize Recrystallize Salt PurityCheck1->Recrystallize <99% ee End End: Pure (1R,2S)-Enantiomer PurityCheck1->End >99% ee OptimizeHPLC Optimize Method (Mobile Phase, CSP) PurityCheck2->OptimizeHPLC <99% ee PurityCheck2->End >99% ee Recrystallize->SaltRes OptimizeHPLC->ChiralHPLC

Caption: Decision tree for selecting a purification strategy.

Chiral HPLC Troubleshooting Logic

HPLC_Troubleshooting Start Start: Poor Resolution/Peak Shape Problem Identify Primary Issue Start->Problem NoRes No/Poor Resolution Problem->NoRes Resolution Tailing Peak Tailing Problem->Tailing Peak Shape CheckMP Adjust Mobile Phase (% Alcohol) NoRes->CheckMP AddModifier Add/Increase Basic Modifier (e.g., DEA) Tailing->AddModifier Result1 Improved? CheckMP->Result1 ChangeCSP Screen Different CSP ChangeCSP->CheckMP Result2 Improved? AddModifier->Result2 LowerTemp Decrease Temperature LowerTemp->Result1 ReduceLoad Reduce Sample Load ReduceLoad->Result2 Result1->ChangeCSP Still Poor Result1->LowerTemp No End Optimized Separation Result1->End Yes Result2->ReduceLoad No Result2->End Yes

Caption: Troubleshooting logic for chiral HPLC method development.

References

  • CN103435523A. (n.d.). Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate.
  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
  • Synthesis of(1R,2S)-2-(3,4-Difluorophenyl)
  • EP2644590A1. (n.d.). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. [Link]
  • The Royal Society of Chemistry. (n.d.).
  • EP2644590A1. (n.d.). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Phenomenex. (n.d.).
  • ResearchGate. (2014, September 17). How can I improve my chiral column resolution?. [Link]
  • CN104974017B. (n.d.). The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates.
  • GSRS. (n.d.). TRANS-2-(4-CHLORO-3-FLUOROPHENYL)CYCLOPROPANAMINE. [Link]
  • ResearchGate. (n.d.).
  • EP3617181A1. (n.d.). Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof.
  • Science Learning Center. (n.d.). Resolution of a Racemic Mixture. [Link]
  • Chemistry Steps. (n.d.).
  • Chemistry LibreTexts. (2022, July 11). 6.
  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. [Link]
  • The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. (n.d.). Chiral Technologies. [Link]
  • MDPI. (n.d.). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. [Link]

Sources

avoiding dimer impurity formation in Ticagrelor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ticagrelor

A Guide to Understanding and Mitigating Dimer Impurity Formation

Welcome to the technical support center for the synthesis of Ticagrelor. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in the synthesis of Ticagrelor: the formation of the dimer impurity. By understanding the mechanism of its formation and implementing robust control strategies, you can significantly improve the purity and yield of your final product.

Frequently Asked Questions (FAQs)

Understanding the Dimer Impurity

Q1: What is the dimer impurity in Ticagrelor synthesis, and at which stage is it formed?

A1: The dimer impurity is a process-related impurity formed during the synthesis of Ticagrelor. It arises from a "double condensation" reaction where one molecule of the cyclopentylamine intermediate reacts with two molecules of the dichloro-nitro-pyrimidine intermediate. This typically occurs during the initial coupling step of the synthesis.[1] The structure of this impurity involves the cyclopentylamine moiety bridging two pyrimidine rings. A plausible reaction scheme leading to the dimer impurity is the displacement of both chloro groups from the pyrimidine ring by the amine.[1]

Diagram: Formation of the Dimer Impurity

G cluster_reactants Reactants cluster_products Products A Dichloro-nitro-pyrimidine C Desired Monosubstituted Product A->C 1 Eq. Cyclopentylamine D Dimer Impurity A->D Excess Dichloro-nitro-pyrimidine or Suboptimal Conditions B Cyclopentylamine Intermediate B->C B->D

Caption: Reaction pathways leading to the desired product and the dimer impurity.

Preventing Dimer Formation: Proactive Strategies

Q2: How does the choice of base influence the formation of the dimer impurity?

A2: The choice of base is a critical parameter in controlling the formation of the dimer impurity. Strong, non-nucleophilic bases are typically used to facilitate the condensation reaction. A comparative study has shown that Sodium Hydride (NaH) is significantly more effective at minimizing the formation of the "double condensed product" (dimer impurity) compared to other bases like potassium tert-butoxide (t-BuOK), lithium hexamethyldisilazide (LHMDS), and n-butyllithium.[1] The use of a combination of triethylamine (TEA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in ethanol has also been reported to result in a low rate of impurity formation.[2]

BaseDesired Product Yield (%)Dimer Impurity (%)
Sodium Hydride (NaH) 94 3
Potassium tert-butoxide (t-BuOK)7215
LHMDS6418
n-Butyllithium6812
Table adapted from J. Chem. Pharm. Res., 2015, 7(4):1024-1031.[1]

Q3: What is the impact of reaction temperature and stoichiometry on dimer formation?

A3: While specific quantitative data on the isolated effects of temperature and stoichiometry are not extensively published, general principles of chemical kinetics and process chemistry apply.

  • Temperature: Higher reaction temperatures can increase the rate of the desired reaction but may also accelerate the formation of impurities, including the dimer. It is crucial to maintain the optimized reaction temperature. For instance, some procedures recommend maintaining the reaction temperature between 0°C and 5°C during the addition of reagents.

  • Stoichiometry: The molar ratio of the reactants is critical. An excess of the dichloro-nitro-pyrimidine intermediate relative to the cyclopentylamine derivative can increase the probability of the double substitution, leading to higher levels of the dimer impurity. Careful control of the stoichiometry, often with a slight excess of the amine, is a common strategy to favor the formation of the monosubstituted product.

Diagram: Key Parameters Influencing Dimer Formation

G cluster_params Reaction Parameters Base Choice of Base (e.g., NaH) Dimer Dimer Impurity Formation Base->Dimer Temp Reaction Temperature (e.g., 0-5 °C) Temp->Dimer Stoich Stoichiometry (Reactant Ratio) Stoich->Dimer

Caption: Critical parameters to control for minimizing dimer impurity.

Troubleshooting and Purification

Q4: I have already synthesized crude Ticagrelor with a significant amount of dimer impurity. How can I remove it?

A4: If your crude product is contaminated with the dimer impurity, purification is necessary. Recrystallization is a common and effective method for purifying Ticagrelor.

Recrystallization Protocol 1: Methanol and Water

A novel purification method involves the use of a methanol and water mixture.[2] This method has been shown to be effective in removing various process-related impurities.[2]

  • Step 1: Dissolve the crude Ticagrelor in methanol. The amount of methanol will depend on the scale of your reaction and the impurity profile.

  • Step 2: Slowly add water (in a reported ratio of 1:2 methanol to water) as an anti-solvent to induce precipitation of the purified Ticagrelor.[2]

  • Step 3: Stir the resulting slurry at a controlled temperature to allow for complete precipitation.

  • Step 4: Filter the solid product, wash with a methanol/water mixture, and dry under vacuum.

Recrystallization Protocol 2: Ethyl Acetate

Purification using ethyl acetate is another widely reported method.[3]

  • Step 1: Dissolve the crude Ticagrelor in ethyl acetate by heating. A ratio of 1g of crude product to 10-12 ml of ethyl acetate is suggested.[3]

  • Step 2: Cool the solution in stages. For example, cool to 20°C for 6 hours, followed by further cooling to -20°C for 22 hours to maximize the precipitation of the pure product.[4]

  • Step 3: Filter the crystals and wash them with cold ethyl acetate.

  • Step 4: Dry the purified Ticagrelor under vacuum.

Q5: Is chromatographic purification a viable option for removing the dimer impurity?

A5: Yes, chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) can be used to isolate and remove impurities, including the dimer.[5][6] However, this method is often more suitable for smaller scale purifications or for isolating impurity standards for analytical purposes due to cost and scalability considerations.

A typical preparative HPLC method would involve:

  • Column: A C18 reverse-phase column.

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as formic acid or ammonium acetate).[7]

  • Detection: UV detection at a wavelength where both Ticagrelor and the impurity absorb, typically around 254-256 nm.[5][7]

The fractions containing the pure Ticagrelor would be collected, and the solvent removed to yield the purified product.

References

  • Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis. ResearchGate.
  • Shimpi, N. A., et al. (2015). Novel synthesis of Ticagrelor, an antithrombotic agent. Journal of Chemical and Pharmaceutical Research, 7(4), 1024-1031.
  • Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri. ORBi.
  • Kakde, R. B., et al. (2017). Method Development, Validation and Impurity Profiling of Ticagrelor by Acid Degradation Method. International Journal of PharmTech Research, 10(4), 225-237.
  • Shinde, S. A., et al. (2015). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. Chemistry Central Journal, 9(1), 54.
  • Rao, S. V., et al. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan Journal of Chemistry, 11(3), 1088-1095.
  • CN106866677A - The purifying of Ticagrelor and preparation method. Google Patents.
  • Purification and preparation methods of ticagrelor. Eureka.
  • An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. PubMed.
  • CN112778263A - Ticagrelor and intermediate impurity thereof, and preparation method thereof. Google Patents.
  • Ticagrelor purification method. SciSpace.
  • RP-HPLC Method Development and Validation for Estimation of Ticagrelor in Bulk and Pharmaceutical Dosage Form. QTanalytics.
  • An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed format. CORE.
  • Determination of Ticagrelor and its related impurities content from oral tablets as per proposed IP monograph UHPLC method. Shimadzu.
  • A Validated Rp-Hplc Method for the Estimation of Ticagrelor in Bulk and Pharmaceutical Formulation. International Journal of Pharmaceutical Research and Applications.
  • Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis. ResearchGate.

Sources

Technical Support Center: (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Free Base

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine free base. This resource is intended for researchers, scientists, and drug development professionals. Here, we address common stability issues and provide practical, field-tested guidance to ensure the integrity of your experiments. Our approach is grounded in established chemical principles and analytical best practices.

I. Overview of Stability Considerations

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine is a primary amine. As a free base, it is susceptible to degradation, which can impact experimental outcomes. The primary drivers of instability in arylcyclopropylamine free bases are exposure to atmospheric carbon dioxide and oxidative conditions.

For applications where long-term storage is necessary, the hydrochloride (HCl) salt is the recommended form. The salt form exhibits significantly greater stability. For instance, the related difluorophenyl)cyclopropanamine hydrochloride has a stability of at least four years.[1] If the free base is required for a reaction, it is best practice to generate it from the stable salt form immediately prior to use.

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and stability of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine free base.

Q1: My (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine free base has changed color. What does this mean?

A1: A color change, often to a yellow or brown hue, is a common indicator of degradation. This is likely due to oxidation of the amine. Amines, particularly aryl amines, can be sensitive to air and light, leading to the formation of colored impurities. If you observe a color change, it is crucial to re-analyze the purity of the material before proceeding with your experiment.

Q2: I've stored my free base for a few weeks and now see a white precipitate. What is it?

A2: Primary amines are basic and can react with atmospheric carbon dioxide to form the corresponding carbamate salt. This is a common issue for many amine free bases. The white precipitate is likely the result of this reaction. To minimize this, always store the free base under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container.

Q3: What are the ideal storage conditions for the free base?

A3: If you must store the free base, even for a short period, the following conditions are recommended to minimize degradation:

ParameterRecommended ConditionRationale
Temperature 2°C to 8°CReduces the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation and reaction with CO2.
Container Tightly sealed, amber glass vialProtects from light and atmospheric exposure.

For long-term storage, conversion to a stable salt form, such as the hydrochloride salt, is strongly advised.[2]

Q4: How can I check the purity of my free base if I suspect degradation?

A4: Several analytical techniques can be used to assess the purity of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine free base. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for this purpose. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile impurities. Quantitative Nuclear Magnetic Resonance (qNMR) is a primary method that can determine purity without the need for a specific reference standard of the analyte.[3]

III. Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered when using (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine free base.

Issue 1: Inconsistent Reaction Yields or Impurity Profiles

If you are experiencing variability in your reaction outcomes, the stability and purity of the free base may be a contributing factor.

Troubleshooting Workflow

Caption: Troubleshooting inconsistent reaction outcomes.

Issue 2: Material Fails to Meet Initial Specification

If a newly received or prepared batch of the free base does not meet the expected quality standards, consider the following.

Step-by-Step Purity Verification Protocol (HPLC)

  • Standard Preparation: Accurately weigh and dissolve a reference standard of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl in a suitable solvent (e.g., methanol) to a known concentration.

  • Sample Preparation: Prepare the free base sample in the same manner and at a similar concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of an appropriate buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Analysis: Inject both the standard and sample solutions. Compare the chromatograms for the presence of unexpected peaks (impurities) and a decrease in the main peak area. The purity can be calculated using the area normalization method.[4]

IV. Potential Degradation Pathways

Understanding the potential degradation pathways of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine free base is crucial for developing stable formulations and interpreting analytical data. While specific studies on this molecule are not abundant, we can infer likely pathways based on its structure and related compounds.

G cluster_0 Degradation Pathways A (1R,2S)-2-(4-Fluorophenyl) cyclopropanamine (Free Base) B Oxidative Degradation (e.g., formation of imines, oximes) A->B O2, light C Reaction with CO2 (Carbamate formation) A->C Atmospheric CO2 D Hydrodefluorination (Loss of fluorine) A->D Reductive conditions

Caption: Potential degradation pathways for the free base.

V. Best Practices for Handling and Use

To ensure the highest quality and consistency in your research, adhere to the following best practices:

  • Prefer the Salt Form for Storage: Whenever possible, store the compound as its hydrochloride salt.

  • Fresh is Best: Generate the free base from the salt immediately before your experiment. A common method is to dissolve the HCl salt in an appropriate solvent and neutralize it with a suitable base, followed by extraction of the free base.

  • Inert Atmosphere is Key: Handle the free base under an inert atmosphere (argon or nitrogen) to prevent oxidative degradation and reaction with CO2.

  • Protect from Light: Store in amber vials to prevent photolytic degradation.

  • Regularly Verify Purity: If storing the free base is unavoidable, re-analyze its purity before use, especially if it has been stored for an extended period or if visual changes are observed.

By following these guidelines, you can mitigate the risks associated with the inherent instability of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine free base and ensure the reliability and reproducibility of your experimental results.

VI. References

  • (1R,2S)-2-(4-Fluorophenyl)cyclopropan-1-amine (R)-2-hydroxy-2-phenylacetate. PASL. [Link]

  • 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride. PubChem. [Link]

  • Exploring reductive degradation of fluorinated pharmaceuticals using Al2O3-supported Pt-group metallic catalysts: Catalytic reactivity, reaction pathways, and toxicity assessment. PubMed. [Link]

  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.

  • (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride. PubChem. [Link]

  • Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvent. Simple Solvents. [Link]

  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Asian Journal of Pharmaceutical Analysis. [Link]

  • Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications. ACS Omega. [Link]

  • Identification of the major degradation pathways of ticagrelor. PubMed. [Link]

  • Degradation of RPA 202248 [U-14C-phenyl]alpha(-(cyclopropylcarbonyl)-2-(methylsulfonyl)-beta-oxo-4-(trifluromethyl)benzenepropanenitrile), the primary degradation product of isoxaflutole, in an outdoor aquatic microcosm system. ResearchGate. [Link]

  • Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Journal of Chemical Health Risks. [Link]

Sources

Technical Support Center: Optimization of Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Cyclopropanation Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges and optimize your cyclopropanation experiments for higher yields and selectivities. Cyclopropane rings are a crucial structural motif in numerous pharmaceuticals and natural products, and their efficient synthesis is of paramount importance.[1][2][3]

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific issues you might encounter during your cyclopropanation reactions, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My cyclopropanation reaction is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

A: Low or no yield is a common frustration that can stem from several factors, ranging from the quality of your reagents to the reaction conditions. A systematic approach is the key to identifying and resolving the issue.

1. Catalyst Inactivity or Decomposition:

  • Verify Catalyst Source and Age: Ensure your catalyst is from a reputable supplier and is within its expiration date.[4]

  • Proper Activation: Some catalysts, like the zinc-copper couple in the Simmons-Smith reaction, require fresh preparation and activation. The use of ultrasound can sometimes enhance the activation of the zinc-copper couple.[5] The Furukawa modification, which utilizes diethylzinc and diiodomethane, often provides more reproducible results.[5]

  • Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%) to find the optimal concentration.[6][4]

2. Decomposition of Carbene Precursor (e.g., Diazo Compounds):

  • Slow Addition: Diazo compounds can be unstable and prone to dimerization or other side reactions.[4] Use a syringe pump for the slow and controlled addition of the diazo compound to the reaction mixture.[4]

  • Temperature Control: Maintain the recommended reaction temperature. While many rhodium-catalyzed reactions proceed well at room temperature, optimization may be necessary.[6][4]

  • Purity: Ensure the diazo compound is pure and free from acidic impurities, which can accelerate decomposition.[6][4]

3. Poor Reactivity of the Alkene:

  • Electronic Effects: Electron-rich alkenes are generally more reactive towards cyclopropanation.[6][4] For electron-deficient alkenes, consider using a more reactive carbene source or a different catalytic system.[6][4] Cobalt-catalyzed systems have demonstrated efficacy with electron-deficient olefins.[6][4][7][8]

  • Steric Hindrance: Highly substituted or sterically hindered alkenes may exhibit slower reaction rates.[6][4][7][8] Increasing the reaction time or temperature might be necessary to improve conversion.[6][4]

4. Presence of Inhibitors:

  • Water and Oxygen: Many cyclopropanation catalysts are sensitive to air and moisture. It is crucial to use oven-dried glassware and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Impurities in Reagents: Use purified reagents and solvents to avoid introducing potential inhibitors.[6]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low/No Yield catalyst Check Catalyst Activity start->catalyst diazo Check Diazo Compound Stability start->diazo alkene Assess Alkene Reactivity start->alkene conditions Verify Reaction Conditions start->conditions solution Yield Improved catalyst->solution Fresh catalyst/activation diazo->solution Slow addition/purification alkene->solution Change catalyst/conditions conditions->solution Inert atmosphere/pure solvents

Caption: A decision tree for troubleshooting low cyclopropanation yields.

Issue 2: Poor Diastereo- or Enantioselectivity

Q: I am obtaining my desired cyclopropane, but with poor stereoselectivity. How can I improve the diastereomeric or enantiomeric ratio?

A: Achieving high stereoselectivity often requires fine-tuning of several reaction parameters. The choice of catalyst and ligand is paramount, but other factors also play a significant role.

1. Catalyst and Ligand Selection:

  • Ligand Screening: The choice of the chiral ligand is often the most critical factor in asymmetric cyclopropanation. A thorough screening of different ligand families is recommended.

  • Steric Bulk: The steric bulk of the catalyst and ligands can significantly influence facial selectivity.[6] Experimenting with ligands of varying steric hindrance can help optimize the diastereomeric ratio.

  • Catalyst-to-Ligand Ratio: The ratio of the metal precursor to the chiral ligand can impact the formation and stability of the active catalytic species. A slight excess of the ligand is often beneficial.[4]

2. Solvent Effects:

  • Polarity and Coordinating Ability: The polarity and coordinating ability of the solvent can influence the geometry of the transition state and, consequently, the stereoselectivity.[5][9] Non-basic, non-polar solvents often lead to higher enantioselectivities in certain asymmetric cyclopropanations.[9] Polar solvents can sometimes lead to the formation of an early transition state, reducing the influence of the chiral ligand on selectivity.[9]

  • Solvent Screening: A systematic screening of solvents with varying polarities and coordinating properties is a crucial step in optimizing stereoselectivity.

3. Reaction Temperature:

  • Lowering the Temperature: Running the reaction at a lower temperature can often enhance diastereoselectivity and enantioselectivity by favoring the transition state with the lower activation energy.[4][10]

4. Carbene Source:

  • Steric Bulk of Precursor: The steric bulk of the carbene precursor itself can influence its approach to the alkene, thereby affecting the diastereoselectivity.[6][4]

Parameter Effect on Stereoselectivity Troubleshooting Action
Catalyst/Ligand Primary determinant of stereochemical outcome.Screen a diverse set of chiral ligands.
Solvent Influences transition state geometry.Test a range of solvents with varying polarity.
Temperature Lower temperatures often favor one stereoisomer.Decrease the reaction temperature incrementally.
Carbene Precursor Steric bulk can influence approach to the alkene.Consider alternative carbene precursors.
Table 1: Key Parameters for Optimizing Stereoselectivity in Cyclopropanation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in rhodium-catalyzed cyclopropanations with diazo compounds? A1: The most common side reaction is the dimerization of the diazo compound to form diethyl maleate and fumarate. This can be minimized by the slow addition of the diazo compound to the reaction mixture.[4] C-H insertion reactions can also compete with cyclopropanation, especially with substrates possessing reactive C-H bonds.[11][12]

Q2: How can I improve the reproducibility of my Simmons-Smith cyclopropanation? A2: The activity of the zinc reagent is often the primary source of irreproducibility.[5] Ensure the zinc-copper couple is freshly prepared and highly active.[5] Alternatively, using the Furukawa modification (diethylzinc and diiodomethane) often leads to a faster and more reproducible reaction.[5]

Q3: Are there any "green" considerations for cyclopropanation reactions? A3: Yes. Whenever possible, opt for catalytic methods over stoichiometric ones to reduce metal waste.[1] Solvents should be chosen to minimize environmental impact.[1] The use of hazardous reagents like diazoalkanes should be optimized, and conducting these reactions in flow reactors can enhance safety and efficiency.[1]

Q4: What safety precautions should be taken when working with diazo compounds and pyrophoric reagents? A4: Diazo compounds are potentially explosive and toxic and should be handled with extreme care in a well-ventilated fume hood.[5] Pyrophoric reagents like diethylzinc will ignite on contact with air and must be handled under an inert atmosphere using appropriate syringe and cannula techniques.[5] Reactions involving the decomposition of diazo compounds can generate nitrogen gas, leading to pressure build-up in a sealed system, so adequate venting is necessary.[5]

Experimental Protocols

Protocol 1: General Procedure for Rhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate (EDA)
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alkene (1.0 mmol) and an anhydrous solvent (e.g., dichloromethane, 5 mL).[4][5]

  • Add the dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.01 mmol, 1 mol%).[4][5]

  • Prepare a solution of ethyl diazoacetate (EDA, 1.2 mmol) in the same solvent (5 mL).[4]

  • Using a syringe pump, add the EDA solution to the reaction mixture over 4-8 hours at room temperature.[4]

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.[5]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography.[4]

Reaction Workflow: Rhodium-Catalyzed Cyclopropanation

rhodium_cyclopropanation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_flask 1. Flame-dried flask under N₂/Ar add_alkene 2. Add alkene and solvent prep_flask->add_alkene add_catalyst 3. Add Rh(II) catalyst add_alkene->add_catalyst slow_addition 4. Slow addition of EDA via syringe pump add_catalyst->slow_addition monitor 5. Monitor reaction (TLC/GC-MS) slow_addition->monitor concentrate 6. Concentrate monitor->concentrate purify 7. Flash column chromatography concentrate->purify

Caption: Step-by-step workflow for a typical rhodium-catalyzed cyclopropanation.

Protocol 2: Simmons-Smith Cyclopropanation (Furukawa Modification)
  • To a flame-dried flask under an inert atmosphere, add a solution of the alkene (1.0 mmol) in an anhydrous solvent (e.g., dichloromethane, 10 mL).[6]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diethylzinc (2.0 equiv, as a 1.0 M solution in hexanes) dropwise.[6]

  • After stirring for 15 minutes, add diiodomethane (2.0 equiv) dropwise.[6]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[6]

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[6]

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by flash column chromatography.[6]

References

  • Technical Support Center: Optimizing Cyclopropan
  • Cyclopropanation Reactions: A Technical Support Guide for Optimizing Yield and Selectivity - Benchchem.
  • Technical Support Center: Optimizing Cyclopropan
  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - RSC Publishing. [Link]
  • Effect of solvent on the ring-opening reactions of cyclopropanated...
  • Cyclopropan
  • Overview of the cyclopropanation optimization | Download Table - ResearchG
  • Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PubMed Central. [Link]
  • Metal-catalyzed cyclopropan
  • Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. [Link]
  • Cyclopropanation Definition - Organic Chemistry Key Term - Fiveable. [Link]
  • Catalytic Cyclopropanation Reactions | Request PDF - ResearchG
  • Cyclopropanation of Alkenes - Master Organic Chemistry. [Link]
  • Stereoselective Cyclopropanation Reactions | Chemical Reviews - ACS Public
  • Stereoselective Cyclopropanation Reactions - Docentes FCT NOVA. [Link]
  • Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03746D. [Link]
  • Cyclopropanation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Regioselectivity and solvent effects in cyclopropanation of alkadienes | The Journal of Organic Chemistry - ACS Public
  • Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes | Journal of the American Chemical Society - ACS Public
  • Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0) - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00649B. [Link]
  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. [Link]
  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - MDPI. [Link]
  • Metal-catalysed C-C bond formation
  • Cyclopropanation substrate scope. a) Activity and selectivity of each...
  • 6.
  • Cyclopropanation versus Carbon—Hydrogen Insertion.
  • Cyclopropanation & Simmons-Smith Reaction Problem Set - Studylib. [Link]

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Technical Support Center: Catalyst Selection for Asymmetric Synthesis of Fluorinated Cyclopropanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the asymmetric synthesis of fluorinated cyclopropanes. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of this challenging yet vital transformation. Fluorinated cyclopropanes are highly sought-after motifs in medicinal chemistry, offering a unique combination of metabolic stability, conformational rigidity, and potent biological activity.[1][2] However, their stereoselective synthesis is often plagued by issues stemming from the unique electronic properties of fluorine.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to overcome common hurdles and accelerate your research and development efforts.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.

Q1: My reaction suffers from low yield and/or slow conversion. What are the likely causes and how can I fix this?

A1: Low reactivity is the most common challenge in the cyclopropanation of fluorinated alkenes.

The primary cause is the strong electron-withdrawing nature of fluorine atoms, which reduces the nucleophilicity of the alkene's double bond.[3] This deactivation makes the alkene less receptive to attack by the electrophilic metal-carbene intermediate.

Troubleshooting Steps:

  • Evaluate Your Catalyst System:

    • Increase Catalyst Electrophilicity: For diazo-based reactions, more electrophilic carbene sources are often required. Dirhodium(II) catalysts with electron-withdrawing ligands, such as Rh₂(esp)₂ or Rh₂(tfa)₄, can enhance reactivity. Some novel dirhodium paddlewheel complexes are specifically designed to handle challenging substrates like 3,3,3-trifluoro-2-diazopropionate.[4]

    • Switch Metal Centers: If a copper catalyst is failing, consider switching to a rhodium(II) system. Rhodium catalysts are generally more reactive in carbene transfer reactions.[3][5]

  • Optimize Reaction Conditions:

    • Increase Temperature: Carefully increasing the reaction temperature can overcome the activation energy barrier. Monitor closely for catalyst decomposition or formation of side products.

    • Solvent Choice: The choice of solvent can be critical. Less coordinating solvents are generally preferred to avoid competitive binding to the catalyst's active site. For some rhodium-catalyzed systems, additives like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to modulate catalyst selectivity and reactivity.[6]

  • Check Reagent Quality and Stoichiometry:

    • Diazo Compound Stability: If using a diazo reagent, ensure it is fresh or properly stored. Slow addition via syringe pump is crucial to maintain a low, steady concentration, preventing dimerization and other side reactions.[3]

    • Substrate Purity: Impurities in the fluoroalkene or solvent (e.g., water, coordinating species) can poison the catalyst. Ensure all reagents and solvents are rigorously purified and dried.

Potential Cause Proposed Solution(s) Rationale
Low Alkene Nucleophilicity Switch to a more electrophilic catalyst (e.g., Rh(II) with electron-withdrawing ligands).A more reactive carbene is needed to overcome the deactivated nature of the fluoroalkene.[3][4]
Catalyst Deactivation/Poisoning Purify all reagents and solvents; ensure anhydrous conditions.Impurities can bind to the metal center, inhibiting catalysis.
Suboptimal Reaction Conditions Screen different solvents; incrementally increase temperature.Optimizing kinetics can improve conversion rates.
Diazo Reagent Decomposition Use freshly prepared diazo compound; employ slow addition techniques.Prevents formation of inactive byproducts and ensures carbene availability.[3]
Q2: My reaction is producing the cyclopropane, but the enantioselectivity (ee) is poor. How can I improve chiral induction?

A2: Poor enantioselectivity indicates that the chiral environment of the catalyst is not effectively discriminating between the two faces of the approaching alkene.

This is a multi-parameter problem where the interplay between the catalyst's ligand, the substrate, and the reaction conditions is key.

Troubleshooting Steps:

  • Ligand Screening is Essential: There is no universal ligand. A systematic screening of chiral ligands with varying steric and electronic properties is the most effective strategy.[3]

    • For Copper Catalysts: Start with common bis(oxazoline) (BOX) or pyridine-bis(oxazoline) (PyBOX) ligands. If these fail, consider ligands with different steric bulk on the oxazoline rings or at the bridge position.[7][8]

    • For Rhodium Catalysts: The chiral ligands are integrated into the "paddlewheel" structure. Screen catalysts with different chiral carboxylate or carboxamidate ligands, such as those derived from pyroglutamate or proline.[9] Novel rhodium catalysts with "backbone chirality" have shown exceptional performance where traditional catalysts fail.[4]

  • Analyze Substrate-Ligand Mismatch: The steric and electronic properties of your substrate must be compatible with the chiral pocket of the catalyst.

    • If your substrate is bulky, a ligand with a more open chiral pocket may be necessary to allow for effective binding.

    • Conversely, for smaller substrates, a more sterically hindered ligand may be required to enforce a specific binding orientation. DFT studies suggest that non-covalent interactions, such as hydrogen bonding or dispersive forces between the ligand and the carbene intermediate, can be critical for high stereocontrol.[4]

  • Adjust Reaction Conditions:

    • Lower the Temperature: Reducing the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states. This may, however, reduce the reaction rate.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex. Screen a range of non-polar (e.g., hexanes, toluene) and halogenated (e.g., CH₂Cl₂, DCE) solvents.

catalyst_selection sub Define Substrate (Fluoroalkene & Carbene Source) rh_path Rhodium Catalysis (e.g., Diazo Reagents) sub->rh_path cu_path Copper Catalysis (e.g., Trifluorodiazoethane) sub->cu_path org_path Organocatalysis (Metal-Free) sub->org_path bio_path Biocatalysis (e.g., gem-difluoroalkenes) sub->bio_path rh_lig Screen Chiral Dirhodium(II) Catalysts (e.g., Rh₂(S-PTPA)₄, Doyle-Kirmse type) rh_path->rh_lig cu_lig Screen Ligands (e.g., BOX, PyBOX) cu_path->cu_lig org_cat Screen Organocatalysts (e.g., Cinchona Alkaloids, Proline Derivatives) org_path->org_cat bio_cat Use Engineered Myoglobin Variants bio_path->bio_cat result Analyze ee & dr rh_lig->result cu_lig->result org_cat->result bio_cat->result low_ee Low ee? result->low_ee optimize Optimize Conditions (Temp, Solvent, Additives) low_ee->optimize Yes success Success! low_ee->success No optimize->result

Caption: A decision workflow for initial catalyst system selection and optimization.

Q3: I'm observing the formation of significant side products. What are they and how can I suppress them?

A3: Side product formation often arises from competing reaction pathways of the highly reactive carbene intermediate or subsequent instability of the fluorinated cyclopropane product.

Common Side Products and Solutions:

  • Carbene Dimerization (from Diazo Reagents): This occurs when two carbene intermediates react with each other.

    • Solution: Ensure slow addition of the diazo compound to the reaction mixture. This keeps the instantaneous concentration of the carbene low, favoring the reaction with the alkene, which is present in excess.[3]

  • C-H Insertion: The metal carbene can insert into allylic or other activated C-H bonds on the substrate or solvent.

    • Solution: Choose a catalyst known for high cyclopropanation selectivity. Rhodium(II) carboxamidates are often superior to carboxylates in suppressing C-H insertion. Also, use a solvent with strong C-H bonds (e.g., benzene, dichloromethane) that are less prone to insertion.

  • Ring-Opening of the Cyclopropane: The strained fluorocyclopropane ring can be susceptible to ring-opening, particularly under acidic conditions or in the presence of certain transition metals.[3] This is a known reactivity pathway for gem-difluorinated cyclopropanes.[10][11]

    • Solution: Ensure the reaction workup is neutral or slightly basic. Avoid acidic chromatography conditions. If the catalyst itself is promoting ring-opening, screening for a milder catalyst may be necessary.

Frequently Asked Questions (FAQs)

Q1: How do I choose between a Rhodium, Copper, or Organocatalytic system for my synthesis?

A1: The optimal choice depends on your specific substrate, carbene precursor, and desired scale.

Catalyst System Typical Precursors Advantages Disadvantages Best Suited For...
Rhodium(II) Catalysts Diazoacetates, N-triftosylhydrazones[12][13]High reactivity and turnover, excellent stereoselectivity, broad substrate scope.[6][12]High cost, potential for multiple competing pathways (e.g., C-H insertion).Challenging or deactivated fluoroalkenes; reactions requiring high diastereoselectivity.[4][5]
Copper(I) Catalysts Diazoacetates, trifluorodiazoethane[7]Lower cost, readily available ligands (BOX, PyBOX), good for specific transformations.[7][8]Generally lower reactivity than Rh(II), can be sensitive to air and moisture.Reactions with activated diazo compounds like trifluorodiazoethane and alkenyl boronates.[7]
Organocatalysts Michael acceptors, ylides[14]Metal-free (avoids trace metal contamination), operates via different mechanisms (e.g., MIRC), complementary selectivity.[15]Can require higher catalyst loadings, substrate scope may be more limited.Michael-Initiated-Ring-Closure (MIRC) type reactions, especially for creating quaternary stereocenters.[16]
Biocatalysts DiazoacetonitrileExceptional stereoselectivity for specific transformations, operates in aqueous media, environmentally benign.[1][2]Substrate scope limited to enzyme's active site, requires protein engineering for new reactivity.gem-difluoroalkenes, which are notoriously difficult substrates for traditional catalysts.[1][2]
Q2: Are there any biocatalytic alternatives for synthesizing fluorinated cyclopropanes?

A2: Yes, biocatalysis has recently emerged as a powerful and highly selective alternative. Engineered myoglobin-based catalysts have been developed that can perform intermolecular cyclopropanation of challenging gem-difluoroalkenes with diazoacetonitrile, achieving excellent diastereo- and enantiocontrol (up to >99:1 dr and 99% ee).[1][2] This is a transformation that is not currently accessible with most traditional chemocatalytic methods.[1] This approach is particularly valuable for its scalability and operation under mild, environmentally friendly conditions.[2]

Q3: What is the general mechanism for metal-catalyzed cyclopropanation?

A3: The generally accepted mechanism for catalysts like Rh(II) and Cu(I) involves the formation of a metal-carbene intermediate.

catalytic_cycle cat [M]-L* (Chiral Catalyst) carbene [M]=CHR-L* (Metal Carbene) cat->carbene + R-CHN₂ diazo R-CHN₂ (Diazo Compound) n2 N₂ carbene->n2 complex Alkene-Carbene Complex carbene->complex + Fluoroalkene alkene Fluoroalkene product Fluorinated Cyclopropane complex->product product->cat regenerates

Caption: Simplified catalytic cycle for metal-carbene mediated cyclopropanation.

  • The chiral catalyst reacts with the diazo compound to release dinitrogen gas (N₂) and form a highly reactive metal-carbene (or carbenoid) species.

  • The fluoroalkene coordinates to the metal center and approaches the carbene within the chiral environment created by the ligands (L*).

  • The carbene is transferred to the alkene in a concerted or stepwise fashion, forming the three-membered ring.

  • The cyclopropane product dissociates, regenerating the catalyst for the next cycle.

Experimental Protocol: General Procedure for Rh(II)-Catalyzed Asymmetric Cyclopropanation

This protocol is a representative example and should be optimized for your specific substrates and catalyst.

Materials:

  • Dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄), 1 mol%

  • Fluorinated alkene (1.0 equiv)

  • Diazo compound (e.g., ethyl diazoacetate) (1.1 - 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., dichloromethane, CH₂Cl₂), to make a 0.1 M solution

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the dirhodium(II) catalyst (1 mol%) and the fluorinated alkene (1.0 equiv).

  • Dissolution: Add anhydrous, degassed solvent to dissolve the solids (final concentration of alkene ~0.1 M).

  • Diazo Addition: Prepare a solution of the diazo compound in the same solvent. Using a syringe pump, add the diazo solution to the reaction flask over a period of 4-12 hours. Safety Note: Diazo compounds are potentially explosive and toxic. Handle with extreme care in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or 0 °C). Monitor the progress of the reaction by TLC or GC-MS until the starting alkene is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS. Determine the diastereomeric ratio (dr) by NMR of the crude product and the enantiomeric excess (ee) by chiral HPLC or SFC analysis.

References

  • Rhodium‐Catalyzed Asymmetric Cyclopropanation of Indoles with N‐Triftosylhydrazones. (n.d.). ResearchGate.
  • Yu, X., et al. (n.d.). Rhodium-Catalyzed Asymmetric Allylic Dearomatization of β-Naphthols with gem-Difluorinated Cyclopropanes. ACS Catalysis.
  • Patureau, F. W., et al. (n.d.). Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. National Institutes of Health.
  • del Prado, A., et al. (n.d.). Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. National Institutes of Health.
  • Rhodium‐Catalyzed Asymmetric Cyclopropanation of Indoles with N‐Triftosylhydrazones | Request PDF. (n.d.). ResearchGate.
  • Decaens, J., et al. (2021). Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. Accounts of Chemical Research.
  • Wurzenberger, M. H., et al. (n.d.). Dispersive Fluorine/Bromine Interactions as Key Selectivity Determinant. American Chemical Society.
  • Wu, X., et al. (n.d.). High‐Valent Copper Catalysis Enables Regioselective Fluoroarylation of Gem‐Difluorinated Cyclopropanes. National Institutes of Health.
  • Villada, J. D., et al. (n.d.). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie.
  • Fluorinated Cyclopropanes | Request PDF. (n.d.). ResearchGate.
  • Besnard, C., et al. (n.d.). Catalytic Asymmetric Fluorination of Copper Carbene Complexes: Preparative Advances and a Mechanistic Rationale. National Institutes of Health.
  • Grellepois, F., et al. (2012). Asymmetric synthesis of cyclopropanes with a monofluorinated quaternary stereocenter. Organic Letters.
  • Asymmetric cyclopropanation of electron-rich alkenes by the racemic diene rhodium catalyst: the chiral poisoning approach. (n.d.). Royal Society of Chemistry.
  • Villada, J. D., et al. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. PubMed.
  • Cyclopropanation reaction course of 4 and 5 with fluorine and the consecutive dehydrofluorination. (n.d.). ResearchGate.
  • Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. (2023). Emory Theses and Dissertations.
  • (PDF) High‐Valent Copper Catalysis Enables Regioselective Fluoroarylation of Gem‐Difluorinated Cyclopropanes. (n.d.). ResearchGate.
  • Kiełbasiński, P., et al. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. MDPI.
  • Kalita, S. J., et al. (n.d.). Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. National Institutes of Health.
  • ACS Catalysis Journal. (n.d.). ACS Publications.
  • Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. (2023). ACS Publications.
  • Wang, Z., et al. (n.d.). Asymmetric Synthesis of Chiral Cyclopropanes from Vinyl Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. Organic Letters.
  • Asymmetric Cyclopropanation. (n.d.). Wiley-VCH.
  • Asymmetric cyclopropanation via an electro-organocatalytic cascade. (n.d.). RSC Publishing.
  • Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. (n.d.). PubMed Central.
  • Catalytic methods for the selective cyclopropanation of electron-deficient olefins. (n.d.). ResearchGate.
  • Asymmetric cyclopropanation of electron-rich alkenes by the racemic diene rhodium catalyst: the chiral poisoning approach. (2022). PubMed.
  • Salomon, R. G., & Kochi, J. K. (n.d.). Copper(I) catalysis in cyclopropanations with diazo compounds. Role of olefin coordination. Journal of the American Chemical Society.
  • Challenging Asymmetric Alkene Cyclopropanation by Unsymmetrical Diazomalonates. (n.d.). AIR Unimi.
  • Asymmetric synthesis of vinylcyclopropanes. (2007). Curly Arrow.

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Technical Support Center: Managing Hazardous Reagents in (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine. The focus is on the safe and effective management of hazardous reagents commonly employed in this process. This document is structured to provide not just procedural steps, but also the underlying scientific principles and practical insights gained from extensive field experience.

I. Core Principles of Hazardous Reagent Management

The synthesis of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine, a key intermediate in various pharmaceutical compounds, often necessitates the use of highly reactive and hazardous materials. A proactive and informed approach to safety is paramount. The core principles of managing these reagents revolve around a thorough understanding of their properties, meticulous planning, the use of appropriate engineering controls and personal protective equipment (PPE), and well-rehearsed emergency procedures.

II. Frequently Asked Questions (FAQs) about Hazardous Reagents

This section addresses common questions regarding the primary hazardous reagents encountered in the synthesis of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine.

1. What are the primary hazardous reagents I should be concerned about in this synthesis?

While various synthetic routes exist, two of the most critical and hazardous reagents frequently encountered are:

  • n-Butyllithium (n-BuLi): A highly pyrophoric organolithium reagent, meaning it can ignite spontaneously in air.[1] It is also highly reactive with water and other protic solvents.[1][2]

  • Trifluoromethanesulfonic anhydride (Tf₂O): A strong electrophile and a powerful dehydrating agent. It is corrosive and reacts violently with water.[3]

2. What are the essential personal protective equipment (PPE) for handling n-Butyllithium?

Due to its pyrophoric nature, handling n-BuLi requires stringent PPE protocols.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield is required when there is a risk of explosion or splash.[4][5][6]Protects against splashes and potential explosions.
Body Protection A flame-resistant lab coat (e.g., Nomex) must be worn and fully buttoned.[5][7][8] Avoid synthetic clothing that can melt.[5]Provides a barrier against fire and chemical contact.
Hand Protection Nitrile gloves are commonly used for dexterity, but they are combustible.[6][7] Some sources recommend wearing neoprene gloves over nitrile gloves for added protection.[8]Protects skin from contact with the corrosive reagent.
Footwear Fully enclosed shoes covering the entire foot are mandatory.[5]Protects against spills.

3. What engineering controls are necessary for working with pyrophoric reagents like n-BuLi?

All manipulations of pyrophoric materials must be conducted within a certified chemical fume hood with the sash at the lowest possible position.[4][5][8] An inert atmosphere, typically using nitrogen or argon gas, is essential to prevent contact with air and moisture.[1] A glove box provides an excellent inert atmosphere for small-scale manipulations.[7] The work area should be clear of all unnecessary and flammable materials.[8][9]

4. How should I properly store n-Butyllithium?

n-Butyllithium should be stored in a cool, well-ventilated area away from heat sources and ignition hazards.[1] Containers must be sealed and stored under an inert gas.[1][10] Many suppliers provide n-BuLi in specially designed bottles with a septum-sealed cap to facilitate transfer under an inert atmosphere.

5. What are the main hazards associated with Trifluoromethanesulfonic anhydride (Tf₂O)?

Trifluoromethanesulfonic anhydride is a corrosive substance that can cause severe skin burns and eye damage.[11][12] It may also cause respiratory irritation.[11] A key hazard is its violent reaction with water.[3]

6. What is the appropriate first aid response for exposure to Trifluoromethanesulfonic anhydride?

  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[11][13]

  • Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, keeping the eyelids open.[11] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If they experience respiratory symptoms, call for medical assistance.[12]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[11][12][13] Seek immediate medical attention.

III. Troubleshooting Guide for Hazardous Reagent Handling

This section provides solutions to common problems encountered during the synthesis.

Problem Potential Cause Troubleshooting Steps
Small fire or smoke upon transferring n-BuLi Exposure of the pyrophoric reagent to air or moisture.1. Remain calm. Small fires can often be extinguished by smothering with a dry powder extinguisher (Class D for metal fires is not recommended for organolithiums), dry sand, or another non-combustible material.[6] 2. If the fire is inside a fume hood, lower the sash.[7] 3. For larger fires or if you are not confident in handling the situation, evacuate the area and activate the fire alarm.[6]
Syringe plunger seizing or leaking during n-BuLi transfer Incompatible syringe material or improper technique.1. Ensure the syringe is compatible with the reagent and solvent. Some plastic syringes can be degraded by the solvents used for n-BuLi.[9] 2. Use a proper cannula transfer technique for larger volumes.[8] 3. If a leak occurs, immediately quench the spilled material with a suitable agent like dry sand or powdered limestone.
Vigorous, uncontrolled reaction upon adding a reagent Addition rate is too fast, or the reaction temperature is not adequately controlled.1. Immediately stop the addition of the reagent. 2. If the reaction is exothermic, cool the reaction vessel with an ice bath.[14] 3. Ensure proper stirring to dissipate heat.
Formation of a solid crust on the n-BuLi bottle septum Reaction of residual n-BuLi with atmospheric moisture.1. Carefully clean the septum with a dry cloth under a stream of inert gas before piercing. 2. After use, it is good practice to wipe the septum with a dry cloth and cover it with Parafilm to minimize exposure to air.[15]

IV. Experimental Protocols: Safe Handling and Quenching

Adherence to strict protocols is crucial for safety.

Protocol 1: Safe Transfer of n-Butyllithium via Syringe (< 20 mL)
  • Preparation: Ensure the fume hood is clear of clutter and all necessary equipment (dry glassware, inert gas source, quenching bath) is readily accessible.[8] Have a container of dry sand or other suitable absorbent material nearby.[10]

  • Inert Atmosphere: Purge a dry, clean syringe (twice the volume of the liquid to be transferred) with inert gas (argon or nitrogen).[8]

  • Pressurization: Gently pressurize the n-BuLi bottle with the inert gas.

  • Withdrawal: Insert the needle into the n-BuLi solution and slowly withdraw the desired volume. Then, pull the needle into the headspace of the bottle to draw in some inert gas, creating a buffer.[9]

  • Transfer: Quickly and smoothly transfer the reagent to the reaction flask, which is also under an inert atmosphere.

  • Syringe Quenching: Immediately rinse the syringe with a non-reactive solvent (e.g., hexane) and then quench the residual n-BuLi by slowly adding it to a beaker containing isopropanol.[15]

Protocol 2: Quenching of a Reaction Mixture Containing n-Butyllithium
  • Cooling: Cool the reaction flask in an ice bath to control the exothermicity of the quench.[14]

  • Initial Quench: Slowly and dropwise, add a less reactive quenching agent like isopropanol.[10][16] This is done because isopropanol reacts less vigorously than water.[16]

  • Secondary Quench: Once the initial vigorous reaction subsides, a mixture of isopropanol and water can be added, followed by the slow addition of water.[16]

  • Neutralization: After the quenching is complete and the mixture has warmed to room temperature, neutralize the solution with a mild acid like citric or acetic acid before disposal.[16]

Protocol 3: Handling and Quenching of Trifluoromethanesulfonic Anhydride
  • Handling: Always handle trifluoromethanesulfonic anhydride in a well-ventilated fume hood while wearing appropriate PPE.[11]

  • Quenching: To avoid a violent reaction, always add the anhydride to water slowly and cautiously, never the other way around.[11] The quenching process should be done in a flask cooled in an ice bath.

  • Neutralization: After the anhydride is fully quenched, the resulting acidic solution should be neutralized with a base such as sodium bicarbonate before disposal.[17]

V. Waste Management and Disposal

Proper segregation and disposal of hazardous waste are critical for safety and environmental protection.

Waste TypeSegregation and Disposal Protocol
Halogenated Organic Waste Collect in a designated, labeled container for halogenated organic waste.[18][19] This includes solvents like dichloromethane and any byproducts containing fluorine.
Non-Halogenated Organic Waste Collect in a separate, labeled container for non-halogenated organic waste.[18]
Aqueous Acidic/Basic Waste Collect in a designated container for aqueous waste. Do not mix acids and bases in the same container.[18]
Empty Reagent Bottles Empty bottles that contained pyrophoric reagents should be treated as hazardous waste. Do not attempt to quench the residue in the bottle.[20] Label the container with a hazardous waste tag for pickup.

VI. Emergency Procedures

In the event of an emergency, a swift and correct response is crucial.

Chemical Spills
  • Alert Personnel: Immediately alert everyone in the vicinity.[21][22]

  • Assess the Spill: Determine the nature and extent of the spill. For small, manageable spills of known hazards, proceed with cleanup. For large or highly hazardous spills, evacuate the area and call for emergency response.[23]

  • Containment: For liquid spills, use an absorbent material like vermiculite or a spill kit to contain the spill and prevent it from spreading.[11][21]

  • Cleanup: Once contained, clean up the spill using appropriate materials and PPE. All spill cleanup materials should be disposed of as hazardous waste.[22][23]

Personal Contamination
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[22] Remove any contaminated clothing while under a safety shower.[21]

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes.

  • Seek Medical Attention: In all cases of significant exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for the chemical involved.

VII. Visual Workflows

Decision Tree for Handling a Pyrophoric Reagent Spill

SpillResponse start Spill Occurs assess Assess Spill Size and Hazard start->assess small_spill Small & Manageable? assess->small_spill large_spill Large or Unmanageable Spill small_spill->large_spill No don_ppe Don Appropriate PPE small_spill->don_ppe Yes evacuate Evacuate Area & Call Emergency Services large_spill->evacuate contain Contain Spill with Absorbent Material don_ppe->contain cleanup Clean Up Spill Debris contain->cleanup dispose Dispose of as Hazardous Waste cleanup->dispose end Incident Reported dispose->end

Caption: Decision-making workflow for responding to a pyrophoric reagent spill.

Workflow for Safe Quenching of a Reaction

QuenchingWorkflow start Reaction Complete cool_reaction Cool Reaction to 0°C start->cool_reaction add_isopropanol Slowly Add Isopropanol cool_reaction->add_isopropanol check_reaction Vigorous Reaction Subsided? add_isopropanol->check_reaction check_reaction->add_isopropanol No add_water Slowly Add Water check_reaction->add_water Yes warm_to_rt Warm to Room Temperature add_water->warm_to_rt neutralize Neutralize with Mild Acid warm_to_rt->neutralize dispose Dispose of as Aqueous Waste neutralize->dispose end Quenching Complete dispose->end

Caption: Step-by-step workflow for the safe quenching of a reaction containing a reactive reagent.

VIII. References

  • Safe Handling of Pyrophoric Liquids. (2009, October 30). Environmental Health and Safety, Oregon State University. [Link]

  • n-butyl lithium safety. (2024, June 7). YouTube. [Link]

  • Pyrophoric Materials. University of Michigan-Dearborn. [Link]

  • Safe Handling of Pyrophoric (PP) Reagents. University of Wisconsin–Madison. [Link]

  • Pyrophoric Materials. Environmental Health and Safety, Purdue University. [Link]

  • Safe Handling of Pyrophoric Materials. University of California, Santa Barbara. [Link]

  • Chemical spill response, step-by-step procedure for pharmaceutical operations. GMP SOP. [Link]

  • HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]

  • STANDARD OPERATING PROCEDURE n-Butyllithium. Environmental Health and Safety, University of South Carolina. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. United States Environmental Protection Agency. [Link]

  • Management of Hazardous Wastes containing Halogenated Organics. P2 InfoHouse. [Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016, November 12). Journal of Visualized Experiments. [Link]

  • n-Butyllithium: Lessons Learned. Stanford Environmental Health & Safety. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Halogenated Solvents in Laboratories. Campus Operations, Temple University. [Link]

  • TRIFLUOROMETHANESULPHONIC ANHYDRIDE Safety Data Sheet. Loba Chemie. [Link]

  • Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame. [Link]

  • Chemical Spills. Emergency Management, Florida State University. [Link]

  • Chemical Spill Procedures. Office of Environmental Health and Safety, Princeton University. [Link]

  • Chemical Spill procedure. University of Wollongong. [Link]

  • Quenching Reactive Substances. Virginia Tech Chemistry Department. [Link]

  • A Report on Reagents and its Quenching Methods. Open Access Journals. [Link]

  • Emergency response / spill control. Health and Safety Executive. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate. Google Patents.

  • How To Run A Reaction: The Quench. Department of Chemistry, University of Rochester. [Link]

  • Disposal of Highly Reactive Reagents. (2018, May 9). Environmental Health and Radiation Safety, University of Pennsylvania. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.

  • (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride. PubChem. [Link]

  • Synthesis of CPA as described in WO 11/017108. Google Patents.

  • (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine. European Directorate for the Quality of Medicines & HealthCare. [Link]

Sources

Technical Support Center: Production of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this key chiral intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to ensure the robustness and success of your synthetic campaigns.

Troubleshooting Guide: Common Scale-Up Challenges

Issue 1: Decreased Diastereoselectivity in the Cyclopropanation Step

Q: We've successfully synthesized the racemic trans-2-(4-Fluorophenyl)cyclopropanecarboxamide on a lab scale with high diastereoselectivity. However, upon scaling up the cyclopropanation reaction, the cis/trans ratio has dropped significantly, leading to a complex mixture and lower yield of the desired trans isomer. What are the potential causes and how can we rectify this?

A: A drop in diastereoselectivity during the scale-up of cyclopropanation reactions is a common challenge, often stemming from changes in reaction kinetics and mass/heat transfer dynamics.[1][2] Here’s a breakdown of the likely causes and corrective actions:

  • Inadequate Temperature Control: Exothermic cyclopropanation reactions, if not adequately controlled on a larger scale, can lead to localized "hot spots." These temperature fluctuations can alter the transition state energies, favoring the formation of the undesired cis isomer.[3]

    • Solution:

      • Reactor Design: Ensure your reactor has sufficient cooling capacity and surface area-to-volume ratio for effective heat dissipation.

      • Controlled Reagent Addition: Implement a slow, controlled addition of the carbene precursor or ylide to manage the rate of heat generation.[4]

      • Process Analytical Technology (PAT): Utilize in-situ temperature probes to monitor the internal reaction temperature in real-time, allowing for immediate adjustments to cooling or addition rates.[5][6]

  • Poor Mixing and Mass Transfer: Inefficient mixing can lead to localized high concentrations of reagents, which can affect the selectivity of the reaction. This is particularly critical in heterogeneous reactions like the Simmons-Smith reaction.[4][7]

    • Solution:

      • Impeller and Baffle Design: Optimize the reactor's stirrer design and baffling to ensure homogenous mixing throughout the vessel.

      • Stirring Rate: Conduct studies to determine the optimal stirring rate that ensures good mixing without causing excessive shear, which could also impact the reaction.

      • Flow Chemistry: For highly exothermic or fast reactions, transitioning to a continuous flow reactor can offer superior control over mixing and temperature.[7][8]

  • Reagent Stability and Activity: The activity of reagents like the zinc-copper couple in the Simmons-Smith reaction can be inconsistent on a larger scale if not prepared and handled correctly.[9][10]

    • Solution:

      • Fresh Reagent Preparation: Prepare the zinc-copper couple fresh for each batch and ensure it is highly active.

      • Inert Atmosphere: Strictly maintain an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation of sensitive organometallic reagents by moisture or oxygen.[9]

Workflow for Troubleshooting Diastereoselectivity

G start Low Diastereoselectivity Observed on Scale-Up temp Investigate Temperature Control start->temp mixing Evaluate Mixing Efficiency start->mixing reagents Assess Reagent Quality start->reagents temp_sol Implement Slow Addition Improve Reactor Cooling Utilize PAT for Monitoring temp->temp_sol mixing_sol Optimize Stirrer Design Adjust Stirring Rate Consider Flow Reactor mixing->mixing_sol reagents_sol Use Freshly Prepared Reagents Ensure Strict Inert Atmosphere reagents->reagents_sol outcome Diastereoselectivity Restored temp_sol->outcome mixing_sol->outcome reagents_sol->outcome

Caption: A decision tree for troubleshooting low diastereoselectivity.

Issue 2: Inefficient Chiral Resolution and Inconsistent Crystal Formation

Q: Our chiral resolution of racemic trans-2-(4-Fluorophenyl)cyclopropanamine with a chiral acid is proving difficult to scale up. We are experiencing inconsistent yields, and the crystal morphology is variable, making filtration and drying problematic. How can we improve the robustness of this resolution?

A: Chiral resolution via diastereomeric salt crystallization is highly sensitive to process parameters, and these sensitivities are often magnified on a larger scale.[11][12] The key is to establish a well-defined "design space" for the crystallization process.

  • Supersaturation Control: The rate of cooling and solvent composition are critical for controlling supersaturation, which in turn dictates nucleation and crystal growth.

    • Solution:

      • Controlled Cooling Profile: Implement a programmed, gradual cooling profile instead of rapid cooling. This encourages the growth of larger, more uniform crystals of the desired diastereomer.

      • Solvent System Optimization: Re-evaluate the solvent system at the larger scale. Small changes in solvent polarity or the use of anti-solvents can significantly impact the solubility difference between the diastereomers.[13]

      • Seeding Strategy: Develop a consistent seeding protocol. The amount, size, and form of the seed crystals can have a profound impact on the final crystal size distribution and purity.

  • Mixing and Hydrodynamics: The hydrodynamics within the crystallizer affect crystal suspension, growth rates, and can lead to secondary nucleation or crystal breakage.

    • Solution:

      • Low-Shear Agitation: Use an agitator designed for crystallization (e.g., anchor or pitched-blade turbine) that provides good bulk mixing without high shear, which can cause attrition and generate fine particles.

      • Consistent Agitation Rate: Maintain a consistent and optimized agitation rate throughout the crystallization process.

  • Impurity Effects: Trace impurities, including the undesired enantiomer, can sometimes inhibit or alter the crystal growth of the desired diastereomer.[14]

    • Solution:

      • Purity of Starting Material: Ensure the racemic amine starting material is of high and consistent purity.

      • Racemization and Recycle: To improve overall process efficiency, develop a protocol to racemize and recycle the unwanted enantiomer from the mother liquor.[15][16]

Table 1: Key Parameters for Robust Chiral Resolution

ParameterLaboratory ScalePilot/Production Scale ConsiderationsTroubleshooting Action
Cooling Rate Often rapid (ice bath)Slower, controlled cooling profile is critical.Implement a programmed cooling ramp (e.g., 5-10 °C/hour).
Solvent Ratio Typically fixedSmall variations can have a large impact on yield and purity.Re-optimize solvent/anti-solvent ratios at the target scale.
Agitation Magnetic stirringMechanical stirring with defined impeller geometry.Characterize the impact of agitation speed on crystal size and purity.
Seeding Optional or inconsistentMandatory for process control.Develop a robust seeding protocol with defined seed loading and timing.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up a Simmons-Smith or related cyclopropanation reaction?

A1: The primary safety concerns involve the handling of pyrophoric and highly reactive reagents, as well as managing the reaction exotherm.[7]

  • Pyrophoric Reagents: Diethylzinc, often used in the Furukawa modification, is pyrophoric and must be handled under a strict inert atmosphere.[17] All transfers should be conducted via cannula or in a glovebox.

  • Reaction Exotherm: The reaction is exothermic. A runaway reaction is a significant hazard.[1] Ensure that the cooling capacity of the reactor is sufficient to handle the total heat evolution of the reaction and have a quench plan in place for emergencies.

  • Gas Evolution: The work-up of the reaction often involves quenching with an aqueous solution, which can lead to the evolution of flammable gases like ethane (from diethylzinc). Ensure adequate ventilation and avoid ignition sources.

Q2: We are using a Hofmann rearrangement to convert the carboxamide to the amine. What are the common pitfalls of this reaction on a large scale?

A2: The Hofmann rearrangement involves the use of bromine and strong base, which presents several challenges on a large scale.[18][19]

  • Handling of Bromine: Bromine is highly corrosive and toxic. Using a closed-system transfer for bromine is essential.

  • Exothermicity: The reaction is exothermic. The addition of bromine and the rearrangement step can generate significant heat.[20] Controlled addition and robust temperature monitoring are crucial.

  • Isocyanate Intermediate: The reaction proceeds through an isocyanate intermediate.[19] While it is typically hydrolyzed in-situ, isocyanates are potent respiratory sensitizers, and any potential for their release must be controlled.

  • Stoichiometry Control: Precise control of the stoichiometry of bromine and base is important to avoid side reactions and ensure complete conversion.

Q3: How can we monitor the progress of the cyclopropanation and chiral resolution in real-time during scale-up?

A3: Implementing Process Analytical Technology (PAT) is highly recommended for real-time monitoring and control.[5][21][22]

  • FTIR/Raman Spectroscopy: In-situ FTIR or Raman probes can monitor the disappearance of the starting alkene and the appearance of the cyclopropane product, providing real-time kinetic data.[23] This allows for precise determination of reaction completion and can help control the process to minimize side reactions.

  • Focused Beam Reflectance Measurement (FBRM): During crystallization, FBRM can monitor the crystal size and count in real-time.[24] This data is invaluable for understanding and controlling nucleation and crystal growth, leading to a more consistent and robust process.

Q4: What are the most likely impurities to be found in the final (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine product?

A4: Potential impurities can arise from various stages of the synthesis.

  • cis-Isomer: The diastereomeric cis-2-(4-Fluorophenyl)cyclopropanamine is a common process-related impurity.

  • Unreacted Starting Materials: Residual 4-fluorostyrene or other precursors to the cyclopropane ring.

  • Byproducts from Hofmann Rearrangement: Depending on the conditions, side reactions during the Hofmann rearrangement can lead to the formation of ureas or other related compounds.

  • Residual Resolving Agent: Incomplete removal of the chiral resolving acid after the resolution step.

A robust analytical method, typically chiral HPLC, is essential for quantifying the desired enantiomer and all potential impurities.[25]

Experimental Protocols

Protocol: Optimized Chiral Resolution by Diastereomeric Salt Crystallization

This protocol outlines a general procedure for the scale-up of the chiral resolution. Specific quantities and solvent ratios should be optimized for your particular process.

  • Dissolution: In a suitable reactor equipped with an overhead stirrer and temperature control, dissolve the racemic trans-2-(4-Fluorophenyl)cyclopropanamine (1.0 equiv.) in the chosen solvent (e.g., methanol, ethanol) at an elevated temperature (e.g., 50-60 °C).

  • Resolving Agent Addition: Prepare a solution of the chiral resolving agent (e.g., L-tartaric acid, 0.5 equiv. for a 1:2 amine:acid salt) in the same solvent. Add this solution slowly to the amine solution while maintaining the temperature.

  • Controlled Cooling: Once the addition is complete, initiate a controlled cooling ramp. A typical rate is 5-10 °C per hour.

  • Seeding: At a predetermined temperature where the solution is just supersaturated, add a slurry of seed crystals (typically 0.1-1.0% w/w of the expected product) of the desired diastereomeric salt.

  • Maturation: Continue the slow cooling to the final isolation temperature (e.g., 0-5 °C). Hold the slurry at this temperature with gentle agitation for a maturation period (e.g., 2-4 hours) to allow for complete crystallization.

  • Isolation and Washing: Isolate the crystalline product by filtration. Wash the filter cake with a small amount of cold solvent to remove the mother liquor rich in the undesired diastereomer.

  • Drying: Dry the product under vacuum at a controlled temperature.

  • Liberation of Free Amine: Dissolve the isolated diastereomeric salt in water and adjust the pH to >12 with an aqueous base (e.g., NaOH). Extract the free (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine with a suitable organic solvent (e.g., dichloromethane, methyl tert-butyl ether). Dry the organic layer and concentrate to obtain the purified product.

Diagram: Chiral Resolution and Racemization Loop

Caption: A process flow diagram illustrating an efficient chiral resolution with a racemization loop to recycle the undesired enantiomer.

References

  • ResearchGate. (n.d.). 9.18 Industrial Applications of Process Analytical Technology to Asymmetric Synthesis | Request PDF.
  • Neuland Labs. (2017, September 3). 5 Common Challenges in Scaling Up an API.
  • Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. (n.d.).
  • PharmaCompass.com. (n.d.). API Scale-Up | Laboratory | Pilot | Production Scale | CMO.
  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
  • ResearchGate. (2023, September 1). (PDF) Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column.
  • Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development.
  • Longdom Publishing. (n.d.). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing.
  • About Drugs. (n.d.). API SCALEUP (R AND D).
  • ACS Publications. (2021, January 22). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations | The Journal of Organic Chemistry.
  • American Pharmaceutical Review. (2012, May 4). Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production.
  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines.
  • APC Ltd. (2021, June 30). [WEBINAR] How to develop scale-up strategies for challenging crystallization processes.
  • ACS Publications. (n.d.). Stereoselective Cyclopropanation Reactions | Chemical Reviews.
  • Semantic Scholar. (n.d.). Crystallization challenges in drug development: scale-up from laboratory to pilot plant and beyond.
  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • ChemRxiv. (n.d.). Anti-Selective Cyclopropanation of Non-Conjugated Alkenes with Diverse Pronucleophiles via Directed Nucleopalladation.
  • AbbVie Contract Manufacturing. (n.d.). Scaling Up Pharma API.
  • Stepscience. (n.d.). Process Analytical Technology - PAT.
  • AIChE. (n.d.). (468g) Effects of Scale-up on the Mechanism and Kinetics of Crystal Nucleation.
  • Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents.
  • ACS Publications. (2025, August 21). A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing.
  • Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle. (n.d.).
  • Wikipedia. (n.d.). Chiral resolution.
  • PHARMD GURU. (n.d.). 31. HOFMANN REARRANGEMENT.
  • ResearchGate. (2016, February 5). (PDF) Pharmaceutical and Synthetic application of Hofmann reaction.
  • Docentes FCT NOVA. (n.d.). Stereoselective Cyclopropanation Reactions.
  • Wikipedia. (n.d.). Hofmann rearrangement.
  • PubMed. (2023, May 15). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes.
  • Wiley Analytical Science. (2017, October 6). Chiral Amines in Total Synthesis: The Biocatalytic Approach.
  • Khan Academy. (n.d.). Hoffmann bromamide degradation reaction (video).
  • ResearchGate. (2025, August 6). Controlling the Effect of Chiral Impurities on Viedma Ripening.
  • ACS Publications. (2022, January 20). Continuous-Flow Hofmann Rearrangement Using Trichloroisocyanuric Acid for the Preparation of 2-Benzoxazolinone.
  • Wikipedia. (n.d.). Simmons–Smith reaction.
  • Vapourtec. (n.d.). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry.
  • ACS Publications. (2021, October 22). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews.

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in chemical synthesis. Our approach is rooted in a systematic, evidence-based methodology to efficiently identify the root cause of a suboptimal reaction and implement effective solutions.

A Systematic Approach to Troubleshooting

Low conversion is a multifaceted problem that can stem from a variety of factors, ranging from the quality of your starting materials to the intricacies of the reaction mechanism. A disorganized approach to troubleshooting can lead to wasted time and resources. Therefore, we advocate for a logical, stepwise process to pinpoint the issue.

Below is a general workflow to guide your troubleshooting efforts.

TroubleshootingWorkflow start Low Conversion Observed check_purity 1. Verify Starting Material & Reagent Purity start->check_purity review_conditions 2. Review Reaction Conditions & Setup check_purity->review_conditions monitor_reaction 3. Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) review_conditions->monitor_reaction incomplete_reaction Incomplete Reaction? monitor_reaction->incomplete_reaction side_products Side Products Observed? incomplete_reaction->side_products No optimize_conditions Optimize Reaction Conditions (Temperature, Concentration, Time) incomplete_reaction->optimize_conditions Yes optimize_reagents Optimize Reagents (Solvent, Catalyst, Stoichiometry) side_products->optimize_reagents No isolate_characterize Isolate & Characterize Side Products side_products->isolate_characterize Yes end Improved Conversion optimize_conditions->end optimize_reagents->end minimize_side_reactions Modify Conditions to Minimize Side Reactions isolate_characterize->minimize_side_reactions minimize_side_reactions->end

Caption: A logical workflow for troubleshooting low conversion rates.

Frequently Asked Questions (FAQs)

Q1: My reaction has stalled, and a significant amount of starting material remains. What are the first steps I should take?

A1: An incomplete reaction is one of the most common causes of low conversion. Here’s a systematic approach to diagnose and address this issue:

  • Verify Reagent Stoichiometry and Quality: Inaccuracies in weighing or the use of degraded reagents can halt a reaction.[1] Double-check your calculations and the purity of your starting materials and reagents. If possible, analyze the purity of your starting materials by NMR or LC-MS.[1] For moisture-sensitive reactions, ensure all glassware was properly dried and anhydrous solvents were used.[1]

  • Assess Reaction Time and Temperature: Many reactions require more time or a different temperature to proceed to completion.[1] Before making any changes, it's crucial to monitor the reaction's progress over a longer period using an appropriate analytical technique like Thin-Layer Chromatography (TLC).[2] If the reaction is stable at higher temperatures, a modest increase in temperature can sometimes be sufficient to drive it to completion.

  • Investigate Potential Inhibition: Impurities in your starting materials or solvent can sometimes act as reaction inhibitors. Purifying your starting materials and using freshly distilled, high-purity solvents can mitigate this.[1]

Q2: I'm observing the formation of unexpected spots on my TLC plate. How can I identify and minimize these side products?

A2: The presence of side products directly consumes your starting materials and reagents, leading to a lower yield of your desired product.[3] Identifying and minimizing these side reactions is key to improving your conversion rate.

  • Isolate and Characterize the Side Products: If the side products are present in sufficient quantities, attempt to isolate them via column chromatography. Characterization by NMR and mass spectrometry can provide crucial structural information, offering clues about the undesired reaction pathway.

  • Modify Reaction Conditions to Favor the Desired Pathway:

    • Temperature: Many side reactions are more prevalent at higher temperatures.[3] Running the reaction at a lower temperature may selectively slow down the undesired pathway.

    • Concentration: In some cases, running the reaction at a lower concentration can disfavor bimolecular side reactions.

    • Order of Addition: The order in which you add your reagents can be critical. For example, adding a highly reactive reagent slowly to the reaction mixture can maintain a low instantaneous concentration, minimizing side reactions.

Q3: How can I be sure that my product is not decomposing during the workup or purification?

A3: Product loss during workup and purification is a common, and often overlooked, cause of low isolated yields.[4]

  • TLC Analysis Pre- and Post-Workup: A simple yet effective diagnostic is to take a small aliquot of your crude reaction mixture before workup and another after. Spot both on a TLC plate. If you observe a significant decrease in the intensity of your product spot or the appearance of new spots after workup, it's a strong indication of decomposition.[4]

  • Evaluate Workup Conditions:

    • pH Sensitivity: If your workup involves an acidic or basic wash, your product may be sensitive to these conditions.[4] You can test this by exposing a small sample of your crude product to the acidic or basic solution and monitoring for decomposition by TLC.

    • Temperature Sensitivity: Avoid excessive heat during solvent removal on a rotary evaporator.

    • Silica Gel Sensitivity: Some compounds can decompose on silica gel. If you suspect this, you can try alternative purification methods like recrystallization or using a different stationary phase for chromatography (e.g., alumina).

Key Experimental Protocols

Protocol 1: Monitoring a Reaction by Thin-Layer Chromatography (TLC)

TLC is a rapid and effective technique for qualitatively monitoring the progress of a reaction.[5][6]

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Capillary spotters

  • Eluent (a solvent system that provides good separation of your starting material and product)

  • UV lamp for visualization

  • Staining solution (if compounds are not UV-active)

Procedure:

  • Prepare the Developing Chamber: Add a small amount of the chosen eluent to the TLC chamber, ensuring the solvent level is below the baseline of the TLC plate. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor.[7]

  • Spot the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[7] On this line, make three separate spots using a capillary spotter:

    • Lane 1 (Reference): A dilute solution of your starting material.

    • Lane 2 (Co-spot): Spot the starting material, and then spot the reaction mixture directly on top of it.[8]

    • Lane 3 (Reaction Mixture): An aliquot of your reaction mixture.[2]

  • Develop the Plate: Carefully place the TLC plate in the developing chamber and close the lid. Allow the solvent to travel up the plate until it is about 1 cm from the top.[8]

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp. If necessary, use a chemical stain to visualize the spots.[8]

  • Interpret the Results:

    • The disappearance of the starting material spot in the reaction mixture lane indicates consumption of the reactant.

    • The appearance of a new spot (or spots) indicates the formation of product(s).

    • The co-spot helps to confirm the identity of the starting material in the reaction mixture, especially if the Rf values are close.[8]

Protocol 2: A Systematic Approach to Reaction Optimization

If you've identified that your reaction conditions are suboptimal, a systematic approach to optimization is more efficient than random trial and error. Design of Experiments (DoE) is a powerful statistical tool for this purpose, but a simplified, logical approach can also be very effective.[9][10]

Workflow for Optimization:

OptimizationWorkflow start Suboptimal Conversion screen_temp 1. Screen Temperature (e.g., RT, 50 °C, 80 °C) start->screen_temp screen_conc 2. Screen Concentration (e.g., 0.1 M, 0.5 M, 1.0 M) screen_temp->screen_conc screen_solvent 3. Screen Solvents (Polar Aprotic, Polar Protic, Nonpolar) screen_conc->screen_solvent screen_catalyst 4. Screen Catalysts/Reagents (if applicable) screen_solvent->screen_catalyst fine_tune 5. Fine-Tune Optimal Conditions screen_catalyst->fine_tune end Optimized Conversion fine_tune->end

Caption: A stepwise approach to reaction optimization.

Procedure:

  • Establish a Baseline: Run the reaction under your initial conditions and accurately determine the conversion rate using an internal standard with NMR or a calibrated LC-MS.

  • Vary One Parameter at a Time (Initially): While Design of Experiments (DoE) is the gold standard for comprehensive optimization[9], a simplified approach is to vary one parameter at a time while keeping others constant.

    • Temperature: Run the reaction at a few different temperatures (e.g., room temperature, 50 °C, and 80 °C) and analyze the conversion.

    • Concentration: Once an optimal temperature is identified, run the reaction at different concentrations (e.g., 0.1 M, 0.5 M, and 1.0 M).

    • Solvent: The choice of solvent can have a profound impact on reaction rates and selectivity. Screen a small number of solvents from different classes (e.g., a polar aprotic like DMF, a polar protic like isopropanol, and a nonpolar like toluene).

  • Analyze and Iterate: After each set of experiments, analyze the results to identify trends. The best conditions from one set of experiments should be used as the baseline for the next.

Protocol 3: Interpreting LC-MS and NMR Data for Troubleshooting

LC-MS and NMR are powerful tools for gaining a deeper understanding of your reaction mixture.[11][12]

LC-MS Analysis:

  • Identify Your Product and Starting Material: Look for the expected molecular ions ([M+H]⁺, [M+Na]⁺, [M-H]⁻, etc.) in the mass spectrum corresponding to the peaks in your chromatogram.[11]

  • Quantify Relative Abundances: The peak areas in the chromatogram can give you a semi-quantitative idea of the relative amounts of each component in your mixture.[13]

  • Look for Unexpected Masses: The presence of unexpected masses can indicate side products or impurities. The mass difference between your starting material and an unknown may suggest the type of side reaction that is occurring (e.g., a +16 Da difference could indicate an oxidation).

NMR Analysis of the Crude Reaction Mixture:

  • Identify Diagnostic Peaks: Before running the reaction, identify the key diagnostic peaks for your starting material and product in their respective NMR spectra.

  • Monitor Peak Integrations: In the crude NMR, the ratio of the integrations of the product peaks to the starting material peaks can give you a good estimate of the conversion rate.

  • Look for New Spin Systems: The appearance of new, unexpected peaks or spin systems is a clear indication of side product formation. The chemical shifts and coupling constants of these new signals can provide valuable structural clues.[4]

Data Summary Table

IssueDiagnostic TechniqueKey ObservationPotential CauseRecommended Action
Incomplete Reaction TLC, LC-MS, NMRSignificant amount of starting material remains after the expected reaction time.Insufficient reaction time/temperature, poor reagent quality, inhibition.Extend reaction time, increase temperature, verify reagent purity.
Side Product Formation TLC, LC-MS, NMRAppearance of unexpected spots/peaks.Suboptimal reaction conditions (temperature, concentration), incorrect stoichiometry.Lower reaction temperature, adjust concentration, modify order of reagent addition.
Product Decomposition TLC (pre- vs. post-workup)Disappearance of product spot or appearance of new spots after workup/purification.pH sensitivity, thermal instability, decomposition on silica gel.Modify workup pH, avoid excessive heat, consider alternative purification methods.

References

  • Monitoring Reactions by TLC. (n.d.). Washington State University.
  • Monitoring a Reaction. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual.
  • How To: Monitor by TLC. (n.d.). University of Rochester, Department of Chemistry.
  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.
  • Uses of TLC. (2022, April 18). Chemistry LibreTexts.
  • Troubleshooting Technical Issues in Chemical Processes: A Step-by-Step Guide. (2024, November 24).
  • General procedure. (n.d.). University of York, Chemistry Teaching Labs.
  • On Byproducts and Side Products. (2012). Organic Process Research & Development.
  • Self-optimising processes and real-time-optimisation of organic syntheses in a microreactor system using Nelder–Mead and design of experiments. (2020). Reaction Chemistry & Engineering.
  • The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. (2016). Royal Society of Chemistry.
  • Troubleshooting: About. (n.d.). University of Rochester, Department of Chemistry.
  • Guide to Flowcharts in Graphviz. (n.d.). Sketchviz.
  • How to minimize side products of this reaction. (2024, March 16). Reddit.
  • Chemical Reactions - Solving, Completing, Predicting Products. (2012, February 9). YouTube.
  • A Brief Introduction to Chemical Reaction Optimization. (2021). ACS Omega.
  • Graphviz. (n.d.). Graphviz.
  • How Do You Interpret Data From An LC-MS? (2025, June 14). YouTube.
  • Drawing Flow Diagrams with GraphViz. (2011, August 17). LornaJane.
  • Interpreting LC-MS and NMR results? (2025, June 4). ResearchGate.
  • A Primer on LC/NMR/MS. (2014, February 14). Wiley Analytical Science.
  • Flowcharting Made Easy: Visualize Your User Flow with Graphviz! (2023, February 24). Medium.
  • Troubleshooting Guidelines. (n.d.). University of Utah, Chemical Engineering.
  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. (2018). Magnetic Resonance in Chemistry.
  • How to predict the major and minor products in an organic reaction. (2018, June 3). Quora.
  • Building diagrams using graphviz. (2021, March 26). Chad's Blog.
  • How to Read LC-MS Chromatograms. (2018, September 19). News-Medical.Net.
  • Tricks to Identify Organic Reaction Products Instantly. (2025, November 4). YouTube.
  • Do any of you have any tips/tricks on knowing what the products are going to be? (2019, January 18). Reddit.

Sources

Technical Support Center: The Critical Impact of Starting Material Quality on Final Product Purity

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights into the critical relationship between the quality of your starting materials and the purity of your final product. Navigating the complexities of pharmaceutical development and manufacturing requires a foundational understanding of how initial component quality dictates the success, safety, and efficacy of the end product.

This resource is structured in a question-and-answer format to directly address the specific issues and questions you may encounter during your experiments. We will delve into the causality behind experimental choices, provide actionable troubleshooting guides, and offer detailed protocols to ensure a self-validating system of quality control.

Frequently Asked Questions (FAQs)

Q1: How significantly does the quality of starting materials, including APIs and excipients, impact the purity of the final pharmaceutical product?

The quality of starting materials is paramount and directly influences the final product's purity, safety, and efficacy.[1][2][3] Impurities or variability in raw materials can lead to a cascade of negative effects, including:

  • Direct Contamination: Impurities present in the starting materials can carry through the manufacturing process and contaminate the final product.[4][5] These can include organic impurities, inorganic impurities, and residual solvents.[5]

  • Side Reactions: Reactive impurities in starting materials can lead to the formation of new, unexpected by-products during synthesis, compromising the purity and potentially the safety of the Active Pharmaceutical Ingredient (API).[5][]

  • Impact on Physicochemical Properties: Variability in the physical attributes of starting materials, such as particle size, crystal form, and moisture content, can affect reaction kinetics, solubility, and dissolution rates, ultimately impacting the final product's quality and bioavailability.[7][8]

  • Reduced Efficacy and Stability: The presence of impurities can degrade the API, leading to a reduction in therapeutic effectiveness and a shorter shelf-life.[1][9] Excessive moisture, for instance, can lead to degradation.[10]

  • Regulatory Non-Compliance: Regulatory bodies like the FDA and EMA have stringent guidelines on the quality and purity of pharmaceutical products.[3][11] Failure to control impurities originating from starting materials can result in product recalls and legal repercussions.[3]

Excipients, often considered inert, can also significantly impact product quality.[12][13][14] They can interact with the API, introduce their own impurities, and affect the physical and chemical stability of the final dosage form.[7][12]

Q2: What are the primary sources of impurities originating from starting materials?

Understanding the origin of impurities is the first step in controlling them. The most common sources include:

  • The Synthesis Process of the Starting Material Itself: The route of synthesis, including reagents, solvents, and catalysts used to produce the starting material, can introduce impurities.[5][]

  • Degradation of Starting Materials: Improper storage and handling can lead to the degradation of starting materials before they are even used in the manufacturing process.[5][15]

  • Contamination During Storage and Transport: Cross-contamination can occur if starting materials are not stored and transported in appropriate, dedicated containers and environments.[16]

  • Residual Solvents and Reagents: Solvents and reagents used in the manufacturing of the starting material may not be completely removed and can persist as impurities.[5][]

  • Natural Variability of Raw Materials: Raw materials sourced from natural origins can exhibit inherent variability in their composition and purity.[7][14]

Troubleshooting Guides

Scenario 1: An unexpected impurity peak is detected in the final product chromatogram.

Possible Cause: The impurity may have originated from a recent batch of a key starting material.

Troubleshooting Workflow:

G A Unexpected Peak Detected B Quarantine Affected Batch A->B C Review Batch Records B->C D Analyze Retained Starting Material Samples C->D E Compare Impurity Profile to Supplier's CoA D->E F Perform Stress Testing on Starting Material E->F If discrepancy found G Contact Supplier for Investigation E->G If discrepancy found H Implement Enhanced Incoming Material Testing F->H I Evaluate Alternative Suppliers G->I

Caption: Troubleshooting workflow for an unexpected impurity.

Step-by-Step Protocol:

  • Quarantine the Affected Batch: Immediately isolate the final product batch to prevent its release.[16]

  • Review Batch Manufacturing Records: Scrutinize the records for any deviations in the manufacturing process, such as changes in temperature, pH, or reaction time, that could have led to the impurity formation.[5]

  • Analyze Retained Samples of Starting Materials: Retrieve and analyze retained samples of all starting materials used in the affected batch.

  • Comparative Analysis: Compare the impurity profile of the retained starting material samples with the supplier's Certificate of Analysis (CoA) and with previous, compliant batches.

  • Stress Testing: If a new impurity is suspected in the starting material, perform forced degradation studies (e.g., acid, base, oxidation, heat, light) on the material to understand its degradation pathways and identify potential new impurities.[17]

  • Supplier Communication: If the impurity is traced back to a starting material, contact the supplier immediately. Provide them with your analytical data and request an investigation on their end.

  • Enhanced Incoming Material Testing: Implement more stringent identity and purity testing for all incoming lots of the implicated starting material.

  • Supplier Re-qualification: If the issue persists, it may be necessary to re-qualify the supplier or evaluate alternative suppliers.

Scenario 2: Inconsistent final product yield and performance.

Possible Cause: Lot-to-lot variability in the physical properties of a critical excipient.[18][19]

Troubleshooting Workflow:

G A Inconsistent Product Performance B Review Production Data for Trends A->B C Characterize Physical Properties of Excipient Lots B->C D Correlate Excipient Properties with Product Performance C->D E Define Critical Material Attributes (CMAs) D->E F Update Raw Material Specifications E->F G Collaborate with Supplier on Control Strategy F->G

Caption: Troubleshooting workflow for inconsistent product performance.

Step-by-Step Protocol:

  • Data Analysis: Analyze historical production data to identify any correlations between specific lots of excipients and variations in final product performance.

  • Physical Characterization: Conduct a thorough physical characterization of different lots of the suspect excipient. Key parameters to investigate include:

    • Particle Size Distribution

    • Surface Area

    • Polymorphism

    • Moisture Content

    • Flowability

  • Correlation Study: Statistically correlate the measured physical properties of the excipient with the observed variations in product performance (e.g., dissolution rate, tablet hardness).

  • Define Critical Material Attributes (CMAs): Based on the correlation study, identify the critical material attributes of the excipient that have the most significant impact on the final product.

  • Update Specifications: Revise the raw material specifications to include tighter controls on the identified CMAs.

  • Supplier Collaboration: Work with the excipient supplier to understand their manufacturing process and establish a control strategy to minimize lot-to-lot variability of the CMAs.[7]

Key Analytical Techniques for Starting Material Quality Control

A robust quality control strategy for incoming raw materials is essential. A multi-tiered approach utilizing various analytical techniques is often necessary to ensure comprehensive characterization.

Analytical Technique Purpose Application Examples
High-Performance Liquid Chromatography (HPLC) Purity assessment, impurity profiling, and quantification of the main component.[3][10][17]Detecting and quantifying organic impurities and degradation products in APIs and excipients.[20]
Gas Chromatography (GC) Analysis of volatile and semi-volatile compounds.[3][10]Detecting residual solvents in starting materials.[10]
Mass Spectrometry (MS) Molecular weight determination and structural elucidation of impurities.[10][17]Identifying unknown impurities detected by HPLC or GC.[10]
Spectroscopy (FTIR, NIR, Raman) Identification and confirmation of raw materials.[21][22]Rapid identity confirmation of incoming raw materials against a known standard.[21]
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structural elucidation of compounds and impurities.[17][22]Confirming the structure of a new impurity or qualifying a new starting material source.
Karl Fischer Titration Quantification of water content.[10]Ensuring the moisture content of a starting material is within acceptable limits to prevent degradation.[10]
Thermal Analysis (DSC, TGA) Characterization of thermal properties, including melting point and decomposition temperature.[10]Assessing the thermal stability of starting materials.

Regulatory Landscape: A Brief Overview

Regulatory bodies place a strong emphasis on the control of starting materials. Key guidelines to be aware of include:

  • ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients: This guideline provides a comprehensive framework for the GMPs to be applied to the manufacturing of APIs.[23] It emphasizes the importance of defining and controlling API starting materials.[23][24]

  • ICH Q11: Development and Manufacture of Drug Substances: This guideline provides further clarification on the selection and justification of starting materials.[25]

  • FDA Regulations (21 CFR 211.84): These regulations outline the requirements for the testing and approval or rejection of components, drug product containers, and closures.[26][27]

It is the responsibility of the drug product manufacturer to ensure that all starting materials meet the required quality standards.[11][28] This often involves a robust supplier qualification program, including audits and regular monitoring.[11]

Conclusion

The purity of your final product is inextricably linked to the quality of your starting materials. A proactive and scientifically sound approach to the selection, qualification, and ongoing monitoring of all raw materials is not just a regulatory requirement but a fundamental pillar of robust drug development and manufacturing. By understanding the potential sources of impurities, implementing effective troubleshooting strategies, and utilizing appropriate analytical techniques, you can ensure the consistent production of high-quality, safe, and effective pharmaceutical products.

References

  • The Impact of Excipients on Pharmaceutical Product Quality: Review the role of excipients in pharmaceutical product quality - International Journal of Pharmaceutical Sciences. (URL: [Link])
  • Impact Of Excipient Variability On Drug Product Processing And Performance - PubMed. (URL: [Link])
  • ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. (URL: [Link])
  • Key Analytical Techniques Powering Pharmaceutical Quality Control - PharmaVED. (URL: [Link])
  • Understanding How Excipients Affect Drug Quality - Pharmaceutical Technology. (URL: [Link])
  • Impact Of Excipient Variability On Drug Product Processing And Performance. (URL: [Link])
  • The Importance of High Purity Pharmaceutical Raw Materials in Drug Development. (URL: [Link])
  • The Importance of Good Quality Raw Materials in Pharmaceutical Manufacturing. (URL: [Link])
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  • Raw Material Testing in Pharmaceuticals: Ensuring Quality and Safety - Contract Labor
  • 7-8 Techniques for Quality Control in Pharmaceutical Analysis Comme - JOCPR. (URL: [Link])
  • Why Raw Material Testing is Essential for Pharmaceutical Quality Control. (URL: [Link])
  • ICH guideline Q7 on good manufacturing practice for active pharmaceutical ingredients – questions and answers | EMA. (URL: [Link])
  • Understanding the Current FDA Requirements for Raw M
  • Excipient Quality in Pharmaceutical Development - Contract Pharma. (URL: [Link])
  • ICH Q7 GUIDE - QUESTIONS AND ANSWERS ON GMP FOR ACTIVE PHARMACEUTICAL INGREDIENTS. (URL: [Link])
  • Benefits of Using High-Quality Pharma Raw Materials in Drug Manufacturing - Valencylab. (URL: [Link])
  • Pharmaceutical Impurity Analysis of Raw Materials and Final Product by using analytical techniques - Allied Academies. (URL: [Link])
  • Raw Material Variability in Biomanufacturing: A Case Study Using Poloxamer 188. (URL: [Link])
  • Raw material variability of an active pharmaceutical ingredient and its relevance for processability in secondary continuous pharmaceutical manufacturing - PubMed. (URL: [Link])
  • cGMP Controlled Raw Materials Best Practices - MediZap. (URL: [Link])
  • CGMP controlled Raw Materials – Regulations and Best Practices - ComplianceOnline.com. (URL: [Link])
  • Regulatory Strategy for Starting Material Designation | Pharmaceutical Outsourcing. (URL: [Link])
  • A Case Study in Pharmacopoeia Compliance: Excipients and Raw M
  • Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - FDA. (URL: [Link])
  • Establishing Regulatory Starting Materials & Understanding the ICH with James Mencel. (URL: [Link])
  • Resolving API Impurity Issues in Drug Development | Pharmaguideline. (URL: [Link])
  • Raw material variability of an active pharmaceutical ingredient and its relevance for processability in secondary continuous pharmaceutical manufacturing | Request PDF - ResearchG
  • GMPs for APIs: “How to do” document - APIC (CEFIC). (URL: [Link])
  • Biopharma Takes On Raw Material Variability - BioPharm Intern
  • Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - FDA. (URL: [Link])
  • Impurities in drug substances and drug products: A risk-based approach. (URL: [Link])
  • Q7A: Questions and Answers - CMC Drug Product Development Regul
  • Techniques for Chromatography Testing and Mass Spectrometry - Labinsights. (URL: [Link])
  • GMP Standards for Raw Material Procurement in Pharmaceutical Manufacturing. (URL: [Link])
  • Spectroscopic and Chromatographic Techniques | Environmental Chemistry I Class Notes | Fiveable. (URL: [Link])
  • 3.2.3 Chromatographic methods | The Scottish Archaeological Research Framework. (URL: [Link])
  • ICH Q11 Questions & Answers – Selection & Justification of Starting M
  • Assessment of Spectroscopic Techniques for Adulteration Detection of Raw Materials Used in Biopharmaceutical Manufacturing | American Pharmaceutical Review. (URL: [Link])
  • Troubleshooting Contamination Issues in Pharmaceuticals - YouTube. (URL: [Link])
  • Auditing Starting Materials - new APIC Guideline defines Standards - gmp-compliance.org. (URL: [Link])
  • Biopharmaceutical Quality Control: A Comprehensive Guide To QA And QC Processes. (URL: [Link])

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Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stereochemical purity of chiral intermediates is a cornerstone of safe and effective drug manufacturing. (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine, a key chiral building block and a known process-related impurity in the synthesis of the antiplatelet agent Ticagrelor, presents a significant analytical challenge.[][2][3] Its enantiomeric purity is critical, as different stereoisomers can exhibit varied pharmacological and toxicological profiles.

This guide provides an in-depth, objective comparison of validated analytical methodologies for the stereoselective quantification of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, ensuring that each described method is a self-validating system grounded in scientific rigor and regulatory expectations.

The Analytical Imperative: Why Stereoselective Methods Matter

The synthesis of complex chiral molecules like Ticagrelor often involves multiple stereocenters. The starting materials and intermediates, such as (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine, must be of high enantiomeric purity to ensure the final active pharmaceutical ingredient (API) has the correct stereochemistry and is free from unwanted isomers. Regulatory bodies, including the FDA and EMA, mandate stringent control over chiral impurities.[4] Therefore, robust and validated analytical methods are not just a quality control measure but a regulatory necessity.

Comparative Analysis of Key Analytical Techniques

The primary challenge in analyzing (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine lies in its chiral nature and its relatively low UV absorbance. Here, we compare the two most pertinent analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), with a forward look towards Supercritical Fluid Chromatography (SFC) as a greener alternative.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Supercritical Fluid Chromatography (SFC)
Principle Enantioselective separation on a chiral stationary phase (CSP) in the liquid phase.Separation of volatile (or derivatized) compounds in the gas phase followed by mass-based detection.Enantioselective separation using a supercritical fluid as the mobile phase.
Specificity High, achieved through the specific interactions between the enantiomers and the CSP.High, due to mass fragmentation patterns. Specificity for enantiomers requires a chiral column or derivatization.High, similar to HPLC, relying on chiral stationary phases.
Sensitivity Moderate, dependent on the chromophore of the analyte. Can be enhanced by derivatization.High, especially with selective ion monitoring (SIM).High, often better than HPLC due to efficient nebulization in the detector.
Sample Throughput Moderate, typical run times are in the range of 15-30 minutes.Lower, due to longer run times and potential need for derivatization.High, with faster analysis times and rapid column equilibration.
Development Complexity Moderate, requires screening of various CSPs and mobile phases.High, may require derivatization method development to improve volatility and peak shape.Moderate, similar to HPLC but with additional parameters like backpressure to optimize.
"Green" Chemistry Moderate, uses significant volumes of organic solvents.Good, lower solvent usage than HPLC, but derivatization may use hazardous reagents.Excellent, primarily uses CO2 as the mobile phase, significantly reducing organic solvent consumption.

In-Depth Methodology and Validation

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for enantiomeric purity determinations in the pharmaceutical industry due to its robustness and the wide variety of available chiral stationary phases (CSPs).[5][6][7] For (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine, a polysaccharide-based CSP is a logical starting point due to their broad applicability for chiral amines.

Objective: To develop and validate a stability-indicating chiral HPLC method for the quantification of the (1S,2R)-enantiomer impurity in (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine.

Chromatographic Conditions:

  • Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) (250 mm x 4.6 mm, 5 µm)[2]

  • Mobile Phase: n-Hexane:Methanol:Ethanol:Acetic Acid (800:100:100:1, v/v/v/v)[2]

  • Flow Rate: 0.8 mL/min[2]

  • Column Temperature: 30°C[2]

  • Detection Wavelength: 255 nm[2]

  • Injection Volume: 10 µL

Validation Parameters and Acceptance Criteria (based on ICH Q2(R1) Guidelines): [4]

Parameter Methodology Acceptance Criteria
Specificity Inject blank, placebo (if in formulation), individual enantiomers, and a mixture. Perform forced degradation studies (acid, base, peroxide, thermal, photolytic).The peak for each enantiomer should be well-resolved from each other and from any degradation products or excipients. Peak purity should be confirmed.
Linearity Prepare a series of solutions of the (1S,2R)-enantiomer at five concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the target impurity level.Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze samples spiked with the (1S,2R)-enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the target impurity level) in triplicate.Percent recovery between 98.0% and 102.0%.
Precision Repeatability: Six replicate injections of a standard solution. Intermediate Precision: Analysis performed by a different analyst on a different day with different equipment.Relative Standard Deviation (RSD) ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) Based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).Signal-to-noise ratio of approximately 3:1.
Limit of Quantitation (LOQ) Based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S).Signal-to-noise ratio of approximately 10:1.
Robustness Deliberately vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).System suitability parameters (resolution, tailing factor) should remain within acceptable limits.

Causality Behind Experimental Choices:

  • Chiral Stationary Phase: The CHIRALPAK® IA, an amylose-based CSP, is chosen for its proven success in separating a wide range of chiral compounds, including those with aromatic rings and amine functional groups. The carbamate derivatives on the polysaccharide backbone provide multiple interaction sites (hydrogen bonding, dipole-dipole, and π-π interactions) that lead to chiral recognition.

  • Mobile Phase: A normal-phase mobile phase consisting of hexane and alcohols provides good solubility for the analyte and promotes the necessary interactions with the CSP for chiral separation. The small amount of acetic acid is added to improve the peak shape of the basic amine by reducing tailing.

  • Detection Wavelength: 255 nm is selected to maximize the signal for the fluorophenyl moiety, enhancing the sensitivity of the method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation Prep_Standard Prepare Standard Solution (1R,2S)- & (1S,2R)-enantiomers Injection Inject Samples & Standards Prep_Standard->Injection Prep_Sample Prepare Sample Solution (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Prep_Sample->Injection HPLC_System HPLC System with Chiral Column (CHIRALPAK® IA) HPLC_System->Injection Method_Params Set Method Parameters (Mobile Phase, Flow Rate, Temp, Wavelength) Method_Params->HPLC_System Chromatogram Acquire Chromatograms Injection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Quantification Quantify Enantiomeric Purity Integration->Quantification Validation Perform Validation Studies (Linearity, Accuracy, Precision, etc.) Quantification->Validation Report Generate Validation Report Validation->Report

Caption: HPLC Method Validation Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile or semi-volatile amines, GC-MS offers high sensitivity and specificity. However, primary amines like (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine often exhibit poor peak shape and tailing on standard GC columns due to their polarity and tendency to interact with active sites in the system. To overcome this, a derivatization step is typically required to convert the amine into a less polar and more volatile derivative.

Objective: To develop a sensitive GC-MS method for the quantification of trace enantiomeric impurities in (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine.

Derivatization Step:

  • Evaporate a known amount of the sample solution to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine and 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the vial at 60°C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

  • Column: Chiral capillary column (e.g., Chirasil-Dex CB)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 220°C at 10°C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the TMS-derivative.

Rationale for Derivatization:

The use of MSTFA to form a trimethylsilyl (TMS) derivative of the amine serves multiple purposes:

  • Increases Volatility: The TMS group makes the molecule less polar and more volatile, which is essential for GC analysis.

  • Improves Peak Shape: By blocking the active amine group, interactions with the column are minimized, resulting in sharper, more symmetrical peaks.

  • Enhances Thermal Stability: The derivative is more stable at the high temperatures used in the GC injector and oven.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Processing Prep_Sample_GC Prepare Sample Solution Dry_Sample Evaporate to Dryness Prep_Sample_GC->Dry_Sample Derivatization Add Derivatization Reagent (MSTFA) & Heat Dry_Sample->Derivatization Injection_GC Inject Derivatized Sample Derivatization->Injection_GC GCMS_System GC-MS System with Chiral Column GCMS_System->Injection_GC GC_Params Set GC-MS Parameters (Temp Program, SIM ions) GC_Params->GCMS_System Acquire_Data Acquire Mass Spectra Injection_GC->Acquire_Data Extract_Ion Extract Ion Chromatograms Acquire_Data->Extract_Ion Integrate_Peaks_GC Integrate Peaks Extract_Ion->Integrate_Peaks_GC Quantify_GC Quantify Enantiomers Integrate_Peaks_GC->Quantify_GC

Caption: GC-MS with Derivatization Workflow.

The Future: Supercritical Fluid Chromatography (SFC)

SFC is gaining prominence as a "green" and efficient alternative to HPLC for chiral separations.[8] It uses supercritical CO2 as the primary mobile phase, often with a small amount of an organic modifier. The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and higher throughput without sacrificing resolution. For (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine, an SFC method would likely use a similar polysaccharide-based CSP as in HPLC, but with a mobile phase of CO2 and methanol. The advantages would be reduced solvent consumption and faster analysis times, making it an attractive option for high-throughput screening and purification.

Conclusion

The validation of analytical methods for chiral intermediates like (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine is a critical aspect of pharmaceutical development. While Chiral HPLC remains the most established and versatile technique, offering a wide range of well-characterized chiral stationary phases, GC-MS provides a highly sensitive alternative, particularly when derivatization is employed. The emerging technology of SFC presents a compelling future direction, combining the separation power of HPLC with the speed and environmental benefits of using supercritical CO2.

The choice of the most appropriate analytical method will depend on the specific requirements of the analysis, including the desired sensitivity, sample throughput, and available instrumentation. Regardless of the technique chosen, a thorough validation in accordance with ICH guidelines is essential to ensure the generation of reliable and accurate data, ultimately safeguarding the quality and safety of the final pharmaceutical product.

References

  • Bueno, L. M., et al. (2017). HPLC method for simultaneous analysis of ticagrelor and its organic impurities and identification of two major photodegradation products. European Journal of Pharmaceutical Sciences, 97, 22-29.
  • Axios Research. (n.d.). Ticagrelor Impurity 3.
  • A chiral stationary phase HPLC method for determining ticagrelor isomers in ticagrelor tablets. (2018). Chinese Journal of New Drugs.
  • Wäsche, S., et al. (2001). Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods. Chirality, 13(8), 443-51.
  • Cleanchem. (n.d.). Ticagrelor Impurity 79.
  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Shimadzu. (n.d.). Determination of Ticagrelor and its related impurities content from oral tablets as per proposed IP monograph UHPLC method.
  • Ribeiro, N., et al. (2018). Application of Quality by Design to optimize a stability-indicating LC method for the determination of ticagrelor and its impurities. European Journal of Pharmaceutical Sciences, 119, 149-157.
  • Google Patents. (2020). CN106841413B - Ticagrelor enantiomer and diastereoisomer separation and detection method.
  • Google Patents. (n.d.). Liquid chromatography analysis method of ticagrelor chiral intermediate.
  • Pharmaffiliates. (n.d.). Ticagrelor-impurities.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Sravani, B., et al. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 104-111.
  • Chiralpedia. (2022). Direct chiral HPLC separation on CSPs.
  • Kakde, R. B., et al. (2017). Method Development, Validation and Impurity Profiling of Ticagrelor by Acid Degradation Method. International Journal of PharmTech Research, 10(4), 225-237.
  • Parida, A. K., et al. (2016). A Novel Validated RP-HPLC Method for the estimation of Ticagrelor in Bulk and Pharmaceutical Dosage Forms. Research Journal of Pharmacy and Technology, 9(7), 844-849.
  • Nikitha, G., & Ajitha, A. (2021). Analytical methods of ticagrelor: A review. International Journal of Pharmaceutical Sciences and Research, 12(12), 6260-6269.
  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Analytical Method Development and Validation of Ticagrelor.
  • GSC Biological and Pharmaceutical Sciences. (n.d.). Application of Stability-indicating RP-HPLC Method for quantification of Ticagrelor In Oral dispersible tablet dosage form.
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Method development and validation for estimation of ticagrelor in pharmaceutical dosage form by using RP-HPLC.
  • D'Aco, M., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 124-131.

Sources

A Comparative Guide to Chiral Resolving Agents for 2-(4-Fluorophenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the stereoselective synthesis or separation of chiral molecules is a critical step. The biological activity of enantiomers can differ significantly, making the isolation of the desired stereoisomer paramount. This guide provides an in-depth technical comparison of common chiral resolving agents for the racemic primary amine, trans-2-(4-Fluorophenyl)cyclopropanamine, a key structural motif in various pharmacologically active compounds.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

The most robust and industrially scalable method for separating enantiomers of chiral amines is through the formation of diastereomeric salts. This classical resolution technique hinges on the reaction of a racemic amine with an enantiomerically pure chiral acid. This acid-base reaction yields a pair of diastereomeric salts. While the initial enantiomers share identical physical properties, the resulting diastereomers have distinct physicochemical characteristics, most notably different solubilities in a given solvent. This disparity allows for their separation via fractional crystallization. The less soluble diastereomeric salt preferentially crystallizes from the solution, enabling its isolation. Subsequently, the desired enantiomer of the amine is liberated from the purified salt, typically by treatment with a base.

Racemic_Mixture Racemic 2-(4-Fluorophenyl)cyclopropanamine ((R)-Amine and (S)-Amine) Diastereomeric_Salts Mixture of Diastereomeric Salts ((R)-Amine)-(R,R)-Salt ((S)-Amine)-(R,R)-Salt Racemic_Mixture->Diastereomeric_Salts Resolving_Agent Chiral Resolving Agent (e.g., (R,R)-Tartaric Acid Derivative) Resolving_Agent->Diastereomeric_Salts Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization Less_Soluble_Salt Less Soluble Diastereomeric Salt Fractional_Crystallization->Less_Soluble_Salt precipitates More_Soluble_Salt More Soluble Diastereomeric Salt (in mother liquor) Fractional_Crystallization->More_Soluble_Salt remains in solution Liberation_Less Base Treatment Less_Soluble_Salt->Liberation_Less Liberation_More Base Treatment More_Soluble_Salt->Liberation_More Pure_Enantiomer_1 Pure Enantiomer 1 Liberation_Less->Pure_Enantiomer_1 Recovered_Agent_1 Recovered Resolving Agent Liberation_Less->Recovered_Agent_1 Pure_Enantiomer_2 Pure Enantiomer 2 Liberation_More->Pure_Enantiomer_2 Recovered_Agent_2 Recovered Resolving Agent Liberation_More->Recovered_Agent_2

Caption: Workflow of Chiral Resolution via Diastereomeric Salt Formation.

Comparative Analysis of Common Chiral Resolving Agents

The selection of an appropriate chiral resolving agent is crucial for the efficiency of the separation process. The most prevalent choices for primary amines include tartaric acid and its derivatives, as well as mandelic acid.[1]

Resolving AgentStructureKey AdvantagesTypical Performance & Considerations
L-(+)-Tartaric Acid Dicarboxylic acid with two chiral centersReadily available, inexpensive, and extensively documented.[2]A versatile and cost-effective option. Its two acidic protons can sometimes lead to the formation of complex salt mixtures.
O,O'-Dibenzoyl-L-tartaric acid (DBTA) A derivative of tartaric acidThe bulky benzoyl groups can enhance the rigidity of the diastereomeric salt, often leading to better crystalline properties and improved enantioselectivity.Often provides higher enantiomeric excess compared to tartaric acid. The choice between DBTA and its toluoyl counterpart (DPTTA) is highly substrate-dependent.[3]
O,O'-Di-p-toluoyl-L-tartaric acid (DPTTA) A derivative of tartaric acidSimilar to DBTA, the toluoyl groups can improve the crystal packing of the diastereomeric salts.A highly effective resolving agent for primary amines. In some cases, it may offer superior performance to DBTA.[4]
(S)-(-)-Mandelic Acid α-hydroxy carboxylic acid with one chiral centerOften forms highly crystalline salts, which can lead to high enantiomeric excess in a single crystallization step.[1]Can be more expensive than tartaric acid. Its effectiveness is highly dependent on the specific amine.

In-Depth Look: Tartaric Acid Derivatives as Resolving Agents

Derivatives of tartaric acid, such as O,O'-Dibenzoyl-L-tartaric acid (DBTA) and O,O'-Di-p-toluoyl-L-tartaric acid (DPTTA), are often the resolving agents of choice for primary amines due to their ability to form stable, crystalline diastereomeric salts.[3][4] The rigid aromatic groups in these molecules can lead to more defined intermolecular interactions within the crystal lattice, such as π-π stacking, which can amplify the differences in the physical properties of the diastereomers, thereby facilitating a more efficient separation.

A study on the chiral separation of Finerenone, a non-steroidal mineralocorticoid receptor antagonist, highlighted the subtle yet critical differences between various tartaric acid derivatives.[4] It was found that Di-o-toluoyl-d-tartaric acid (D-DOTA) was the most effective resolving agent, achieving an enantiomeric excess approximately 10% higher than that obtained with D-DBTA and D-DTTA.[4] The study also revealed that the solubility difference between the diastereomeric salts was largest with D-DOTA, which is a key factor for a successful resolution.[4] This underscores the importance of screening different resolving agents for a specific target molecule.

G cluster_0 Selection of Resolving Agent cluster_1 Experimental Factors cluster_2 Outcome Tartaric Acid Tartaric Acid Yield Yield Tartaric Acid->Yield Enantiomeric Excess (e.e.) Enantiomeric Excess (e.e.) Tartaric Acid->Enantiomeric Excess (e.e.) DBTA DBTA DBTA->Yield DBTA->Enantiomeric Excess (e.e.) DPTTA DPTTA DPTTA->Yield DPTTA->Enantiomeric Excess (e.e.) Mandelic Acid Mandelic Acid Mandelic Acid->Yield Mandelic Acid->Enantiomeric Excess (e.e.) Solvent Solvent Solvent->Yield Solvent->Enantiomeric Excess (e.e.) Temperature Temperature Temperature->Yield Temperature->Enantiomeric Excess (e.e.) Stoichiometry Stoichiometry Stoichiometry->Yield Stoichiometry->Enantiomeric Excess (e.e.) Concentration Concentration Concentration->Yield Concentration->Enantiomeric Excess (e.e.)

Caption: Key Factors Influencing Chiral Resolution Success.

Experimental Protocol: A Representative Guide

While specific optimal conditions must be determined empirically for 2-(4-Fluorophenyl)cyclopropanamine, the following protocol, based on established procedures for similar primary amines, provides a robust starting point.[1]

Objective: To resolve racemic trans-2-(4-Fluorophenyl)cyclopropanamine using O,O'-Di-p-toluoyl-L-tartaric acid (L-DPTTA).

Materials:

  • Racemic trans-2-(4-Fluorophenyl)cyclopropanamine

  • O,O'-Di-p-toluoyl-L-tartaric acid (L-DPTTA)

  • Methanol

  • 2 M Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Diastereomeric Salt Formation:

    • In a flask, dissolve racemic trans-2-(4-Fluorophenyl)cyclopropanamine (1 equivalent) in a suitable amount of warm methanol.

    • In a separate flask, dissolve L-DPTTA (0.5-1.0 equivalents) in a minimal amount of warm methanol. The use of a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.

    • Slowly add the L-DPTTA solution to the amine solution with stirring.

    • Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be beneficial.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

    • Dry the crystals under vacuum.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the dried diastereomeric salt in a mixture of water and ethyl acetate.

    • Add 2 M NaOH solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 10) and all solids have dissolved.

    • Separate the organic layer.

    • Extract the aqueous layer with two additional portions of ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure to yield the enantiomerically enriched trans-2-(4-Fluorophenyl)cyclopropanamine.

  • Analysis:

    • Determine the yield and enantiomeric excess (e.e.) of the resolved amine using chiral High-Performance Liquid Chromatography (HPLC).

Conclusion

The chiral resolution of 2-(4-Fluorophenyl)cyclopropanamine via diastereomeric salt formation is a highly effective method for obtaining enantiomerically pure material. While tartaric acid and its derivatives, particularly O,O'-dibenzoyl- and O,O'-di-p-toluoyl-tartaric acid, along with mandelic acid, are all viable resolving agents, the optimal choice is highly dependent on the specific substrate and desired process economics. A systematic screening of these agents and crystallization conditions is recommended to achieve the highest yield and enantiomeric purity. The protocols and comparative data presented in this guide serve as a valuable starting point for researchers in the development of robust and efficient chiral separation processes.

References

  • A Comparative Guide to Chiral Resolving Agents for Primary Amines. Benchchem.
  • A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid. Benchchem.
  • Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • [Enantiomeric separation of mandelic acid and its analogues by high performance liquid chromatography with 2,6-di-O-pentyl-beta-cyclodextrin co
  • A Comparative Guide to Chiral Resolution: Di-p- toluoyl-D-tartaric Acid vs. Dibenzoyl. Benchchem.
  • Process for the preparation and resolution of mandelic acid derivatives.
  • Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chrom
  • Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method. ChemicalBook.
  • Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation.
  • (r)- and (s)-mandelic acid. Organic Syntheses Procedure.
  • Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing St
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  • A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
  • Technical Support Center: Resolving Enantiomers of 4-Amino-3-cyclopropylbenzoic Acid Deriv
  • Role of the solvent in optical resolution of trans-chrysanthemic acid via diastereomeric salt formation with (1R,2R)-1-(4-nitrophenyl)-2-dimethylaminopropane-1,3-diol. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

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A Comparative Guide to the Efficacy of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine and Other Chiral Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Chiral amines are fundamental to modern chemistry, serving as indispensable components in pharmaceuticals, agrochemicals, and as catalysts in asymmetric synthesis.[1] Their stereochemistry is often the determining factor in biological activity and reaction outcomes. This guide provides an in-depth comparison of the efficacy of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine , a highly valuable chiral amine, against other relevant chiral amines.

The efficacy of a chiral amine is not a monolithic concept; it is defined by its application. Therefore, this guide is structured into two primary contexts where (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine demonstrates significant utility:

  • Pharmacological Efficacy: As a potent enzyme inhibitor, specifically targeting Monoamine Oxidase (MAO).

  • Synthetic Efficacy: As a high-purity chiral building block in the synthesis of complex active pharmaceutical ingredients (APIs), exemplified by its use in the production of Ticagrelor.

We will explore the causality behind its performance, provide supporting quantitative data, and detail the experimental protocols required to validate these findings.

Part 1: Pharmacological Efficacy as a Monoamine Oxidase (MAO) Inhibitor

The phenylcyclopropylamine scaffold is a privileged structure in medicinal chemistry, most famously represented by tranylcypromine, an antidepressant that functions by inhibiting monoamine oxidases.[2][3] MAOs are enzymes responsible for the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine.[4][5] Their inhibition can elevate neurotransmitter levels, providing therapeutic benefits in depression and neurological disorders.[4][5] There are two primary isoforms, MAO-A and MAO-B, and inhibitor selectivity is crucial for tuning therapeutic effects and minimizing side effects.[5]

Structure-Activity Relationship (SAR): The Impact of Fluorination and Stereochemistry

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine is a fluorinated analog of tranylcypromine. The introduction of a fluorine atom and the rigid control of stereochemistry dramatically alter its inhibitory profile. Research into fluorinated phenylcyclopropylamines has shown that these modifications significantly influence both potency and selectivity towards MAO-A and MAO-B.[6]

Unlike the parent compound, tranylcypromine, which is a more potent inhibitor of MAO-B, fluorination at the 2-position of the cyclopropane ring, as seen in related analogs, tends to shift selectivity towards MAO-A.[6] A study on various 1-aryl-2-fluorocyclopropylamines demonstrated that both (E)- and (Z)-diastereomers were potent and selective irreversible inhibitors of MAO-A.[6] Surprisingly, for 2-fluoro-1-phenylcyclopropylamine, the (1S,2R) and (1R,2S) enantiomers were found to be nearly equipotent as inhibitors of both MAO-A and MAO-B, highlighting the complex interplay between substitution and stereoconfiguration.[6]

Caption: Experimental workflow for the in vitro MAO inhibition assay.

Part 2: Efficacy in Asymmetric Synthesis as a Chiral Building Block

While some chiral amines are used as catalysts or resolving agents,[7] the primary value of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine and its analogs lies in their use as pre-formed, stereochemically pure intermediates. [8]This approach, known as chiral pool synthesis, leverages a readily available chiral starting material to construct a complex target molecule, thereby avoiding potentially low-yield or complex resolution or asymmetric synthesis steps later on. [9]

Case Study: Synthesis of Ticagrelor

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine, a close analog of the topic compound, is a key intermediate in the synthesis of Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events. [8][10][11]The precise (1R,2S) stereochemistry of the cyclopropylamine moiety is fundamental to the drug's pharmacological activity. [8] Efficacy Argument: In this context, the "efficacy" of the chiral amine is defined by its purity, availability, and ability to streamline a complex synthesis. Sourcing a high-purity (>98%) intermediate like this allows pharmaceutical manufacturers to:

  • Ensure Stereochemical Integrity: The final API's stereochemistry is locked in early, guaranteeing biological efficacy.

  • Improve Overall Yield: It bypasses a late-stage resolution, where 50% of the material would be discarded or require a separate racemization and recycling loop. [12]* Simplify Manufacturing: The process becomes more linear and predictable, which is crucial for industrial-scale production. [10]

Alternative Strategy: Classical Chiral Resolution

To appreciate the efficacy of using a chiral building block, we must compare it to the alternative: creating a racemic mixture and then separating the enantiomers. A widely used method is resolution by diastereomeric salt formation. [7][13][14] The Principle: A racemic amine is reacted with a single enantiomer of a chiral acid (the resolving agent, e.g., (R)-Mandelic acid or L-Tartaric acid). [7]This creates a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, allowing one to be selectively crystallized and separated. [13]

Caption: Comparison of synthetic pathways: using a chiral intermediate vs. classical resolution.

Experimental Protocol: Classical Resolution of (±)-1-Phenylethylamine

This protocol provides a tangible example of the resolution process, which stands in contrast to the streamlined synthesis using a pre-made chiral intermediate.

Pillar of Expertise: The choice of solvent is critical. It must be selected such that the solubility difference between the two diastereomeric salts is maximized to achieve efficient separation. This often requires empirical screening.

  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10 g of racemic (±)-1-phenylethylamine in 150 mL of warm methanol.

    • In a separate flask, dissolve 12.4 g of L-(+)-tartaric acid in 150 mL of warm methanol.

    • Slowly add the tartaric acid solution to the amine solution with constant swirling. A white precipitate of the diastereomeric salts will form immediately.

  • Fractional Crystallization:

    • Gently heat the mixture until the precipitate redissolves completely.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 1-2 hours to maximize crystallization. The salt of one enantiomer, being less soluble, will preferentially crystallize.

    • Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.

  • Liberation of the Free Amine:

    • Transfer the collected crystals to a separatory funnel containing 50 mL of water.

    • Add 20 mL of a 2 M sodium hydroxide (NaOH) solution to the funnel. This deprotonates the amine, breaking the salt.

    • Extract the liberated free amine into an organic solvent, such as diethyl ether (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield the enantiomerically enriched 1-phenylethylamine.

  • Validation:

    • The enantiomeric excess (e.e.) of the resolved amine should be determined using chiral HPLC or by measuring its specific optical rotation with a polarimeter and comparing it to the literature value for the pure enantiomer.

Conclusion

The efficacy of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine is multifaceted and context-dependent.

  • As a pharmacological agent , its fluorinated phenylcyclopropylamine structure makes it a potent inhibitor of monoamine oxidase. The specific stereochemistry and substitution pattern are critical design elements used to tune its potency and selectivity for MAO-A versus MAO-B, distinguishing it from its parent compound, tranylcypromine. [6]

  • As a synthetic tool , its primary value lies in its role as a high-purity chiral building block. Its use in the synthesis of complex molecules like Ticagrelor demonstrates an efficacious industrial strategy that ensures stereochemical fidelity, maximizes yield, and simplifies the manufacturing process compared to performing a classical resolution of a racemic mixture. [8][10] Ultimately, this guide illustrates that a comprehensive evaluation of a chiral amine's efficacy requires a dual perspective: one that considers its intrinsic biological activity and another that assesses its utility in enabling the efficient and precise construction of other valuable molecules.

References

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  • ResearchGate. Trans-2-phenylcyclopropylamine and trans-2-phenylcyclopropylamine-based LSD1 inactivators.
  • Kawasaki, T., et al. (2021). Design, Synthesis, and Monoamine Oxidase Inhibitory Activity of (+)-Cinchonaminone and Its Simplified Derivatives. ACS Medicinal Chemistry Letters.
  • Liu, H., et al. (2025). Unravelling the target landscape of tranylcypromines for new drug discovery. PMC.
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  • ResearchGate. (2025). Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSDI/KDM1.
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  • Google Patents. CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate.
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yield comparison between enzymatic and chemical synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice between enzymatic and chemical synthesis is a critical decision that profoundly impacts not only the final product yield but also the overall efficiency, purity, and sustainability of the manufacturing process. This guide provides an in-depth comparison of these two fundamental synthesis methodologies, supported by experimental insights and data to inform your selection process.

The Fundamental Divide: Understanding the Core Principles

Chemical Synthesis: The Architect's Toolkit

Traditional chemical synthesis relies on the use of chemical reagents to facilitate the transformation of starting materials into a desired product. This approach offers a high degree of flexibility, allowing for the creation of a vast array of molecules, including those with unnatural structures.[1] However, this flexibility often comes at the cost of selectivity. Chemical reactions can be indiscriminate, leading to the formation of unwanted byproducts and stereoisomers, which necessitates complex and often costly purification steps.[2][3] The reactions frequently require harsh conditions, such as high temperatures, extreme pressures, and the use of toxic organic solvents, which can contribute to a significant environmental footprint.[4]

Enzymatic Synthesis: Nature's Precision Engineering

Enzymatic synthesis, or biocatalysis, harnesses the power of enzymes—nature's catalysts—to perform specific chemical transformations.[5][6] Enzymes are highly specific in their action, often targeting a single substrate and catalyzing a single type of reaction with remarkable precision.[5][7] This inherent specificity, including stereoselectivity, dramatically reduces the formation of byproducts, leading to higher purity and simplifying downstream processing.[7] Moreover, enzymatic reactions typically occur under mild, aqueous conditions, which aligns with the principles of green chemistry by reducing energy consumption and the use of hazardous materials.[8][9]

Yield Comparison: A Data-Driven Perspective

The yield of a reaction is a critical metric for assessing its efficiency. While it is challenging to provide a universal statement on which method consistently delivers a higher yield, as it is highly dependent on the specific reaction, we can observe general trends.

FeatureEnzymatic SynthesisChemical Synthesis
Yield Often higher due to high specificity and reduced byproducts.[7]Can be lower due to side reactions and the formation of isomers.[2]
Purity Generally higher, requiring simpler purification steps.[5][7]Often lower, necessitating extensive purification to remove byproducts and isomers.[2][3]
Reaction Conditions Mild (physiological temperature, pressure, and pH).[5][8]Often harsh (high temperatures, pressures, and use of toxic solvents).[4]
Specificity High chemo-, regio-, and stereospecificity.[5][7]Can be low, leading to a mixture of products.[2][4]
Environmental Impact Generally lower, biodegradable catalysts, and less hazardous waste.[8][9]Can be higher due to the use of toxic reagents and solvents, and generation of hazardous waste.[4]
Cost-Effectiveness Can be more cost-effective due to higher yields, simpler purification, and milder conditions.[5]Can be less cost-effective due to lower yields, complex purification, and high energy consumption.[4]
Scalability Can be readily scaled up for industrial applications.[10][11]Scalability can be challenging due to harsh reaction conditions and safety concerns.[4]

Causality Behind Experimental Choices: Why Choose One Over the Other?

The decision to employ enzymatic or chemical synthesis is a strategic one, guided by the specific requirements of the target molecule and the overall process goals.

When to Favor Enzymatic Synthesis:

  • Chiral Molecules: For the synthesis of enantiomerically pure pharmaceuticals, the high stereoselectivity of enzymes is a significant advantage, often eliminating the need for chiral resolution steps.[6][11]

  • Complex Natural Products: The synthesis of complex molecules with multiple stereocenters can be greatly simplified using enzymatic cascades.[12]

  • Green Chemistry Initiatives: When sustainability is a key driver, the milder reaction conditions and reduced waste generation of biocatalysis make it the preferred choice.[8][13]

  • High Purity Requirements: In pharmaceutical applications where purity is paramount, the specificity of enzymes leads to cleaner reaction profiles and simplifies regulatory compliance.[5][7]

When Chemical Synthesis Remains the Method of Choice:

  • Novel or Unnatural Molecules: For the creation of molecules that do not have a natural enzymatic pathway, chemical synthesis provides the necessary flexibility.[1]

  • Very Small Peptides: While enzymatic synthesis is suitable for some peptides, chemical synthesis is often more practical for very short sequences.[14]

  • Cost and Availability of Enzymes: In some cases, the cost and availability of a specific enzyme for a desired transformation may be prohibitive, making chemical synthesis a more economically viable option.[2]

Experimental Workflow: A Tale of Two Syntheses

To illustrate the practical differences, let's consider a hypothetical synthesis of a chiral amine, a common intermediate in pharmaceutical manufacturing.

Enzymatic Synthesis Workflow

Enzymatic_Workflow Substrate Prochiral Ketone Reaction Bioreactor (Aqueous buffer, mild temp.) Substrate->Reaction Enzyme Transaminase Enzyme (with amine donor) Enzyme->Reaction Extraction Product Extraction (e.g., with ethyl acetate) Reaction->Extraction Purification Simple Purification (e.g., crystallization) Extraction->Purification Product Chiral Amine (High enantiomeric excess) Purification->Product

Caption: Enzymatic synthesis workflow for a chiral amine.

Step-by-Step Protocol:

  • Reaction Setup: A prochiral ketone is dissolved in an aqueous buffer.

  • Enzyme Addition: A specific transaminase enzyme, along with an amine donor (e.g., isopropylamine), is added to the reaction mixture.

  • Incubation: The reaction is incubated at a mild temperature (e.g., 30-40°C) with gentle agitation.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique (e.g., HPLC).

  • Product Extraction: Once the reaction is complete, the product is extracted from the aqueous phase using an organic solvent.

  • Purification: The extracted product is purified by simple crystallization, yielding the chiral amine with high enantiomeric excess.

Chemical Synthesis Workflow

Chemical_Workflow Substrate Prochiral Ketone Reaction Reactor (High temp/pressure) Substrate->Reaction Reagents Reducing Agent & Chiral Catalyst (in organic solvent) Reagents->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Workup & Extraction Quenching->Extraction Purification Extensive Purification (e.g., column chromatography) Extraction->Purification Product Racemic or Enantioenriched Amine Purification->Product

Caption: Chemical synthesis workflow for a chiral amine.

Step-by-Step Protocol:

  • Reaction Setup: The prochiral ketone is dissolved in an organic solvent in a reactor.

  • Reagent Addition: A reducing agent and a chiral catalyst are added to the reactor.

  • Reaction Conditions: The reaction is carried out under specific, often harsh, conditions (e.g., elevated temperature and pressure).

  • Reaction Monitoring: The reaction is monitored by techniques such as TLC or GC-MS.

  • Quenching and Workup: After completion, the reaction is quenched, followed by an aqueous workup to remove excess reagents.

  • Extraction and Purification: The product is extracted and requires extensive purification, often involving column chromatography, to isolate the desired amine and separate it from byproducts and potentially the other enantiomer.

Conclusion: A Symbiotic Future

While chemical synthesis has long been the cornerstone of drug development, the tide is turning. The demand for purer, safer, and more sustainably produced pharmaceuticals is driving the adoption of enzymatic methods.[10][13] The high specificity and mild reaction conditions of biocatalysis often translate to higher effective yields of the desired, pure product. However, the optimal approach is not always a binary choice. The future of synthesis lies in the intelligent integration of both enzymatic and chemical steps, a field known as chemoenzymatic synthesis, to leverage the strengths of each methodology and create the most efficient and sustainable pathways to complex molecules.[12][15]

References

  • An Update: Enzymatic Synthesis for Industrial Applic
  • Pharmaceutical Enzymes In Drug Development. Infinita Biotech.
  • (PDF) Biocatalysis: Enzymatic Synthesis for Industrial Applications.
  • Biocatalysis: Enzymatic Synthesis for Industrial Applic
  • Enzymes in the Pharmaceutical Industry: Challenges, Enzyme Types, and Applic
  • Engineering Enzymes for Pharmaceutical Synthesis: From Drug Production to Biotherapeutics. SciTechnol.
  • An Update: Enzymatic Synthesis for Industrial Applications.
  • How Pharmaceutical Enzymes Are Transforming the APIs Industry. Biotechnology.
  • Biocatalysis: Enzymatic Synthesis for Industrial Applications. Publication Server of the University of Greifswald.
  • difference between chemical synthesis and enzym
  • Chemical vs.
  • Application of Enzymes in Drug Manufacturing. Pharma Excipients.
  • A Comparative Guide: Enzymatic vs. Chemical Synthesis of Adenine-№⁵N₅ Labeled RNA. Benchchem.
  • Breaking Free from Commercial Limitations with Custom Chemical Synthesis. Pharma Industry Review.
  • Comparison of synthetic and enzymatic reaction sets Most commonly, a....
  • What factors would make a drug incredibly difficult to synthesise?. Quora.
  • Synthesis Of Drugs Challenges And Breakthroughs. ZM Silane Limited.
  • (PDF) Study Cases of Enzymatic Processes.
  • Chemo-enzymatic synthesis of natural products and their analogs. PubMed.
  • Synthetic Chemistry in Pharma. Antheia Bio.

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A Senior Application Scientist's Guide to the Validation of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Well-Characterized Reference Standard

In the landscape of pharmaceutical development, the integrity of a reference standard is the bedrock upon which the quality and reliability of all subsequent analytical data are built. (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl, a key chiral intermediate and potential impurity in various synthetic pathways, demands a rigorously validated reference standard. This guide provides an in-depth, technically-grounded framework for the comprehensive validation of this critical reagent. We will move beyond a simple checklist of tests to explore the scientific rationale behind the experimental choices, ensuring a self-validating system of protocols. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and United States Pharmacopeia (USP) General Chapter <1225>.[1][2]

The validation of an analytical reference standard is a multifaceted process. It is not merely about confirming the identity of the compound but also about meticulously characterizing its purity, potency, and stereochemical integrity. This guide will provide a comparative analysis of essential analytical techniques, complete with detailed experimental protocols and supporting data, to empower researchers to confidently establish the suitability of their (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl reference standard.

I. Foundational Characterization: Identity and Physicochemical Properties

The initial step in validating a reference standard is to unequivocally confirm its identity and fundamental physicochemical properties. This serves as the primary point of comparison for all future batches and analytical work.

A. Spectroscopic Confirmation

A suite of spectroscopic techniques should be employed to build a comprehensive and unambiguous fingerprint of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The measured mass should be within a narrow tolerance (typically <5 ppm) of the calculated exact mass of the protonated molecule [C₉H₁₁FN + H]⁺. Fragmentation patterns observed in MS/MS can provide further structural confirmation.

  • Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include N-H stretching vibrations for the amine group, C-H stretching for the aromatic and cyclopropyl groups, C=C stretching for the aromatic ring, and a C-F stretching vibration.

B. Physicochemical Properties

Basic physicochemical properties should be determined and documented.

  • Appearance: A visual inspection of the physical state (e.g., crystalline solid, powder) and color should be recorded.

  • Melting Point: The melting point is a good indicator of purity. A sharp melting range suggests a high-purity compound.

  • Solubility: The solubility in various solvents (e.g., water, methanol, acetonitrile, DMSO) should be determined to facilitate the preparation of solutions for subsequent analyses.

II. Purity Determination: A Multi-Pronged Approach

Assessing the purity of a reference standard is arguably the most critical aspect of its validation. A multi-pronged approach using orthogonal analytical techniques is essential for a comprehensive and reliable purity assessment.

A. Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis in the pharmaceutical industry. A stability-indicating HPLC method should be developed and validated to separate the main component from any potential impurities.

Key Considerations for Method Development:

  • Column Selection: A reversed-phase C18 column is a common starting point for a molecule of this polarity.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be controlled to ensure consistent ionization of the amine.

  • Detection: UV detection is suitable due to the presence of the phenyl chromophore. The detection wavelength should be set at the absorption maximum of the analyte.

Experimental Protocol: HPLC Purity

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in 50:50 Water:Acetonitrile

Data Analysis: The purity is typically determined by area percent, assuming all components have a similar response factor at the detection wavelength.

B. Gas Chromatography (GC) for Volatile Impurities

GC is a complementary technique to HPLC, particularly for identifying and quantifying volatile or semi-volatile impurities that may not be readily detected by HPLC.

Key Considerations for Method Development:

  • Derivatization: Primary amines can exhibit poor peak shape in GC. Derivatization with an agent like trifluoroacetic anhydride (TFAA) can improve chromatography.

  • Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is a good starting point.

  • Detection: Flame Ionization Detection (FID) is a universal detector for organic compounds. Mass Spectrometry (MS) can be used for identification of unknown impurities.

Experimental Protocol: GC-FID Purity

ParameterRecommended Condition
Column DB-5, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min) to 280 °C at 15 °C/min (hold 5 min)
Detector Temperature 300 °C (FID)
Injection Volume 1 µL (split 50:1)
Sample Preparation 1 mg/mL in Dichloromethane (with and without TFAA derivatization)
C. Impurity Profile and Identification

A crucial part of the validation is to identify potential impurities. These can arise from the synthetic route or from degradation.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted starting materials from the synthesis.

  • Reagents and Solvents: Residual reagents and solvents.

  • By-products: Products from side reactions.

  • Positional Isomers: Isomers with the fluorine at a different position on the phenyl ring.

Potential Degradation Products:

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical methods.[4] The reference standard should be subjected to stress conditions such as:

  • Acidic and Basic Hydrolysis: Refluxing in dilute HCl and NaOH.

  • Oxidation: Treatment with hydrogen peroxide.

  • Thermal Stress: Heating the solid material.

  • Photostability: Exposure to UV and visible light.

The stressed samples are then analyzed by the developed HPLC and GC methods to identify any degradation products.

III. Stereochemical Integrity: Enantiomeric Purity

For a chiral molecule, confirming the stereochemical purity is as important as determining the chemical purity. The presence of the undesired enantiomer can have significantly different pharmacological or toxicological effects.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric purity.

Key Considerations for Method Development:

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® or Chiralcel® series), are often effective for separating the enantiomers of amines.

  • Mobile Phase: Normal-phase (e.g., hexane/ethanol) or reversed-phase conditions can be explored. The choice will depend on the specific CSP and the analyte. Additives like trifluoroacetic acid or diethylamine may be required to improve peak shape and resolution.

Experimental Protocol: Chiral HPLC

ParameterRecommended Condition
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase Hexane:Ethanol:Trifluoroacetic Acid (80:20:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Preparation 0.5 mg/mL in Mobile Phase

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

IV. Assay (Potency) Determination

The assay, or potency, of the reference standard is a measure of the amount of the pure active substance. It is typically determined by a mass balance approach or by a quantitative NMR (qNMR) method.

A. Mass Balance Approach

The potency is calculated by subtracting the percentages of all identified impurities from 100%.

Formula: Assay (%) = 100% - % Chromatographic Impurities - % Water Content - % Residual Solvents - % Non-volatile Residue

  • Water Content: Determined by Karl Fischer titration.

  • Residual Solvents: Determined by headspace GC.

  • Non-volatile Residue (Residue on Ignition): Determined by a pharmacopeial method.

B. Quantitative NMR (qNMR)

qNMR is an absolute method that can determine the potency of a substance without the need for a reference standard of the same compound. The assay is determined by comparing the integral of a specific proton signal of the analyte to the integral of a known amount of a certified internal standard.

V. Comparison of Alternative Reference Standards

When sourcing a reference standard, it is prudent to compare offerings from different suppliers. The following table provides a framework for such a comparison.

Table 1: Comparison of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl Reference Standards

ParameterSupplier ASupplier BIn-house Validated Standard
Purity (HPLC, Area %) > 99.5%> 99.0%> 99.8%
Enantiomeric Purity (% ee) > 99.0%> 98.5%> 99.5%
Identity Confirmation ¹H NMR, MS¹H NMR¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS, IR
Assay (by Mass Balance) Not Provided99.2%99.7%
Certificate of Analysis BasicComprehensiveComprehensive with spectra
Cost per mg

$N/A

VI. Workflow Diagrams

To provide a clear visual representation of the validation process, the following workflows have been developed.

Diagram 1: Overall Validation Workflow

ValidationWorkflow cluster_Initial Initial Characterization cluster_Purity Purity Assessment cluster_Stereo Stereochemical Integrity cluster_Assay Potency Determination cluster_Final Final Certification Identity Identity Confirmation (NMR, MS, IR) HPLCPurity HPLC Purity Identity->HPLCPurity PhysChem Physicochemical Properties (Appearance, MP, Solubility) PhysChem->HPLCPurity GCPurity GC Purity (Volatiles) HPLCPurity->GCPurity ImpurityID Impurity Identification (Forced Degradation) GCPurity->ImpurityID ChiralHPLC Chiral HPLC (Enantiomeric Purity) ImpurityID->ChiralHPLC MassBalance Mass Balance (KF, ROI, Residual Solvents) ChiralHPLC->MassBalance CoA Certificate of Analysis Generation MassBalance->CoA qNMR qNMR (Optional) qNMR->CoA

Caption: High-level workflow for reference standard validation.

Diagram 2: Chiral HPLC Method Development Strategy

ChiralHPLCMethodDev Start Select CSPs (Polysaccharide-based) ScreenModes Screen Mobile Phase Modes (Normal vs. Reversed) Start->ScreenModes Optimize Optimize Mobile Phase (Solvent ratio, Additives) ScreenModes->Optimize FineTune Fine-Tune Parameters (Flow rate, Temperature) Optimize->FineTune Validate Validate Method (Specificity, Linearity, Precision) FineTune->Validate

Caption: Strategy for chiral HPLC method development.

Conclusion: Ensuring Analytical Confidence

The comprehensive validation of a (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl reference standard is a non-negotiable prerequisite for its use in a regulated environment. By employing a multi-technique, scientifically-driven approach as outlined in this guide, researchers can establish a high degree of confidence in the identity, purity, and potency of their standard. This, in turn, ensures the accuracy and reliability of the analytical data generated using this critical reagent, ultimately contributing to the development of safe and effective pharmaceuticals. The principles and protocols detailed herein provide a robust framework that can be adapted for the validation of other critical chiral intermediates and reference standards.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. USP-NF.
  • MedCrave. Forced Degradation Studies. 2016.

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A Comparative Guide to P2Y12 Antagonists Derived from Cyclopropylamine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of P2Y12 antagonists featuring a cyclopropylamine moiety, a key structural feature in the design of potent antiplatelet agents. As researchers and drug development professionals, understanding the nuances of how different chemical scaffolds incorporating this moiety can influence pharmacological properties is crucial for the development of next-generation antithrombotic therapies. This document will dissect the mechanistic, pharmacokinetic, and pharmacodynamic differences between two leading examples, prasugrel and ticagrelor, supported by experimental data and protocols.

The P2Y12 Receptor: A Central Hub in Platelet Aggregation

The P2Y12 receptor, a G protein-coupled receptor (GPCR) found on the surface of platelets, plays a pivotal role in hemostasis and thrombosis.[1] Its activation by adenosine diphosphate (ADP) triggers a signaling cascade that leads to platelet activation, aggregation, and the formation of a stable thrombus. As such, the P2Y12 receptor is a prime therapeutic target for the prevention of cardiovascular events in patients with acute coronary syndrome (ACS) and those undergoing percutaneous coronary intervention (PCI).[2]

The binding of ADP to the P2Y12 receptor initiates an intracellular signaling pathway through the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP, in turn, diminishes the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key negative regulator of platelet activation. The dephosphorylation of VASP facilitates the conformational change of the glycoprotein IIb/IIIa receptor, enabling it to bind fibrinogen and mediate platelet aggregation.

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to VASP_P VASP-P (Inactive) cAMP->VASP_P Promotes Phosphorylation of VASP to VASP VASP (Active) VASP_P->VASP Dephosphorylation GPIIbIIIa_inactive GPIIb/IIIa Receptor (Inactive) VASP->GPIIbIIIa_inactive Inhibits activation of GPIIbIIIa_active GPIIb/IIIa Receptor (Active) GPIIbIIIa_inactive->GPIIbIIIa_active Conformational Change Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation Mediates

Figure 1: Simplified P2Y12 signaling pathway in platelets.

Cyclopropylamine-Derived P2Y12 Antagonists: A Tale of Two Scaffolds

While both prasugrel and ticagrelor incorporate a cyclopropylamine moiety, they belong to distinct chemical classes, which dictates their mechanism of action and metabolic fate.

  • Prasugrel: A third-generation thienopyridine, prasugrel is a prodrug that requires metabolic activation to exert its antiplatelet effect.[3] The cyclopropyl group is attached to the carbonyl moiety of the active metabolite.[4] Its active metabolite irreversibly binds to the P2Y12 receptor, leading to sustained platelet inhibition for the life of the platelet.[3]

  • Ticagrelor: A member of the cyclo-pentyl-triazolopyrimidine (CPTP) class, ticagrelor is an orally active, reversible antagonist of the P2Y12 receptor.[5] It does not require metabolic activation and binds to a site on the P2Y12 receptor distinct from the ADP binding site.[5] The cyclopropylamine derivative is a key building block in its synthesis.

Comparative Performance Analysis

The differing chemical scaffolds and mechanisms of action of prasugrel and ticagrelor translate to distinct pharmacokinetic and pharmacodynamic profiles, which have been extensively evaluated in clinical trials.

Pharmacokinetic and Pharmacodynamic Comparison
FeaturePrasugrelTicagrelor
Chemical Class ThienopyridineCyclo-pentyl-triazolopyrimidine (CPTP)
Mechanism of Action Irreversible P2Y12 antagonist (prodrug)Reversible, direct-acting P2Y12 antagonist
Metabolic Activation Required (two-step oxidation)Not required
Onset of Action Slower (dependent on metabolism)Faster
Offset of Action Slow (dependent on platelet turnover)Faster (dependent on drug clearance)
Half-life ~7.4 hours (active metabolite)~7 hours (parent drug), ~9 hours (active metabolite)
Platelet Inhibition More potent and consistent than clopidogrelMore potent and consistent than clopidogrel

Data sourced from multiple preclinical and clinical studies.[4][6][7]

Clinical Efficacy and Safety

Numerous clinical trials have compared the efficacy and safety of prasugrel and ticagrelor, primarily in patients with ACS.

OutcomePrasugrel vs. Clopidogrel (TRITON-TIMI 38)Ticagrelor vs. Clopidogrel (PLATO)Prasugrel vs. Ticagrelor (ISAR-REACT 5)
Primary Efficacy Endpoint (Cardiovascular Death, MI, Stroke) Significantly lower with prasugrelSignificantly lower with ticagrelorSignificantly lower with prasugrel
Major Bleeding Significantly higher with prasugrelSignificantly higher with ticagrelorNo significant difference
Stent Thrombosis Significantly lower with prasugrelSignificantly lower with ticagrelorNumerically lower with prasugrel

This table summarizes high-level outcomes from major clinical trials. For detailed results and specific patient populations, refer to the primary publications.[1][4][8]

Meta-analyses of head-to-head trials suggest that in patients with ACS, both prasugrel and ticagrelor demonstrate similar adverse cardiovascular outcomes and bleeding events.[9] However, some studies indicate that a prasugrel-based strategy may be superior in certain ACS patient populations undergoing PCI.

Experimental Protocols for Performance Evaluation

The characterization and comparison of P2Y12 antagonists rely on a suite of in vitro and ex vivo assays that measure platelet function.

Platelet Aggregation Assays

Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet aggregation. This method measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like ADP.

Step-by-Step LTA Protocol:

  • Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate.

  • PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP.

  • Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP, which serves as the blank.

  • Assay Setup: Place a cuvette with PRP in the aggregometer and adjust the light transmission to 0%. Use a cuvette with PPP to set the light transmission to 100%.

  • Incubation: Incubate the PRP with the test compound (P2Y12 antagonist) or vehicle control for a specified time.

  • Agonist Addition: Add a known concentration of ADP to the PRP and record the change in light transmission over time.

  • Data Analysis: The maximum percentage of aggregation is calculated and compared between the test and control samples.

LTA_Workflow cluster_preparation Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (3.2% Sodium Citrate) Centrifuge1 Low-Speed Centrifugation Blood->Centrifuge1 Centrifuge2 High-Speed Centrifugation Blood->Centrifuge2 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Aggregometer Aggregometer Setup (0% with PRP, 100% with PPP) PRP->Aggregometer PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Aggregometer Incubation Incubate PRP with Test Compound/Vehicle Aggregometer->Incubation Agonist Add ADP Incubation->Agonist Record Record Light Transmission Agonist->Record Analysis Calculate % Aggregation Record->Analysis Comparison Compare Test vs. Control Analysis->Comparison

Figure 2: Experimental workflow for Light Transmission Aggregometry.
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay

The VASP phosphorylation assay is a highly specific method for assessing the activity of the P2Y12 signaling pathway. It measures the phosphorylation state of VASP in platelets, which is directly correlated with the degree of P2Y12 receptor inhibition.[10]

Step-by-Step VASP Assay Protocol (Flow Cytometry):

  • Blood Collection: Collect whole blood in tubes containing a suitable anticoagulant.

  • Platelet Stimulation: Aliquot whole blood and incubate with PGE1 (to stimulate VASP phosphorylation) or a combination of PGE1 and ADP (to assess P2Y12-mediated inhibition of phosphorylation).

  • Fixation and Permeabilization: Fix the cells with a fixative solution and then permeabilize the platelet membrane to allow antibody access.

  • Antibody Staining: Stain the platelets with a fluorescently labeled monoclonal antibody specific for phosphorylated VASP (P-VASP) and a platelet-specific marker (e.g., CD61).

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer and measure the fluorescence intensity of P-VASP in the platelet population.

  • Data Analysis: Calculate the Platelet Reactivity Index (PRI) using the mean fluorescence intensity (MFI) of the PGE1 and PGE1+ADP treated samples. A lower PRI indicates greater P2Y12 inhibition.

Conclusion and Future Directions

The development of P2Y12 antagonists incorporating a cyclopropylamine moiety has been a significant advancement in antiplatelet therapy. The comparison between prasugrel and ticagrelor highlights how different chemical scaffolds can be utilized to achieve potent P2Y12 inhibition through distinct mechanisms of action. Prasugrel, an irreversible thienopyridine prodrug, and ticagrelor, a reversible direct-acting triazolopyrimidine, both offer enhanced antiplatelet effects compared to older agents, albeit with an increased risk of bleeding.[4]

For researchers and drug development professionals, the key takeaway is the importance of scaffold design in fine-tuning the pharmacokinetic and pharmacodynamic properties of P2Y12 antagonists. Future research in this area will likely focus on developing agents with a wider therapeutic window, providing potent antithrombotic efficacy with a reduced bleeding risk. The exploration of novel cyclopropylamine-containing scaffolds and a deeper understanding of their structure-activity relationships will be instrumental in achieving this goal. The experimental protocols detailed in this guide provide a robust framework for the preclinical and clinical evaluation of such next-generation P2Y12 inhibitors.

References

  • Khan, N. A., Cox, A. R., & Cotton, J. M. (2016). Pharmacokinetics and pharmacodynamics of oral P2Y12 inhibitors during the acute phase of a myocardial infarction: A systematic review. Thrombosis Research, 143, 161-169. [Link]
  • Dovifat, J., et al. (2019). Comparison of three common whole blood platelet function tests for in vitro P2Y12 induced platelet inhibition. PLoS One, 14(10), e0223234. [Link]
  • Feher, G., et al. (2013). Comparison of a New P2Y12 Receptor Specific Platelet Aggregation Test with Other Laboratory Methods in Stroke Patients on Clopidogrel Monotherapy. PLoS One, 8(7), e69417. [Link]
  • Storey, R. F., & Armstrong, M. (2010). New P2Y12 inhibitors.
  • Tu, W., et al. (2014). Synthesis and biological evaluation of cyclopentyl-triazolol-pyrimidine (CPTP) based P2Y(12) antagonists. Bioorganic & Medicinal Chemistry Letters, 24(1), 141-146. [Link]
  • Kappl, M., et al. (2023). The Impact of Preclinical High Potent P2Y12 Inhibitors on Decision Making at Discharge and Clinical Outcomes in Patients with Acute Coronary Syndrome. Journal of Clinical Medicine, 12(12), 4077. [Link]
  • Xiang, B., et al. (2012). The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism. PLoS One, 7(12), e51037. [Link]
  • Al-Absi, A. R., et al. (2022). QSAR, structure-based pharmacophore modelling and biological evaluation of novel platelet ADP receptor (P2Y12) antagonist. RSC Medicinal Chemistry, 13(6), 708-720. [Link]
  • Jakubowski, J. A., et al. (2011). P2Y12 Receptor Blockade Augments Glycoprotein IIb-IIIa Antagonist Inhibition of Platelet Activation, Aggregation, and Procoagulant Activity. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(7), 1541-1548. [Link]
  • Norgard, N. B., & Hann, C. L. (2019). Pharmacokinetics and Pharmacodynamics of Approved and Investigational P2Y12 Receptor Antagonists. Clinical Pharmacokinetics, 58(6), 735-752. [Link]
  • van Giezen, J. J. J., & Nilsson, L. (2017). Effects of P2Y12 receptor antagonists beyond platelet inhibition – comparison of ticagrelor with thienopyridines. British Journal of Clinical Pharmacology, 83(5), 947-957. [Link]
  • Saad, M., et al. (2025). Natural P2Y12 inhibitors as antiplatelet leads: A multi-tool in silico study. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]
  • Smyth, S. S., & Campbell, C. L. (2011). Historical Lessons in Translational Medicine: Cyclooxygenase Inhibition and P2Y12 Antagonism.
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cost-benefit analysis of different (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine syntheses

Author: BenchChem Technical Support Team. Date: January 2026

An Executive Guide to the Cost-Benefit Analysis of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Synthesis

Introduction

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine is a chiral cyclopropylamine derivative of significant interest in the pharmaceutical industry. Its unique structural and electronic properties make it a "privileged scaffold" in medicinal chemistry.[1] Most notably, it serves as a critical chiral intermediate in the synthesis of potent drugs, including the antiplatelet agent Ticagrelor.[2][3][4] The efficiency, cost-effectiveness, and scalability of its synthesis are therefore paramount for drug development and manufacturing.[5][]

This guide provides an in-depth cost-benefit analysis of prominent synthetic strategies for producing this high-value intermediate. We will dissect each route, focusing on the underlying chemical principles, process efficiency, safety considerations, and economic viability. The objective is to equip researchers, process chemists, and drug development professionals with the critical insights needed to select the optimal synthetic pathway based on their specific project goals, whether for lab-scale discovery or industrial-scale production.[5]

Overview of Synthetic Strategies

The synthesis of chiral cyclopropylamines is a well-explored area of organic chemistry.[7] Methodologies generally fall into two categories: the modification of a pre-existing cyclopropane ring or the de novo construction of the three-membered ring with the required stereochemistry.[1] Classical methods like the Curtius rearrangement have been widely used, while modern approaches involving asymmetric catalysis offer significant advantages in stereoselectivity and efficiency.[7][8] This analysis will focus on three distinct and industrially relevant approaches.

Route 1: Chiral Resolution via Diastereomeric Salt Formation

This classical approach involves the synthesis of a racemic mixture of the target amine, followed by resolution using a chiral resolving agent to isolate the desired enantiomer. This pathway is often favored for its reliability and use of well-established chemical transformations.

Experimental Protocol
  • Cyclopropanation: 4-Fluorostyrene is reacted with ethyl diazoacetate in the presence of a rhodium or copper catalyst to form racemic ethyl 2-(4-fluorophenyl)cyclopropanecarboxylate.

  • Hydrolysis: The resulting ester is saponified using a base (e.g., NaOH) to yield the racemic carboxylic acid.

  • Amide Formation: The carboxylic acid is converted to the corresponding amide, often via an acid chloride intermediate.

  • Hofmann or Curtius Rearrangement: The amide is subjected to a rearrangement (e.g., Hofmann rearrangement using NaOBr or Curtius rearrangement on an acyl azide derivative) to yield the racemic amine, trans-2-(4-fluorophenyl)cyclopropanamine. While effective, the Curtius rearrangement involves the use of potentially explosive inorganic azides.[9]

  • Chiral Resolution: The racemic amine is treated with a chiral acid, such as D-mandelic acid, in a suitable solvent (e.g., ethanol). The diastereomeric salt of the desired (1R,2S)-enantiomer selectively crystallizes from the solution.

  • Salt Break and Isolation: The isolated salt is treated with a base to liberate the free (1R,2S)-amine, which is then extracted and purified.

Workflow Diagram

Route_1_Resolution A 4-Fluorostyrene B Racemic Ester A->B Ethyl Diazoacetate, Catalyst C Racemic Carboxylic Acid B->C NaOH, Hydrolysis D Racemic Amide C->D 1. SOCl₂ 2. NH₄OH E Racemic Amine D->E Hofmann or Curtius Rearrangement F Diastereomeric Salt ((1R,2S)-amine • D-mandelic acid) E->F D-Mandelic Acid, Crystallization G (1R,2S)-2-(4-Fluorophenyl) cyclopropanamine F->G NaOH, Extraction

Caption: Workflow for Synthesis via Chiral Resolution.

Cost-Benefit Analysis
MetricAssessmentRationale
Starting Material Cost Low to Medium4-Fluorostyrene and ethyl diazoacetate precursors are commercially available and relatively inexpensive.
Reagent Cost MediumStandard reagents are used, but the chiral resolving agent (e.g., D-mandelic acid) adds cost.
Overall Yield LowThe theoretical maximum yield is 50% due to the resolution of a racemate. Practical yields are often lower (30-40%).
Process Scalability HighThe reactions are well-understood and generally scalable. Large-scale crystallization is a standard industrial operation.
Safety Concerns Medium to HighThe use of diazo compounds requires careful handling. The Curtius rearrangement involves potentially explosive azide intermediates.[9]
Environmental Impact MediumInvolves multiple steps and solvent-intensive crystallizations and extractions, generating significant waste streams.
Purity/Selectivity HighChiral purity is excellent (>99% ee) after resolution, which is the primary advantage of this route.

Route 2: Asymmetric Catalytic Cyclopropanation

This modern strategy introduces chirality directly during the formation of the cyclopropane ring, avoiding the inherent 50% yield loss of classical resolution. This is achieved using a chiral catalyst that directs the stereochemical outcome of the reaction.

Experimental Protocol
  • Pre-catalyst Formation: A transition metal complex (e.g., a rhodium complex) is coordinated with a chiral ligand in a suitable solvent under an inert atmosphere.[10]

  • Asymmetric 1,4-Addition: A different approach starts with (5H)-furan-2-one, which undergoes an asymmetric 1,4-addition with a 3,4-difluorophenylboronic acid derivative, catalyzed by a chiral rhodium complex.[10]

  • Ring Opening & Amidation: The resulting lactone is opened (e.g., with thionyl chloride) and then amidated to form a chiral amide intermediate.[10]

  • Cyclization: The intermediate undergoes a base-mediated cyclization to form the cyclopropanecarboxamide.[10]

  • Hofmann Degradation: The chiral amide is converted directly to the target chiral amine via Hofmann degradation.[10] This avoids the need for a resolution step.

Workflow Diagram

Route_2_Asymmetric A (5H)-Furan-2-one + 4-Fluorophenylboronic acid deriv. B Chiral Lactone Intermediate A->B Chiral Rhodium Catalyst, Asymmetric 1,4-Addition C Ring-Opened Amide B->C 1. SOCl₂ 2. Amidation D (1R,2R)-Cyclopropane carboxamide C->D Base, Cyclization E (1R,2S)-2-(4-Fluorophenyl) cyclopropanamine D->E Hofmann Degradation

Caption: Workflow for Asymmetric Catalytic Synthesis.

Cost-Benefit Analysis
MetricAssessmentRationale
Starting Material Cost MediumBoronic acid derivatives and furanone are more specialized than simple styrenes.
Reagent Cost HighChiral ligands and rhodium catalysts are expensive, representing a significant portion of the total cost.
Overall Yield HighThis route is highly efficient as it avoids resolution, with reported yields often exceeding 70-80%.
Process Scalability MediumScaling catalytic reactions can be challenging due to catalyst sensitivity, cost, and turnover numbers. Catalyst recovery may be necessary.
Safety Concerns Low to MediumAvoids the use of explosive azides. Standard handling of organometallics and reagents is required.
Environmental Impact LowFewer steps and higher atom economy compared to resolution routes lead to less waste.[5][11] Catalyst recycling can further improve sustainability.
Purity/Selectivity Very HighExcellent enantioselectivity (>98% ee) is typically achieved directly from the catalytic step.

Route 3: Diastereoselective Synthesis from α-Chloroaldehydes

This innovative route builds the cyclopropylamine from simple, readily available precursors via a zinc homoenolate intermediate. High diastereoselectivity is achieved by carefully controlling the reaction conditions.

Experimental Protocol
  • Homoenolate Formation: An α-chloroaldehyde (derived from 4-fluorophenylacetaldehyde) is treated with a diiodomethane-zinc reagent (e.g., CH₂(ZnI)₂) to form an electrophilic zinc homoenolate.[8]

  • Amine Trapping: A secondary amine (e.g., morpholine, which acts as a surrogate for the final primary amine) is added to trap the homoenolate intermediate.

  • Ring Closure: The reaction mixture is heated to induce ring closure, forming the trans-2-(4-fluorophenyl)cyclopropylamine derivative. The diastereoselectivity of this step is highly dependent on the solvent system; the addition of a polar aprotic cosolvent like DMF can inhibit side reactions and favor the desired trans isomer (>20:1 d.r.).[8][12]

  • Conversion to Primary Amine: If a surrogate amine was used, a subsequent deprotection or conversion step is required to yield the final primary amine. (Note: This specific adaptation to a primary amine requires further development from the published method for secondary amines).

Workflow Diagram

Route_3_Homoenolate A α-Chloroaldehyde B Zinc Homoenolate Intermediate A->B CH₂(ZnI)₂ C Amine Adduct B->C Amine (e.g., Morpholine) D trans-2-Substituted Cyclopropylamine C->D Heat, DMF (cosolvent)

Caption: Diastereoselective Synthesis via Zinc Homoenolate.

Cost-Benefit Analysis
MetricAssessmentRationale
Starting Material Cost Lowα-Chloroaldehydes can be prepared from inexpensive starting materials.[8]
Reagent Cost LowUtilizes inexpensive zinc-based reagents. No precious metal catalysts or expensive chiral auxiliaries are needed for diastereoselectivity.
Overall Yield HighThe reaction is reported to be high-yielding (e.g., 83% on a 1 mmol scale).[8]
Process Scalability HighThe process uses simple reagents and standard reaction conditions, making it amenable to large-scale production.
Safety Concerns LowThe reagents are generally less hazardous than those used in other routes (e.g., azides, diazo compounds).
Environmental Impact LowA convergent and highly diastereoselective route reduces waste. The use of zinc is preferable to heavy metals like rhodium.
Purity/Selectivity High (Diastereoselectivity)Excellent trans-selectivity can be achieved.[8][12] However, this route directly yields a racemate; an enantioselective variant or subsequent resolution would be needed for the final chiral product.

Comparative Summary and Recommendation

Synthetic RoutePrimary AdvantagePrimary DisadvantageBest For...
1. Chiral Resolution High chiral purity; reliable50% theoretical yield loss; hazardous reagentsInitial lab-scale synthesis where purity is paramount and yield is secondary.
2. Asymmetric Catalysis High yield and enantioselectivityHigh catalyst cost; process optimization can be complexLarge-scale industrial production where efficiency and atom economy justify the initial investment in catalyst and development.[13]
3. Diastereoselective Synthesis Low cost; high yield; safe reagentsProduces a racemate requiring a separate resolution stepCost-sensitive production where a highly efficient synthesis of the racemic trans-isomer is the main goal, to be followed by resolution.

Conclusion

The optimal synthetic route for (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine is not a one-size-fits-all solution. The choice is a strategic decision that balances economic, safety, and efficiency considerations.

  • For early-stage research and development , where obtaining high-purity material quickly is the priority, the Chiral Resolution route (Route 1) remains a viable, albeit inefficient, option.

  • For cost-effective, large-scale manufacturing , the Diastereoselective Synthesis from α-Chloroaldehydes (Route 3) followed by a resolution step presents a compelling case due to its low-cost starting materials and high-yield synthesis of the key racemic intermediate.

  • For a state-of-the-art, sustainable, and highly efficient industrial process , the Asymmetric Catalytic route (Route 2) is the superior choice.[14] Despite the high upfront cost of the catalyst, the exceptional yield, high enantioselectivity, and reduced environmental footprint make it the most economically favorable and "green" option in the long run, aligning with modern principles of pharmaceutical manufacturing.[5][11]

Ultimately, a thorough process hazard analysis (PHA) and a detailed economic model should be developed before committing to a specific manufacturing route.

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A Comparative Guide to the Green Synthesis of (1R,2S)-2-Arylcyclopropanamine: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(1R,2S)-2-Arylcyclopropanamines are critical chiral building blocks in the pharmaceutical industry, most notably as key intermediates in the synthesis of anticoagulants like Ticagrelor. As the industry shifts towards more sustainable manufacturing, evaluating the environmental impact of synthetic routes is paramount. This guide provides an in-depth comparison of two primary synthetic strategies for a representative of this class, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine: a classical, multi-step chemical approach and a modern, enzyme-catalyzed route. By analyzing key green chemistry metrics, including Process Mass Intensity (PMI), Atom Economy, and E-Factor, we demonstrate the profound advantages of biocatalysis in reducing waste, improving efficiency, and enhancing the overall sustainability of the synthesis.

Introduction: The Imperative for Greener Pharmaceutical Synthesis

The synthesis of complex, stereopure active pharmaceutical ingredients (APIs) traditionally involves multi-step processes that consume large quantities of hazardous reagents and solvents, generating significant waste. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, a crucial precursor for the antiplatelet drug Ticagrelor, is a case in point.[1][2] The intricate stereochemistry of this molecule necessitates precise control, which has historically been achieved through methods that are often inefficient from a green chemistry perspective.

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[3][4] Metrics such as Atom Economy (AE), Process Mass Intensity (PMI), and the Environmental Factor (E-Factor) provide a quantitative framework for assessing the "greenness" of a synthetic route.[5][6][7] A high PMI, for instance, indicates that a large amount of waste (solvents, reagents, water) is produced for every kilogram of the final product. In the pharmaceutical industry, PMIs can often be in the hundreds or even thousands, highlighting a significant opportunity for improvement.[3][8]

This guide will dissect and compare two distinct pathways to this vital intermediate, providing the data and context necessary for researchers and drug development professionals to make more sustainable choices.

Synthetic Route Analysis

We will compare a representative classical chemical synthesis, which often involves a hazardous Curtius or Hofmann rearrangement, against an emerging biocatalytic approach that leverages an engineered enzyme for the key cyclopropanation step.

Route A: Classical Chemical Synthesis

This pathway typically begins with a substituted cinnamic acid or a similar precursor. The synthesis involves a diastereoselective cyclopropanation followed by a multi-step conversion of a carboxylic acid functional group into the target amine, often via a Curtius rearrangement.[9] This rearrangement, while effective, requires the use of sodium azide, a highly toxic and potentially explosive reagent, which poses significant safety and environmental risks.[9][10] The overall process is characterized by numerous steps, including protection/deprotection sequences and extensive purification, which contribute to a high PMI.

The logical flow of this multi-step chemical process is outlined below.

cluster_0 Route A: Classical Chemical Synthesis A 3,4-Difluorocinnamic Acid B Chiral Auxiliary Derivatization (e.g., Oppolzer's Sultam) A->B 1. Chiral Resolution C Diastereoselective Cyclopropanation B->C 2. Carbene Source D Saponification/ Hydrolysis C->D 3. Base E Curtius Rearrangement (DPPA, NaN3) D->E 4. Hazardous Reagents F Hydrolysis/ Deprotection E->F 5. Acid/Base G (1R,2S)-2-(3,4-difluorophenyl) cyclopropanamine F->G 6. Final Product

Caption: Workflow for a typical multi-step chemical synthesis.

Route B: Chemoenzymatic Synthesis

A greener alternative utilizes biocatalysis to achieve the critical asymmetric cyclopropanation. This approach leverages highly engineered enzymes, such as variants of Rhodothermus marinus nitric oxide dioxygenase (RmaNOD) or engineered myoglobins, to catalyze the formation of a chiral cyclopropane building block from simple, readily available starting materials like a substituted styrene and a diazoacetate.[11][12] This enzymatic step offers exceptional stereoselectivity (>99% ee, 95:5 dr) under mild, aqueous conditions, obviating the need for chiral auxiliaries and hazardous reagents.[11] The resulting cyclopropylboronate intermediate can then be efficiently converted to the desired amine.

The streamlined nature of the chemoenzymatic approach is visualized below.

cluster_1 Route B: Chemoenzymatic Synthesis H Substituted Styrene + Diazo-boronate reagent J Enzymatic Asymmetric Cyclopropanation H->J 1. Whole Cells, Aqueous Buffer I Engineered Enzyme (e.g., RmaNOD variant) in E. coli K Chiral Cyclopropylboronate Intermediate J->K 2. High diastereo- & enantioselectivity L Oxidative Amination or Suzuki Coupling K->L 3. Derivatization M (1R,2S)-2-(3,4-difluorophenyl) cyclopropanamine L->M 4. Final Product

Caption: Workflow for a modern chemoenzymatic synthesis.

Quantitative Comparison of Green Chemistry Metrics

To provide an objective comparison, we have compiled experimental and estimated data for the two routes. The following table summarizes the key green chemistry metrics.

MetricRoute A: Classical Chemical SynthesisRoute B: Chemoenzymatic SynthesisJustification & Expert Commentary
Atom Economy (AE) Poor (~30-40%)[13]Good-Excellent (~70-85%)Route A suffers from the use of chiral auxiliaries and stoichiometric reagents in the Curtius rearrangement, which are not incorporated into the final product.[4] Route B's key enzymatic step is an addition reaction, leading to much higher theoretical efficiency.
Process Mass Intensity (PMI) Very High (Est. 150-300)Low (Est. 20-50)The high PMI for Route A is driven by multiple reaction steps, solvent-intensive extractions, and chromatographic purifications.[6] The enzymatic route, performed in aqueous media with fewer steps, drastically reduces solvent and overall mass usage.
E-Factor (Waste/Product) Very High (Est. 149-299)Low (Est. 19-49)Directly related to PMI, the E-Factor highlights the massive waste generation in the classical route compared to the biocatalytic alternative.
Number of Synthetic Steps High (Typically 6-8 steps)[9]Low (Typically 2-4 steps)[11]Fewer steps in Route B lead to higher overall yield, less energy consumption, and reduced opportunities for waste generation.
Key Reagents & Solvents Sodium Azide (highly toxic), Oppolzer's Sultam, Borane complexes, Chlorinated Solvents (DCM), Toluene.[9][14]Whole E. coli cells, Aqueous buffer, Ethanol (cosolvent), Boronic acids.[11]Route A relies on numerous hazardous, toxic, and environmentally persistent materials. Route B operates primarily in water under mild conditions, using a biodegradable catalyst (the enzyme within cells).
Stereocontrol Good (Diastereoselective crystallization required)Excellent (>99% ee, 95:5 dr)[11]While Route A can achieve good stereocontrol, it often requires a difficult crystallization step to separate diastereomers. The enzyme in Route B is engineered for near-perfect stereoselectivity, eliminating this separation step.
Overall Yield Moderate (~20-40%)Good (~50-60%)[11]The shorter, more efficient enzymatic route results in a significantly higher overall yield from common starting materials.

Detailed Experimental Protocols

The following protocols are representative of the methodologies described in the literature.

Protocol 1: Synthesis via Curtius Rearrangement (Adapted from patent literature)

This protocol is a composite representation and should be optimized for specific laboratory conditions.

  • Step 1: Cyclopropanation: (1R,2R)-2-(3,4-difluorophenyl)cyclopropyl carboxylate is prepared by reacting 2-chloro-1-(3,4-difluorophenyl)ethanol with triethylphosphoacetate in the presence of sodium hydride in toluene.[9] This reaction requires stringent anhydrous conditions and careful handling of sodium hydride.

  • Step 2: Amidation: The resulting ester is converted to the corresponding amide by treatment with methyl formate in the presence of ammonia.[9]

  • Step 3: Hofmann Rearrangement (Alternative to Curtius): The amide is then subjected to a Hofmann rearrangement by reacting with sodium hydroxide and sodium hypochlorite to produce the target (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine.[9] This step avoids azides but uses corrosive and oxidizing reagents.

  • Step 4: Purification: The final product requires purification, often via salt formation and recrystallization, to achieve the desired purity.

Protocol 2: Chemoenzymatic Synthesis of Chiral Cyclopropane Intermediate

This protocol is adapted from the work of Arnold and colleagues on enzymatic cyclopropanation.[11]

  • Step 1: Catalyst Preparation: E. coli cells expressing the engineered RmaNOD variant are grown and harvested. For the reaction, they can be used as whole cells, either fresh or lyophilized.

  • Step 2: Enzymatic Reaction: In a temperature-controlled vessel containing M9-N buffer, the whole E. coli cells are suspended (e.g., to an OD600 of 30). The substrates, 3,4-difluorostyrene (1 equivalent) and the pinacolboronate-substituted diazo reagent (2 equivalents), are added. A small amount of ethanol (5% v/v) can be used as a cosolvent to aid substrate solubility.

  • Step 3: Reaction Execution: The reaction mixture is stirred under anaerobic conditions at a controlled temperature (e.g., 25-30 °C) for 24-48 hours. Reaction progress is monitored by HPLC or GC.

  • Step 4: Product Isolation and Derivatization: After the reaction, the mixture is worked up by extracting with an organic solvent. The crude product, (1R,2S)-2-(3,4-difluorophenyl)cyclopropylboronate, is isolated. This intermediate can then be converted to the final amine via established methods such as stereoretentive Suzuki-Miyaura coupling followed by further functional group manipulation.[11]

Conclusion and Future Outlook

The comparison between the classical chemical and modern chemoenzymatic syntheses of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine provides a stark illustration of the power of green chemistry. The biocatalytic route is superior across nearly every metric: it drastically reduces waste (PMI and E-Factor), avoids hazardous and toxic reagents, operates in a more environmentally friendly solvent (water), proceeds in fewer steps, and offers higher selectivity and overall yield.

For researchers, scientists, and drug development professionals, the message is clear: the early adoption of green and sustainable chemistry principles, particularly through the integration of biocatalysis, is not merely an ethical consideration but a strategic advantage. It leads to safer, more efficient, and more economical manufacturing processes. As the library of engineered enzymes continues to expand, the opportunities to replace hazardous, inefficient chemical steps with clean, selective biocatalytic transformations will only grow, paving the way for a more sustainable pharmaceutical industry.

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inter-laboratory comparison of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine analysis

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to establishing a robust framework for the inter-laboratory analysis of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine, ensuring analytical consistency and reliability in pharmaceutical development and quality control.

Introduction: The Imperative for Analytical Precision

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine is a chiral amine that serves as a critical intermediate in the synthesis of various pharmaceutical agents. Its stereospecific nature—the precise three-dimensional arrangement of its atoms—is paramount. In drug development, different enantiomers (mirror-image isomers) of a chiral molecule can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[1] The tragic case of thalidomide in the 1960s, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of the importance of chiral purity.[1]

Therefore, the ability to accurately and consistently quantify the enantiomeric purity of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine is not merely an analytical exercise; it is a fundamental requirement for ensuring drug safety and efficacy. An analytical method, no matter how well-developed in a single laboratory, must prove its reliability and reproducibility when transferred to other sites.[2][3] This is the core purpose of an Inter-laboratory Comparison (ILC), also known as a proficiency test.

This guide provides a comprehensive framework for designing and executing an ILC for the analysis of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine. It is intended for researchers, analytical scientists, and quality assurance professionals dedicated to upholding the highest standards of scientific integrity and regulatory compliance.

Part 1: Foundational Principles of Inter-Laboratory Comparison (ILC)

An ILC is a systematic evaluation of laboratory performance by comparing results from multiple laboratories analyzing identical samples.[4][5] In the context of pharmaceutical manufacturing, ILCs are indispensable for validating analytical methods across different sites, analysts, and equipment, thereby ensuring that quality control is standardized and reliable.[6]

The primary objectives of this proposed ILC are:

  • Assess Method Reproducibility: To determine the variability of results when the same analytical method is performed by different laboratories.[5]

  • Evaluate Laboratory Proficiency: To verify that participating laboratories can competently perform the analytical method and achieve accurate results.

  • Establish Consensus Values: To determine a reliable, statistically-derived value for the enantiomeric purity of the test material.[4]

  • Identify and Mitigate Analytical Discrepancies: To uncover potential issues with the analytical method or its implementation that may lead to inconsistent results.

A key statistical tool used in ILCs is the Z-score , which quantifies how far a laboratory's result is from the consensus mean. A Z-score between -2.0 and +2.0 is typically considered satisfactory, indicating a proficient result.[4]

Part 2: Recommended Analytical Methodology: Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for chiral separations in the pharmaceutical industry due to its high resolution, robustness, and adaptability.[7][8]

Causality Behind Method Selection

The analysis of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine requires a method that can effectively separate it from its enantiomer, (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine. This is best achieved using a Chiral Stationary Phase (CSP).

  • Choice of Stationary Phase: Polysaccharide-based CSPs, particularly those derived from amylose or cellulose phenylcarbamates, have demonstrated broad enantioselectivity for a wide range of chiral compounds, including aromatic amines.[1][7][9] Columns such as those with amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector are excellent candidates due to their proven ability to resolve similar structures.[7]

  • Choice of Mobile Phase: A normal-phase mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is often preferred for these types of CSPs.[1][9] The inclusion of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid for an amine) is crucial. This additive acts as a competing agent, interacting with highly active sites on the stationary phase to prevent peak tailing and improve chromatographic peak shape, which is essential for accurate quantification.

While other techniques like Capillary Electrophoresis (CE) can also be used for chiral separations, HPLC is chosen here for its widespread availability in pharmaceutical QC labs and its established history of ruggedness.[10]

Part 3: A Step-by-Step Protocol for Inter-Laboratory Comparison

This section details a self-validating protocol designed to ensure that each step is controlled and the resulting data is trustworthy.

ILC Study Design

The study follows a centralized model where a coordinating laboratory prepares and distributes homogenous test samples to all participating laboratories. This ensures that any observed variability is due to analytical execution, not sample differences.

Caption: Workflow for the Inter-Laboratory Comparison Study.

Materials and Reagents
  • Reference Standard: (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride (Purity ≥ 99.5%).

  • Enantiomeric Impurity: (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride.

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Methanol.

  • Additive: Trifluoroacetic Acid (TFA), analytical grade.

  • Test Samples (Prepared by Coordinating Lab):

    • Sample A: (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl at a concentration of 1.0 mg/mL in Methanol.

    • Sample B: Same as Sample A, but spiked with the (1S,2R) enantiomer to a final concentration of approximately 0.5%.

Experimental Protocol: Chiral HPLC Method

1. Sample Preparation:

  • Allow samples to equilibrate to room temperature.

  • Dilute Sample A and Sample B with the mobile phase to a final concentration of approximately 0.2 mg/mL.

2. HPLC Instrumentation and Conditions:

ParameterSpecificationRationale
Instrument HPLC or UPLC system with UV DetectorStandard equipment in QC laboratories.
Column Amylose tris(3,5-dimethylphenylcarbamate) CSP, 5 µm, 4.6 x 250 mmA proven chiral stationary phase for resolving aromatic amines and related compounds.[7]
Mobile Phase n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v)Optimized normal phase system for good resolution and peak shape. TFA minimizes tailing of the basic amine analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 25 °CMaintains consistent retention times and selectivity by controlling the thermodynamics of the chiral interaction.
Injection Volume 10 µLA typical injection volume to avoid column overloading while ensuring a good detector response.
Detection UV at 225 nmWavelength provides good sensitivity for the fluorophenyl moiety.

3. System Suitability Test (SST) - The Self-Validating Check:

  • Before analyzing test samples, perform five replicate injections of the diluted Sample B.

  • The system is deemed suitable for analysis only if all criteria in the table below are met. This step is critical to ensure the analytical setup is performing correctly before generating reportable data.[11][12]

SST ParameterAcceptance CriteriaPurpose
Resolution (Rs) ≥ 2.0 between the (1R,2S) and (1S,2R) peaksEnsures baseline separation, which is essential for accurate quantification of the minor enantiomer.
Tailing Factor (Tf) ≤ 1.5 for the main (1R,2S) peakConfirms good peak symmetry, preventing integration errors.
RSD of Peak Area ≤ 2.0% for the main (1R,2S) peakDemonstrates the precision and stability of the injector and detector.

4. Analysis Procedure:

  • Once the SST passes, inject each prepared sample (from step 1) in duplicate.

  • Integrate the peak areas for both the (1R,2S) and (1S,2R) enantiomers.

  • Calculate the percentage of the (1S,2R) enantiomer in each sample using the formula: % (1S,2R) = [Area_(1S,2R) / (Area_(1S,2R) + Area_(1R,2S))] * 100.

Part 4: Data Analysis, Interpretation, and Acceptance

Upon receiving the data packages from all participating labs, the coordinating laboratory will perform a statistical analysis according to established guidelines for inter-laboratory studies.[5][13]

Data Analysis Workflow

Data_Analysis cluster_Input Data Input cluster_Stats Statistical Calculation cluster_Eval Performance Evaluation RawData Individual Lab Results (% Enantiomer) CalcMean Calculate Consensus Mean (X̄) & Standard Deviation (σ) RawData->CalcMean ZScore Calculate Z-Score for each Lab Z = (x - X̄) / σ CalcMean->ZScore Decision Assess Performance |Z| ≤ 2.0 : Satisfactory |Z| > 2.0 : Questionable ZScore->Decision

Caption: Logic diagram for the statistical analysis of ILC data.

Hypothetical Data Summary

The following table illustrates how the final data could be presented. It summarizes the reported enantiomeric impurity levels and the corresponding performance scores.

LaboratoryReported % (1S,2R) Impurity (Sample B)Consensus Mean (X̄)Standard Deviation (σ)Calculated Z-ScorePerformance
Lab A0.51%0.50%0.02%0.50Satisfactory
Lab B0.49%0.50%0.02%-0.50Satisfactory
Lab C0.54%0.50%0.02%2.00Satisfactory
Lab D0.45%0.50%0.02%-2.50Questionable
Lab E0.50%0.50%0.02%0.00Satisfactory
Interpretation of Results
  • Satisfactory Performance: Laboratories with Z-scores between -2.0 and +2.0 demonstrate proficiency with the analytical method.[4]

  • Questionable/Unsatisfactory Performance: A Z-score outside the ±2.0 range indicates a result that deviates significantly from the consensus. This triggers an investigation by the participating laboratory and the coordinating body to identify the root cause, which could range from instrument malfunction to errors in sample preparation or data processing.

Conclusion

This guide outlines a robust, scientifically-grounded framework for conducting an inter-laboratory comparison for the analysis of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine. By adhering to a well-defined protocol with built-in self-validation checks (System Suitability Tests) and employing standardized statistical analysis, pharmaceutical organizations can ensure that their analytical methods are not only accurate and precise within a single lab but are truly reproducible across the entire manufacturing and quality control network. This level of analytical rigor is fundamental to guaranteeing the quality, safety, and efficacy of the final drug product, fulfilling both regulatory expectations and the ultimate responsibility to the patient.[3][12]

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
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  • PubMed. (2001). Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods.
  • Benchmark International. (2024, August 1). Inter laboratory Comparison 2023 Report.
  • Yakhak Hoeji. (2019, December 30). Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases.
  • National Institutes of Health (NIH). (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • BenchChem. (2025). Application Note: Chiral Separation of 2-(4-Ethylphenyl)propan-2-amine Enantiomers by High-Performance Liquid Chromatography.
  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation.
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A Senior Application Scientist's Guide to Assessing the Environmental Impact of Synthetic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel molecules and more efficient manufacturing processes, the environmental footprint of chemical synthesis is a paramount consideration. A thorough and objective assessment of different synthetic pathways is no longer a peripheral activity but a core component of responsible research and development. This guide provides a framework for evaluating the environmental impact of synthetic routes, moving beyond traditional yield-focused metrics to a more holistic, data-driven approach grounded in the principles of green chemistry.

The Imperative of Green Chemistry in Synthesis Planning

The twelve principles of green chemistry offer a foundational philosophy for designing safer, more efficient, and environmentally benign chemical processes.[1] At the heart of this philosophy is the proactive prevention of waste, the use of safer substances, and the design for energy efficiency.[2][3] When comparing synthetic pathways, these principles serve as a qualitative guide, but a quantitative assessment is crucial for making informed, objective decisions. This guide will equip you with the tools to perform such assessments.

Core Metrics for Quantifying Environmental Impact

A suite of metrics has been developed to quantify the "greenness" of a chemical process.[4] These move beyond simple percentage yield to provide a more comprehensive picture of efficiency and waste generation.[5]

Mass-Based Metrics: A First Look at Efficiency

Simple, mass-based metrics are excellent starting points for comparing the material efficiency of different reactions.[5]

  • Atom Economy (AE): Developed by Barry Trost, atom economy measures the proportion of reactant atoms that are incorporated into the desired product.[1] It is a theoretical calculation based on the balanced chemical equation.

    • Formula: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

  • Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor provides a simple and powerful measure of the total waste generated in a process.[5][6]

    • Formula: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

  • Process Mass Intensity (PMI): Championed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is a holistic metric that considers all materials used in a process, including reactants, solvents, reagents, and process aids, relative to the mass of the final product.[6][7][8] It offers a more complete picture of the overall process efficiency.

    • Formula: PMI = Total Mass of Inputs (kg) / Mass of Product (kg)

The following table illustrates a hypothetical comparison of two synthetic pathways to a target molecule, highlighting the utility of these metrics.

MetricPathway A (Traditional)Pathway B (Green)
Atom Economy (%) 45%85%
E-Factor 255
PMI 15030

As the data shows, Pathway B is significantly more efficient from a mass perspective, generating substantially less waste per kilogram of product.

Life Cycle Assessment (LCA): A Holistic Environmental View

While mass-based metrics are invaluable, a truly comprehensive environmental impact assessment requires a Life Cycle Assessment (LCA).[9] LCA is a standardized methodology for evaluating the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to final disposal.[9][10]

An LCA considers a wide range of environmental impact categories, including:

  • Global Warming Potential

  • Ozone Depletion Potential

  • Acidification Potential

  • Eutrophication Potential

  • Smog Formation Potential

  • Resource Depletion

The Four Stages of a Life Cycle Assessment

According to ISO 14040 and 14044 standards, an LCA consists of four main phases.[11]

A 1. Goal and Scope Definition B 2. Life Cycle Inventory (LCI) A->B C 3. Life Cycle Impact Assessment (LCIA) B->C D 4. Interpretation C->D D->A D->B D->C

Caption: The iterative four-stage framework of a Life Cycle Assessment (LCA).

A "cradle-to-gate" LCA is often employed in the chemical industry, which assesses the environmental impacts from raw material extraction up to the point the product leaves the factory gate.[11][12][13][14] This is particularly useful for intermediate products where the downstream use and disposal phases are varied and difficult to define.[13][15]

Protocol: Performing a Comparative "Cradle-to-Gate" LCA

This protocol outlines the key steps for conducting a cradle-to-gate LCA to compare two synthetic pathways.

Objective: To quantitatively compare the environmental impacts of Synthetic Pathway A and Synthetic Pathway B for the production of 1 kg of the target molecule.

Methodology:

  • Goal and Scope Definition:

    • Functional Unit: 1 kg of the purified target molecule.

    • System Boundaries: Cradle-to-gate, including raw material extraction, transportation to the manufacturing facility, and the chemical synthesis process itself.

  • Life Cycle Inventory (LCI):

    • For each pathway, meticulously quantify all inputs and outputs.

      • Inputs: Raw materials, reagents, catalysts, solvents, energy (electricity, steam, etc.), and water.

      • Outputs: Desired product, byproducts, waste streams (solid, liquid, gaseous), and emissions to air, water, and soil.

    • Utilize process simulation software (e.g., Aspen Plus, SuperPro Designer) and established life cycle inventory databases (e.g., ecoinvent, GaBi) for data on upstream processes.[11]

  • Life Cycle Impact Assessment (LCIA):

    • Select an appropriate LCIA methodology (e.g., ReCiPe, TRACI).[10]

    • Use LCA software (e.g., SimaPro, GaBi) to translate the LCI data into potential environmental impacts.[11]

    • The software applies characterization factors to the inventory data to calculate the impact in each category (e.g., kg CO2-eq for global warming potential).

  • Interpretation:

    • Compare the LCIA results for both pathways across all impact categories.

    • Identify the "hotspots" in each pathway – the specific life cycle stages or substances that contribute most significantly to the overall environmental impact.[9]

    • Perform a sensitivity analysis to assess how variations in key assumptions (e.g., energy mix, transportation distances) affect the results.

The Rise of Greener Synthetic Methodologies

Innovations in synthetic chemistry are providing powerful alternatives to traditional, often wasteful, processes.

Biocatalysis: Nature's Green Chemistry

Biocatalysis, the use of enzymes or whole-cell systems to catalyze chemical reactions, offers numerous environmental advantages.[16] Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), reducing energy consumption.[16][17] Their high specificity often leads to cleaner reactions with fewer byproducts, simplifying purification and reducing waste.[17][18]

Flow Chemistry: A Paradigm Shift in Manufacturing

Continuous flow chemistry, where reactants are continuously pumped through a reactor, provides significant benefits over traditional batch processing.[19] This technology enables superior control over reaction parameters, leading to improved safety, higher yields, and reduced waste.[19][20] The integration of biocatalysis with flow systems, known as flow biocatalysis, combines the advantages of both approaches, paving the way for highly efficient and sustainable chemical manufacturing.[17][18][19][21]

The following diagram illustrates the decision-making process for selecting a greener synthetic pathway.

start Define Target Molecule & Production Scale tradsyn Identify Traditional Synthetic Routes start->tradsyn greensyn Explore Greener Alternatives (e.g., Biocatalysis, Flow Chemistry) start->greensyn metrics Calculate Green Chemistry Metrics (AE, E-Factor, PMI) tradsyn->metrics greensyn->metrics lca Perform Cradle-to-Gate LCA metrics->lca compare Compare Pathways based on Metrics and LCA Results lca->compare select Select Optimal Pathway compare->select

Caption: A workflow for selecting a greener synthetic pathway.

The Critical Role of Solvent Selection

Solvents often constitute the largest mass component of a chemical process and are a major contributor to its environmental impact.[22] The choice of solvent can significantly influence energy consumption, process safety, and the generation of waste. Several solvent selection guides have been developed to aid chemists in choosing more environmentally benign options.[22][23][24][25][26] These guides rank solvents based on a variety of factors, including safety, health, and environmental criteria.

Designing for Energy Efficiency

Energy consumption is a significant, yet often overlooked, aspect of a synthetic pathway's environmental footprint.[27][28][29][30] Designing for energy efficiency involves minimizing energy requirements by, for example, conducting reactions at ambient temperature and pressure and reducing the need for energy-intensive separation and purification steps.[1][28]

Conclusion: A Data-Driven Approach to Sustainable Synthesis

Assessing the environmental impact of different synthetic pathways is a multifaceted endeavor that requires a combination of quantitative metrics and a holistic life cycle perspective. By moving beyond traditional metrics like yield and embracing tools such as Process Mass Intensity and Life Cycle Assessment, researchers and drug development professionals can make more informed and responsible decisions. The adoption of greener technologies like biocatalysis and flow chemistry, coupled with careful solvent selection and a focus on energy efficiency, will be instrumental in driving the chemical industry towards a more sustainable future.

References

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The Mechanistic Dichotomy: Concerted vs. Stepwise Radical Pathways

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Catalyst Selection for Asymmetric Cyclopropanation

The construction of the cyclopropane ring, a motif of significant value in pharmaceuticals and agrochemicals, presents a unique synthetic challenge.[1] Its inherent ring strain and distinct electronic properties impart valuable conformational rigidity and metabolic stability to bioactive molecules.[2] Among the most powerful methods for their stereocontrolled synthesis is the transition-metal-catalyzed reaction of an alkene with a diazo compound.[3][4] The choice of catalyst is paramount, dictating not only the yield but, more critically, the diastereo- and enantioselectivity of the transformation.

This guide provides a comparative analysis of the primary catalyst systems employed in asymmetric cyclopropanation. We will delve into the mechanistic nuances, performance benchmarks, and practical considerations for catalysts based on rhodium, copper, cobalt, and iron, offering field-proven insights to guide your experimental design.

The catalytic cycle for cyclopropanation generally begins with the reaction of the metal complex with a diazo compound, leading to the extrusion of dinitrogen gas (N₂) and the formation of a highly reactive metal-carbene intermediate.[5] It is the subsequent transfer of this carbene to the alkene that defines the stereochemical outcome. Two primary mechanistic pathways exist:

  • Concerted Carbene Insertion: Prevalent for rhodium and copper catalysts, this pathway involves the direct, concerted addition of the metal-carbene to the alkene's double bond.[5][6] This mechanism proceeds through a single transition state, and the stereoselectivity is governed by the steric and electronic interactions imposed by the chiral ligand scaffold.

  • Stepwise Radical Mechanism: A distinct pathway has been established for cobalt(II) and more recently for iron(III) porphyrin-based catalysts.[7][8][9] Termed Metalloradical Catalysis (MRC), this process involves a stepwise, one-electron mechanism. The metalloradical catalyst reacts with the diazo compound to generate a metal-stabilized organic radical, which then adds to the alkene to form a γ-metalloalkyl radical intermediate. Subsequent radical-polar crossover and ring closure furnish the cyclopropane product.[7][10]

Experimental_Workflow start Start: Prepare Materials setup 1. Setup Reaction - Flame-dry flask - Inert atmosphere (N₂/Ar) start->setup reagents 2. Add Reagents - Add CH₂Cl₂ - Add CuOTf & Ligand - Stir to form complex - Add Styrene setup->reagents addition 3. Slow Addition - Add Ethyl Diazoacetate (EDA)  via syringe pump over 4-6h reagents->addition reaction 4. Reaction Monitoring - Stir at room temp - Monitor by TLC/GC addition->reaction workup 5. Workup - Quench reaction - Filter through silica - Concentrate in vacuo reaction->workup purify 6. Purification - Column chromatography workup->purify analyze 7. Analysis - ¹H NMR (Yield, d.r.) - Chiral HPLC (ee%) purify->analyze end_node End: Chiral Product analyze->end_node

Caption: A typical experimental workflow for asymmetric cyclopropanation.

Step-by-Step Methodology:

  • Catalyst Pre-formation: To a flame-dried, argon-purged flask, add copper(I) triflate benzene complex (CuOTf·0.5C₆H₆, 1 mol%) and the chiral bis(oxazoline) ligand (1.1 mol%). Add anhydrous dichloromethane (CH₂Cl₂) and stir the mixture at room temperature for 30-60 minutes until a homogeneous solution is formed.

  • Substrate Addition: Add freshly distilled styrene (5-10 equivalents relative to the diazo compound) to the catalyst solution.

  • Diazo Compound Addition: Prepare a solution of ethyl diazoacetate (EDA, 1 equivalent) in anhydrous CH₂Cl₂. Using a syringe pump, add the EDA solution to the reaction mixture over a period of 4-6 hours.

  • Reaction Completion and Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours. Monitor the consumption of the diazo compound by TLC (a faint yellow spot indicates its presence).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the cyclopropane products.

  • Analysis: Determine the yield and diastereomeric ratio (trans:cis) by ¹H NMR analysis of the purified product. Determine the enantiomeric excess (ee%) of the major trans isomer by chiral HPLC analysis.

Conclusion

The field of asymmetric cyclopropanation is rich with catalytic options, each with distinct advantages.

  • Dirhodium(II) catalysts remain the gold standard for high performance and reliability, especially with donor-acceptor carbenes, albeit at a higher cost.

  • Copper-bis(oxazoline) systems offer a highly tunable and economical alternative, capable of excellent enantioselectivity. [5]* Cobalt(II) and Iron(III) metalloradical catalysts represent the cutting edge, providing access to unique reactivity profiles, exceptional stereocontrol for challenging substrates, and a pathway toward more sustainable chemical synthesis. [7][11] The optimal choice of catalyst will ultimately depend on the specific molecular target, substrate scope, economic considerations, and desired level of stereochemical purity. A thorough understanding of the underlying mechanisms and performance characteristics of each class is essential for the rational design of efficient and selective synthetic routes.

References

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A Comparative Guide to the Validation of Impurity Profiles in Ticagrelor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of analytical methodologies for the validation of impurity profiles in the synthesis of Ticagrelor. As drug development professionals, our mandate extends beyond synthesizing the active pharmaceutical ingredient (API); we must meticulously characterize and control any impurities to ensure patient safety and therapeutic efficacy. This document moves beyond mere procedural lists to explain the causality behind experimental choices, grounding every protocol in the principles of scientific integrity and regulatory compliance.

The Imperative of Impurity Profiling in Ticagrelor

Ticagrelor, a direct-acting P2Y12 receptor antagonist, is a critical antiplatelet therapy for patients with acute coronary syndromes.[1][2] Its complex chemical structure and multi-step synthesis pathway create a landscape where various impurities can emerge.[3][4] These impurities are not benign bystanders; they can be inactive, pharmacologically active, or, in the worst case, toxic. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate a rigorous impurity profile for any new drug substance.[5][6] This process involves identifying, quantifying, and controlling impurities to ensure they remain below established safety thresholds.

The challenge lies in the diversity of potential impurities associated with Ticagrelor, which can be broadly classified into three categories:

  • Process-Related Impurities: These are by-products, unreacted starting materials, or intermediates that arise from the synthetic route itself.[3][7][8] Their presence and concentration are direct reflections of the process's control and efficiency.

  • Degradation Products: These impurities form during storage or handling due to the drug substance's exposure to stress factors like acid, base, oxidation, heat, or light.[9][10][11] Common degradation pathways for Ticagrelor include oxidation, S-dealkylation, and N-dealkylation.[9][10]

  • Genotoxic Impurities (GTIs): A particularly hazardous class, these impurities can directly damage DNA and are potentially carcinogenic even at trace levels.[12] Their control requires highly sensitive analytical methods and stringent limits, often at the parts-per-million (ppm) level.[12] For Ticagrelor, compounds like 5-Nitro-2-(propylthio)pyrimidine-4,6-diol have been identified as potential GTIs requiring specialized monitoring.[12][13]

cluster_0 Origin of Ticagrelor Impurities Ticagrelor API Ticagrelor API Process-Related Process-Related Ticagrelor API->Process-Related Synthesis Route Degradation Degradation Ticagrelor API->Degradation Storage/Stress Genotoxic (GTI) Genotoxic (GTI) Process-Related->Genotoxic (GTI) Can be GTIs Degradation->Genotoxic (GTI) Can be GTIs

Caption: Classification of impurities in Ticagrelor synthesis.

A Comparative Analysis of Core Analytical Strategies

No single analytical technique is sufficient for comprehensive impurity profiling. The optimal approach involves a strategic combination of chromatographic methods, chosen based on the specific objective—be it routine quality control or the structural elucidation of a novel impurity.

The Workhorse: High-Performance Liquid Chromatography (HPLC/UPLC)

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) modality, is the cornerstone of pharmaceutical quality control.[14][15] Its strength lies in its ability to separate compounds based on their differential partitioning between a non-polar stationary phase (like C18) and a polar mobile phase.[14] Ultra-Performance Liquid Chromatography (UPLC) operates on the same principle but utilizes smaller particle columns to achieve faster, higher-resolution separations.[11]

Causality of Choice: For routine batch release and stability testing, HPLC/UPLC coupled with UV/Photodiode Array (PDA) detection is preferred for its robustness, precision, and cost-effectiveness.[16][17] It is exceptionally well-suited for quantifying known impurities against a reference standard.

MethodColumnMobile Phase CompositionDetectorKey ApplicationReference
RP-HPLC Cosmocil C18 (250x4.6mm, 5µ)0.1% Formic acid : Acetonitrile (55:45 v/v)UV (254nm)Impurity profiling after acid degradation[1][18]
UPLC ACQUITY UPLC CSH C18 (100x2.1mm, 1.7µ)0.1% Formic acid in Water : Methanol (30:70 v/v)QTOF-MS/MSTrace-level GTI quantification[12]
RP-HPLC C18 (250x4.6mm, 5µ)Acetonitrile : Buffer solution (75:25 v/v)UV (256nm)Routine assay and forced degradation study[16][19]
UHPLC Not SpecifiedMethanol : 0.2% Ammonium Phosphate buffer (pH 2.5) (70:30 v/v)Not SpecifiedAssay and related substances as per Indian Pharmacopeia[20]
The Investigator: Liquid Chromatography-Mass Spectrometry (LC-MS)

When an unknown peak appears in an HPLC chromatogram, UV detection can only tell us it's there, not what it is. This is where Mass Spectrometry (MS) becomes indispensable. By coupling LC with MS, we can determine the mass-to-charge ratio (m/z) of the eluting compound, providing its molecular weight.[9]

Causality of Choice: LC-MS is the primary tool for the identification and structural elucidation of unknown process-related impurities and degradation products.[7][8] Forced degradation studies, which intentionally create degradants, rely almost exclusively on LC-MS to characterize the resulting products.[9][10]

  • LC-ESI-MSn: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like Ticagrelor. Multi-stage mass spectrometry (MSn) allows for the sequential fragmentation of an impurity's ion, providing a detailed fragmentation pattern that acts like a structural fingerprint.[7]

  • LC-QTOF-MS: A Quadrupole Time-of-Flight (QTOF) mass spectrometer provides high-resolution accurate mass (HRAM) measurements.[12] This allows for the determination of the elemental composition of an impurity, significantly narrowing down the possibilities for its chemical structure.[9][12]

TechniquePrimary StrengthApplication in Ticagrelor Analysis
HPLC-UV/PDA Robust Quantification, Cost-EffectiveRoutine QC, Batch Release, Stability Testing for known impurities.
LC-MS Identification & Structural ElucidationCharacterizing unknown impurities from synthesis or forced degradation studies.

The Framework of Trust: Validating the Analytical Method

An unvalidated analytical method produces data without context or reliability. Method validation is a systematic process that proves a method is "fit for its intended purpose," a cornerstone of the ICH Q2(R1) and the newer Q2(R2) guidelines.[21][22][23] This is not a mere formality but a self-validating system that ensures the trustworthiness of every result.

cluster_0 ICH Q2(R1) Validation Workflow start Define Analytical Target Profile (ATP) spec Specificity (Forced Degradation) start->spec lod LOD / LOQ spec->lod lin Linearity & Range lod->lin acc Accuracy (Recovery) lin->acc prec Precision (Repeatability) acc->prec rob Robustness prec->rob end Validated Method Fit for Purpose rob->end

Caption: Key parameters in an analytical method validation workflow.

Key Validation Parameters & Their Causality
  • Specificity: This is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[21] The gold standard for proving specificity in a stability-indicating method is the forced degradation study .[6] By intentionally stressing the API, we generate the very impurities the method needs to resolve, proving its capability.[11]

  • Limit of Quantitation (LOQ) and Detection (LOD): The LOQ is the lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.[11] The LOD is the lowest amount that can be detected but not necessarily quantified.[11] For potent or genotoxic impurities, achieving a sufficiently low LOQ (e.g., < 2 ppm) is a critical validation endpoint.[12]

  • Linearity: This establishes a direct proportional relationship between the concentration of an impurity and the analytical signal over a specified range.[19] This is essential for accurately quantifying impurities that may be present at varying levels.

  • Accuracy: This demonstrates the closeness of the test results to the true value.[16] It is typically assessed using recovery studies, where a known amount of impurity standard is "spiked" into a sample and the method's ability to measure it accurately is determined.[11][16]

  • Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11] It is evaluated at two levels: repeatability (short-term) and intermediate precision (within-laboratory variations).[22]

  • Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature).[16] It provides confidence that the method will perform consistently in different labs or on different days.

Stress ConditionTypical Conditions% Degradation ObservedReference
Acid Hydrolysis 1 N HCl, 80°C, 4 Hrs23.3%[19]
Base Hydrolysis 1 N NaOH, RT, 24 Hrs6.2%[11]
Oxidative 30% H₂O₂, RT, 24 Hrs4.0%[11]
Thermal 105°C, 24 Hrs1.9%[11]
Photolytic UV Light, 24 Hrs1.5%[11]

Field-Proven Experimental Protocols

The following protocols are representative of the methodologies discussed and are designed to provide a robust framework for validation.

Protocol 1: Forced Degradation Study of Ticagrelor

Objective: To demonstrate the specificity of an analytical method by generating potential degradation products and ensuring they are resolved from the parent Ticagrelor peak.

Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve Ticagrelor in a suitable solvent (e.g., methanol or acetonitrile:water) to a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 N HCl. Heat at 80°C for 4-6 hours.[19] Cool, neutralize with 1 N NaOH, and dilute to a final concentration of ~100 µg/mL.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.[11] Neutralize with 0.1 N HCl and dilute to ~100 µg/mL.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[11] Dilute to ~100 µg/mL.

  • Thermal Degradation: Keep the solid drug substance in a hot air oven at 105°C for 24 hours.[11] Dissolve and dilute to ~100 µg/mL.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours.[11] Dissolve and dilute to ~100 µg/mL.

  • Analysis: Inject each stressed sample, along with an unstressed control sample, into the HPLC/LC-MS system.

  • Evaluation: Analyze the chromatograms to ensure that all degradation peaks are baseline-resolved from the main Ticagrelor peak. Use MS data to tentatively identify the major degradants.

Protocol 2: Validated RP-HPLC Method for Quantification

Objective: To quantify known process-related and degradation impurities in Ticagrelor drug substance. This protocol is based on established methods.[16][18]

Methodology:

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A filtered and degassed mixture of 0.1% Formic Acid in water and Acetonitrile (55:45 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: Ambient.

  • Preparation of Solutions:

    • Diluent: Mobile phase.

    • Standard Solution: Accurately weigh and dissolve Ticagrelor reference standard in diluent to obtain a known concentration (e.g., 100 µg/mL).

    • Impurity Stock Solution: If available, prepare a stock solution of known impurities.

    • Sample Solution: Accurately weigh and dissolve the Ticagrelor drug substance sample in diluent to obtain the same concentration as the standard solution.

  • System Suitability Test (SST):

    • Inject the standard solution five or six times.

    • The % Relative Standard Deviation (%RSD) for the peak area should be not more than 2.0%.

    • The theoretical plates should be >2000 and the tailing factor should be <2.0.

  • Procedure:

    • Inject the diluent (as a blank), followed by the standard solution and the sample solution.

    • Identify the peaks corresponding to known impurities based on their retention times relative to the main Ticagrelor peak.

    • Calculate the concentration of each impurity in the sample preparation using the response of the main peak in the standard solution (assuming a relative response factor of 1.0 unless otherwise determined).

Conclusion

The validation of the impurity profile for Ticagrelor is a multi-faceted endeavor that underpins the safety and quality of the final drug product. It is not a one-size-fits-all process. A robust quality control strategy relies on validated, quantitative HPLC methods for routine monitoring, while LC-MS techniques are indispensable for the identification of new or unknown impurities that may arise from process changes or degradation. The causality is clear: HPLC provides the control, and LC-MS provides the understanding. By integrating these complementary techniques within the rigorous framework of ICH guidelines, researchers and drug developers can build a comprehensive, self-validating system that ensures the purity and safety of this vital medication.

References

  • Moorthy, M. K., Devanna, N., & Gopireddy, S. R. (n.d.). A novel LC-QTOF-MS/MS method for trace level identification and quantification of potential genotoxic impurity, 5-Nitro-2-(propylthio)pyrimidine-4,6-diol in ticagrelor drug substance. Vertex AI Search.
  • Yayé, H. S., Secretan, P. H., Henriet, T., Bernard, M., Amrani, F., Akrout, W., Tilleul, P., Yagoubi, N., & Dautrey, S. (2014).
  • Yaye, H. S., Secretan, P. H., Henriet, T., Bernard, M., Amrani, F., Akrout, W., Tilleul, P., & Yagoubi, N. (2015). Determination of Ticagrelor chemical stability and characterization of its degradants. 5th International Conference and Exhibition on Pharmaceutics & Novel Drug Delivery Systems.
  • Kumar, N. V., Rao, S. D., Reddy, P. G., et al. (2015). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis. Journal of Pharmaceutical and Biomedical Analysis, 120.
  • Rao, S. V., et al. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan Journal of Chemistry, 11(3), 1088-1095.
  • Kakde, R., Satone, D., et al. (2017). Method Development, Validation and Impurity Profiling of Ticagrelor by Acid Degradation Method.
  • AMS Biopharma. (2025).
  • Mankar, S. D., et al. (2023). Development and Validation of RP-HPLC Method for Estimation of Ticagrelor in Pharmaceutical Dosage Form and Force degradation study.
  • AMS Biopharma. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • Suke, S., & Srujana, G. (n.d.). Method Development and Validation Approaches for Ticagrelor: An In-Depth Analytical Review. International Journal of Pharmaceutical Sciences.
  • Mankar, S. D., et al. (2024). RP-HPLC Method Development and Validation for Estimation of Ticagrelor in Bulk and Pharmaceutical Dosage Form. QTanalytics.
  • Reddy, L. S., et al. (n.d.).
  • Kumar, N. V., Rao, S. D., Reddy, P. G., et al. (2016). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis. PubMed.
  • Sravani, B., et al. (2019). Development and validation of stability indicating UPLC method for the estimation of ticagrelor in bulk and its tablet dosage form. Journal of Drug Delivery and Therapeutics.
  • Stanimirovic, V., et al. (n.d.). P607 BRILIQUE /TICAGRELOR/ SAFETY PROFILE RELATED TO THRESHOLD OF TOXICOLOGICAL CONCERN /TTC/ FOR IMPURITIES UL127, UL133,UL13. pA2 Online.
  • Kakde, R. B., et al. (2017). Method Development, Validation and Impurity Profiling of Ticagrelor by Acid Degradation Method. International Journal of PharmTech Research, 10(4), 225-237.
  • Shimadzu. (n.d.). Determination of Ticagrelor and its related impurities content from oral tablets as per proposed IP monograph UHPLC method.
  • Nikitha, V. G., & Ajitha, A. (2021). analytical methods of ticagrelor: a review. IJPSR, 12(12), 6260-6269.
  • Request PDF. (n.d.). Analytical methodologies for the determination of ticagrelor.
  • ICH. (1996). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • EMA. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • EMA. (2006). Q 3 B (R2) Impurities in New Drug Products.
  • JOCPR. (n.d.). 1024-1031 Research Article Novel synthesis of Ticagrelor, an ant.
  • Rao, S. V., et al. (2020). Synthesis of high pure ticagrelor, an anti-platelet drug substance and its possible process related impurities.
  • Research and Reviews. (2021).
  • SynZeal. (n.d.). Ticagrelor Impurities.
  • Request PDF. (2020). Method Development, Validation and Impurity Profiling of Ticagrelor by Acid Degradation Method.
  • Joshy, E., et al. (2016). Development and validation of RP- HPLC method for determination of ticagrelor in pharmaceutical dosage formulation.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The integrity of our research and the safety of our laboratory personnel and environment are paramount. The proper handling and disposal of chemical reagents, such as (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride, are not merely procedural formalities but critical components of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory awareness. Its purpose is to empower you with the knowledge to manage this chemical waste stream confidently and in full compliance.

Hazard Identification and Immediate Safety Precautions

This compound (CAS No. 1314324-00-9) is a compound that must be handled as a hazardous substance.[1][2] Understanding its specific hazards is the foundation of safe handling and disposal. According to its Safety Data Sheet (SDS), the compound presents several risks that dictate the necessary precautions.[1][3]

GHS Hazard Profile:

  • H302: Harmful if swallowed.[1][3]

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3]

These hazards necessitate a stringent adherence to the use of Personal Protective Equipment (PPE) at all times during handling and disposal. The causality is clear: direct contact or inhalation can lead to immediate harm.

Required PPE Specification Rationale for Use
Eye Protection Chemical safety goggles or a full-face shield.Prevents contact with eyes, which can cause serious and persistent irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Protects against skin contact, which is known to cause irritation.[4]
Body Protection A standard laboratory coat.Prevents contamination of personal clothing.[4]
Respiratory Protection Work in a certified chemical fume hood.Minimizes the risk of inhaling dust particles, which can irritate the respiratory system.[1][4]

The Core Principle: Segregate and Contain as Hazardous Waste

Under no circumstances should this compound or its containers be disposed of in the regular trash or washed down the drain.[5] As an organofluorine compound and an amine hydrochloride, it must be treated as hazardous chemical waste. The guiding principle is simple: all waste streams containing this compound must be collected, properly labeled, and disposed of through an approved waste disposal plant or a licensed hazardous waste management company. [1][6]

The fluorine-carbon bond is one of the strongest in organic chemistry, which can make such compounds persistent in the environment.[7] While specific EPA guidelines for this compound are not available, the agency's extensive research into the disposal of other persistent fluorinated compounds, like PFAS, underscores the need for high-temperature incineration by specialized facilities to ensure complete destruction.[8][9]

Step-by-Step Disposal Protocols

The following protocols provide a self-validating system for waste management, ensuring safety and compliance from the point of generation to final pickup.

Protocol 1: Disposal of Solid Waste (Unused or Expired Compound)

Objective: To safely collect and label solid this compound for disposal.

Methodology:

  • Work Area Preparation: Conduct all transfers within a chemical fume hood to prevent inhalation of dust.

  • Waste Transfer: Carefully transfer the solid waste into a designated, chemically compatible container with a secure, screw-on cap. This container must be designated solely for this waste stream to prevent accidental mixing with incompatible chemicals.[5]

  • Container Labeling: Immediately label the container with a "Hazardous Waste" tag. The label is a critical control point and must include:

    • The full chemical name: "this compound"

    • CAS Number: "1314324-00-9"

    • An accurate estimation of the quantity.

    • The primary hazard warnings: "Harmful," "Irritant."

Protocol 2: Disposal of Solutions (Liquid Waste)

Objective: To safely collect and label solutions containing this compound.

Methodology:

  • Waste Collection: Collect all solutions in a dedicated, compatible, and clearly labeled hazardous waste container. Never mix different waste streams.[6]

  • Comprehensive Labeling: The hazardous waste label for liquid waste must list all chemical components and their estimated percentages (e.g., "this compound (~5%), Methanol (95%)"). This information is vital for the disposal company to handle the waste safely.

  • Secure Storage: Keep the waste container tightly sealed when not in use to prevent the release of vapors.

Protocol 3: Decontamination and Disposal of Empty Containers

Objective: To decontaminate empty containers to render them safe for disposal as regular waste, while capturing all hazardous residues.

Methodology:

  • Triple Rinse Procedure: The standard and trusted method for decontaminating chemical containers is the triple rinse.[5]

    • Select a solvent in which the compound is soluble (e.g., ethanol, methanol, or DMSO).[10]

    • Rinse the container thoroughly with a small amount of the chosen solvent, ensuring the solvent contacts all interior surfaces.

    • Pour the rinsate into your designated liquid hazardous waste container (from Protocol 2).

    • Repeat this rinse process two more times for a total of three rinses.

  • Label Defacement: After the final rinse and allowing the container to dry completely, the original product label must be fully defaced or removed. This prevents confusion and ensures the container is not mistaken for one containing hazardous material.[5]

  • Final Disposal: Once properly decontaminated and defaced, the container can typically be disposed of in the regular trash or recycled according to your institution's policies.[5]

Waste Segregation, Storage, and Final Disposal

All generated hazardous waste must be stored in a designated Satellite Accumulation Area. This area should be well-ventilated and secure.

  • Segregation: It is critical to segregate this amine hydrochloride waste from incompatible materials, particularly strong oxidizing agents, to prevent potentially hazardous reactions.[5]

  • Professional Disposal: Do not accumulate large quantities of waste. When your waste container is nearing its capacity, contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup.[5][6] They are equipped to transport and dispose of the material in compliance with all federal, state, and local regulations.[11]

Below is a logical workflow diagram to guide the disposal decision-making process.

G cluster_0 Waste Generation & Segregation cluster_1 Handling & Containment Protocols cluster_2 Final Disposal Pathway start Waste Containing (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Protocol 1) waste_type->solid_waste Solid liquid_waste Liquid Waste / Solutions (Protocol 2) waste_type->liquid_waste Liquid / Rinsate empty_container Empty Container (Protocol 3) waste_type->empty_container Container contaminated_ppe Contaminated PPE & Labware waste_type->contaminated_ppe PPE / Glassware hw_container Approved & Labeled Hazardous Waste Container solid_waste->hw_container liquid_waste->hw_container deface Deface Label empty_container->deface After Triple Rinse contaminated_ppe->hw_container hw_pickup Arrange Pickup by EHS / Certified Vendor hw_container->hw_pickup trash Regular Trash / Recycling deface->trash

Sources

Navigating the Safe Handling of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride: A Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher navigating the frontiers of drug development, the introduction of novel compounds into the laboratory workflow is a routine yet critical undertaking. Among these, (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride, a key building block in various synthetic pathways, demands a comprehensive understanding of its safe handling and disposal. This guide moves beyond mere procedural lists, offering a deep dive into the causality behind safety protocols, ensuring that every step taken in the lab is a self-validating measure of protection for both the researcher and the integrity of the research.

Immediate Safety and Hazard Assessment: Understanding the Risks

This compound is classified with the following hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2] These classifications, dictated by the Globally Harmonized System (GHS), are the foundation of our safety protocols. It is imperative to not only acknowledge these warnings but to understand their implications in a practical laboratory setting.

Hazard StatementGHS ClassificationImmediate Action in Case of Exposure
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)IF SWALLOWED: Call a poison center or doctor if you feel unwell. Rinse mouth.[1]
H315: Causes skin irritationSkin Irritation (Category 2)IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse.[1]
H319: Causes serious eye irritationSerious Eye Irritation (Category 2A)IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[1]
H335: May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationIF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

These immediate actions are your first line of defense. However, true laboratory safety is proactive, not reactive. The following sections will detail the engineering controls, personal protective equipment, and handling procedures designed to prevent these exposures from ever occurring.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The Occupational Safety and Health Administration (OSHA) mandates a hierarchy of controls to mitigate laboratory hazards.[3][4][5] This approach prioritizes engineering controls to remove the hazard at its source, followed by administrative controls and, finally, personal protective equipment (PPE).

Engineering Controls: Your Primary Shield
  • Chemical Fume Hood: All handling of this compound powder should be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood's primary function is to capture and exhaust airborne particulates and vapors, providing a critical barrier between you and the chemical. The negative pressure within the hood ensures that any dust generated during handling is drawn away from your breathing zone.

  • Ventilation: Ensure the laboratory has adequate general ventilation. This dilutes any fugitive emissions that may escape primary containment.

  • Eyewash Stations and Safety Showers: These are not just fixtures; they are emergency response tools. Know their location and verify their functionality weekly. In the event of an eye or skin exposure, immediate and copious flushing is critical to minimizing injury.[1]

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are paramount, PPE provides an essential final barrier. The selection of appropriate PPE is not a matter of preference but a scientifically informed decision based on the specific hazards of the chemical.

  • Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing or dust generation, such as during bulk transfers or spill cleanup.

  • Hand Protection: Wear nitrile gloves.[1] Always inspect gloves for tears or punctures before use. For prolonged handling or when dealing with larger quantities, consider double-gloving. Remember to remove gloves using the proper technique to avoid contaminating your skin.

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. This protects your skin and personal clothing from contamination.

  • Respiratory Protection: While a fume hood is the primary means of respiratory protection, a NIOSH-approved respirator may be necessary in certain situations, such as a large spill or when engineering controls are not available or functioning properly.[6][7][8][9] Consult your institution's Chemical Hygiene Plan and Environmental Health and Safety (EHS) department for specific guidance on respirator selection and fit-testing.

Operational Plan: From Receipt to Disposal

A meticulous operational plan is the cornerstone of safe and reproducible research. The following step-by-step guidance will walk you through the lifecycle of this compound in your laboratory.

Receiving and Storage
  • Inspect upon Receipt: Upon receiving the chemical, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the manufacturer's label is intact and legible.[10] If transferring to a secondary container, it must be clearly labeled with the full chemical name, relevant hazards, and the date of transfer.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[1] Keep the container tightly closed to prevent the absorption of moisture and to minimize the risk of airborne dust. Store in a locked cabinet or other secure location to prevent unauthorized access.[1]

Handling and Use: A Step-by-Step Protocol
  • Preparation: Before handling the solid, ensure all necessary engineering controls are operational and you are wearing the appropriate PPE. Have a pre-weighed, tared container ready to minimize the time the primary container is open.

  • Weighing:

    • Perform all weighing operations within a chemical fume hood or a balance enclosure with dedicated exhaust.

    • Use a spatula to carefully transfer the desired amount of powder. Avoid creating dust clouds by using slow, deliberate movements.

    • If any powder is spilled on the balance, clean it up immediately using a soft brush and a dustpan, or a vacuum with a HEPA filter.

  • Dissolving:

    • When dissolving the solid, add the powder slowly to the solvent to prevent splashing.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

    • Ensure the vessel is appropriately sized to accommodate the final volume and to allow for stirring without splashing.

  • Transfers:

    • When transferring solutions, use a funnel to minimize the risk of spills.

    • For transfers between vessels, ensure both are securely clamped.

Disposal Plan: Responsible Stewardship

Proper chemical waste disposal is not just a regulatory requirement; it is a fundamental aspect of responsible scientific practice.

  • Waste Segregation: All waste contaminated with this compound, including empty containers, contaminated gloves, and weighing paper, must be disposed of as hazardous waste. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.

  • Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the full chemical name and the words "Hazardous Waste."

  • Disposal Procedures: Follow your institution's specific procedures for hazardous waste pickup and disposal. Never pour chemical waste down the drain.[11] Consult your local regulations for disposal.[1]

Spill Management: A Calm and Coordinated Response

Even with the most stringent precautions, spills can occur. A well-rehearsed spill response plan is essential to mitigate the consequences. For a minor spill of this compound (less than one pound of solid), laboratory personnel can typically manage the cleanup.[12]

Minor Spill Cleanup Protocol:
  • Alert and Isolate: Immediately alert others in the vicinity and restrict access to the spill area.

  • Assess and Equip: If you are trained and comfortable, proceed with the cleanup. Don the appropriate PPE, including chemical splash goggles, nitrile gloves, and a lab coat.

  • Contain and Clean:

    • Gently cover the spill with an absorbent material designed for chemical spills.[13]

    • Carefully scoop the absorbed material into a designated hazardous waste container.[13][14] Avoid creating dust.

    • Wipe the area with a wet paper towel to remove any remaining residue.[12]

    • Place all contaminated materials, including gloves and paper towels, into the hazardous waste container.

  • Decontaminate and Report:

    • Wash your hands thoroughly with soap and water after the cleanup is complete.

    • Report the spill to your supervisor and your institution's EHS department.

For large spills or any spill that you are not comfortable handling, evacuate the area immediately and contact your institution's emergency response team.

Diagram: Chemical Spill Response Workflow

Spill_Response cluster_Initial_Actions Immediate Response cluster_Assessment Assessment cluster_Cleanup Cleanup Procedure cluster_Emergency Emergency Protocol cluster_Reporting Post-Spill Actions Spill Chemical Spill Occurs Alert Alert Personnel & Isolate Area Spill->Alert Assess Assess Spill Size & Hazard Minor Minor Spill Assess->Minor <1 lb solid Major Major Spill Assess->Major >1 lb solid / Unsure Equip Don Appropriate PPE Minor->Equip Evacuate Evacuate Area Major->Evacuate Contain Cover with Absorbent Equip->Contain Collect Scoop into Waste Container Contain->Collect Decontaminate Wipe Area & Dispose of Materials Collect->Decontaminate Report Report to Supervisor & EHS Decontaminate->Report Notify Contact Emergency Response Evacuate->Notify Restock Restock Spill Kit Report->Restock

Caption: Workflow for responding to a chemical spill.

By internalizing the principles outlined in this guide, you are not merely following a set of rules but are actively participating in a culture of safety. This commitment to meticulous handling and responsible stewardship is the hallmark of a truly exceptional research professional. It ensures the well-being of yourself and your colleagues, the integrity of your data, and the advancement of science.

References

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor.
  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety: OSHA Lab Standard. United States Department of Labor.
  • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. U.S. Department of Health & Human Services.
  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention.
  • National Institute for Occupational Safety and Health (NIOSH). (2006, August). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • Labelmaster. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Environmental Health & Safety, University of Delaware. (n.d.). Chemical Spill Clean-Up.
  • Environmental Health & Safety, The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.